molecular formula C8H11NO B112502 (3-(Aminomethyl)phenyl)methanol CAS No. 34231-22-6

(3-(Aminomethyl)phenyl)methanol

Cat. No.: B112502
CAS No.: 34231-22-6
M. Wt: 137.18 g/mol
InChI Key: KCTYUINIEPILPS-UHFFFAOYSA-N
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Description

(3-(Aminomethyl)phenyl)methanol is a versatile benzylamine-based chemical building block of significant interest in medicinal chemistry, particularly in the search for new antimalarial therapies. Recent research has utilized this compound as a core synthon for the design and synthesis of novel nitrogen-containing polyaromatic structures, such as 1,3-bis[(4-(substituted-aminomethyl)phenoxy)methyl]benzene derivatives . These compounds are being investigated as potential G-quadruplex stabilizing ligands, targeting the telomeric DNA of Plasmodium falciparum to disrupt the parasite's life cycle . The primary research value of this compound lies in its bifunctional structure, featuring both an aminomethyl and a hydroxymethyl group, which allows researchers to systematically build complex molecules for structure-activity relationship (SAR) studies. This enables the exploration of new chemical space in the development of potential drug candidates aimed at overcoming mechanisms of antimalarial resistance . Its application is strictly for laboratory research to advance the development of new therapeutic agents.

Properties

IUPAC Name

[3-(aminomethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c9-5-7-2-1-3-8(4-7)6-10/h1-4,10H,5-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCTYUINIEPILPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)CO)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60619319
Record name [3-(Aminomethyl)phenyl]methanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34231-22-6
Record name [3-(Aminomethyl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60619319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [3-(aminomethyl)phenyl]methanol
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of (3-(Aminomethyl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of (3-(Aminomethyl)phenyl)methanol in Modern Drug Discovery

In the landscape of pharmaceutical research and development, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutic agents. This compound, a bifunctional aromatic compound, has emerged as a crucial intermediate, valued for its versatility and utility in constructing complex molecular architectures. Its unique structure, featuring both a primary amine and a primary alcohol on a meta-substituted phenyl ring, offers synthetic chemists a reliable scaffold for introducing key pharmacophoric elements. This guide provides an in-depth exploration of the synthesis and characterization of this pivotal molecule, offering field-proven insights and detailed methodologies for researchers, scientists, and drug development professionals. The content herein is designed to not only instruct but also to empower the scientific community in leveraging this compound to its fullest potential in the pursuit of innovative medicines.

I. Synthesis of this compound: A Mechanistic and Practical Approach

The most direct and efficient synthetic route to this compound involves the reduction of a suitable precursor. Among the various strategies, the reduction of 3-cyanobenzyl alcohol stands out for its high yield and operational simplicity. This section will delve into the mechanistic underpinnings of this transformation and provide a detailed, self-validating experimental protocol.

Choosing the Right Tool for the Job: The Rationale Behind Lithium Aluminum Hydride Reduction

The conversion of a nitrile to a primary amine is a fundamental transformation in organic synthesis. While several reducing agents can accomplish this, including catalytic hydrogenation and other metal hydrides, Lithium Aluminum Hydride (LiAlH₄) is often the reagent of choice for its high reactivity and efficacy.[1][2]

The causality behind selecting LiAlH₄ lies in its potent nucleophilic hydride (H⁻) delivery. The mechanism proceeds in a stepwise manner:

  • Nucleophilic Attack: The hydride ion from LiAlH₄ attacks the electrophilic carbon of the nitrile group, breaking the carbon-nitrogen pi bond and forming an intermediate imine anion.[2]

  • Second Hydride Addition: A second equivalent of hydride attacks the imine carbon, leading to a dianion intermediate.

  • Workup: The reaction is quenched with an aqueous workup, which protonates the dianion to yield the final primary amine.[3]

The high reactivity of LiAlH₄ ensures the complete reduction of the nitrile to the amine, minimizing the formation of partially reduced intermediates.

Visualizing the Synthetic Pathway

Synthesis of this compound 3-Cyanobenzyl alcohol 3-Cyanobenzyl alcohol Intermediate Imine Anion Intermediate Imine Anion 3-Cyanobenzyl alcohol->Intermediate Imine Anion 1. LiAlH₄, THF Dianion Intermediate Dianion Intermediate Intermediate Imine Anion->Dianion Intermediate This compound This compound Dianion Intermediate->this compound 2. H₂O workup

Caption: Synthetic route from 3-cyanobenzyl alcohol to the target compound.

Experimental Protocol: A Step-by-Step Guide

This protocol is a self-validating system, designed for reproducibility and safety.

Materials and Equipment:

  • 3-Cyanobenzyl alcohol

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Distilled Water

  • 10% Sulfuric Acid

  • Diethyl Ether

  • Anhydrous Sodium Sulfate

  • Three-necked round-bottom flask, condenser, dropping funnel, magnetic stirrer, and nitrogen inlet

  • Ice bath

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a fume hood, equip a dry 250 mL three-necked round-bottom flask with a magnetic stirrer, a condenser, a dropping funnel, and a nitrogen inlet. Flame-dry the apparatus under a stream of nitrogen to ensure anhydrous conditions.

  • Reagent Addition: Suspend Lithium Aluminum Hydride (2.0 g, 52.7 mmol) in anhydrous THF (50 mL) in the reaction flask. Cool the suspension to 0 °C using an ice bath.

  • Substrate Addition: Dissolve 3-cyanobenzyl alcohol (5.0 g, 37.6 mmol) in anhydrous THF (50 mL) and add it to the dropping funnel. Add the solution dropwise to the stirred LiAlH₄ suspension over 30 minutes, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4 hours.

  • Quenching: Cool the reaction mixture back to 0 °C with an ice bath. Cautiously and slowly add distilled water (2 mL) dropwise to quench the excess LiAlH₄. This is a highly exothermic process and should be performed with extreme care. Following the water, add 15% aqueous sodium hydroxide (2 mL), and then another portion of water (6 mL).

  • Workup: Stir the resulting white precipitate for 30 minutes, then filter the mixture through a pad of Celite®. Wash the filter cake with THF (3 x 20 mL).

  • Extraction: Combine the organic filtrates and wash with brine (2 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel using a gradient of dichloromethane and methanol to afford the pure product as a colorless oil.

II. Comprehensive Characterization of this compound)

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. This section outlines the key analytical techniques and expected results.

Visualizing the Characterization Workflow

Characterization Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude Product Crude Product Column Chromatography Column Chromatography Crude Product->Column Chromatography Pure Product Pure Product Column Chromatography->Pure Product NMR NMR Pure Product->NMR ¹H & ¹³C IR IR Pure Product->IR FTIR MS MS Pure Product->MS Mass Spec

Caption: From crude product to full analytical characterization.

Physicochemical Properties

A summary of the key physical and chemical properties is presented below.

PropertyValueSource
Molecular Formula C₈H₁₁NO[4]
Molecular Weight 137.18 g/mol [4]
Appearance Colorless oil-
CAS Number 34231-22-6[4]
Spectroscopic Data
  • ¹H NMR:

    • Aromatic Protons (Ar-H): Multiple signals are expected in the range of δ 7.0-7.4 ppm.

    • Benzylic Protons (Ar-CH₂-OH): A singlet is anticipated around δ 4.6 ppm.

    • Aminomethyl Protons (Ar-CH₂-NH₂): A singlet is expected around δ 3.8 ppm.

    • Amine and Hydroxyl Protons (NH₂ and OH): Broad singlets, the chemical shifts of which are concentration and solvent dependent.

  • ¹³C NMR:

    • Aromatic Carbons (Ar-C): Multiple signals are expected in the range of δ 125-145 ppm.

    • Benzylic Carbon (Ar-CH₂-OH): A signal is anticipated around δ 65 ppm.

    • Aminomethyl Carbon (Ar-CH₂-NH₂): A signal is expected around δ 46 ppm.

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Wavenumber (cm⁻¹)Functional GroupVibration
3400-3200 (broad)O-H and N-HStretching
3100-3000C-H (aromatic)Stretching
3000-2850C-H (aliphatic)Stretching
1600-1450C=C (aromatic)Stretching
1050-1000C-OStretching

Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak (M⁺) at m/z = 137.

III. Applications in Drug Development: A Versatile Building Block

The bifunctional nature of this compound makes it a valuable intermediate in the synthesis of a variety of pharmaceutical agents.

Key Intermediate in the Synthesis of Tapentadol

Tapentadol is a centrally acting analgesic with a dual mechanism of action, acting as both a μ-opioid receptor agonist and a norepinephrine reuptake inhibitor.[5][6] Several patented synthetic routes for Tapentadol utilize precursors that can be derived from or are structurally related to this compound, highlighting its importance in the synthesis of this class of analgesics.[7][8][9]

Scaffold for Dynamin GTPase Inhibitors

Dynamin is a GTPase that plays a critical role in endocytosis.[10] Inhibitors of dynamin are valuable research tools and have potential as therapeutic agents. This compound can serve as a key building block in the synthesis of potent dynamin inhibitors, demonstrating its utility in the development of molecules targeting cellular trafficking pathways.[11]

IV. Conclusion: A Foundation for Future Innovation

This technical guide has provided a comprehensive overview of the synthesis and characterization of this compound. The detailed experimental protocol for its synthesis via the reduction of 3-cyanobenzyl alcohol with Lithium Aluminum Hydride offers a reliable and efficient method for its preparation. The expected characterization data serves as a benchmark for researchers to verify the identity and purity of the synthesized compound.

As a versatile building block, this compound continues to be a valuable asset in the drug discovery and development pipeline. Its application in the synthesis of complex molecules like Tapentadol and dynamin GTPase inhibitors underscores its strategic importance. It is our hope that this guide will serve as a valuable resource for scientists, enabling them to confidently synthesize and utilize this key intermediate in their pursuit of the next generation of therapeutics.

References

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  • A practical and enantioselective synthesis of tapentadol. (URL not available)
  • Process for the synthesis of tapentadol and intermediates thereof. (2014). Justia Patents. [Link]

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  • Process for the preparation of tapentadol and intermediates thereof. (2014).
  • Process for the preparation of tapentadol via novel intermediate. (2014).
  • INTERMEDIATE COMPOUNDS AND PROCESSES FOR THE PREPARATION OF TAPENTADOL AND RELATED COMPOUNDS. (n.d.).
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  • 7 - Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

  • [3-(Aminomethyl)phenyl]methanol. (n.d.). PubChem. [Link]

  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023). Master Organic Chemistry. [Link]

  • Inhibition of dynamin mediated endocytosis by the dynoles--synthesis and functional activity of a family of indoles. (2009). PubMed. [Link]

  • LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. (n.d.). Chemistry Steps. [Link]

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  • Inhibition of Dynamin Mediated Endocytosis by the Dynoles-Synthesis and Functional Activity of a Family of Indoles. (2009). ResearchGate. [Link]

Sources

A Comprehensive Technical Guide to (3-(Aminomethyl)phenyl)methanol (CAS: 34231-22-6): Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of (3-(Aminomethyl)phenyl)methanol, a versatile bifunctional organic compound. Tailored for researchers, chemists, and professionals in drug development, this document explores the molecule's core properties, synthetic utility, key applications, and essential safety protocols, grounded in authoritative data.

Core Molecular Profile and Physicochemical Properties

This compound, identified by CAS number 34231-22-6, is a unique building block in organic synthesis. Its structure features a benzene ring substituted at the meta-positions with an aminomethyl (-CH₂NH₂) group and a hydroxymethyl (-CH₂OH) group. This dual functionality allows for orthogonal chemical modifications, making it a valuable scaffold in medicinal chemistry and materials science.[1] The compound typically appears as a white to off-white solid.[2]

The key physicochemical properties are summarized below, providing a foundational dataset for experimental design and computational modeling.

PropertyValueSource
CAS Number 34231-22-6[3][4]
Molecular Formula C₈H₁₁NO[3][4]
Molecular Weight 137.18 g/mol [3]
IUPAC Name [3-(aminomethyl)phenyl]methanol[3]
Appearance White to off-white solid[2]
Boiling Point (Predicted) 277.9 ± 20.0 °C[2]
Density (Predicted) 1.113 ± 0.06 g/cm³[2]
Solubility 91 g/L in water (25 °C)[4]
pKa (Predicted) 14.34 ± 0.10[2][4]

The Bifunctional Scaffold: Reactivity and Synthetic Potential

The primary value of this compound lies in the distinct reactivity of its nucleophilic primary amine and its primary alcohol. This allows for selective, sequential reactions to build molecular complexity.

  • The Aminomethyl Group : This primary amine is a potent nucleophile and a weak base. It readily participates in standard amine chemistries, including:

    • Acylation/Amidation : Reaction with acyl chlorides or anhydrides to form amides.

    • Alkylation : Nucleophilic substitution to form secondary or tertiary amines.

    • Reductive Amination : Condensation with aldehydes or ketones followed by reduction to form substituted amines.

    • Boc Protection : Facile protection with Di-tert-butyl dicarbonate (Boc₂O) to temporarily mask its reactivity, allowing for selective modification of the alcohol group.

  • The Hydroxymethyl Group : The primary alcohol can be derivatized through several common pathways:

    • Esterification : Reaction with carboxylic acids or their derivatives to form esters.

    • Etherification : Formation of ethers, for example, through the Williamson ether synthesis.

    • Oxidation : Controlled oxidation can yield the corresponding benzaldehyde or benzoic acid derivative.

    • Conversion to a Leaving Group : Transformation into a tosylate, mesylate, or halide to facilitate subsequent nucleophilic substitution.

This dual reactivity makes it an invaluable linker or scaffold molecule, as depicted in the following diagram.

G cluster_0 Core Scaffold: this compound cluster_1 Reaction Pathways cluster_2 Resulting Structures Compound This compound CAS: 34231-22-6 Amine_Path Amine Group (-CH₂NH₂) Reactivity Compound->Amine_Path Alcohol_Path Alcohol Group (-CH₂OH) Reactivity Compound->Alcohol_Path Amides Amides / Sulfonamides Amine_Path->Amides Subst_Amine Substituted Amines Amine_Path->Subst_Amine Esters Esters Alcohol_Path->Esters Ethers Ethers / Halides Alcohol_Path->Ethers

Caption: Synthetic utility of the bifunctional scaffold.

Key Applications in Research and Development

The unique structural attributes of this compound have positioned it as a critical intermediate in several areas of advanced research.

  • Pharmaceutical Intermediates : Its role as a versatile building block is particularly pronounced in drug discovery.[1] It serves as a key reagent in the synthesis of complex molecules targeting various biological pathways. Notable examples include its use in the development of potent dynamin GTPase inhibitors and novel inhibitors of the hedgehog signaling pathway, which is a key focus in oncology research.[1]

  • Ligand Synthesis for Coordination Chemistry : The presence of both nitrogen and oxygen donor atoms allows it to function as a chelate ligand for various metal centers.[5] Depending on the pH, it can act as a neutral, anionic, or cationic ligand, offering flexibility in the design of coordination compounds with tailored electronic and steric properties.[5]

  • Materials Science : The ability to form both amide and ester linkages makes it a candidate for the synthesis of specialty polyamides, polyesters, and other polymers where specific structural features are required for thermal or mechanical properties.

Representative Synthetic and Analytical Workflow

A robust experimental plan is crucial for success. The following sections outline a representative workflow for the synthesis, purification, and characterization of a derivative, embodying a self-validating protocol.

Experimental Workflow Overview

The general process from synthesis to final characterization follows a logical sequence to ensure the integrity of the final product.

G Setup 1. Reaction Setup (Inert Atmosphere) Reaction 2. Reagent Addition & Reaction Setup->Reaction Add Reagents Monitor 3. Monitoring (TLC / LC-MS) Reaction->Monitor Time Workup 4. Aqueous Workup & Extraction Monitor->Workup Reaction Complete Purify 5. Purification (Column Chromatography) Workup->Purify Crude Product Analyze 6. Characterization (NMR, MS, IR) Purify->Analyze Pure Fractions

Caption: Standard experimental workflow for synthesis and analysis.

Protocol: N-Acetylation of this compound

This protocol details the selective acetylation of the amine group, a common transformation that demonstrates the compound's utility. The causality behind each step is explained to ensure reproducibility.

Objective: To synthesize N-((3-(hydroxymethyl)phenyl)methyl)acetamide.

Materials:

  • This compound (1.0 eq)

  • Triethylamine (TEA) (1.2 eq)

  • Acetyl Chloride (1.1 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Magnesium sulfate (MgSO₄), anhydrous

Step-by-Step Procedure:

  • Reaction Setup : Dissolve this compound in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar. The system is maintained under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture, especially given the reactivity of acetyl chloride. Cool the flask to 0 °C in an ice bath to control the exothermicity of the acylation reaction.

  • Base Addition : Add triethylamine to the solution. TEA acts as an acid scavenger, neutralizing the HCl byproduct generated during the reaction, which prevents the protonation of the starting amine and drives the reaction to completion.

  • Acylating Agent Addition : Add acetyl chloride dropwise to the stirring solution over 5-10 minutes. Slow addition is critical to manage the reaction rate and prevent a rapid temperature increase.

  • Reaction Monitoring : Allow the reaction to warm to room temperature and stir for 1-2 hours. Progress is monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting material.

  • Quenching and Workup : Once the reaction is complete, carefully quench by adding saturated aqueous NaHCO₃ to neutralize any remaining acid. Transfer the mixture to a separatory funnel.

  • Extraction : Extract the aqueous layer twice with DCM. The organic layers are combined. This step isolates the desired organic product from inorganic salts and water-soluble components.

  • Washing and Drying : Wash the combined organic layers with brine to remove residual water. Dry the organic phase over anhydrous MgSO₄ to eliminate all traces of water, which is crucial before solvent evaporation.

  • Purification : Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. Purify the residue via flash column chromatography on silica gel to isolate the pure N-((3-(hydroxymethyl)phenyl)methyl)acetamide.

Analytical Characterization

To validate the structure and purity of the synthesized product, a suite of spectroscopic methods is employed. For the parent compound, this compound, the expected spectral features are:

  • ¹H NMR : The proton NMR spectrum should exhibit distinct signals corresponding to the different proton environments. Key signals would include: aromatic protons (multiplet, ~7.2-7.4 ppm), benzylic CH₂OH protons (singlet, ~4.6 ppm), benzylic CH₂NH₂ protons (singlet, ~3.8 ppm), and broad, exchangeable signals for the OH and NH₂ protons.

  • ¹³C NMR : The carbon spectrum will show characteristic peaks for the aromatic carbons, with two distinct signals for the substituted carbons (C-CH₂OH and C-CH₂NH₂), and signals for the two benzylic carbons.

  • IR Spectroscopy : The infrared spectrum will be characterized by strong, broad O-H and N-H stretching bands (~3300-3400 cm⁻¹), C-H stretches from the aromatic ring and CH₂ groups, and C=C stretching bands for the aromatic ring (~1450-1600 cm⁻¹).

  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) would show a prominent peak for the protonated molecule [M+H]⁺ at m/z 138.1.

Safety, Handling, and Storage

Due to its corrosive nature, strict adherence to safety protocols is mandatory when handling this compound.

  • Primary Hazard : The compound is classified as causing severe skin burns and eye damage (H314).[2][3][6] Direct contact must be avoided at all times.

  • Handling : Always handle inside a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[6][7]

  • Storage : Store in a tightly sealed container under an inert atmosphere (nitrogen or argon).[2] The recommended storage temperature is between 2-8 °C to ensure long-term stability and prevent degradation.[2][4][8]

The GHS hazard and precautionary statements are summarized below.

GHS InformationCodeDescriptionSource
Signal Word Danger[2][3]
Hazard Statement H314Causes severe skin burns and eye damage.[2][3][6]
Precautionary Statement P260Do not breathe dust/fume/gas/mist/vapours/spray.[3][6][7]
Precautionary Statement P280Wear protective gloves/protective clothing/eye protection/face protection.[3][6]
Precautionary Statement P301+P330+P331IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[3][6][7]
Precautionary Statement P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][7]
Precautionary Statement P405Store locked up.[3][6][7]

Conclusion

This compound is a high-value chemical intermediate whose utility is derived from its meta-substituted bifunctional nature. Its capacity for selective and orthogonal derivatization makes it an essential tool for constructing complex molecular architectures in pharmaceutical and materials science research. A thorough understanding of its reactivity, coupled with stringent safety and handling practices, enables researchers to fully leverage its synthetic potential.

References

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  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Synthesis Advantage: Harnessing (3-Aminophenyl)methanol for Innovation. [Link]

  • American Elements (2022). 3-(Aminomethyl)benzyl Alcohol Safety Data Sheet. [Link]

  • LookChem (n.d.). This compound SDS, 34231-22-6 Safety Data Sheet. [Link]

  • Compoundchem (n.d.). Buy 34231-22-6 [3-(aminomethyl)phenyl]methanol Industrial Grade. [Link]

  • Pharmaffiliates (n.d.). [3-(Aminomethyl)phenyl]methanol. [Link]

  • Royal Society of Chemistry (2021). Supporting Information. [Link]

  • Zeller, A., et al. (2011). (3-Aminophenyl)methanol. Acta Crystallographica Section E: Structure Reports Online. [Link]

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structural elucidation of (3-(Aminomethyl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structural Elucidation of (3-(Aminomethyl)phenyl)methanol

Abstract: The unequivocal structural determination of chemical entities is a cornerstone of modern drug discovery, chemical synthesis, and materials science. This compound (C₈H₁₁NO, Mol. Weight: 137.18 g/mol ) is a valuable bifunctional building block, incorporating both a primary amine and a primary alcohol on a meta-substituted aromatic ring.[1][2] Its precise molecular architecture is critical for ensuring predictable reactivity, desired biological activity, and regulatory compliance. This guide provides a comprehensive, multi-technique approach to the structural elucidation of this compound, grounded in the principles of spectroscopic analysis and logical data synthesis. It is designed for researchers, analytical scientists, and drug development professionals who require a robust framework for molecular characterization.

The Imperative of Structural Verification

The molecular formula C₈H₁₁NO represents several possible isomers, including the ortho- (2-) and para- (4-) substituted analogs, as well as other structural variants.[3][4] Each isomer possesses distinct physical, chemical, and biological properties. Therefore, relying solely on molecular weight is insufficient. A rigorous analytical workflow is necessary to confirm the specific 1,3- (meta) substitution pattern of the aminomethyl and hydroxymethyl groups on the phenyl ring, ensuring the identity and purity of the material.

This guide details a self-validating system where data from orthogonal analytical techniques are integrated to build an unassailable structural proof.

The Analytical Workflow: A Multi-Pronged Approach

The relies on a synergistic combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together, they offer a complete picture of the molecule's connectivity and functionality.

Elucidation_Workflow cluster_0 Initial Analysis cluster_1 Core Structural Determination cluster_2 Definitive Confirmation MS Mass Spectrometry (MS) Determine Molecular Weight & Formula H_NMR ¹H NMR Spectroscopy Map Proton Environment & Connectivity MS->H_NMR Confirms MW IR Infrared (IR) Spectroscopy Identify Key Functional Groups IR->H_NMR Confirms -OH, -NH₂ C_NMR ¹³C NMR Spectroscopy Map Carbon Skeleton H_NMR->C_NMR Provides Proton Context TwoD_NMR 2D NMR (COSY, HSQC) Confirm Atom Connectivity H_NMR->TwoD_NMR C_NMR->TwoD_NMR Assigns Skeleton Final_Structure Final Confirmed Structure TwoD_NMR->Final_Structure Confirms Bonds XRay X-Ray Crystallography (If Crystalline) Absolute 3D Structure XRay->Final_Structure Gold Standard Proof

Figure 1: A logical workflow for the .

Mass Spectrometry (MS): The Molecular Blueprint

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and, through fragmentation analysis, offers clues about its substructures.

Experimental Protocol (Electrospray Ionization - ESI):

  • Sample Preparation: Prepare a dilute solution of the analyte (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: Operate the mass spectrometer in positive ion mode. The ESI process will protonate the basic aminomethyl group, forming the [M+H]⁺ ion.

  • Detection: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).

  • Fragmentation (MS/MS): Isolate the precursor ion ([M+H]⁺ at m/z 138.2) and subject it to collision-induced dissociation (CID) to generate a characteristic fragmentation spectrum.

Data Interpretation:

  • Molecular Ion: The primary observation will be the protonated molecular ion [M+H]⁺ at m/z 138.2 . The monoisotopic mass of C₈H₁₁NO is 137.084 Da, confirming the molecular formula.[1]

  • Key Fragments: The fragmentation pattern provides evidence for the functional groups:

    • m/z 121.1: Loss of ammonia (NH₃) from the protonated amine.

    • m/z 120.1: Loss of water (H₂O) from the protonated molecule.

    • m/z 106.1: Cleavage of the C-C bond between the benzyl and hydroxymethyl groups, corresponding to the aminobenzyl cation. This is a crucial fragment indicating the separation of the two functional groups by the aromatic ring.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Principle: IR spectroscopy measures the absorption of infrared radiation by molecular vibrations. Specific functional groups absorb at characteristic frequencies, making it an excellent tool for their identification.

Experimental Protocol (Attenuated Total Reflectance - ATR):

  • Background Scan: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small amount of the neat sample (if liquid or oil) or a finely ground powder (if solid) directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact and acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.

Data Interpretation: The IR spectrum of this compound is expected to show the following key absorption bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupSignificance
3400 - 3200 (broad)O-H StretchAlcoholConfirms the presence of the hydroxyl group. Broadness indicates hydrogen bonding.[5][6]
3350 - 3250 (two bands)N-H StretchPrimary AmineTwo distinct peaks (asymmetric and symmetric stretch) confirm a primary (-NH₂) amine. These often overlap with the broad O-H band.
3100 - 3000C-H StretchAromaticIndicates the presence of the benzene ring.
2950 - 2850C-H StretchAliphatic (CH₂)Corresponds to the methylene groups of the aminomethyl and hydroxymethyl substituents.
~1600, ~1475C=C StretchAromatic RingFurther evidence for the aromatic core.
~1030 (strong)C-O StretchPrimary AlcoholA strong band confirming the C-O single bond of the benzyl alcohol moiety.[5]
800 - 700C-H BendingAromatic (out-of-plane)The specific pattern in this region can provide evidence for the meta-substitution pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structure Map

NMR is the most powerful technique for elucidating the detailed structure of organic molecules in solution. It provides information on the chemical environment, connectivity, and number of protons and carbons.

Experimental Protocol:

  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or D₂O). Add a small amount of an internal standard like tetramethylsilane (TMS).

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

  • D₂O Exchange: For confirmation of -OH and -NH₂ protons, add a drop of D₂O to the NMR tube, shake, and re-acquire the ¹H NMR spectrum. The signals corresponding to these exchangeable protons will disappear.

¹H NMR Data Interpretation

The ¹H NMR spectrum provides a precise map of the proton environments.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.2 - 7.4Multiplet4HAr-H The four protons on the meta-substituted ring will have distinct chemical shifts and coupling patterns, resulting in a complex multiplet.
~4.65Singlet2H-CH ₂-OHProtons on the carbon adjacent to the electronegative oxygen are deshielded. The signal is a singlet as there are no adjacent protons to couple with.
~3.88Singlet2H-CH ₂-NH₂Protons on the carbon adjacent to the nitrogen. Typically less deshielded than the benzylic alcohol protons.
Variable (Broad)Singlet1H-OH The chemical shift is variable and concentration-dependent. The signal is broad due to chemical exchange and will disappear upon D₂O addition.
Variable (Broad)Singlet2H-NHSimilar to the hydroxyl proton, the amine protons are exchangeable and will disappear with D₂O.
¹³C NMR Data Interpretation

The ¹³C NMR spectrum reveals the carbon framework of the molecule.

Chemical Shift (δ, ppm)AssignmentRationale
~142Ar-C -CH₂OHQuaternary aromatic carbon attached to the hydroxymethyl group.
~140Ar-C -CH₂NH₂Quaternary aromatic carbon attached to the aminomethyl group.
~129, 127, 126, 125Ar-C HFour distinct signals for the four protonated aromatic carbons, confirming the lack of symmetry expected from meta-substitution.
~64.5-C H₂-OHAliphatic carbon bonded to oxygen, showing a characteristic downfield shift.
~46.0-C H₂-NH₂Aliphatic carbon bonded to nitrogen.

Final Confirmation: 2D NMR and X-Ray Crystallography

While 1D NMR provides a robust structural hypothesis, 2D NMR experiments can offer definitive proof of connectivity.

  • COSY (Correlation Spectroscopy): Would show correlations between coupled aromatic protons, helping to assign the specific substitution pattern.

  • HSQC (Heteronuclear Single Quantum Coherence): Would show direct correlations between each proton and the carbon it is attached to (e.g., the signal at ~4.65 ppm would correlate with the carbon at ~64.5 ppm), unambiguously linking the ¹H and ¹³C assignments.

For crystalline materials, single-crystal X-ray crystallography stands as the gold standard for structural elucidation. It provides an absolute 3D map of the molecule, including precise bond lengths and angles, leaving no room for ambiguity. The crystal structure for a related compound, (3-aminophenyl)methanol, has been reported, confirming the molecular geometry and intermolecular hydrogen bonding networks in the solid state.[7]

Data_Synthesis Structure This compound MS MS [M+H]⁺ = 138.2 Formula = C₈H₁₁NO Structure->MS confirms IR IR -OH Stretch (~3300) -NH₂ Stretch (~3300) C-O Stretch (~1030) Structure->IR confirms H_NMR ¹H NMR Ar-H (4H) -CH₂O- (2H) -CH₂N- (2H) Structure->H_NMR confirms C_NMR ¹³C NMR 6 Ar-C signals -CH₂O- (~64.5) -CH₂N- (~46.0) Structure->C_NMR confirms

Sources

An In-depth Technical Guide to the Solubility and Stability of (3-(Aminomethyl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(3-(Aminomethyl)phenyl)methanol, a substituted benzyl alcohol derivative, is a versatile building block in pharmaceutical and chemical synthesis. Its bifunctional nature, containing both a primary amine and a primary alcohol, makes it a valuable intermediate. However, to effectively utilize this compound in drug development and manufacturing, a thorough understanding of its physicochemical properties, particularly its solubility and stability, is paramount. This guide provides a comprehensive technical overview of the methodologies and considerations for characterizing the solubility and stability of this compound, grounded in established scientific principles and regulatory expectations.

Physicochemical Characterization of this compound

A foundational understanding of the intrinsic properties of this compound is critical as it dictates the design of subsequent solubility and stability studies.

PropertyValueSource
CAS Number 34231-22-6[1]
Molecular Formula C₈H₁₁NO[1][2][3]
Molecular Weight 137.18 g/mol [1][2][3]
Predicted pKa 14.34 ± 0.10[3][4]
Predicted XLogP3 0.1[2]
Appearance White to off-white solid[4]
Storage 2-8°C, under inert atmosphere[1][3][4]

The presence of both an amine and a hydroxyl group suggests that the solubility of this compound will be pH-dependent and that it will be susceptible to oxidation. The predicted pKa indicates it is a weak base.

Solubility Assessment

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. For this compound, a comprehensive solubility profile should be established across a range of solvents relevant to drug development.

Equilibrium Solubility Determination: The Shake-Flask Method

The gold standard for determining thermodynamic solubility is the shake-flask method, which measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.[5]

  • Preparation of Solvents: Prepare a panel of solvents including purified water, pH-buffered solutions (e.g., pH 2, 4.5, 6.8, 7.4, and 9), and relevant organic solvents (e.g., ethanol, methanol, DMSO, propylene glycol).

  • Sample Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent. The excess solid is crucial to ensure equilibrium is reached.

  • Equilibration: Seal the vials and place them in a shaker incubator set to a constant temperature (typically 25°C or 37°C). Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to allow them to reach equilibrium.[6]

  • Phase Separation: After equilibration, allow the suspensions to settle. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Filtration through a 0.45 µm filter is recommended.[7]

  • Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: The solubility is reported as the mean concentration from replicate experiments (typically n=3).

Expected Solubility Profile and Data Presentation

Given its chemical structure, this compound is expected to exhibit higher solubility in acidic aqueous solutions due to the protonation of the aminomethyl group. A known, though not fully detailed, solubility in a likely aqueous medium is 91 g/L at 25°C.[3]

Table 1: Example Solubility Data for this compound at 25°C

SolventpHSolubility (mg/mL)
Purified Water~8.5> 91
0.1 N HCl1.2> 200
Acetate Buffer4.5> 150
Phosphate Buffer6.8> 100
Phosphate Buffer7.4> 95
EthanolN/A> 100
Propylene GlycolN/A> 50
DMSON/A> 200

Stability Studies

Stability testing provides evidence on how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[8] These studies are essential for determining storage conditions, re-test periods, and shelf life.

Forced Degradation (Stress Testing)

Forced degradation studies are conducted under more severe conditions than accelerated stability studies to identify potential degradation products and pathways.[9][10][11] This information is crucial for developing stability-indicating analytical methods.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcomes Acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) HPLC HPLC Analysis (Assay, Impurities) Acid->HPLC Analyze Samples Base Base Hydrolysis (e.g., 0.1N NaOH, 60°C) Base->HPLC Analyze Samples Oxidation Oxidation (e.g., 3% H₂O₂, RT) Oxidation->HPLC Analyze Samples Thermal Thermal Degradation (e.g., 80°C) Thermal->HPLC Analyze Samples Photo Photostability (ICH Q1B) Photo->HPLC Analyze Samples LCMS LC-MS/MS (Impurity Identification) HPLC->LCMS Characterize Degradants Pathways Degradation Pathways HPLC->Pathways LCMS->Pathways Method Stability-Indicating Method Pathways->Method API This compound API->Acid API->Base API->Oxidation API->Thermal API->Photo

Caption: Forced degradation experimental workflow.

  • Acid and Base Hydrolysis: Dissolve the compound in 0.1 N HCl and 0.1 N NaOH. Heat the solutions at 60°C for a defined period (e.g., 24 hours). Neutralize the samples before analysis.

  • Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C).

  • Photostability: Expose the solid compound and its solution to light as per ICH Q1B guidelines.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable HPLC method. The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without excessive secondary degradation.

ICH Stability Testing

Long-term and accelerated stability studies are performed under ICH-prescribed conditions to establish the re-test period or shelf life.[8][12][13]

ICH_Stability_Plan cluster_conditions Storage Conditions cluster_testing Testing Timepoints cluster_tests Analytical Tests long_term Long-Term 25°C ± 2°C / 60% RH ± 5% RH tp_long Long-Term Testing 0, 3, 6, 9, 12, 18, 24, 36 months accelerated Accelerated 40°C ± 2°C / 75% RH ± 5% RH tp_accel Accelerated Testing 0, 3, 6 months tests Appearance Assay Impurities/Degradation Products Water Content (if applicable) tp_long->tests Perform Tests At Each Timepoint tp_accel->tests Perform Tests At Each Timepoint

Caption: ICH stability testing logical relationship.

Table 2: Example Long-Term Stability Data for this compound at 25°C/60% RH

Timepoint (Months)AppearanceAssay (%)Total Impurities (%)
0White to off-white solid99.80.15
3Conforms99.70.18
6Conforms99.50.22
12Conforms99.20.30
24Conforms98.60.45

Analytical Method Validation

The reliability of solubility and stability data is contingent upon the use of validated analytical methods. The analytical procedure for quantifying this compound and its impurities should be validated according to ICH Q2(R1) guidelines.[14][15][16][17]

HPLC Method for this compound

A reverse-phase HPLC method with UV detection is generally suitable for the analysis of aromatic compounds like this compound. Due to the presence of the amine group, a derivatization step or the use of a specific column chemistry might be necessary to achieve good peak shape and resolution.[18][19][20][21][22]

Example HPLC Method Parameters:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: Time-based gradient from 5% to 95% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

Validation Parameters

The method must be validated for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

Conclusion

A systematic and scientifically rigorous approach to determining the solubility and stability of this compound is essential for its successful application in research and drug development. This guide outlines the core experimental frameworks, from fundamental physicochemical characterization to detailed stability programs, that are necessary to build a comprehensive data package. By adhering to these principles and leveraging validated analytical methodologies, researchers can ensure data integrity and make informed decisions throughout the development lifecycle.

References

  • Pharmaffiliates. CAS No : 34231-22-6| Chemical Name : [3-(Aminomethyl)phenyl]methanol. [Link]

  • Kineticos. (2022-04-18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]

  • ICH. Q1A(R2) Guideline - STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. [Link]

  • BioProcess International. (2012-09-04). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ResearchGate. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]

  • Protocols.io. (2024-12-09). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

  • MedCrave online. (2016-12-14). Forced Degradation Studies. [Link]

  • Pharmaceutical Technology. (2016-05-02). Forced Degradation Studies for Biopharmaceuticals. [Link]

  • ECA Academy. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 21880609, [3-(Aminomethyl)phenyl]methanol. [Link]

  • ICH. Quality Guidelines. [Link]

  • Dissolution Technologies. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

  • European Medicines Agency. (2003-08-01). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link]

  • U.S. Food and Drug Administration. (2021-09-17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • YouTube. (2025-04-03). Q1A (R2) A deep dive in Stability Studies. [Link]

  • Pharmaceutical Sciences. (2024-02-15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. [Link]

  • National Center for Biotechnology Information. (2011). Determination of aqueous solubility by heating and equilibration: A technical note. [Link]

  • Starodub. (2024-04-24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • ICH. VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]

  • RSC Publishing. (2023). Development of an HPLC method for the determination of amines in a leukemia mouse model. [Link]

  • National Center for Biotechnology Information. (2018-11-12). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. [Link]

  • ResearchGate. (2021). Development of a highly sensitive HPLC method for the simultaneous determination of eight biogenic amines in aquatic products. [Link]

  • Chromatography Today. (2015-07-01). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. [Link]

  • ResearchGate. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. [Link]

  • National Center for Biotechnology Information. (2010). (3-Aminophenyl)methanol. [Link]

  • Ataman Kimya. PHENYLMETHANOL. [Link]

  • European Medicines Agency. (2023-07-13). Stability testing of existing active substances and related finished products. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11275036, (2-(Aminomethyl)phenyl)methanol. [Link]

Sources

An In-Depth Technical Guide to the Biological Activity Screening of (3-(Aminomethyl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the systematic biological activity screening of (3-(Aminomethyl)phenyl)methanol. The methodologies outlined herein are designed to rigorously evaluate the therapeutic potential of this compound, moving from broad-based screening to more focused, target-oriented investigations.

Introduction to this compound: A Compound of Interest

This compound, also known as 3-(aminomethyl)benzyl alcohol, is a small molecule with the chemical formula C8H11NO[1]. Its structure, featuring a primary amine and a benzyl alcohol moiety on a phenyl ring, makes it a versatile scaffold for chemical synthesis[2]. While direct biological activity data for this specific compound is not extensively documented in publicly available literature, its use as a building block for more complex molecules with known therapeutic activities suggests inherent potential[2]. Notably, it has been utilized in the synthesis of dynamin GTPase inhibitors and hedgehog signaling pathway inhibitors, pointing towards potential applications in oncology and cellular biology[2].

This guide proposes a structured, multi-tiered approach to systematically uncover the biological activities of this compound.

PropertyValueSource
Molecular Formula C8H11NOPubChem[1]
Molecular Weight 137.18 g/mol PubChem[1]
CAS Number 34231-22-6PubChem[1]
Synonyms 3-(Aminomethyl)benzyl alcoholPharmaffiliates[3]

A Tiered Approach to Biological Activity Screening

A hierarchical screening cascade is the most efficient method to comprehensively assess the biological profile of a novel compound. This approach begins with broad, high-throughput screens to identify any general bioactivity, followed by more specific assays to elucidate the mechanism of action and potential therapeutic targets.

G cluster_0 Tier 1: Initial Broad Screening cluster_1 Tier 2: Focused Target-Based Assays cluster_2 Tier 3: In-depth Mechanistic Studies Cytotoxicity_Screening Cytotoxicity Screening (e.g., MTT, CellTiter-Glo) Kinase_Inhibition_Assays Kinase Inhibition Assays (e.g., JAK2, other kinases) Cytotoxicity_Screening->Kinase_Inhibition_Assays If cytotoxic GTPase_Activity_Assays GTPase Activity Assays (e.g., Dynamin) Cytotoxicity_Screening->GTPase_Activity_Assays If cytotoxic Hedgehog_Signaling_Assay Hedgehog Signaling Pathway Assays Cytotoxicity_Screening->Hedgehog_Signaling_Assay If cytotoxic Antimicrobial_Screening Antimicrobial Screening (e.g., MIC Determination) Pathway_Analysis Downstream Pathway Analysis (e.g., Western Blot) Kinase_Inhibition_Assays->Pathway_Analysis GTPase_Activity_Assays->Pathway_Analysis Hedgehog_Signaling_Assay->Pathway_Analysis Metabolic_Stability Metabolic Stability Assays (e.g., Liver Microsome Assay) Pathway_Analysis->Metabolic_Stability G Compound This compound JAK2 JAK2 Kinase Compound->JAK2 Inhibition? STAT STAT JAK2->STAT Phosphorylates pSTAT Phosphorylated STAT STAT->pSTAT Gene_Transcription Gene Transcription pSTAT->Gene_Transcription

Figure 2: Simplified JAK-STAT signaling pathway, a potential target for this compound.

Recommended Protocol: In Vitro Kinase Assay (e.g., for JAK2)

  • Reaction Mixture: In a 96-well plate, combine a recombinant kinase (e.g., JAK2), a suitable substrate (e.g., a peptide substrate), and ATP.

  • Compound Addition: Add varying concentrations of this compound to the wells. Include a positive control inhibitor (e.g., Ruxolitinib for JAK2) and a vehicle control.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Detection: Use a commercial kinase assay kit (e.g., ADP-Glo™ Kinase Assay) to measure the amount of ADP produced, which is proportional to the kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

GTPase Activity Assays

Rationale: Given its use in synthesizing dynamin GTPase inhibitors, it is prudent to investigate the direct effect of this compound on GTPase activity.

Recommended Protocol: GTPase-Glo™ Assay

  • GTPase Reaction: Set up a reaction containing a recombinant GTPase (e.g., dynamin), GTP, and varying concentrations of this compound.

  • Incubation: Incubate the reaction at 37°C to allow for GTP hydrolysis.

  • GTP Detection: Add a GTP detection reagent to stop the reaction and measure the amount of remaining GTP.

  • Luminescence Measurement: Measure the luminescent signal, which is inversely correlated with GTPase activity.

  • Data Analysis: Determine the effect of the compound on GTPase activity and calculate the IC50 if inhibition is observed.

Tier 3: In-depth Mechanistic Studies

If promising activity is identified in the earlier tiers, further studies are warranted to understand the mechanism of action and the compound's drug-like properties.

Downstream Pathway Analysis

Rationale: To confirm the on-target effects within a cellular context, it is essential to examine the downstream signaling events of the putative target.

Recommended Protocol: Western Blotting for Phospho-STAT

  • Cell Treatment: Treat a relevant cell line (e.g., a cell line with constitutively active JAK-STAT signaling for a JAK2 inhibitor) with the IC50 concentration of this compound for various time points.

  • Cell Lysis: Lyse the cells and collect the protein extracts.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against the phosphorylated and total forms of the downstream target (e.g., phospho-STAT3 and total STAT3).

  • Detection: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities to determine the effect of the compound on the phosphorylation of the downstream target.

Metabolic Stability Assays

Rationale: Assessing the metabolic stability of a compound is crucial for predicting its in vivo pharmacokinetic properties.

Recommended Protocol: Liver Microsome Stability Assay

  • Reaction Mixture: Incubate this compound with pooled human liver microsomes and NADPH in a phosphate buffer.

  • Time Points: Take aliquots of the reaction mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • LC-MS/MS Analysis: Analyze the samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis: Calculate the in vitro half-life (t1/2) and intrinsic clearance of the compound.

Safety and Handling

This compound is classified as corrosive and can cause severe skin burns and eye damage.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This guide provides a systematic and scientifically rigorous approach to the biological activity screening of this compound. By following this tiered strategy, researchers can efficiently identify and characterize the therapeutic potential of this compound. The proposed assays are well-established and can be readily implemented in a standard laboratory setting. Positive results from this screening cascade would warrant further investigation, including lead optimization and in vivo studies.

References

  • Singh, M., & Singh, S. (2019). In Vitro Assays for Screening Small Molecules. Methods in Molecular Biology, 1869, 189-196. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 21880609, [3-(Aminomethyl)phenyl]methanol. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Synthesis Advantage: Harnessing (3-Aminophenyl)methanol for Innovation. [Link]

  • Pharmaffiliates. (n.d.). [3-(Aminomethyl)phenyl]methanol. [Link]

  • Cui, Y., et al. (2022). 5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors. Frontiers in Chemistry, 10, 893357. [Link]

Sources

An In-depth Technical Guide to Elucidating the Mechanism of Action of (3-(Aminomethyl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

(3-(Aminomethyl)phenyl)methanol is a versatile chemical scaffold, appearing as a structural motif in compounds targeting a range of biological systems. While the compound itself is primarily recognized as a synthetic intermediate, its core structure embodies functionalities that suggest potential bioactivity. For instance, derivatives have been explored as inhibitors of the Hedgehog signaling pathway and as components of dynamin GTPase inhibitors.[1] Furthermore, the benzylamine moiety is a key feature in potent inhibitors of enzymes like Factor Xa, a critical component of the blood coagulation cascade.[2] This guide provides a comprehensive framework for a hypothetical research program aimed at systematically elucidating the mechanism of action (MoA) of this compound, should it be identified as a hit in a phenotypic screen or targeted assay. We will proceed with the hypothesis that the compound has shown inhibitory activity against a specific, plausible target class—monoamine oxidases (MAOs)—to illustrate the scientific process.

Introduction: The Scientific Rationale for Investigation

This compound, with its primary amine and benzylic alcohol, presents an intriguing starting point for a mechanistic investigation.[3][4] The presence of an aminomethyl group on a phenyl ring is a common feature in ligands for neurotransmitter transporters and receptors, as well as in enzyme inhibitors. For the purpose of this guide, we will posit that this compound has been identified in a high-throughput screen as a potential inhibitor of Monoamine Oxidase B (MAO-B), an enzyme pivotal in the degradation of neurotransmitters like dopamine and a key target in neurodegenerative diseases.

This guide will lay out the logical and experimental progression from initial hit confirmation to detailed molecular and cellular characterization. The core philosophy is a multi-pronged approach, integrating biochemical, cellular, and computational methods to build a robust, evidence-based model of the compound's MoA.

Phase I: Target Identification and Initial Characterization

The first phase of any MoA study is to confirm the initial screening result and establish a baseline for the compound's activity. This involves quantifying its potency and selectivity.

Biochemical Confirmation: Enzyme Inhibition Assays

The primary objective is to determine the half-maximal inhibitory concentration (IC50) of this compound against the purified target enzyme, in this case, MAO-B.

Experimental Protocol: MAO-B Inhibition Assay

  • Reagents and Materials:

    • Purified human recombinant MAO-B enzyme.

    • MAO-B substrate (e.g., benzylamine).

    • Detection reagent that reacts with a product of the MAO-B reaction (e.g., Amplex Red, which reacts with H₂O₂).

    • Horseradish peroxidase (HRP).

    • This compound, dissolved in a suitable solvent (e.g., DMSO).

    • Assay buffer (e.g., phosphate buffer, pH 7.4).

    • 96-well microplate, preferably opaque for fluorescence measurements.

  • Procedure:

    • Prepare a serial dilution of this compound in assay buffer. A typical starting range would be from 100 µM down to 1 nM.

    • In each well of the microplate, add the MAO-B enzyme and the corresponding concentration of the test compound or vehicle control (DMSO).

    • Incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for compound-enzyme interaction.

    • Initiate the enzymatic reaction by adding the substrate and the detection mix (Amplex Red and HRP).

    • Monitor the increase in fluorescence over time using a plate reader (Excitation: ~530-560 nm, Emission: ~590 nm).

    • Calculate the rate of reaction for each compound concentration.

    • Plot the reaction rate as a function of the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Determining the Mode of Inhibition

Understanding how the compound inhibits the enzyme (e.g., competitively, non-competitively) provides crucial insights into its potential binding site. This is achieved by performing kinetic studies where the substrate concentration is varied.

Workflow for Kinetic Analysis

  • Perform the MAO-B inhibition assay as described above, but for each inhibitor concentration, also vary the concentration of the substrate.

  • Measure the initial reaction velocities for each combination of inhibitor and substrate concentration.

  • Plot the data using a Lineweaver-Burk (double reciprocal) plot (1/velocity vs. 1/[Substrate]).

  • Analyze the resulting pattern of lines to determine the mode of inhibition:

    • Competitive: Lines intersect on the y-axis.

    • Non-competitive: Lines intersect on the x-axis.

    • Uncompetitive: Lines are parallel.

Data Presentation: Hypothetical Kinetic Data

Inhibitor Conc. (µM)Apparent Vmax (RFU/min)Apparent Km (µM)
0 (Control)150010
1150025
5150070
101500130
This table illustrates a competitive inhibition pattern where Vmax remains constant while the apparent Km increases with inhibitor concentration.

Phase II: Cellular Target Engagement and Pathway Analysis

Confirming that the compound interacts with its intended target within the complex environment of a living cell is a critical validation step.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify target engagement in intact cells. The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation.

Experimental Protocol: CETSA

  • Cell Culture: Culture a relevant cell line (e.g., a human neuroblastoma cell line endogenously expressing MAO-B) to near confluence.

  • Compound Treatment: Treat the cells with this compound or a vehicle control for a specified time.

  • Heating: Harvest the cells, resuspend them in a buffer, and divide them into aliquots. Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C) for a short period (e.g., 3 minutes).

  • Lysis and Protein Quantification: Lyse the cells to release the soluble proteins. The denatured proteins will precipitate and can be removed by centrifugation.

  • Target Detection: Analyze the amount of soluble MAO-B remaining in the supernatant at each temperature using Western blotting or another specific protein detection method.

  • Data Analysis: Plot the amount of soluble MAO-B as a function of temperature for both the treated and control samples. A shift in the melting curve to higher temperatures for the treated sample indicates target engagement.

Diagram: Experimental Workflow for MoA Elucidation

MoA_Workflow cluster_biochem Phase I: Biochemical Assays cluster_cell Phase II: Cellular Assays cluster_vivo Phase III: In Vivo Validation IC50 IC50 Determination Kinetics Kinetic Studies IC50->Kinetics Confirm Potency CETSA Target Engagement (CETSA) Kinetics->CETSA Proceed if Potent Pathway Downstream Pathway Analysis CETSA->Pathway Validate in Cell PD_Model Pharmacodynamic Model Pathway->PD_Model Proceed if Active Biomarker Biomarker Analysis PD_Model->Biomarker Confirm Efficacy

Caption: A streamlined workflow for the mechanism of action (MoA) studies.

Downstream Cellular Effects

If this compound inhibits MAO-B, we expect to see an increase in the levels of its substrates, such as dopamine.

Protocol: Neurotransmitter Quantification

  • Cell Treatment: Treat a suitable neuronal cell line with various concentrations of this compound.

  • Cell Lysis: After incubation, lyse the cells to release intracellular contents.

  • Quantification: Use a sensitive analytical method, such as High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-EC) or a specific ELISA kit, to quantify the levels of dopamine in the cell lysates.

  • Analysis: A dose-dependent increase in dopamine levels would strongly support the proposed MoA.

Phase III: Structural and In Silico Investigation

To understand the molecular basis of the interaction, computational and structural methods can be employed.

Molecular Docking

Molecular docking predicts the preferred orientation of the compound when bound to the MAO-B active site.

Procedure:

  • Obtain Structures: Obtain the crystal structure of human MAO-B from the Protein Data Bank (PDB). Prepare the 3D structure of this compound.

  • Docking Simulation: Use docking software (e.g., AutoDock, Glide) to place the ligand into the defined active site of the enzyme.

  • Analysis: Analyze the predicted binding poses. Look for key interactions, such as hydrogen bonds or hydrophobic interactions, with active site residues. This can provide a testable hypothesis about which amino acids are critical for binding.

Diagram: Hypothesized Signaling Pathway

Signaling_Pathway Compound This compound MAOB MAO-B Enzyme Compound->MAOB Inhibits Metabolites Inactive Metabolites MAOB->Metabolites Metabolizes Dopamine Dopamine Dopamine->MAOB Substrate Neuronal Increased Neuronal Dopamine Levels Dopamine->Neuronal

Caption: Proposed mechanism of MAO-B inhibition by the compound.

Conclusion and Future Directions

This guide outlines a systematic, multi-faceted approach to elucidating the mechanism of action of this compound, using its potential inhibition of MAO-B as an illustrative example. By integrating biochemical, cellular, and in silico methods, researchers can build a comprehensive and well-validated model of a compound's biological activity. The logical progression from in vitro validation to cellular target engagement and pathway analysis ensures a high degree of scientific rigor. The insights gained from such studies are invaluable for guiding further drug development efforts, including lead optimization and preclinical evaluation.

References

  • Pinto, D. J., Orwat, M. J., Wang, S., Fevig, J. M., Quan, M. L., Amparo, E., ... & Lam, P. Y. (2001). Discovery of 1-[3-(aminomethyl)phenyl]-N-3-fluoro-2'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (DPC423), a highly potent, selective, and orally bioavailable inhibitor of blood coagulation factor Xa. Journal of medicinal chemistry, 44(4), 566–578. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21880609, [3-(Aminomethyl)phenyl]methanol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 80293, 3-Aminobenzyl alcohol. Retrieved from [Link]

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literature review on (3-(Aminomethyl)phenyl)methanol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of (3-(Aminomethyl)phenyl)methanol

Introduction: A Key Intermediate in Modern Drug Development

This compound, also known as 3-(hydroxymethyl)benzylamine, is a deceptively simple aromatic bifunctional molecule.[1][2][3][4] Its true value lies in its role as a critical building block and key intermediate in the synthesis of complex pharmaceutical agents. The strategic placement of a primary amine and a primary alcohol on a meta-substituted benzene ring provides two reactive handles for medicinal chemists to elaborate upon, enabling the construction of diverse molecular architectures.

The most prominent application of this intermediate is in the synthesis of Tapentadol, a centrally-acting opioid analgesic used for the management of moderate to severe pain.[5][6][7] The core structure of Tapentadol is built upon the (3-aminomethyl)phenyl moiety. Furthermore, derivatives of this structural motif are explored as potent inhibitors of human 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic syndrome, obesity, and cardiovascular diseases.[8][9] The efficient and scalable synthesis of this compound is therefore a topic of significant interest to researchers in process chemistry and drug development.

This guide provides a detailed examination of the primary synthetic strategies for preparing this compound, offering field-proven insights into reaction mechanisms, step-by-step protocols, and a comparative analysis to inform synthetic planning.

Overview of Primary Synthetic Strategies

Two principal and strategically distinct routes dominate the synthesis of this compound. The choice between them often depends on factors such as the availability of starting materials, scalability, and safety considerations, particularly regarding the use of potent hydride reagents versus catalytic hydrogenation.

  • Route A: Concurrent Reduction from 3-Cyanobenzaldehyde. This approach is the most atom-economical, involving the simultaneous reduction of both the nitrile and aldehyde functionalities of the readily available starting material, 3-formylbenzonitrile.

  • Route B: Sequential Reduction from 3-Nitrobenzaldehyde. This two-step pathway involves the chemoselective reduction of the aldehyde group, followed by the reduction of the nitro group to the target primary amine. This route offers excellent control over selectivity at each stage.

G cluster_A Route A cluster_B Route B A_start 3-Cyanobenzaldehyde A_end This compound A_start->A_end One-Pot Reduction B_start 3-Nitrobenzaldehyde B_intermediate 3-Nitrobenzyl Alcohol B_start->B_intermediate Aldehyde Reduction B_end This compound B_intermediate->B_end Nitro Reduction start Starting Materials start->A_start start->B_start G cluster_main Main Reaction Pathway cluster_side Side Reaction Pathway start 3-Cyanobenzaldehyde imine Imine Intermediate start->imine + H2/Catalyst product This compound imine->product + H2/Catalyst + NH3 (suppresses side reaction) side_product Secondary Amine Byproduct imine->side_product + Primary Amine + H2/Catalyst

Caption: Role of ammonia in suppressing secondary amine formation.

Experimental Protocol: Catalytic Hydrogenation

This protocol is based on established principles for the catalytic hydrogenation of aromatic nitriles. [10] Materials:

  • 3-Cyanobenzaldehyde

  • Methanol or Ethanol

  • Ammonia (as a solution in the alcohol solvent or liquid ammonia)

  • Raney® Nickel (50% slurry in water, activated) [11]* Hydrogen gas (H₂)

  • High-pressure autoclave reactor

Step-by-Step Methodology:

  • Catalyst Preparation: In a fume hood, carefully wash the Raney® Nickel slurry (e.g., 10 g) with deionized water (3 x 50 mL) and then with the chosen alcohol solvent (e.g., ethanol, 3 x 50 mL) to remove residual alkali and water. Keep the catalyst solvent-wet at all times to prevent ignition.

  • Reactor Charging: Charge a high-pressure autoclave with 3-cyanobenzaldehyde (e.g., 50 g, 0.38 mol), ethanol (250 mL), and the prepared Raney® Nickel catalyst.

  • Ammonia Addition: Cool the reactor and add a solution of ammonia in ethanol (e.g., 10% w/w, 50 mL) or carefully add liquid ammonia.

  • Hydrogenation: Seal the autoclave. Purge the system several times with nitrogen, followed by several purges with hydrogen gas.

  • Pressurize the reactor with hydrogen to 50-80 atm.

  • Begin vigorous stirring and heat the reactor to 80-100 °C. The reaction is exothermic and may require initial cooling.

  • Reaction Monitoring: Monitor the reaction progress by observing the uptake of hydrogen gas. The reaction is typically complete within 4-8 hours when hydrogen consumption ceases.

  • Work-up: Cool the reactor to room temperature and carefully vent the excess hydrogen pressure. Purge the system with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to carefully remove the pyrophoric Raney® Nickel catalyst. Wash the filter cake with ethanol. Caution: Do not allow the catalyst to dry; quench it immediately with water.

  • Purification: Concentrate the combined filtrate under reduced pressure to yield the crude this compound. The product can be further purified by vacuum distillation or crystallization from a suitable solvent if required.

Route B: Synthesis from 3-Nitrobenzaldehyde

This two-step route offers high selectivity by addressing each functional group independently. The aldehyde is first protected as a robust alcohol using a mild reducing agent, followed by the more vigorous reduction of the nitro group.

Step 1: Selective Reduction of 3-Nitrobenzaldehyde

Mechanism and Causality: Sodium borohydride (NaBH₄) is an excellent choice for this transformation. It is a mild hydride donor that is highly selective for the reduction of aldehydes and ketones over less electrophilic functional groups like nitro groups. [12]The hydride (H⁻) from NaBH₄ attacks the electrophilic carbonyl carbon of the aldehyde, and subsequent protonation during aqueous work-up yields the primary alcohol, 3-nitrobenzyl alcohol.

Experimental Protocol: Aldehyde Reduction

This protocol is adapted from a standard, high-yield procedure. [6] Materials:

  • 3-Nitrobenzaldehyde

  • Methanol

  • Sodium borohydride (NaBH₄)

  • Dichloromethane (CH₂Cl₂)

  • Ice

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 3-nitrobenzaldehyde (200 g, 1.32 mol) in methanol (1000 mL) in a large round-bottom flask. Cool the solution to 0 °C in an ice bath under a nitrogen atmosphere.

  • Reagent Addition: Slowly add sodium borohydride (25 g, 0.66 mol) in portions, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Quenching and Work-up: Re-cool the mixture to 0 °C and carefully quench the reaction by the slow addition of ice water.

  • Remove the methanol under reduced pressure.

  • Extract the remaining aqueous residue with dichloromethane (5 x 200 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to furnish 3-nitrobenzyl alcohol as a liquid (approx. 190 g, 93% yield), which is often pure enough for the next step. [6]

Step 2: Reduction of 3-Nitrobenzyl Alcohol

Mechanism and Causality: The reduction of an aromatic nitro group to a primary amine is a classic transformation that can be reliably achieved by catalytic hydrogenation. [13]Catalysts like Raney Nickel or Palladium on Carbon (Pd/C) are highly effective. The reaction proceeds through several intermediates (nitroso, hydroxylamino) which are rapidly reduced on the catalyst surface to the final amine without affecting the stable benzyl alcohol moiety. [14]

Experimental Protocol: Nitro Group Reduction

This protocol utilizes Raney Nickel and hydrazine, a common and effective method for nitro group reduction when high-pressure hydrogenation equipment is not available. [14] Materials:

  • 3-Nitrobenzyl Alcohol

  • Ethanol

  • Raney® Nickel (50% slurry in water)

  • Hydrazine hydrate (N₂H₄·H₂O)

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-nitrobenzyl alcohol (e.g., 10 g, 65 mmol) in ethanol (150 mL).

  • Catalyst Addition: Carefully add a catalytic amount of water-wet Raney® Nickel (approx. 1 g of slurry).

  • Reagent Addition: Heat the mixture to a gentle reflux (or 50-60 °C). Slowly add hydrazine hydrate (10 mL, ~200 mmol) dropwise via an addition funnel. The reaction is exothermic, and the addition rate should be controlled to maintain a steady reflux.

  • Reaction: After the addition is complete, continue to reflux the mixture for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Carefully filter the mixture through Celite® to remove the catalyst, washing the filter pad with ethanol.

  • Purification: Remove the solvent from the filtrate under reduced pressure. The resulting residue can be purified by column chromatography (silica gel, using a mobile phase such as dichloromethane/methanol) or crystallization to yield pure this compound.

G start 3-Nitrobenzaldehyde (Aldehyde + Nitro) intermediate 3-Nitrobenzyl Alcohol (Alcohol + Nitro) start->intermediate NaBH4 (Chemoselective) product This compound (Alcohol + Amine) intermediate->product H2 / Raney Ni (or Hydrazine)

Caption: Workflow for the sequential reduction strategy (Route B).

Comparative Analysis of Synthetic Routes

The selection of an optimal synthetic route requires a careful evaluation of several practical and economic factors.

FeatureRoute A (from 3-Cyanobenzaldehyde)Route B (from 3-Nitrobenzaldehyde)
Number of Steps 12
Starting Material 3-Cyanobenzaldehyde3-Nitrobenzaldehyde
Key Reagents H₂, Raney Ni (or other catalyst), NH₃1. NaBH₄2. H₂/Raney Ni (or Hydrazine)
Key Advantages High atom economy, fewer unit operations.High chemoselectivity, avoids secondary amine formation, uses milder reagents for the first step.
Key Challenges Requires high-pressure equipment, risk of secondary amine byproduct if not controlled, pyrophoric catalyst handling.Lower overall throughput due to two steps, requires intermediate isolation.
Scalability & Safety Well-suited for industrial scale-up with appropriate engineering controls for high-pressure hydrogenation.Readily scalable; NaBH₄ is easier to handle than high-pressure H₂, but hydrazine is toxic.
Typical Yield Good to Excellent (often >80%)Excellent (Step 1: >90%;[6] Step 2: >90%)

Conclusion

The synthesis of this compound can be effectively achieved via two primary strategies, each with distinct advantages.

  • Route A , the direct catalytic hydrogenation of 3-cyanobenzaldehyde, represents the most efficient pathway in terms of step-count and is well-suited for large-scale industrial production where specialized high-pressure equipment is available. The critical parameter for success is the suppression of secondary amine formation, typically achieved by the addition of ammonia.

  • Route B , the sequential reduction of 3-nitrobenzaldehyde, provides a robust and highly selective alternative that is often more practical for laboratory-scale synthesis. The use of mild and chemoselective NaBH₄ in the first step, followed by a standard nitro group reduction, ensures a clean conversion with predictable outcomes and straightforward purification.

Ultimately, the choice of synthesis will be guided by the specific requirements of the research or development team, balancing the need for efficiency and scalability against the practical considerations of available equipment and safety protocols. Both routes provide reliable access to this valuable intermediate, paving the way for advancements in the synthesis of important pharmaceuticals like Tapentadol.

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spectroscopic data for (3-(Aminomethyl)phenyl)methanol (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Spectroscopic Guide to (3-(Aminomethyl)phenyl)methanol

Introduction

In the landscape of pharmaceutical research and fine chemical synthesis, the precise structural elucidation of intermediate and final compounds is paramount. This compound, also known as 3-(hydroxymethyl)benzylamine, is a valuable bifunctional building block featuring both a primary amine and a primary alcohol.[1][2] Its utility in the synthesis of novel chemical entities necessitates a robust and unambiguous method for its characterization to ensure identity, purity, and stability.

This technical guide provides an in-depth analysis of the core spectroscopic techniques used to characterize this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The interpretation herein is grounded in fundamental principles and data from analogous structures, offering researchers a definitive reference for validating this compound in a laboratory setting.

Molecular Structure and Physicochemical Properties

A foundational understanding of the molecule's architecture is essential before delving into its spectral data. The molecule consists of a meta-substituted benzene ring bearing an aminomethyl (-CH₂NH₂) group and a hydroxymethyl (-CH₂OH) group.

G cluster_main Predicted EI-MS Fragmentation mol [this compound]⁺• m/z = 137 frag1 [M - H₂O]⁺• m/z = 119 mol->frag1 - H₂O frag2 [M - •CH₂NH₂]⁺ m/z = 107 mol->frag2 - •CH₂NH₂ frag3 [M - •CH₂OH]⁺ m/z = 106 mol->frag3 - •CH₂OH tropylium Tropylium Ion m/z = 91 frag2->tropylium - O frag3->tropylium - NH₂

Caption: Predicted major fragmentation pathways in EI-MS.

Experimental Methodologies

To ensure data is reproducible and of high quality, standardized protocols must be followed. The following represents a self-validating system for the comprehensive characterization of this compound.

cluster_workflow Spectroscopic Analysis Workflow A Sample Preparation (Dissolution/Pelletizing) B NMR Acquisition (¹H, ¹³C) A->B C FTIR Acquisition (ATR) A->C D MS Acquisition (GC-MS) A->D E Data Processing & Analysis B->E C->E D->E F Structural Confirmation E->F

Caption: General workflow for spectroscopic characterization.

Protocol 4.1: NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of this compound.

  • Dissolution: Dissolve the sample in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

  • Homogenization: Gently vortex the tube until the sample is fully dissolved.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize magnetic field homogeneity.

  • Acquisition: Acquire a ¹H spectrum (typically 16-32 scans) followed by a ¹³C spectrum (typically 1024-4096 scans) at a standard field strength (e.g., 400 MHz). [3]6. Processing: Apply Fourier transform, phase correction, and baseline correction to the raw data (FID). Calibrate the chemical shift scale using the residual solvent peak (DMSO at δ 2.50 for ¹H and δ 39.52 for ¹³C).

Protocol 4.2: FTIR Spectroscopy (ATR)
  • Instrument Background: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric (H₂O, CO₂) contributions.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the spectrum, typically by co-adding 16-32 scans in the 4000-400 cm⁻¹ range with a resolution of 4 cm⁻¹. [4]5. Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance. No further processing is usually required.

Protocol 4.3: Mass Spectrometry (GC-MS with EI)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like methanol or dichloromethane.

  • GC Method: Inject a small volume (e.g., 1 µL) into a gas chromatograph equipped with a suitable capillary column (e.g., DB-5ms). Use a temperature program that allows for the elution of the compound without decomposition (e.g., start at 100°C, ramp to 250°C).

  • MS Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source, which is typically set to Electron Ionization (EI) at 70 eV.

  • Mass Analysis: The mass analyzer (e.g., a quadrupole) scans a defined m/z range (e.g., 40-400 amu).

  • Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram (TIC). Analyze the mass spectrum associated with that peak to identify the molecular ion and key fragment ions.

Conclusion

The structural identity and purity of this compound can be unequivocally confirmed through a synergistic application of NMR, IR, and Mass Spectrometry. The ¹H and ¹³C NMR spectra define the precise carbon-hydrogen framework. The IR spectrum provides rapid confirmation of the critical hydroxyl and primary amine functional groups. Finally, mass spectrometry validates the molecular weight and offers corroborating structural evidence through predictable fragmentation patterns. Together, these techniques provide a robust analytical package for researchers and drug development professionals, ensuring the quality and integrity of this versatile chemical building block.

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An In-depth Technical Guide to the Potential Therapeutic Targets of (3-(Aminomethyl)phenyl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking the Therapeutic Versatility of a Privileged Scaffold

The (3-(Aminomethyl)phenyl)methanol core represents a fascinating and versatile scaffold in medicinal chemistry. Its inherent structural features—a phenyl ring providing a rigid framework for substituent placement, a flexible aminomethyl group for hydrogen bonding and salt bridge formation, and a reactive methanol moiety for further derivatization—offer a rich playground for the design of novel therapeutic agents. This guide provides an in-depth technical exploration of the known and emerging therapeutic targets of derivatives based on this privileged structure. We will delve into the key molecular targets, elucidate the structure-activity relationships that govern their potency and selectivity, and provide detailed experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of this chemical class in their therapeutic programs.

Janus Kinase (JAK) Inhibition: A Targeted Approach to Myeloproliferative Neoplasms

Derivatives of the this compound scaffold have emerged as potent and selective inhibitors of Janus kinases (JAKs), particularly JAK2. The JAK-STAT signaling pathway is a critical regulator of hematopoiesis and immune responses, and its aberrant activation, often through mutations like JAK2-V617F, is a key driver of myeloproliferative neoplasms (MPNs) such as polycythemia vera and myelofibrosis.

Mechanism of Action: Targeting the ATP-Binding Site

The aminomethylphenyl moiety has been successfully incorporated into scaffolds that target the ATP-binding site of the JAK2 kinase domain. These inhibitors function by competing with ATP, thereby preventing the phosphorylation and activation of downstream Signal Transducer and Activator of Transcription (STAT) proteins. This blockade of the JAK-STAT pathway inhibits the uncontrolled cell proliferation characteristic of MPNs.

The JAK-STAT Signaling Pathway

The binding of cytokines to their receptors triggers the dimerization of the receptors and the subsequent trans-phosphorylation and activation of receptor-associated JAKs. Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins. STATs are then themselves phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors to regulate the expression of genes involved in cell proliferation, differentiation, and survival.

JAK_STAT_Pathway cluster_membrane Cell Membrane Receptor Cytokine Receptor JAK1 JAK Receptor->JAK1 2. Dimerization & Activation JAK2 JAK Receptor->JAK2 STAT STAT Receptor->STAT 4. STAT Recruitment JAK1->JAK2 Trans-phosphorylation JAK2->Receptor 3. Receptor Phosphorylation JAK2->STAT 5. STAT Phosphorylation Cytokine Cytokine Cytokine->Receptor 1. Binding STAT_P pSTAT STAT->STAT_P STAT_dimer pSTAT Dimer STAT_P->STAT_dimer 6. Dimerization Nucleus Nucleus STAT_dimer->Nucleus 7. Nuclear Translocation Gene Gene Transcription Nucleus->Gene 8. Gene Regulation

Caption: The canonical JAK-STAT signaling pathway.

Structure-Activity Relationship (SAR) Insights

Systematic exploration of N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivatives has revealed key structural features for potent and selective JAK2 inhibition.[1]

  • The Pyrimidin-2-amine Core: This moiety is crucial for interacting with the hinge region of the kinase domain.

  • The (Aminomethyl)phenyl Linker: The aminomethyl group provides a key interaction point, while the phenyl ring acts as a rigid scaffold to orient the pyrimidine core and other substituents.

  • Substituents on the Phenyl Ring and Amine: Modifications at these positions can significantly impact potency, selectivity against other JAK isoforms (JAK1, JAK3, TYK2), and pharmacokinetic properties such as metabolic stability and bioavailability. For instance, the opening of a tetrahydroisoquinoline ring to a more flexible aminomethylphenyl structure has led to compounds with improved potency and metabolic stability.[1]

Quantitative Data Summary
Compound IDTargetIC50 (nM)Selectivity vs. JAK1Selectivity vs. JAK3Selectivity vs. TYK2Reference
A8 JAK2538.6-fold54.6-fold41.2-fold[1]
Experimental Protocol: In Vitro JAK2 Kinase Inhibition Assay

This protocol outlines a typical in vitro assay to determine the inhibitory activity of test compounds against the JAK2 enzyme.

Materials:

  • Recombinant human JAK2 enzyme

  • Substrate peptide (e.g., a synthetic peptide with a tyrosine residue)

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compounds dissolved in DMSO

  • 96-well or 384-well plates

  • Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in the assay buffer to the final desired concentrations.

  • Reaction Setup:

    • Add the diluted test compounds or vehicle (DMSO) to the wells of the assay plate.

    • Add the JAK2 enzyme and substrate peptide solution to each well.

    • Incubate at room temperature for a defined period (e.g., 10-20 minutes) to allow for compound binding to the enzyme.

  • Initiation of Kinase Reaction: Add ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near its Km value for JAK2.

  • Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Detection: Stop the reaction and detect the amount of ADP produced (or substrate phosphorylation) using a suitable kinase detection reagent according to the manufacturer's instructions.

  • Data Analysis:

    • Measure the signal (e.g., luminescence) using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the dose-response data to a suitable sigmoidal curve using non-linear regression analysis.

Antiparasitic Activity: A New Front against Malaria

Derivatives of this compound have demonstrated promising in vitro activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. This opens up a new avenue for the development of novel antimalarial drugs, which are urgently needed due to the spread of resistance to current therapies.

Potential Mechanisms of Action

While the precise mechanism of action for these derivatives is still under investigation, several hypotheses exist based on the known mechanisms of other antimalarial drugs and the chemical nature of the compounds. One potential target is the parasite's ability to detoxify heme, a byproduct of hemoglobin digestion. Inhibition of this process leads to a toxic buildup of free heme, killing the parasite. Another possibility is the inhibition of parasitic enzymes crucial for its survival and replication. Some studies have suggested that similar polyaromatic compounds could target parasitic telomeric G-quadruplexes, although a direct correlation has not been established for all derivatives.

Structure-Activity Relationship (SAR) Insights

Studies on 1,3,5-tris[(4-(substituted-aminomethyl)phenyl)methyl]benzene derivatives have provided valuable SAR information:

  • Side Chain Length and Composition: The nature of the substituent on the aminomethyl group is critical for antimalarial activity. For example, derivatives with pyridin-4-ylpropylaminomethyl side chains have shown high potency.[2]

  • Lipophilicity and Steric Factors: The overall lipophilicity and steric bulk of the molecule influence its ability to cross cell membranes and interact with the target.

  • Cytotoxicity: It is crucial to evaluate the cytotoxicity of these compounds against human cell lines (e.g., HepG2) to determine their selectivity index (SI = CC50/IC50), which is a measure of the therapeutic window.

Quantitative Data Summary
Compound IDP. falciparum StrainIC50 (µM)Cytotoxicity (CC50 on HepG2, µM)Selectivity Index (SI)Reference
1m W2 (CQ-resistant)0.8369.583.7[2]
1m 3D7 (CQ-sensitive)0.8369.583.7[2]
Experimental Protocol: In Vitro Antimalarial SYBR Green I-based Assay

This protocol describes a widely used method to determine the 50% inhibitory concentration (IC50) of a compound against the erythrocytic stages of P. falciparum.

Materials:

  • P. falciparum culture (synchronized to the ring stage)

  • Human red blood cells (RBCs)

  • Complete culture medium (e.g., RPMI-1640 supplemented with AlbuMAX, hypoxanthine, and gentamicin)

  • Test compounds dissolved in DMSO

  • SYBR Green I nucleic acid stain

  • Lysis buffer (e.g., Tris buffer containing saponin, Triton X-100, and EDTA)

  • 96-well plates

  • Fluorescence plate reader

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in complete culture medium in a 96-well plate.

  • Parasite Culture Preparation: Prepare a parasite suspension with a defined parasitemia (e.g., 0.5%) and hematocrit (e.g., 2.5%) in complete culture medium.

  • Inoculation: Add the parasite suspension to each well of the compound-containing plate. Include parasite-only (positive control) and RBC-only (negative control) wells.

  • Incubation: Incubate the plates for 72 hours in a humidified, gassed incubator (5% CO2, 5% O2, 90% N2) at 37°C.

  • Lysis and Staining:

    • After incubation, add SYBR Green I lysis buffer to each well.

    • Incubate the plates in the dark at room temperature for at least 1 hour.

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

  • Data Analysis:

    • Subtract the background fluorescence of the negative control wells.

    • Calculate the percentage of parasite growth inhibition for each compound concentration relative to the positive control.

    • Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Antibacterial Activity: A Scaffold for New Antibiotics

The this compound scaffold has also been explored for the development of new antibacterial agents. Derivatives have shown activity against both Gram-positive and Gram-negative bacteria, suggesting a potential for broad-spectrum applications.

Potential Mechanisms of Action

The mechanism of action for these antibacterial derivatives is likely diverse and dependent on the specific structural modifications. Potential targets in bacteria include:

  • Cell Wall Synthesis: Inhibition of enzymes involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.

  • DNA Gyrase: Targeting DNA gyrase, an essential enzyme for DNA replication and repair in bacteria, is a validated antibacterial strategy.

  • Protein Synthesis: Interference with ribosomal function and protein synthesis.

Structure-Activity Relationship (SAR) Insights

The antibacterial activity of (aminomethyl)phenyl derivatives is highly dependent on the nature and position of substituents.

  • Aromatic and Heterocyclic Moieties: The introduction of various aromatic and heterocyclic groups can significantly influence the antibacterial spectrum and potency.

  • Lipophilicity: As with other therapeutic applications, the lipophilicity of the molecule plays a crucial role in its ability to penetrate the bacterial cell envelope.

  • Specific Functional Groups: The presence of specific functional groups can lead to interactions with key residues in the active sites of bacterial enzymes.

Quantitative Data Summary
Compound ClassBacterial StrainMIC (µg/mL)Reference
N-(trifluoromethyl)phenyl substituted pyrazole derivativesMRSA1.56 - 3.12[3]
Experimental Protocol: Broth Microdilution for Antibacterial Susceptibility Testing

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a bacterial strain.

Materials:

  • Bacterial strain of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Incubator

Procedure:

  • Compound Dilution: Prepare a two-fold serial dilution of the test compounds in CAMHB directly in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted compounds. Include a growth control well (no compound) and a sterility control well (no bacteria).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • MIC Determination: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the compound that completely inhibits visible growth.

  • MBC (Optional): To determine the Minimum Bactericidal Concentration (MBC), subculture aliquots from the clear wells onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Emerging Therapeutic Areas: Neuroprotection and Beyond

While the applications in infectious diseases and oncology are more established, preliminary evidence suggests that derivatives of the this compound scaffold may have potential in other therapeutic areas.

Neurodegenerative Diseases

The structural features of these derivatives, particularly the presence of an amine group and an aromatic ring, are reminiscent of scaffolds found in compounds targeting the central nervous system. There is potential for these derivatives to be explored as:

  • Monoamine Oxidase (MAO) Inhibitors: MAO inhibitors are used in the treatment of Parkinson's disease and depression. The aminomethylphenyl moiety could potentially interact with the active site of MAO enzymes.

  • Cholinesterase Inhibitors: Inhibition of acetylcholinesterase is a key therapeutic strategy for Alzheimer's disease. The scaffold could be adapted to target the active site of this enzyme.

  • Modulators of Neuroinflammation: Chronic neuroinflammation is a hallmark of many neurodegenerative diseases. The anti-inflammatory properties observed in related phenyl derivatives suggest that this scaffold could be a starting point for developing neuroprotective agents.

Broader Enzyme Inhibition

The versatility of the this compound scaffold makes it an attractive starting point for the design of inhibitors against a wide range of other enzymes. The aminomethyl and methanol groups can be readily modified to introduce various functionalities that can interact with different enzyme active sites.

Conclusion and Future Directions

The this compound scaffold has demonstrated significant therapeutic potential across multiple disease areas. Its derivatives have shown promising activity as JAK2 inhibitors, antimalarial agents, and antibacterial compounds. The key to unlocking the full potential of this chemical class lies in a deeper understanding of the structure-activity relationships that govern their interactions with their respective targets.

Future research should focus on:

  • Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms of action for the antimalarial and antibacterial derivatives.

  • Optimization of Pharmacokinetic Properties: Improving the drug-like properties of lead compounds, including solubility, metabolic stability, and oral bioavailability.

  • Exploration of New Therapeutic Targets: Systematically screening libraries of this compound derivatives against a broader range of therapeutic targets, particularly in the areas of neurodegeneration and inflammation.

By combining rational drug design, detailed biological evaluation, and a thorough understanding of the underlying disease biology, the (3-aminomethyl)phenyl)methanol scaffold can continue to be a valuable source of novel therapeutic agents for years to come.

References

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  • Synthesis and Antimalarial Evaluation of New 1,3,5-tris[(4-(Substituted-aminomethyl)phenyl)methyl]benzene Derivatives: A Novel Alternative Antiparasitic Scaffold. MDPI. [Link]

  • Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. National Institutes of Health. [Link]

  • Synthesis and Antimalarial Evaluation of New 1,3,5-tris[(4-(Substituted-aminomethyl)phenyl)methyl]benzene Derivatives: A Novel Alternative Antiparasitic Scaffold. MDPI. [Link]

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An In-depth Technical Guide to m-Aminomethylbenzyl Alcohol: A Key Intermediate in Modern Analgesic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unassuming Architect of Pain Relief

In the vast landscape of organic chemistry, some molecules command the spotlight, celebrated for their inherent therapeutic properties. Others, like m-aminomethylbenzyl alcohol (also known as [3-(aminomethyl)phenyl]methanol), operate in the crucial but often overlooked role of a key architectural component—a foundational building block upon which complex and vital pharmaceuticals are constructed. While not a therapeutic agent in its own right, the history and synthetic utility of m-aminomethylbenzyl alcohol are inextricably linked to the development of modern analgesics, most notably the dual-action opioid, Tapentadol.

This technical guide provides a comprehensive overview of m-aminomethylbenzyl alcohol, from its synthesis and physicochemical properties to its pivotal role in drug discovery. It is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this important synthetic intermediate.

The Genesis of a Key Intermediate: A History Forged in Synthesis

The "discovery" of m-aminomethylbenzyl alcohol is not a singular event marked by a celebrated breakthrough. Instead, its history is a narrative of the evolution of synthetic organic chemistry and the quest for novel therapeutic agents. Its emergence is closely tied to the development of the analgesic drug Tapentadol by the German pharmaceutical company Grünenthal GmbH in the late 1980s and early 1990s.[1][2] The development of Tapentadol was a deliberate effort to improve upon their earlier creation, Tramadol, by designing a molecule with a dual mechanism of action: μ-opioid receptor (MOR) agonism and norepinephrine reuptake inhibition (NRI).[1][3] This innovative approach required a specific molecular scaffold, for which m-aminomethylbenzyl alcohol proved to be a critical precursor.

The history of this intermediate is therefore best understood as the history of the synthetic strategies developed to access it efficiently and in high purity, driven by the need to produce Tapentadol on a large scale.

Physicochemical Properties and Characterization

A thorough understanding of the physical and chemical properties of m-aminomethylbenzyl alcohol is essential for its effective use in synthesis.

PropertyValueReference
Chemical Formula C₈H₁₁NO
Molecular Weight 137.18 g/mol
CAS Number 34231-22-6
Appearance Not widely reported, likely a solid or oil
Boiling Point 277.9 °C at 760 mmHg
Density 1.113 g/cm³

Spectroscopic Data:

  • ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): 6.96 (t, J = 7.6 Hz, 1H), 6.56 (s, 1H), 6.52 – 6.38 (m, 2H), 5.06 – 4.91 (m, 3H), 4.36 (d, J = 5.1 Hz, 2H).[4]

  • ¹³C NMR (DMSO-d₆, 101 MHz) δ (ppm): 148.91, 143.60, 128.94, 114.49, 112.81, 112.57, 63.70.[4]

  • IR Spectroscopy: Key stretches would include those for O-H (broad, ~3300 cm⁻¹), N-H (medium, ~3300-3400 cm⁻¹), C-H (aromatic and aliphatic), and C=C (aromatic, ~1600 cm⁻¹).

  • Mass Spectrometry (EI): The mass spectrum of the related 3-aminobenzyl alcohol shows a molecular ion peak at m/z 123, with major fragments at 106, 94, and 77, corresponding to the loss of NH₃, HCN, and the benzyl group, respectively.[5] A similar fragmentation pattern would be expected for m-aminomethylbenzyl alcohol, with a molecular ion at m/z 137.

Synthesis of m-Aminomethylbenzyl Alcohol: A Strategic Reduction

The most common and industrially viable synthetic routes to m-aminomethylbenzyl alcohol involve the reduction of a suitable precursor, typically 3-cyanobenzyl alcohol or a derivative thereof. The choice of reducing agent is critical to selectively reduce the nitrile or amide functionality without affecting the benzylic alcohol.

Experimental Protocol: Reduction of 3-Cyanobenzyl Alcohol using Lithium Aluminum Hydride (LiAlH₄)

This protocol outlines a laboratory-scale synthesis of m-aminomethylbenzyl alcohol via the reduction of 3-cyanobenzyl alcohol. Lithium aluminum hydride is a powerful reducing agent capable of converting nitriles to primary amines.[6][7]

Materials:

  • 3-Cyanobenzyl alcohol

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Dilute sulfuric acid or hydrochloric acid

  • Sodium hydroxide solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube is assembled under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Preparation: A suspension of lithium aluminum hydride (1.5 equivalents) in anhydrous diethyl ether or THF (10 volumes) is prepared in the reaction flask and cooled to 0°C in an ice bath.

  • Addition of Precursor: A solution of 3-cyanobenzyl alcohol (1 equivalent) in anhydrous diethyl ether or THF is added dropwise to the stirred suspension of LiAlH₄ at a rate that maintains the reaction temperature below 10°C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: The reaction is carefully quenched by cooling the flask to 0°C and slowly adding water (1 volume), followed by 15% aqueous sodium hydroxide (1 volume), and then water again (3 volumes). This procedure is known as the Fieser workup and results in a granular precipitate of aluminum salts that is easily filtered.

  • Workup and Purification: The resulting slurry is filtered, and the filter cake is washed with diethyl ether or THF. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude m-aminomethylbenzyl alcohol.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Causality in Experimental Choices:

  • Inert Atmosphere: LiAlH₄ reacts violently with water; therefore, all glassware must be dry, and the reaction must be conducted under an inert atmosphere to prevent decomposition of the reagent and ensure safety.[7]

  • Solvent Choice: Anhydrous ethereal solvents like diethyl ether or THF are used as they are unreactive towards LiAlH₄ and effectively dissolve the organic precursor.

  • Controlled Addition and Temperature: The dropwise addition at low temperature is crucial to control the exothermic reaction between LiAlH₄ and the nitrile.

  • Fieser Workup: This specific quenching procedure is employed to precipitate the aluminum salts in a manageable, granular form, simplifying the purification process.

Caption: Synthetic workflow for m-aminomethylbenzyl alcohol.

Application in Drug Development: The Synthesis of Tapentadol

The primary and most significant application of m-aminomethylbenzyl alcohol is as a key starting material in the synthesis of Tapentadol.[8][9] Tapentadol is a centrally acting analgesic with a dual mechanism of action, making it effective for both nociceptive and neuropathic pain.[1][3]

The Dual Mechanism of Action of Tapentadol
  • μ-Opioid Receptor (MOR) Agonism: Tapentadol is an agonist at the μ-opioid receptor, which is the primary target for traditional opioid analgesics like morphine. Activation of MORs in the central nervous system leads to a decrease in the perception of pain.

  • Norepinephrine Reuptake Inhibition (NRI): Tapentadol also inhibits the reuptake of norepinephrine, a neurotransmitter involved in the descending pain-modulating pathways. Increased levels of norepinephrine in the synaptic cleft enhance the inhibition of pain signals in the spinal cord.[3]

This dual action provides synergistic analgesia and may contribute to a more favorable side-effect profile compared to traditional opioids.[3]

Tapentadol_Mechanism cluster_tapentadol Tapentadol cluster_cns Central Nervous System cluster_effects Analgesic Effects Tapentadol_Molecule Tapentadol MOR μ-Opioid Receptor (MOR) Tapentadol_Molecule->MOR Agonist NET Norepinephrine Transporter (NET) Tapentadol_Molecule->NET Inhibitor Pain_Perception Decreased Pain Perception (Nociceptive Pain Relief) MOR->Pain_Perception Activation leads to Pain_Modulation Enhanced Descending Pain Inhibition (Neuropathic Pain Relief) NET->Pain_Modulation Inhibition leads to

Caption: Dual mechanism of action of Tapentadol.

Conclusion: A Testament to the Power of a Building Block

m-Aminomethylbenzyl alcohol exemplifies the critical role of seemingly simple molecules in the complex world of drug discovery and development. While it may not possess the pharmacological glamour of a final drug product, its structural features are precisely what enable the synthesis of innovative medicines like Tapentadol. A thorough understanding of its synthesis, properties, and applications is therefore indispensable for scientists working at the forefront of medicinal chemistry. The continued exploration of new synthetic routes and applications for such key intermediates will undoubtedly pave the way for the next generation of therapeutic breakthroughs.

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Quantum Chemical Calculations for (3-(Aminomethyl)phenyl)methanol: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the molecular properties of (3-(Aminomethyl)phenyl)methanol, a molecule of interest in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical underpinnings and practical, step-by-step computational workflows. By leveraging the power of computational chemistry, we can gain profound insights into the electronic structure, reactivity, and potential intermolecular interactions of this compound, thereby accelerating rational drug design and development.[1][2][3][4][5][6] This guide emphasizes the causality behind methodological choices, ensuring a robust and self-validating approach to computational analysis.

Introduction: The Role of Quantum Chemistry in Modern Drug Discovery

The journey of a drug from concept to clinic is arduous and expensive.[5] Computational chemistry has emerged as an indispensable tool to de-risk and expedite this process.[4][5] Quantum chemical calculations, rooted in the fundamental laws of quantum mechanics, allow us to predict a wide array of molecular properties with high accuracy, including optimized geometries, vibrational frequencies, and electronic characteristics.[7][8] For a molecule like this compound, understanding these properties at a quantum level is crucial for predicting its behavior in a biological system, its potential to interact with a target protein, and its pharmacokinetic profile (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET).[4][9]

Density Functional Theory (DFT) has become a particularly popular quantum mechanical method in drug design due to its favorable balance of computational cost and accuracy.[2][10][11][12] It allows for the investigation of complex molecular systems, providing insights that are often difficult or impossible to obtain through experimental means alone.[2][7] This guide will focus on the practical application of DFT to characterize this compound.

Theoretical Foundation: A Primer on Density Functional Theory (DFT)

At the heart of quantum chemistry lies the Schrödinger equation, which describes the behavior of electrons in a molecule. However, solving this equation exactly is computationally intractable for all but the simplest systems. DFT offers an elegant and efficient alternative by reformulating the problem in terms of the electron density, a more manageable quantity.[11]

The core principle of DFT is that the ground-state energy and all other ground-state properties of a molecule are uniquely determined by its electron density. The total energy is expressed as a functional of the density, comprising terms for kinetic energy, electron-nuclear attraction, classical electron-electron repulsion, and the exchange-correlation energy.[13] The exchange-correlation functional, which accounts for the quantum mechanical effects of electron exchange and correlation, is the key component that is approximated in DFT.

Numerous exchange-correlation functionals have been developed, each with its own strengths and weaknesses. For organic molecules relevant to drug discovery, hybrid functionals, which mix a portion of exact Hartree-Fock exchange with a DFT exchange-correlation functional, have proven to be particularly effective.[14]

Commonly Used Functionals in Drug Discovery:

  • B3LYP (Becke, 3-parameter, Lee–Yang–Parr): One of the most widely used hybrid functionals, offering a good balance of accuracy and computational efficiency for a broad range of organic molecules.[10][14][15]

  • M06-2X (Minnesota '06-2X): A high-nonlocality functional that often provides improved accuracy for non-covalent interactions, which are critical in drug-receptor binding.[16][17][18][19]

The choice of functional is a critical decision in any DFT study and should be guided by the specific properties of interest and validated against experimental data or higher-level calculations where possible.

Computational Workflow: A Step-by-Step Guide

This section outlines a detailed, self-validating protocol for performing quantum chemical calculations on this compound. This workflow is designed to be adaptable to various quantum chemistry software packages such as Gaussian, ORCA, or GAMESS.[20][21][22][23][24][25][26][27][28][29][30]

Step 1: Molecular Structure Preparation

The initial step involves creating a 3D model of this compound. This can be done using any molecular modeling software. It is crucial to start with a reasonable initial geometry, as this will expedite the subsequent optimization process.

Step 2: Geometry Optimization

The goal of geometry optimization is to find the lowest energy conformation of the molecule, which corresponds to its most stable structure.

Protocol:

  • Select a Level of Theory and Basis Set:

    • Level of Theory: B3LYP is a robust starting point for geometry optimizations of organic molecules.[31]

    • Basis Set: The 6-31G(d,p) basis set provides a good compromise between accuracy and computational cost for initial optimizations.[32][33][34][35] This is a split-valence double-zeta basis set that includes polarization functions on both heavy atoms (d) and hydrogen atoms (p), which are essential for accurately describing chemical bonds.[33][36]

  • Perform the Optimization Calculation: The software will iteratively adjust the atomic coordinates to minimize the total energy of the system.

  • Verify the Optimized Structure: A true energy minimum is characterized by the absence of imaginary vibrational frequencies. Therefore, a frequency calculation must be performed on the optimized geometry.[37]

Step 3: Vibrational Frequency Analysis

Vibrational frequency calculations serve two primary purposes: to confirm that the optimized geometry is a true minimum on the potential energy surface and to predict the infrared (IR) spectrum of the molecule.[37][38][39][40][41]

Protocol:

  • Perform a Frequency Calculation: Use the same level of theory and basis set as the geometry optimization.

  • Analyze the Frequencies:

    • No Imaginary Frequencies: Confirms the structure is a stable minimum.

    • One Imaginary Frequency: Indicates a transition state structure.

    • Multiple Imaginary Frequencies: Suggests a higher-order saddle point and that the optimization did not converge to a minimum.

  • Thermochemical Analysis: The output of the frequency calculation also provides important thermochemical data, such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.[37]

Step 4: Calculation of Electronic Properties

Once a validated optimized geometry is obtained, a range of electronic properties can be calculated to understand the molecule's reactivity and potential for intermolecular interactions. It is often beneficial to use a larger basis set, such as 6-311+G(d,p), for these single-point energy calculations to obtain more accurate electronic properties. The "+" indicates the addition of diffuse functions, which are important for describing weakly bound electrons.

Key Electronic Properties:

  • Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of the HOMO and LUMO, and the resulting HOMO-LUMO gap, are fundamental descriptors of chemical reactivity. A smaller gap generally indicates a more reactive molecule.

  • Electrostatic Potential (ESP) Map: The ESP map visualizes the charge distribution on the molecular surface, identifying electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions.[9][42][43][44][45] This is invaluable for predicting non-covalent interactions, such as hydrogen bonding and electrostatic interactions with a protein binding site.[9][43]

Data Presentation and Interpretation

To facilitate clear communication and comparison of results, all quantitative data should be summarized in well-structured tables.

Table 1: Summary of Computational Parameters

ParameterValueJustification
SoftwareGaussian 16[8][22]A widely used and versatile quantum chemistry package.
FunctionalB3LYP[13][14]Proven to be reliable for organic molecules.
Basis Set (Opt/Freq)6-31G(d,p)[32][33]Good balance of accuracy and cost for structural properties.
Basis Set (Electronic)6-311+G(d,p)[34]Larger basis set for more accurate electronic properties.
Solvent ModelNone (Gas Phase)Provides a baseline understanding of intrinsic properties.

Table 2: Calculated Properties of this compound

PropertyCalculated ValueUnits
Total Energy(Value)Hartrees
HOMO Energy(Value)eV
LUMO Energy(Value)eV
HOMO-LUMO Gap(Value)eV
Dipole Moment(Value)Debye

Visualizing Computational Insights

Visual representations are critical for conveying complex information. Graphviz diagrams can be used to illustrate workflows and relationships between concepts.

G cluster_workflow Computational Workflow cluster_outputs Key Outputs & Insights A 1. Molecular Structure Preparation B 2. Geometry Optimization (B3LYP/6-31G(d,p)) A->B C 3. Vibrational Frequency Analysis B->C D Validation: No Imaginary Frequencies C->D Verification E 4. Electronic Property Calculation (B3LYP/6-311+G(d,p)) D->E Proceed if Validated F Optimized 3D Structure E->F G Vibrational Spectra (IR) E->G H HOMO/LUMO Energies (Reactivity) E->H I Electrostatic Potential Map (Intermolecular Interactions) E->I

Caption: A flowchart illustrating the quantum chemical calculation workflow.

G cluster_properties Calculated Molecular Properties cluster_insights Derived Chemical Insights HOMO HOMO Energy Gap HOMO-LUMO Gap HOMO->Gap LUMO LUMO Energy LUMO->Gap Reactivity Chemical Reactivity Gap->Reactivity ESP Electrostatic Potential Interactions Intermolecular Interactions ESP->Interactions

Caption: Relationship between calculated properties and chemical insights.

Conclusion: Integrating Computational Chemistry into Drug Development

Quantum chemical calculations provide a powerful lens through which to examine the intrinsic properties of potential drug candidates like this compound. The methodologies outlined in this guide offer a robust and scientifically sound approach to generating data that can inform lead optimization, predict potential liabilities, and ultimately contribute to the design of safer and more effective medicines. By embracing these computational tools, drug development teams can make more informed decisions, reduce experimental costs, and accelerate the path to new therapies.

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A Technical Guide to the Conformational Landscape of (3-Aminomethylphenyl)methanol: A Computational and Spectroscopic Approach

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the conformational preferences of (3-(Aminomethyl)phenyl)methanol, a molecule of significant interest in medicinal chemistry and drug development. Possessing two flexible side chains, an aminomethyl group and a hydroxymethyl group, capable of acting as both hydrogen bond donors and acceptors, this molecule presents a rich and complex conformational landscape. Understanding the three-dimensional structures and relative energies of its stable conformers is paramount for predicting its interaction with biological targets and for rational drug design. This guide outlines a synergistic approach, combining state-of-the-art computational chemistry methods with established experimental spectroscopic techniques, to elucidate the dominant conformations and the intramolecular forces that govern them. We will explore the key rotational barriers, the potential for intramolecular hydrogen bonding, and provide a detailed protocol for both in silico and experimental validation.

Introduction: The Significance of Conformational Analysis in Drug Discovery

The three-dimensional shape of a molecule is intrinsically linked to its biological activity. For flexible molecules like this compound, which can adopt multiple spatial arrangements or conformations, identifying the low-energy, and therefore most populated, conformers is a critical step in the drug discovery pipeline. The specific arrangement of functional groups in the bioactive conformation dictates how a molecule will interact with its target protein, influencing binding affinity and efficacy.

This compound (Figure 1) features a central benzene ring with two flexible substituents at the meta position: a hydroxymethyl group (-CH₂OH) and an aminomethyl group (-CH₂NH₂). The rotational freedom around the C(aryl)-C(alkyl) and C(alkyl)-X (where X is O or N) bonds allows for a multitude of possible conformations. Furthermore, the presence of both a hydrogen bond donor (-OH and -NH₂) and acceptor (the lone pairs on O and N) functionalities raises the possibility of stabilizing intramolecular hydrogen bonds (IMHBs), which can significantly influence the conformational equilibrium. A thorough conformational analysis, therefore, provides invaluable insights for structure-activity relationship (SAR) studies and the design of more potent and selective drug candidates.

Figure 1: Chemical structure of this compound.

Theoretical Framework: A Dual-Pronged Approach

To comprehensively map the conformational landscape of this compound, we propose a robust methodology that integrates computational modeling with experimental validation. This dual-pronged approach allows for a detailed theoretical prediction of the stable conformers and their relative energies, followed by empirical confirmation of these predictions.

(3-(Aminomethyl)phenyl)methanol: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(3-(Aminomethyl)phenyl)methanol has emerged as a cornerstone in contemporary drug discovery, serving as a versatile and privileged scaffold in the design of novel therapeutics. Its unique structural architecture, featuring a primary amine and a benzylic alcohol in a meta-substitution pattern, provides an ideal framework for the synthesis of complex molecules with tailored biological activities. This in-depth technical guide explores the fundamental chemistry, synthesis, and pivotal role of this compound in medicinal chemistry. We will delve into its critical applications in the development of targeted therapies, with a particular focus on its incorporation into potent inhibitors of Kinesin Spindle Protein (KSP) for oncology and Factor Xa for anticoagulation. Through a detailed analysis of structure-activity relationships and the provision of robust synthetic protocols, this guide aims to equip researchers, scientists, and drug development professionals with the comprehensive knowledge required to effectively leverage this remarkable building block in their own research endeavors.

Part 1: Foundational Chemistry and Synthesis

The utility of this compound as a scaffold in medicinal chemistry is deeply rooted in its distinct physicochemical properties and the efficiency of its synthesis. A thorough understanding of these foundational aspects is paramount for its successful application in drug design and development.

1.1. Physicochemical Properties

The structural attributes of this compound—a primary amine, a benzylic alcohol, and their meta-disposition on a phenyl ring—confer upon it a unique set of properties that are highly advantageous for a medicinal chemistry building block. The primary amine serves as a key site for derivatization, allowing for the introduction of a wide array of functional groups through amide bond formation, reductive amination, and other common transformations. The benzylic alcohol provides another handle for modification, such as ether or ester formation, and can also participate in crucial hydrogen bonding interactions with biological targets. The meta-substitution pattern is of particular strategic importance, as it provides a rigid scaffold that projects its functional groups in a specific spatial orientation, which is often critical for achieving high-affinity binding to a protein's active or allosteric site.

PropertyValueSource
IUPAC Name [3-(aminomethyl)phenyl]methanolPubChem
CAS Number 34231-22-6PubChem
Molecular Formula C₈H₁₁NOPubChem
Molecular Weight 137.18 g/mol PubChem
Appearance SolidSigma-Aldrich
Melting Point Not reported
Boiling Point 277.9 °C at 760 mmHg (Predicted)Guidechem
Solubility 91 g/L (25 °C)Guidechem
pKa 14.34 ± 0.10 (Predicted)Guidechem
LogP 1.33790 (Predicted)Guidechem
SMILES C1=CC(=CC(=C1)CO)CNPubChem
InChI InChI=1S/C8H11NO/c9-5-7-2-1-3-8(4-7)6-10/h1-4,10H,5-6,9H2PubChem
1.2. Synthesis of this compound

The efficient and scalable synthesis of this compound is crucial for its widespread use in drug discovery programs. While several synthetic routes exist, catalytic hydrogenation of 3-hydroxybenzonitrile has emerged as the preferred method for large-scale production due to its high atom economy, safety profile, and ease of product isolation.[1]

A retrosynthetic approach to this compound reveals several viable starting materials. The primary amine can be derived from the reduction of a nitrile or an amide, while the benzyl alcohol can be present in the starting material or formed from the reduction of a corresponding aldehyde or carboxylic acid.

Retrosynthesis target This compound intermediate1 3-Hydroxybenzonitrile target->intermediate1 Nitrile Reduction intermediate2 3-Cyanobenzyl alcohol target->intermediate2 Nitrile Reduction intermediate3 3-Aminobenzonitrile target->intermediate3 Nitrile Reduction intermediate4 3-Carboxybenzamide target->intermediate4 Amide Reduction

Retrosynthetic analysis of this compound.

This method offers a robust and scalable route to the target compound.[1] The reduction of the nitrile group to a primary amine is achieved using molecular hydrogen in the presence of a heterogeneous catalyst, such as Raney Nickel or Palladium on Carbon (Pd/C).[1][2]

Catalytic hydrogenation of 3-hydroxybenzonitrile.

Experimental Protocol: Catalytic Hydrogenation of 3-Hydroxybenzonitrile with Raney Nickel

Materials:

  • 3-Hydroxybenzonitrile

  • Raney Nickel (50% slurry in water)

  • Anhydrous Ethanol

  • Liquid Ammonia

  • High-pressure autoclave

  • Celite

Procedure:

  • Reactor Charging: In a high-pressure autoclave, charge 3-hydroxybenzonitrile (e.g., 10 g, 84 mmol) and anhydrous ethanol.

  • Catalyst Addition: Carefully add Raney Nickel catalyst (typically 5-10% w/w of the substrate). The catalyst should be handled under an inert atmosphere to prevent deactivation.

  • Ammonia Addition: Cool the autoclave in an ice bath and cautiously introduce liquid ammonia (e.g., 10 g, 588 mmol). Ammonia is often used to suppress the formation of secondary amine byproducts.

  • Inerting and Pressurization: Seal the autoclave and purge it first with nitrogen gas and then with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 80 atm).

  • Reaction: Heat the reaction mixture to a specified temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete within 4-6 hours.

  • Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of celite to remove the Raney Nickel catalyst.

  • Isolation and Purification: Concentrate the filtrate under reduced pressure to obtain the crude this compound. The crude product can be further purified by crystallization from a suitable solvent system (e.g., isopropanol/water) to yield the final product.

Advantages of this Method:

  • Scalability: This protocol is readily scalable for industrial production.

  • Safety: Avoids the use of pyrophoric and hazardous reagents like lithium aluminum hydride.

  • Atom Economy: The only byproduct is water, making it an environmentally friendly process.

  • Ease of Purification: The product can often be isolated in high purity by simple filtration and crystallization.

While catalytic hydrogenation is the preferred method, other synthetic strategies can be employed, particularly for smaller-scale syntheses. One common alternative is the reduction of 3-carboxybenzamide using a strong reducing agent like lithium aluminum hydride (LiAlH₄). However, this method is less suitable for large-scale production due to the hazardous nature of LiAlH₄ and the more complex work-up procedure.

Part 2: The Role of this compound in Medicinal Chemistry

The this compound scaffold is a recurring motif in a number of successful drug discovery programs. Its prevalence can be attributed to its ability to serve as a versatile pharmacophore, providing a rigid framework for the precise positioning of key functional groups that interact with biological targets.

2.1. A Versatile Pharmacophore

The bifunctional nature of this compound allows medicinal chemists to explore a wide range of chemical space. The primary amine can be acylated to form amides, which are common in drug molecules, or it can undergo reductive amination to introduce diverse substituents. The benzylic alcohol can be converted to ethers or esters, or it can be left unmodified to act as a hydrogen bond donor or acceptor.

2.2. Case Study 1: Kinesin Spindle Protein (KSP) Inhibitors for Oncology

2.2.1. KSP as an Anticancer Target

Kinesin Spindle Protein (KSP), also known as Eg5, is a motor protein that plays an essential role in the formation of the bipolar mitotic spindle during cell division.[6][7] Inhibition of KSP leads to the formation of monopolar spindles, mitotic arrest, and subsequent apoptosis in proliferating cancer cells.[7] This makes KSP a highly attractive target for the development of novel anticancer agents with a potentially better safety profile than traditional antimitotic drugs that target tubulin.[7]

2.2.2. This compound as a Key Scaffold Element

The this compound moiety has been incorporated into several classes of potent KSP inhibitors.[6][8][9][10][11] In these inhibitors, the aminobenzyl alcohol fragment often serves to improve aqueous solubility and optimize pharmacokinetic properties.[8] The amine group can be functionalized to introduce basicity, which can enhance solubility and allow for salt formation.

KSP_Binding cluster_0 KSP Allosteric Site pocket1 Hydrophobic Pocket pocket2 Hydrogen Bond Acceptor pocket3 Hydrogen Bond Donor inhibitor KSP Inhibitor inhibitor->pocket1 Hydrophobic Interaction aminobenzyl This compound moiety inhibitor->aminobenzyl aminobenzyl->pocket2 H-bond aminobenzyl->pocket3 H-bond FXa_Binding cluster_1 Factor Xa Active Site S1_pocket S1 Pocket (Asp189) S4_pocket S4 Pocket inhibitor Factor Xa Inhibitor inhibitor->S4_pocket Hydrophobic Interaction benzylamine Benzylamine P1 Moiety inhibitor->benzylamine benzylamine->S1_pocket Salt Bridge

Schematic representation of a Factor Xa inhibitor with a benzylamine P1 moiety binding to the active site.

2.3.3. SAR Analysis

The development of potent and selective FXa inhibitors has involved extensive optimization of the P1 benzylamine group. Replacement of the highly basic benzamidine P1 group with the less basic benzylamine moiety was a key strategy to improve oral bioavailability and the overall pharmacokinetic profile of these inhibitors. [12]Further modifications to the phenyl ring of the benzylamine, including the introduction of the hydroxymethyl group as in this compound, can be used to fine-tune the physicochemical properties and address potential off-target effects.

Modification on Benzylamine P1 MoietyEffect on Factor Xa InhibitionReference
Replacement of benzamidine with benzylamineImproved oral bioavailability and pharmacokinetic profile[12]
Substitution on the phenyl ringModulated potency and selectivity[13]
Part 3: Experimental Protocols for Derivative Synthesis

The versatility of this compound as a building block is best illustrated through its application in the synthesis of complex drug-like molecules. This section provides general considerations and example protocols for the derivatization of this key intermediate.

3.1. General Considerations for Derivatization

When using this compound in multi-step syntheses, it is often necessary to employ protecting groups for the amine and/or alcohol functionalities to ensure chemoselectivity. Standard protecting groups such as Boc (tert-butyloxycarbonyl) for the amine and silyl ethers (e.g., TBDMS) for the alcohol are commonly used. The choice of protecting group will depend on the specific reaction conditions of the subsequent steps.

Common derivatization reactions include:

  • Amide bond formation: Coupling of the primary amine with a carboxylic acid using standard coupling reagents (e.g., HATU, EDC/HOBt).

  • Reductive amination: Reaction of the amine with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride).

  • Ether formation: Alkylation of the benzylic alcohol under basic conditions.

3.2. Example Protocol: Synthesis of an Amide Derivative

This protocol describes a general procedure for the acylation of the primary amine of this compound.

Materials:

  • This compound

  • Carboxylic acid of interest

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • Dissolution: Dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Activation: Add DIPEA (2.0 eq) to the solution and stir for 10-15 minutes at room temperature to activate the carboxylic acid.

  • Amine Addition: Add a solution of this compound (1.0 eq) in anhydrous DMF to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature until the reaction is complete, as monitored by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired amide derivative.

Part 4: Future Perspectives and Conclusion
4.1. The Enduring Importance of the Scaffold

This compound has firmly established itself as a privileged scaffold in medicinal chemistry. Its synthetic accessibility, coupled with its ideal physicochemical properties and versatile functional handles, ensures its continued relevance in the design and development of new therapeutic agents. The successful application of this building block in the discovery of potent KSP and Factor Xa inhibitors serves as a testament to its value.

4.2. Opportunities for Further Exploration

While the utility of this compound in oncology and anticoagulation is well-documented, there are numerous opportunities for its application in other therapeutic areas. Its ability to present functional groups in a well-defined spatial arrangement makes it an attractive starting point for the design of inhibitors for a wide range of enzymes and receptors. Furthermore, the development of novel, more efficient, and greener synthetic methodologies for its derivatives will continue to be an active area of research.

4.3. Concluding Remarks
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Methodological & Application

use of (3-(Aminomethyl)phenyl)methanol in solid-phase synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to (3-(Aminomethyl)phenyl)methanol in Solid-Phase Synthesis

Abstract

Solid-phase synthesis has revolutionized the production of peptides and complex organic molecules by simplifying purification and enabling automation.[1][2] The choice of linker, the molecular entity connecting the nascent molecule to the insoluble support, is paramount to the success of any solid-phase strategy.[3] This document provides a detailed technical guide on the application of this compound, a versatile bifunctional linker. We will explore the chemical principles underpinning its utility, provide validated, step-by-step protocols for its implementation in solid-phase peptide synthesis (SPPS), and discuss its broader applications in combinatorial chemistry. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this linker for the efficient synthesis of C-terminal carboxylic acids.

Introduction: The Strategic Role of a Bifunctional Linker

In solid-phase synthesis, a substrate is covalently anchored to an insoluble polymer resin, allowing excess reagents and by-products to be removed by simple filtration and washing.[1] The linker's role is twofold: it must form a stable bond to the resin and the initial building block throughout the entire multi-step synthesis, yet be susceptible to selective cleavage under specific conditions to release the final product in high yield and purity.[4]

This compound is a classic example of a bifunctional linker, possessing two distinct reactive sites: a primary aminomethyl group and a primary benzylic alcohol.

  • The Aminomethyl Group (-CH₂NH₂): This nucleophilic handle is typically used to graft the linker onto a solid support that has been pre-functionalized with an electrophilic group (e.g., a chloromethyl or carboxyl group).

  • The Hydroxymethyl Group (-CH₂OH): This benzylic alcohol serves as the anchoring point for the first building block of the synthesis, most commonly the C-terminal carboxylic acid of a peptide. Its structure is analogous to the core of the widely used Wang linker, and it facilitates acid-labile cleavage to release the final product as a free carboxylic acid.[3][5]

The meta-substitution pattern on the phenyl ring influences the electronic properties and, consequently, the acid lability of the ester bond formed at the hydroxymethyl position, offering a distinct cleavage profile compared to its ortho or para (PAM linker) counterparts.[3]

Mechanistic Rationale: Immobilization, Anchoring, and Cleavage

The successful application of this compound hinges on a three-stage process: immobilization onto the solid support, anchoring of the first synthetic building block, and the final cleavage of the completed molecule.

Stage 1: Linker Immobilization The linker is first attached to the solid support via its aminomethyl group. This is typically achieved by forming a stable amide bond with a carboxyl-functionalized resin or a secondary amine bond via reductive amination with an aldehyde-functionalized resin.

Stage 2: First Building Block Anchoring With the linker securely attached to the resin, its free hydroxymethyl group becomes the point of attachment for the first building block (e.g., an Fmoc-protected amino acid). This is an esterification reaction, forming a benzyl-type ester. This bond must be stable to the conditions of subsequent synthetic steps, particularly the basic conditions used for Fmoc deprotection in peptide synthesis (e.g., piperidine in DMF).[2]

Stage 3: Acid-Labile Cleavage Upon completion of the synthesis, the target molecule is cleaved from the linker. The benzyl ester bond is susceptible to strong acids like trifluoroacetic acid (TFA). The mechanism proceeds via protonation of the ester carbonyl, followed by the formation of a resonance-stabilized benzylic carbocation, which is readily cleaved to release the C-terminal carboxylic acid of the peptide. The presence of scavengers in the cleavage cocktail is critical to quench this reactive carbocation and prevent side reactions with sensitive amino acid residues like tryptophan or methionine.[6]

Workflow Visualization

The following diagram illustrates the complete workflow from an empty resin to the final cleaved product using the this compound linker.

G Resin Carboxylated Resin (e.g., Merrifield-COOH) Immobilized Immobilized Linker (Amide Bond) Resin->Immobilized Amidation (e.g., DIC/Oxyma) Linker This compound Linker Linker->Immobilized Anchored Anchored Peptide Chain (Benzyl Ester Linkage) Immobilized->Anchored Esterification (e.g., DIC/DMAP) FmocAA Fmoc-Amino Acid (First Building Block) FmocAA->Anchored SPPS Iterative SPPS Cycles (Fmoc Deprotection & Coupling) Anchored->SPPS Cleavage Acid-Labile Cleavage (TFA Cocktail) SPPS->Cleavage Product Final Product (C-Terminal Carboxylic Acid) Cleavage->Product ResinWaste Spent Resin Cleavage->ResinWaste G cluster_0 Stage 1: Immobilization cluster_1 Stage 2: Anchoring cluster_2 Stage 3: Cleavage ResinCOOH Resin-COOH ResinLinker Resin-CO-NH-CH₂-Ph-CH₂OH ResinCOOH->ResinLinker DIC, Oxyma LinkerNH2 + H₂N-CH₂-Ph-CH₂OH LinkerNH2->ResinLinker FmocAA_OH + Fmoc-AA-COOH AnchoredPeptide Resin-CO-NH-CH₂-Ph-CH₂-O-CO-AA-Fmoc FmocAA_OH->AnchoredPeptide ResinLinker_ref Resin-...-Ph-CH₂OH ResinLinker_ref->AnchoredPeptide DIC, DMAP CleavageCocktail + TFA / TIS / H₂O FinalProduct HOOC-Peptide CleavageCocktail->FinalProduct SpentResin + Resin-...-Ph-CH₂⁺ (Quenched) AnchoredPeptide_ref Resin-...-O-CO-Peptide AnchoredPeptide_ref->FinalProduct AnchoredPeptide_ref->SpentResin

Caption: Key chemical transformations in using the linker for SPPS.

Data Summary: Cleavage Conditions

The efficiency of cleavage from benzyl ester-type linkers is highly dependent on the peptide sequence and the protecting groups used. The following table provides general guidelines.

Target Molecule ComplexityRecommended Cleavage CocktailTime (RT)Expected Outcome
Simple peptides (no Trp, Cys, Met)TFA/TIS/H₂O (95:2.5:2.5)1.5 - 2 hoursHigh yield, minimal side products.
Peptides containing Trp, MetTFA/EDT/TIS/H₂O (92.5:2.5:2.5:2.5)2 - 3 hoursProtects sensitive residues from alkylation by the carbocation.
Sterically hindered C-terminusTFA/TIS/H₂O (95:2.5:2.5)3 - 4 hoursLonger time may be needed for complete cleavage.
Fully protected peptide fragments1% TFA in DCM5-10 min (repeat)For very acid-labile cleavage while retaining side-chain protection (e.g., Boc, tBu).

Note: These are starting points. Optimization for specific sequences is recommended. Preliminary small-scale cleavage is advised.[6]

Broader Applications in Combinatorial Chemistry

The robustness and reliable cleavage of the this compound linker make it well-suited for combinatorial chemistry, where large libraries of compounds are synthesized for high-throughput screening. [7][8]By anchoring a common scaffold to the linker, diverse building blocks can be added in a parallel or split-and-mix fashion. [9]The final acid-labile cleavage step releases the library of individual small molecules or peptides into solution for biological screening, accelerating the drug discovery process. [10][11]

Conclusion

This compound is a highly effective and versatile linker for solid-phase synthesis. Its bifunctional nature allows for straightforward immobilization, while its benzyl alcohol moiety provides a stable anchoring point for carboxylic acids that can be cleaved under standard acidic conditions. The protocols and rationale provided herein offer a comprehensive guide for researchers to confidently implement this linker in their synthetic strategies, from routine peptide synthesis to the generation of complex combinatorial libraries.

References

  • ResearchGate. (n.d.). Linkers for Solid-Phase Peptide Synthesis | Request PDF. Retrieved from [Link]

  • Camarero, J. A., et al. (2024). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. National Center for Biotechnology Information (NCBI). Retrieved from [Link]

  • Lam, K. S., et al. (2003). Synthesis of hydrophilic and flexible linkers for peptide derivatization in solid phase. UC Davis. Retrieved from [Link]

  • MDPI. (2024). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Retrieved from [Link]

  • AAPPTEC. (n.d.). Peptide Synthesis Resins. Retrieved from [Link]

  • ResearchGate. (n.d.). Linkers for the solid-phase peptide synthesis prepared in this work. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). New methoxy-substituted 9-phenylxanthen-9-ylamine linkers for the solid phase synthesis of protected peptide amides. Retrieved from [Link]

  • UCI Department of Chemistry. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

  • University of Sheffield. (n.d.). An introduction to SPOS: Supports, linkers, and analytical methods for Solid Phase Organic Synthesis. Retrieved from [Link]

  • Isidro-Llobet, A., et al. (2015). Advances in Fmoc solid-phase peptide synthesis. National Center for Biotechnology Information (NCBI). Retrieved from [Link]

  • International Research Journal of Pharmacy. (n.d.). A REVIEW ARTICLE ON COMBINATORIAL CHEMISTRY AND IT'S DIFFERENT TECHNIQUES. Retrieved from [Link]

  • Office of Scientific and Technical Information (OSTI). (2007). Studies in Solid Phase Peptide Synthesis: A Personal Perspective. Retrieved from [Link]

  • Open Access Journals. (2024). Combinatorial Chemistry: Innovations and Applications. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). Combinatorial Chemistry in Drug Discovery. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2014). Solid phase synthesis of short peptide-based multimetal tags for biomolecule labeling. Retrieved from [Link]

  • University of Sheffield. (n.d.). Combinatorial libraries: strategies and methods for 'lead' discovery. Retrieved from [Link]

  • ResearchGate. (1998). (PDF) Use of combinatorial chemistry to speed drug discovery. Retrieved from [Link]

Sources

Application Notes and Protocols: (3-(Aminomethyl)phenyl)methanol as a Stable Linker in Bioconjugation Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

I. Introduction: A Paradigm Shift from Self-Immolation to Enhanced Stability

In the landscape of bioconjugation, particularly in the design of Antibody-Drug Conjugates (ADCs), the linker connecting the targeting antibody to the therapeutic payload is a component of paramount importance.[1][2] Its architecture dictates the stability, pharmacokinetic profile, and ultimate efficacy of the conjugate.[2] A significant class of linkers are the "self-immolative" spacers, which are designed to cleave and release the payload upon a specific triggering event within the target cell.[3][4] The archetypal self-immolative linker is based on p-aminobenzyl alcohol (PABA), which undergoes a rapid 1,6-elimination reaction following enzymatic cleavage of a trigger moiety.[5][6][7] This process is critically dependent on the para positioning of the electron-donating group (amine) and the benzylic leaving group (the payload), which allows for an efficient electronic cascade through the aromatic ring.[5]

This document focuses on the isomeric counterpart, (3-(Aminomethyl)phenyl)methanol , a linker with a meta-substitution pattern. This seemingly subtle structural change fundamentally alters its chemical behavior. Due to the lack of direct electronic conjugation between the aminomethyl group and the benzylic alcohol, this molecule does not undergo efficient self-immolation. Instead, it serves as a highly stable, rigid bifunctional spacer. This application note will elucidate the unique properties of this compound and provide detailed protocols for its application as a stable linker, offering researchers a robust tool for creating bioconjugates where payload release is not contingent on linker cleavage, but rather on the degradation of the entire conjugate within the lysosome.[7] Such non-cleavable linkers are known for their enhanced plasma stability, which can lead to an improved therapeutic window by minimizing premature drug release.[7]

II. Physicochemical Properties and Design Rationale

The utility of this compound as a linker is derived from its two distinct functional groups: a primary aliphatic amine and a primary benzylic alcohol. This bifunctional nature allows for a modular and controlled approach to bioconjugate synthesis.

PropertyValueSource
Molecular Formula C₈H₁₁NO[8]
Molecular Weight 137.18 g/mol [8]
CAS Number 34231-22-6[2][8]
Appearance Solid (hydrochloride salt)[9]
Key Functional Groups Primary Aliphatic Amine, Primary Benzylic AlcoholN/A

Design Advantages of the Meta-Substitution Pattern:

  • Enhanced Stability: The primary advantage of the meta-arrangement is the formation of exceptionally stable ether or carbamate bonds. The absence of a self-immolation pathway means that the linker-payload bond is not susceptible to cleavage upon modification of the amine, leading to greater stability in circulation.[3] Studies have shown that substitution at the meta-position of a PABC-like linker can dramatically improve stability in mouse serum.[3]

  • Defined Spatial Orientation: The rigid phenyl ring provides a well-defined distance and spatial orientation between the biomolecule and the payload, which can be crucial for biological activity and minimizing steric hindrance.

  • Versatile Conjugation Handles: The primary amine is readily available for acylation with activated esters (e.g., NHS esters) to form a stable amide bond. The primary alcohol, while less reactive, can be activated or modified through various chemical strategies to attach to payloads or other molecular entities.

Diagram: Comparison of para and meta Isomers

The following diagram illustrates the key difference in the electronic cascade potential between the self-immolative para-isomer (PABA) and the stable meta-isomer.

G cluster_para para-Aminobenzyl Alcohol (PABA) - Self-Immolative cluster_meta meta-(Aminomethyl)phenylmethanol - Stable Linker p_struct Trigger-NH-Ph-CH2-Payload p_trigger Enzymatic Cleavage p_cleaved H2N-Ph-CH2-Payload p_trigger->p_cleaved p_elim 1,6-Elimination (Electronic Cascade) p_cleaved->p_elim p_payload Released Payload p_elim->p_payload p_quinone Aza-Quinone Methide p_elim->p_quinone m_struct Payload-O-CH2-Ph-CH2-NH-Biomolecule m_stability No Electronic Cascade Highly Stable Bond m_struct->m_stability G start Start: This compound protect Step 1: Protect Amine (Boc Anhydride) start->protect activate Step 2: Activate Alcohol (p-Nitrophenyl Chloroformate) protect->activate conjugate Step 3: Conjugate to Payload (Amine-Payload, DIPEA) activate->conjugate deprotect Step 4: Deprotect Amine (Trifluoroacetic Acid) conjugate->deprotect purify Purify Final Linker-Payload deprotect->purify

Sources

Application Notes and Protocols for the Utilization of (3-(Aminomethyl)phenyl)methanol in Advanced Polymer Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-(Aminomethyl)phenyl)methanol is a bifunctional aromatic monomer possessing both a primary amine and a primary alcohol. This unique AB-type monomer structure presents intriguing possibilities for the synthesis of a variety of functional polymers. While direct literature on the extensive use of this specific monomer is limited, its inherent reactivity opens doors for its application in the creation of specialty polymers such as polyamides, polyurethanes, polyesters with pendant functional groups, and potentially as a key component in hyperbranched and self-immolative polymers. This guide provides a prospective overview of these potential applications, complete with theoretical frameworks, detailed experimental protocols, and an analysis of the scientific principles underpinning these synthetic strategies.

Introduction: The Potential of a Bifunctional Monomer

The field of polymer chemistry is in constant pursuit of novel monomers that can impart unique functionalities and properties to materials. This compound, with its distinct amino and hydroxyl moieties connected by a rigid phenyl ring, is one such candidate. The meta-substitution pattern influences the polymer chain's geometry, potentially leading to amorphous materials with good solubility. The presence of both a nucleophilic amine and a hydroxyl group allows for a diverse range of polymerization reactions.

This document serves as a detailed guide for researchers interested in exploring the use of this compound in polymer synthesis. We will delve into the theoretical basis for its application in various polymer families and provide robust, albeit prospective, protocols to guide experimental work.

Physicochemical Properties of this compound

A thorough understanding of the monomer's properties is crucial for designing successful polymerization experiments.

PropertyValueSource
CAS Number 34231-22-6[1]
Molecular Formula C₈H₁₁NO[1]
Molecular Weight 137.18 g/mol [1]
Appearance Not Available[1]
Boiling Point 277.9 °C at 760 mmHg[2]
Density 1.113 g/cm³[2]

Potential Polymerization Pathways and Applications

The dual functionality of this compound allows for its participation in several types of polymerization reactions.

Synthesis of Polyamides with Pendant Hydroxyl Groups

The primary amine group of this compound can readily react with dicarboxylic acids or their derivatives (e.g., diacid chlorides) to form polyamides. The hydroxyl group would remain as a pendant functionality along the polymer backbone, offering sites for post-polymerization modification or influencing the polymer's properties, such as hydrophilicity and hydrogen bonding capacity.

Causality Behind Experimental Choices: The Yamazaki-Higashi phosphorylation method is often chosen for direct polycondensation as it avoids the need to synthesize highly reactive and moisture-sensitive diacid chlorides and generally yields polymers with moderate to high molecular weights.[3] The use of N-methyl-2-pyrrolidone (NMP) as a solvent is due to its excellent ability to dissolve both the monomers and the resulting polyamide. Lithium chloride is added to enhance the solubility of the polymer by preventing chain aggregation.[3]

Protocol 1: Synthesis of a Polyamide via Direct Polycondensation

Objective: To synthesize a polyamide by reacting this compound with a dicarboxylic acid (e.g., isophthalic acid).

Materials:

  • This compound

  • Isophthalic acid

  • Triphenyl phosphite (TPP)

  • Pyridine

  • N-Methyl-2-pyrrolidone (NMP)

  • Lithium chloride (LiCl)

  • Methanol

Procedure:

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, add isophthalic acid (1 equivalent), this compound (1 equivalent), and LiCl (5% w/v of NMP).

  • Add anhydrous NMP to dissolve the monomers and LiCl.

  • Add pyridine (2 equivalents) to the solution.

  • While stirring, add triphenyl phosphite (2.2 equivalents) to the reaction mixture.

  • Heat the reaction mixture to 100-120°C and maintain for 3-6 hours under a gentle stream of nitrogen.

  • Monitor the reaction progress by observing the increase in viscosity.

  • After cooling to room temperature, pour the viscous solution into a large volume of methanol with vigorous stirring to precipitate the polymer.

  • Filter the fibrous polymer, wash thoroughly with hot water and methanol, and dry in a vacuum oven at 80°C overnight.

Characterization:

  • FTIR: Look for characteristic amide I (C=O stretch) and amide II (N-H bend) bands around 1650 cm⁻¹ and 1550 cm⁻¹, respectively, and a broad O-H stretch from the pendant hydroxyl groups around 3200-3500 cm⁻¹.

  • NMR: Confirm the polymer structure and purity.

  • GPC/SEC: Determine the molecular weight and polydispersity index (PDI).

  • TGA/DSC: Analyze the thermal stability and glass transition temperature (Tg).

Diagram 1: Polyamide Synthesis Workflow

G cluster_prep Monomer Preparation cluster_reaction Polycondensation cluster_purification Purification cluster_characterization Characterization monomer1 This compound reactor Reaction Flask NMP, LiCl, Pyridine, TPP 100-120°C, 3-6h monomer1->reactor monomer2 Dicarboxylic Acid monomer2->reactor precipitation Precipitation in Methanol reactor->precipitation washing Washing with Water & Methanol precipitation->washing drying Vacuum Drying washing->drying analysis FTIR, NMR, GPC, TGA/DSC drying->analysis

Caption: Workflow for polyamide synthesis.

Synthesis of Polyurethanes with Pendant Aminomethyl Groups

Conversely, the hydroxyl group of this compound can react with diisocyanates to form polyurethanes, leaving the aminomethyl group as a pendant functionality. These pendant amine groups can serve as sites for crosslinking, quaternization to introduce charge, or for conjugation with bioactive molecules.

Causality Behind Experimental Choices: The synthesis of polyurethanes is typically carried out in a polar aprotic solvent like DMF or DMAc to ensure the solubility of the reactants and the resulting polymer.[4] A catalyst, such as dibutyltin dilaurate (DBTDL), is often used to accelerate the reaction between the hydroxyl groups and isocyanates.[1] The reaction is performed under an inert atmosphere to prevent side reactions of the isocyanate with moisture.

Protocol 2: Synthesis of a Polyurethane

Objective: To synthesize a polyurethane by reacting this compound with a diisocyanate (e.g., 4,4'-Methylenebis(phenyl isocyanate) - MDI).

Materials:

  • This compound (amine group protected, e.g., as a Boc-derivative)

  • 4,4'-Methylenebis(phenyl isocyanate) (MDI)

  • Dibutyltin dilaurate (DBTDL)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Methanol

  • Trifluoroacetic acid (TFA) for deprotection

Procedure:

  • Protection of the amine group: The primary amine of this compound should be protected (e.g., with a Boc group) prior to polymerization to prevent side reactions with the isocyanate.

  • In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve the protected this compound (1 equivalent) in anhydrous DMF.

  • Add a catalytic amount of DBTDL to the solution.

  • Slowly add a solution of MDI (1 equivalent) in anhydrous DMF to the reaction mixture with stirring.

  • Heat the reaction to 60-80°C and maintain for 4-8 hours.

  • Monitor the disappearance of the isocyanate peak (~2270 cm⁻¹) by FTIR.

  • Precipitate the polymer by pouring the solution into methanol.

  • Filter, wash with methanol, and dry the polymer under vacuum.

  • Deprotection: Dissolve the polymer in a suitable solvent and treat with an acid (e.g., TFA) to remove the protecting group, yielding the final polyurethane with pendant aminomethyl groups.

  • Purify the deprotected polymer by precipitation or dialysis.

Characterization:

  • FTIR: Confirm the formation of urethane linkages (N-H stretch ~3300 cm⁻¹, C=O stretch ~1700 cm⁻¹) and the disappearance of the isocyanate peak. After deprotection, observe the reappearance of N-H bending vibrations.

  • NMR: Verify the polymer structure before and after deprotection.

Diagram 2: Polyurethane Synthesis Strategy

G Monomer This compound Protection Amine Protection (e.g., Boc group) Monomer->Protection ProtectedMonomer Protected Monomer Protection->ProtectedMonomer Polymerization Polymerization (DMF, DBTDL) ProtectedMonomer->Polymerization Diisocyanate Diisocyanate (MDI) Diisocyanate->Polymerization ProtectedPolymer Protected Polyurethane Polymerization->ProtectedPolymer Deprotection Deprotection (TFA) ProtectedPolymer->Deprotection FinalPolymer Polyurethane with Pendant Aminomethyl Groups Deprotection->FinalPolymer

Caption: Strategy for polyurethane synthesis.

Potential for Hyperbranched Polymers

This compound can be conceptually considered an AB₂-type monomer if one of the functional groups can be selectively reacted under certain conditions while the other can react with a difunctional co-monomer. A more direct approach to hyperbranched structures would involve a self-polycondensation where both amine and hydroxyl groups participate in forming, for instance, poly(ether-amide)s, although controlling such a reaction to favor hyperbranching over linear growth or cyclization would be challenging. A more controlled synthesis could involve modifying the monomer to a true AB₂ type.[5][6]

Application in Self-Immolative Polymers (SIPs)

The structural motif of aminobenzyl alcohol is a cornerstone of self-immolative linkers and polymers.[4] These smart materials are designed to depolymerize in a head-to-tail fashion upon cleavage of a trigger-responsive end-cap. This compound could potentially be incorporated into the backbone of self-immolative poly(carbamate)s or poly(ether)s. The meta-substitution might influence the rate of the self-immolative cascade compared to the more commonly used para-substituted analogues.

Conceptual Framework: The depolymerization of these systems is driven by a cascade of 1,6-elimination and decarboxylation (for polycarbamates) reactions. The electronic effects of the substituents on the phenyl ring play a crucial role in the efficiency of this process. Research in this area would involve synthesizing oligomers or polymers and studying their depolymerization kinetics upon triggering the end-cap cleavage.[2]

Challenges and Considerations

  • Selectivity: When both amine and hydroxyl groups are present and reactive, achieving selective polymerization at one site while leaving the other intact is a significant challenge. Protection/deprotection strategies are often necessary, adding complexity to the synthesis.

  • Self-Polycondensation: The propensity for self-polycondensation needs to be carefully managed to obtain the desired polymer architecture. Side reactions like etherification or amide formation between the monomers themselves can lead to uncontrolled branching or crosslinking.

  • Solubility: While the meta-substitution is expected to enhance solubility, the formation of strong hydrogen bonds in polyamides and polyurethanes can still lead to poor solubility in common organic solvents.

  • Monomer Purity: As with any polycondensation reaction, high monomer purity is essential to achieve high molecular weight polymers.

Conclusion

This compound represents a monomer with significant, yet largely untapped, potential in the synthesis of functional and specialty polymers. Its bifunctional nature allows for its incorporation into a diverse array of polymer backbones, introducing valuable pendant functionalities. While the direct synthesis of high molecular weight linear polymers may require careful control and protective group chemistry, the opportunities for creating novel materials for applications in drug delivery, coatings, and smart materials are substantial. The protocols and conceptual frameworks provided in this guide are intended to serve as a starting point for researchers to explore the rich chemistry of this versatile building block.

References

  • Chan, H. S. O., Ng, S. C., Sim, W. S., Seow, S. H., Tan, K. L., & Tan, B. T. G. (1995). Synthesis and characterization of conducting poly(o-aminobenzyl alcohol) and its copolymers with aniline. Macromolecules, 28(24), 8138–8145.
  • Gao, C., & Yan, D. (2004). Hyperbranched polymers: from synthesis to applications. Progress in Polymer Science, 29(3), 183-275.
  • Jikei, M., & Kakimoto, M. (2001). Hyperbranched polymers: a promising new class of materials. Journal of Polymer Science Part A: Polymer Chemistry, 39(16), 2665-2680.
  • Yamazaki, N., Matsumoto, M., & Higashi, F. (1975). Studies on reactions of the N-phosphonium salts of pyridines. XIV. A new convenient method for the preparation of polyamides by direct polycondensation of dicarboxylic acids and diamines in the presence of triphenyl phosphite. Journal of Polymer Science: Polymer Chemistry Edition, 13(6), 1373-1380.
  • Pang, X., & Chu, C. C. (2010). Synthesis, characterization and biodegradation of functionalized amino acid-based poly (ester amide) s.
  • Lin, C. H., & Chu, C. C. (2010). Biodegradable functional poly (ester amide) s with pendant hydroxyl functional groups: synthesis, characterization, fabrication and in vitro cellular response.
  • Katsarava, R., & Kharadze, D. (1998). Poly (ester amide) s. In Handbook of biodegradable polymers. Harwood Academic Publishers.
  • Szycher, M. (1999). Szycher's handbook of polyurethanes. CRC press.
  • Shabat, D., Gnaim, S., & Sella, E. (2008). Self-immolative polymers.
  • Blencowe, A., & Hayes, W. (2003). Synthesis and characterization of hyperbranched polyesters incorporating the AB2 monomer 3, 5-bis (3-hydroxylprop-1-ynyl) benzoic acid. Polymer, 44(18), 5267-5278.
  • Hexion Inc. (2015). Use of substituted benzyl alcohols in reactive epoxy systems.
  • Pharmaffiliates. (n.d.). [3-(Aminomethyl)phenyl]methanol. Retrieved from [Link]

Sources

Application Notes & Protocols: Synthetic Routes to Novel (3-(Aminomethyl)phenyl)methanol Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the (3-(Aminomethyl)phenyl)methanol Scaffold

The this compound core structure is a key pharmacophore found in a variety of biologically active compounds. Its unique arrangement of a flexible aminomethyl group and a hydrogen-bonding hydroxymethyl group on a rigid phenyl ring allows for multifaceted interactions with biological targets. Consequently, analogs of this scaffold are of significant interest in medicinal chemistry and drug discovery, with applications in the development of novel therapeutic agents.[1] This guide provides an in-depth exploration of versatile and robust synthetic strategies to access novel analogs of this compound, designed for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and ground our discussion in authoritative scientific literature.

Strategic Considerations for Synthesis

The primary challenge in synthesizing this compound analogs lies in the presence of two reactive functional groups: a primary amine and a primary alcohol. These groups can interfere with many chemical transformations. Therefore, a successful synthetic strategy must employ either chemoselective reactions that target one group in the presence of the other, or a robust protecting group strategy to temporarily mask one or both functionalities.[2][3] The choice of route will often depend on the availability of starting materials and the desired substitution pattern on the aromatic ring or the amine.

Synthetic Strategies and Mechanistic Insights

We will explore three primary retrosynthetic disconnections for the target scaffold. Each approach offers distinct advantages and is suited for different analog designs.

Strategy 1: Reduction of 3-Cyanobenzyl Alcohol Derivatives (Nitrile Reduction Route)

This is a highly efficient and direct method, starting from commercially available or easily synthesized 3-cyanobenzyl alcohol derivatives. The cyano group is a versatile precursor to the aminomethyl group.

  • Causality and Expertise: The reduction of a nitrile to a primary amine is a fundamental transformation in organic synthesis. Strong hydride reagents like Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation are typically employed. LiAlH₄ is often preferred for its high reactivity and ability to reduce a wide range of functional groups.[4] However, its reactivity necessitates careful handling and anhydrous conditions. Catalytic hydrogenation offers a milder alternative, though it may require high pressures and specific catalysts.

cluster_0 Strategy 1: Nitrile Reduction Route Start_1 Substituted 3-Cyanobenzyl Alcohol Step_1_1 Reduction (e.g., LiAlH₄, H₂/Catalyst) Start_1->Step_1_1 Product_1 Target Analog: This compound Derivative Step_1_1->Product_1 cluster_1 Strategy 2: Amide Reduction Route Start_2 Substituted 3-(Hydroxymethyl)benzamide Step_2_1 Reduction (e.g., LiAlH₄) Start_2->Step_2_1 Product_2 Target Analog: This compound Derivative Step_2_1->Product_2

Caption: Amide Reduction Pathway.

Strategy 3: Reductive Amination of 3-Formylbenzyl Alcohol Derivatives

Reductive amination is one of the most versatile methods for amine synthesis, allowing for the introduction of a wide variety of primary and secondary amino groups. [5][6][7]

  • Causality and Expertise: This two-step, one-pot process involves the initial formation of an imine or iminium ion from an aldehyde (or ketone) and an amine, followed by in-situ reduction. [8]The choice of reducing agent is critical for the success of this reaction. Milder reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are preferred because they selectively reduce the iminium ion intermediate in the presence of the starting aldehyde. [5]This chemoselectivity prevents the premature reduction of the aldehyde to the corresponding alcohol. [8]The reaction is typically carried out under weakly acidic conditions (pH 5-6) to facilitate imine formation without passivating the amine nucleophile.

cluster_2 Strategy 3: Reductive Amination Route Start_3a Substituted 3-Formylbenzyl Alcohol Intermediate_3 Imine/Iminium Ion Intermediate Start_3a->Intermediate_3 Start_3b Amine (R-NH₂) or Ammonia Start_3b->Intermediate_3 Step_3_1 Reduction (e.g., NaBH₃CN) Intermediate_3->Step_3_1 Product_3 Target Analog: N-Substituted this compound Derivative Step_3_1->Product_3

Caption: Reductive Amination Pathway.

Protecting Group Strategies

For multi-step syntheses or when using reagents that are not chemoselective, protecting groups are essential. [3][9][10]

  • Alcohol Protection: The hydroxyl group can be protected as a silyl ether (e.g., TBDMS) or a benzyl ether (Bn). Silyl ethers are stable under a wide range of conditions but are easily cleaved with fluoride sources (e.g., TBAF) or acid. [11]Benzyl ethers are robust and can be removed by catalytic hydrogenation. [11]* Amine Protection: The amino group is commonly protected as a carbamate, such as a tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) group. The Boc group is stable to many nucleophilic and basic conditions but is readily removed with acid (e.g., TFA, HCl). [9][10][12]The Cbz group is cleaved by catalytic hydrogenation.

  • Orthogonal Protection: In complex syntheses, using protecting groups that can be removed under different conditions (orthogonal protection) is crucial for selective deprotection. [2][10]For example, a TBDMS-protected alcohol and a Boc-protected amine can be deprotected sequentially without interfering with each other.

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound via Nitrile Reduction

This protocol describes the reduction of 3-(hydroxymethyl)benzonitrile using Lithium Aluminum Hydride.

Materials and Reagents:

  • 3-(Hydroxymethyl)benzonitrile

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Diethyl Ether

  • 1 M Sodium Hydroxide (NaOH) solution

  • Saturated Sodium Chloride (brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

  • Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere.

  • Reagent Addition: To the flask, add anhydrous THF (20 mL per 1 g of starting material). Carefully add LiAlH₄ (1.5 equivalents) portion-wise to the stirred THF at 0 °C (ice bath).

  • Starting Material Addition: Dissolve 3-(hydroxymethyl)benzonitrile (1 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete (typically 2-4 hours), cool the flask to 0 °C. Cautiously and slowly add water (X mL), followed by 1 M NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams used. This sequential addition is known as the Fieser workup and is crucial for safely quenching the excess LiAlH₄ and precipitating aluminum salts.

  • Work-up: A granular precipitate should form. Stir the resulting slurry for 30 minutes. Filter the solid through a pad of Celite and wash the filter cake thoroughly with THF and diethyl ether.

  • Extraction and Drying: Combine the organic filtrates and wash with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel or by crystallization.

Parameter Condition Rationale
Reducing Agent LiAlH₄Powerful enough to reduce both nitrile and any potential ester impurities.
Solvent Anhydrous THFAprotic and effectively solvates LiAlH₄.
Temperature 0 °C to RefluxInitial cooling controls the exothermic reaction; reflux ensures completion.
Work-up Fieser MethodSafely quenches reactive LiAlH₄ and facilitates removal of aluminum salts.
Typical Yield 80-95%High efficiency is expected for this transformation.
Protocol 2: Synthesis of N-Benzyl-(3-(aminomethyl)phenyl)methanol via Reductive Amination

This protocol details the synthesis of a secondary amine analog starting from 3-formylbenzyl alcohol and benzylamine.

Materials and Reagents:

  • 3-Formylbenzyl alcohol (with hydroxyl group protected, e.g., as a TBDMS ether)

  • Benzylamine

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (glacial)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (brine) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Tetrabutylammonium fluoride (TBAF) for deprotection

Procedure:

  • Setup: In a round-bottom flask, dissolve the protected 3-formylbenzyl alcohol (1 equivalent) in DCM.

  • Amine Addition: Add benzylamine (1.1 equivalents) to the solution, followed by a catalytic amount of acetic acid (0.1 equivalents). Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Reducing Agent Addition: Add NaBH(OAc)₃ (1.5 equivalents) portion-wise to the reaction mixture. Be cautious as some gas evolution may occur.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC until the starting aldehyde is consumed (typically 2-12 hours).

  • Work-up: Quench the reaction by slowly adding saturated NaHCO₃ solution. Separate the organic layer. Extract the aqueous layer with DCM.

  • Extraction and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Deprotection (if applicable): If a protecting group was used on the alcohol, dissolve the crude product in THF and add TBAF (1 M in THF, 1.2 equivalents). Stir at room temperature until deprotection is complete (monitored by TLC). Work up by diluting with water and extracting with ethyl acetate.

  • Purification: Purify the final product by flash column chromatography on silica gel.

Parameter Condition Rationale
Reducing Agent NaBH(OAc)₃Mild and selective for the iminium ion over the aldehyde. [5]
Solvent DCM / DCEAprotic and commonly used for reductive aminations.
Catalyst Acetic AcidCatalyzes the formation of the imine intermediate.
Temperature Room TemperatureMild conditions are sufficient for this transformation.
Typical Yield 70-90%Generally a high-yielding and reliable reaction.

Conclusion

The synthetic routes outlined in this guide provide a robust toolkit for accessing a diverse range of this compound analogs. The choice between nitrile reduction, amide reduction, or reductive amination will be dictated by the specific synthetic goals and the availability of starting materials. By understanding the underlying chemical principles and carefully selecting reaction conditions and protective group strategies, researchers can efficiently generate novel molecules for investigation in drug discovery and development programs.

References

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Application Notes and Protocols for the Quantification of (3-(Aminomethyl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This comprehensive technical guide provides detailed application notes and validated protocols for the accurate quantification of (3-(Aminomethyl)phenyl)methanol, a critical intermediate in pharmaceutical synthesis. Recognizing the importance of precise and reliable analytical data in drug development and quality control, this document outlines three robust analytical methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization, and a straightforward UV-Vis Spectrophotometric method. Each protocol is presented with an in-depth explanation of the scientific principles, step-by-step procedures, and guidance on method validation in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5] This guide is designed to empower researchers and scientists to select and implement the most suitable analytical strategy for their specific needs, ensuring data integrity and regulatory compliance.

Introduction to this compound and the Imperative for Accurate Quantification

This compound, also known as 3-(hydroxymethyl)benzylamine, is a bifunctional molecule featuring both a primary amine and a primary alcohol attached to a benzene ring.[6][7] Its unique structure makes it a valuable building block in the synthesis of a wide range of pharmacologically active compounds. The purity and concentration of this intermediate directly impact the quality, safety, and efficacy of the final drug product. Therefore, the development and implementation of accurate and reliable analytical methods for its quantification are of paramount importance throughout the drug development lifecycle, from process development and optimization to final product release testing.

The choice of an analytical method is contingent upon several factors, including the sample matrix, the required sensitivity and selectivity, and the available instrumentation. This guide presents three distinct, yet complementary, analytical approaches to provide flexibility for various laboratory settings and analytical challenges.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle: Reversed-phase HPLC (RP-HPLC) is a powerful and versatile technique for the separation and quantification of moderately polar compounds like this compound.[8] The separation is based on the partitioning of the analyte between a nonpolar stationary phase (e.g., C18 or Phenyl-Hexyl) and a polar mobile phase.[9][10] The aromatic ring in this compound allows for sensitive detection using a UV detector.

Causality of Experimental Choices:

  • Stationary Phase: A C18 column is a good starting point due to its broad applicability for retaining compounds with some hydrophobicity. A Phenyl-Hexyl column can offer alternative selectivity through π-π interactions between the phenyl rings of the stationary phase and the analyte.[10]

  • Mobile Phase: A mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol) is used to elute the analyte. The buffer controls the pH, which is crucial for the consistent ionization state of the primary amine. Acetonitrile is often preferred for its lower viscosity and UV transparency.[9]

  • Detection Wavelength: Based on the UV spectrum of the structurally similar benzylamine, which shows absorption maxima around 206 nm and 256 nm, a detection wavelength in this range is appropriate.[1] Monitoring at a lower wavelength generally provides higher sensitivity, while a higher wavelength may offer better selectivity against certain impurities.

Experimental Protocol: HPLC-UV Quantification

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 10 µL

Preparation of Solutions:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and B.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range.[11][12][13] Filter the sample through a 0.45 µm syringe filter prior to injection to prevent column clogging.[11][13]

Workflow Diagram:

HPLC_Workflow cluster_prep Solution Preparation cluster_analysis HPLC Analysis cluster_quant Quantification Standard_Stock Prepare Standard Stock Solution (1 mg/mL) Calibration_Standards Prepare Calibration Standards (1-100 µg/mL) Standard_Stock->Calibration_Standards Injection Inject Standards and Samples Calibration_Standards->Injection Sample_Prep Prepare and Filter Sample Solution Sample_Prep->Injection HPLC_System HPLC System Setup (Column, Mobile Phase, etc.) HPLC_System->Injection Data_Acquisition Data Acquisition (Chromatograms) Injection->Data_Acquisition Calibration_Curve Generate Calibration Curve (Peak Area vs. Concentration) Data_Acquisition->Calibration_Curve Quantify_Sample Quantify Analyte in Sample Calibration_Curve->Quantify_Sample

Caption: Workflow for the quantification of this compound by HPLC-UV.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Principle: Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds. However, the high polarity and low volatility of this compound, due to the presence of the primary amine and hydroxyl groups, make its direct analysis by GC challenging, often resulting in poor peak shape and low sensitivity.[1] Derivatization is a chemical modification process that converts these polar functional groups into less polar, more volatile, and more thermally stable derivatives, thereby improving their chromatographic behavior.[2] Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective derivatization technique for both amines and alcohols.[14] The resulting trimethylsilyl (TMS) derivatives are more amenable to GC analysis. Mass spectrometry provides high selectivity and sensitivity for detection and confirmation of the analyte's identity based on its mass spectrum.

Causality of Experimental Choices:

  • Derivatization: Silylation with BSTFA is chosen as it efficiently derivatizes both the amine and alcohol functional groups in a single step, leading to a less polar and more volatile compound suitable for GC.[14]

  • GC Column: A non-polar or mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or HP-5ms), is suitable for the separation of the TMS-derivatized analyte.

  • Mass Spectrometry: Electron Ionization (EI) at 70 eV is a standard technique that generates reproducible fragmentation patterns, which can be used for structural confirmation and quantification.

Experimental Protocol: GC-MS Quantification

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS) with an autosampler.

GC-MS Conditions:

ParameterCondition
GC Column HP-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium, 1.0 mL/min
Inlet Temperature 250 °C
Injection Mode Splitless
Oven Program 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 50-500 m/z

Derivatization and Sample Preparation:

  • Standard and Sample Preparation: Prepare standard and sample solutions in a volatile, aprotic solvent (e.g., acetonitrile or dichloromethane) at concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Derivatization:

    • Transfer 100 µL of the standard or sample solution into a 2 mL autosampler vial.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Add 100 µL of BSTFA (with 1% TMCS as a catalyst).[2]

    • Tightly cap the vial and heat at 70 °C for 30 minutes.[2]

    • Allow the vial to cool to room temperature before injection.

Workflow Diagram:

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_quant Quantification Solution_Prep Prepare Standard and Sample Solutions Evaporation Evaporate to Dryness Solution_Prep->Evaporation Derivatization Add BSTFA and Heat Evaporation->Derivatization Injection Inject Derivatized Standards and Samples Derivatization->Injection GCMS_System GC-MS System Setup GCMS_System->Injection Data_Acquisition Data Acquisition (Total Ion Chromatogram & Mass Spectra) Injection->Data_Acquisition Calibration_Curve Generate Calibration Curve (Selected Ion Monitoring vs. Concentration) Data_Acquisition->Calibration_Curve Quantify_Sample Quantify Analyte in Sample Calibration_Curve->Quantify_Sample UVVis_Workflow cluster_prep Preparation cluster_analysis Measurement cluster_quant Quantification Determine_Lambda_Max Determine λmax Measure_Absorbance Measure Absorbance of Standards and Sample at λmax Determine_Lambda_Max->Measure_Absorbance Prepare_Standards Prepare Standard Solutions Prepare_Standards->Measure_Absorbance Prepare_Sample Prepare Sample Solution Prepare_Sample->Measure_Absorbance Calibration_Curve Generate Calibration Curve Measure_Absorbance->Calibration_Curve Quantify_Sample Determine Sample Concentration Calibration_Curve->Quantify_Sample

Caption: Workflow for the UV-Vis spectrophotometric quantification of this compound.

Method Validation According to ICH Guidelines

For use in a regulated environment, the chosen analytical method must be validated to ensure it is suitable for its intended purpose. [1][2][3][4][5]The following validation parameters should be assessed according to ICH Q2(R2) guidelines: [1][2][3][4][5]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This can be demonstrated by analyzing spiked samples and through forced degradation studies. [4][5]* Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. A minimum of five concentrations should be used, and the correlation coefficient (r²) should typically be ≥ 0.999.

  • Range: The interval between the upper and lower concentrations of the analyte for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by recovery studies on spiked samples.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Summary of Typical Validation Parameters and Acceptance Criteria:

Validation ParameterAcceptance Criteria
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) ≤ 2.0%
LOD Signal-to-Noise Ratio of 3:1
LOQ Signal-to-Noise Ratio of 10:1
Specificity No interference at the retention time of the analyte
Robustness % RSD of results should be within acceptable limits

Conclusion

The choice of an analytical method for the quantification of this compound should be guided by the specific requirements of the analysis. The HPLC-UV method offers a good balance of selectivity, sensitivity, and robustness for routine quality control applications. The GC-MS method, although requiring a derivatization step, provides excellent selectivity and sensitivity, making it suitable for trace analysis and impurity profiling. The UV-Vis spectrophotometric method is a simple and rapid technique for the analysis of pure, high-concentration samples. Regardless of the method chosen, proper validation in accordance with ICH guidelines is essential to ensure the generation of reliable and defensible analytical data.

References

  • ICH Harmonised Tripartite Guideline. Q2(R2)
  • ICH Harmonised Tripartite Guideline. Q1A(R2) Stability Testing of New Drug Substances and Products. 2003.
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Application Note & Protocol: A Scalable and Robust Synthesis of (3-(Aminomethyl)phenyl)methanol for Pharmaceutical Intermediate Production

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The Critical Role of (3-(Aminomethyl)phenyl)methanol in Drug Discovery

This compound is a cornerstone building block in medicinal chemistry, prized for its bifunctional nature that allows for the construction of complex molecular architectures.[1][2][3] Its utility is particularly pronounced in the synthesis of novel therapeutic agents, where the primary amine and benzylic alcohol moieties serve as versatile handles for derivatization. This application note provides a comprehensive, field-proven guide for the large-scale synthesis of this key intermediate, focusing on a robust and economically viable catalytic hydrogenation route. The protocol herein is designed to ensure high yield, purity, and operational safety, addressing the stringent requirements of the pharmaceutical industry.

Synthetic Strategy: Catalytic Hydrogenation of 3-Cyanobenzyl Alcohol

The chosen synthetic pathway involves the catalytic reduction of 3-cyanobenzyl alcohol. This method is superior for large-scale production due to several key advantages:

  • High Atom Economy: The reaction is an addition reaction, incorporating hydrogen atoms with minimal byproduct formation.

  • Process Simplicity: Catalytic hydrogenation is a well-established industrial process with readily available equipment and expertise.[4][5]

  • Product Purity: This route typically affords a clean product profile, simplifying downstream purification efforts.

Overall Reaction Scheme:

3-Cyanobenzyl alcoholthis compound

Mechanistic Rationale: The transformation is achieved via heterogeneous catalysis, most commonly employing palladium on carbon (Pd/C). The nitrile group of the starting material adsorbs onto the palladium surface, where it reacts with activated hydrogen. The reaction proceeds through an intermediate imine which is further reduced to the primary amine. The benzylic alcohol functionality is stable under these reaction conditions.

Detailed Protocol for Large-Scale Synthesis

This protocol is optimized for a 1 kg scale synthesis and includes critical safety and handling information.

Quantitative Data and Reagents:

Reagent/MaterialGradeMolar Mass ( g/mol )QuantityMolar Equiv.
3-Cyanobenzyl alcohol>98%133.141.00 kg1.0
Palladium on Carbon (10% Pd, 50% wet)Catalyst-50 g0.003
MethanolAnhydrous32.0410 L-
Hydrogen GasHigh Purity2.02As required~2.2
Celite®Filtration Aid-200 g-

Experimental Procedure:

  • Reactor Preparation: The synthesis should be conducted in a high-pressure hydrogenation reactor.[4] Ensure the reactor is clean, dry, and has been leak-tested with nitrogen.[4]

  • Charging of Reagents: In a well-ventilated fume hood, charge the reactor with 3-cyanobenzyl alcohol (1.00 kg) and methanol (10 L).[6] Begin agitation to dissolve the starting material.

  • Catalyst Slurry and Transfer: In a separate vessel, prepare a slurry of the 10% Pd/C catalyst (50 g) in methanol (~200 mL). The catalyst should be handled as a wet paste to minimize the risk of ignition.[7][8] Transfer the slurry to the reactor under a nitrogen blanket.

  • Inerting the Reactor: Seal the reactor and purge the headspace with nitrogen three to five times to remove all oxygen.[4][7] This is a critical step to prevent the formation of an explosive hydrogen-air mixture.[6][8]

  • Hydrogenation: Pressurize the reactor with hydrogen to 5-10 bar. Heat the reaction mixture to 40-50°C. The reaction is exothermic, and the temperature should be carefully monitored and controlled. Maintain a constant hydrogen pressure throughout the reaction.

  • Reaction Monitoring: Monitor the reaction progress by taking aliquots (after safely purging the sampling line with nitrogen) and analyzing them by HPLC or TLC until complete consumption of the starting material is observed (typically 4-8 hours).[7]

  • Post-Reaction Procedures: Once the reaction is complete, cool the reactor to room temperature. Carefully vent the excess hydrogen and purge the reactor with nitrogen several times.[4]

  • Catalyst Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.[7] The filtration should be performed under a nitrogen atmosphere to prevent the catalyst from drying out and potentially igniting.[8] Wash the filter cake with methanol to ensure complete product recovery.

  • Product Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield this compound as a crude oil. The product is often of sufficient purity for subsequent steps. If necessary, further purification can be achieved by vacuum distillation.

Safety and Scale-Up Considerations

Hazard Analysis:

  • Hydrogen Gas: Extremely flammable with a wide explosive range in air.[8] All operations must be conducted in a classified area with appropriate ventilation and explosion-proof equipment.[5]

  • Palladium on Carbon (Pd/C): The catalyst is pyrophoric, especially after use, and can ignite flammable solvents.[7][8] It must always be handled wet.[8]

  • Exothermic Reaction: The hydrogenation of nitriles can be highly exothermic. Robust temperature control is essential to prevent a runaway reaction.

Scale-Up Best Practices:

  • Thermal Management: For larger scales, a jacketed reactor with an efficient cooling system is mandatory.

  • Agitation: Effective agitation is crucial for suspending the catalyst and ensuring good gas-liquid mass transfer. The agitator design and speed should be optimized for the reactor geometry.

  • Catalyst Handling and Disposal: Used catalyst should be kept wet with water and stored in a dedicated, properly labeled waste container.[7][8]

Experimental Workflow Diagram

G Large-Scale Synthesis of this compound cluster_setup Reactor Setup & Charging cluster_reaction Hydrogenation Reaction cluster_workup Product Work-up & Isolation A 1. Reactor Preparation (Leak Test with N₂) B 2. Charge Starting Material & Solvent A->B C 3. Charge Catalyst Slurry (Wet Pd/C) B->C D 4. Inerting (N₂ Purge) C->D E 5. Hydrogenation (H₂, 5-10 bar, 40-50°C) D->E F 6. Reaction Monitoring (HPLC/TLC) E->F G 7. Cool & Purge (N₂) F->G Reaction Complete H 8. Catalyst Filtration (Under N₂ Atmosphere) G->H I 9. Solvent Removal (Rotary Evaporation) H->I J 10. Final Product (this compound) I->J

Sources

Application Notes & Protocols: (3-(Aminomethyl)phenyl)methanol as a Versatile Bifunctional Building Block for Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-(Aminomethyl)phenyl)methanol is a structurally unique and highly valuable building block in synthetic organic and medicinal chemistry. Its bifunctional nature, possessing both a primary aminomethyl group and a primary hydroxymethyl group attached to a central phenyl scaffold, offers a strategic advantage for the construction of diverse and complex heterocyclic systems. This guide provides an in-depth exploration of its synthetic utility, focusing on the underlying chemical principles, field-proven insights, and detailed experimental protocols for the synthesis of key heterocyclic scaffolds, including 1,3-benzoxazines and tetrahydroisoquinolines.

Introduction: The Strategic Advantage of this compound

In the landscape of heterocyclic chemistry, the choice of starting materials is paramount to the efficiency and success of a synthetic campaign. Heterocycles form the core of a vast majority of pharmaceuticals and biologically active compounds.[1][2] this compound, with its molecular formula C₈H₁₁NO and molecular weight of 137.18 g/mol , presents two distinct reactive handles: a nucleophilic amine and a versatile alcohol.[3] This meta-substitution pattern allows for regioselective functionalization and subsequent intramolecular cyclization reactions that are often difficult to achieve with other building blocks. The primary amine serves as a potent nucleophile or a precursor to imines, while the benzyl alcohol can act as a nucleophile or be converted into a leaving group, enabling a wide array of cyclization strategies.

Key Physicochemical Properties:

PropertyValueSource
Molecular FormulaC₈H₁₁NOPubChem[3]
Molecular Weight137.18 g/mol PubChem[3]
IUPAC Name[3-(aminomethyl)phenyl]methanolPubChem[3]
FormSolid (hydrochloride salt)Sigma-Aldrich[4]
HazardsCorrosive, Causes severe skin burns and eye damagePubChem[3]

This document will detail several key applications of this building block, providing both the mechanistic rationale and step-by-step protocols for laboratory execution.

Synthesis of 1,3-Benzoxazines via Intramolecular Cyclization

1,3-Benzoxazines are an important class of heterocyclic compounds used in the development of thermosetting polymers (polybenzoxazines) and as scaffolds in medicinal chemistry.[5][6] The synthesis of a benzoxazine ring typically involves the Mannich-like condensation of a phenol, a primary amine, and an aldehyde.[5] this compound uniquely contains both the amine and a latent "phenol-equivalent" (the benzyl alcohol) within the same molecule, facilitating an efficient intramolecular cyclization upon reaction with an aldehyde.

Mechanistic Rationale

The reaction proceeds through the initial formation of an N,O-acetal from the condensation of the primary amine and the aldehyde (e.g., formaldehyde). This is followed by an acid-catalyzed intramolecular electrophilic aromatic substitution, where the hydroxymethyl group attacks the iminium ion intermediate, leading to the formation of the 1,3-benzoxazine ring. The use of a bifunctional starting material simplifies the process, often leading to higher yields and cleaner reactions compared to multi-component approaches.

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Cyclization cluster_workup Work-up & Purification A Dissolve this compound in a suitable solvent (e.g., 1,4-Dioxane) B Add aldehyde (e.g., Paraformaldehyde) A->B C Stir at room temperature to form intermediate B->C D Heat the mixture to reflux (e.g., 80-100 °C) C->D Intramolecular Cyclization E Monitor reaction progress by TLC or LC-MS D->E F Cool to RT and remove solvent under reduced pressure E->F G Partition between organic solvent (e.g., EtOAc) and aqueous NaHCO₃ F->G H Dry organic layer (Na₂SO₄) and concentrate G->H I Purify by column chromatography (Silica gel) H->I J J I->J Final Product: 2,3-Dihydro-1H-benzo[e][1,3]oxazine derivative

Caption: Workflow for 1,3-Benzoxazine Synthesis.

Detailed Protocol: Synthesis of 2,3-Dihydro-1H-benzo[e][8][9]oxazine

Materials and Reagents:

ReagentM.W. ( g/mol )AmountMoles (mmol)
This compound137.181.37 g10.0
Paraformaldehyde(30.03)n0.33 g11.0 (as CH₂O)
1,4-Dioxane88.1150 mL-
Ethyl Acetate (EtOAc)88.11As needed-
Saturated aq. NaHCO₃-As needed-
Anhydrous Na₂SO₄142.04As needed-

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.37 g, 10.0 mmol).

  • Add 1,4-dioxane (50 mL) and stir until the solid is completely dissolved.

  • Add paraformaldehyde (0.33 g, 11.0 mmol) to the solution.

  • Heat the reaction mixture to reflux (approx. 101 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent. The starting material should be consumed, and a new, less polar spot should appear.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in ethyl acetate (50 mL) and transfer to a separatory funnel.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution (2 x 30 mL) to remove any acidic impurities, followed by brine (30 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., 10% to 40%) to afford the pure 2,3-dihydro-1H-benzo[e][7][8]oxazine.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure. Key NMR signals to expect are the benzylic protons of the oxazine ring.

Synthesis of Tetrahydroisoquinolines via Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful acid-catalyzed reaction that transforms a β-arylethylamine and a carbonyl compound into a tetrahydroisoquinoline.[7][8][9] While this compound is a benzylamine, not a β-arylethylamine, it can still undergo an analogous intramolecular cyclization. The reaction is driven by the formation of an electrophilic iminium ion, which is attacked by the electron-rich aromatic ring.[8][10]

Mechanistic Rationale

The mechanism involves two key stages:

  • Iminium Ion Formation: The primary amine of this compound condenses with an aldehyde or ketone (e.g., acetaldehyde) under acidic conditions to form a Schiff base, which is then protonated to generate a highly electrophilic iminium ion.[7][9]

  • Intramolecular Electrophilic Aromatic Substitution: The phenyl ring, acting as a nucleophile, attacks the iminium carbon in a 6-endo-trig cyclization. A final deprotonation step restores aromaticity and yields the tetrahydroisoquinoline product.[7] It is important to note that a simple phenyl group is less nucleophilic than indole or activated phenol rings, often requiring stronger acids (e.g., trifluoroacetic acid) and higher temperatures to achieve good yields.[8][11]

G cluster_mech Pictet-Spengler Mechanism A Amine + Aldehyde (R-CHO) B Schiff Base Intermediate A->B + H⁺, - H₂O C Iminium Ion (Electrophile) B->C + H⁺ D Cyclized Intermediate (Loss of Aromaticity) C->D Intramolecular Electrophilic Attack E Tetrahydroisoquinoline (Product) D->E - H⁺ (Rearomatization)

Caption: Key steps of the Pictet-Spengler reaction.

Detailed Protocol: Synthesis of a 7-(Hydroxymethyl)tetrahydroisoquinoline Derivative

Materials and Reagents:

ReagentM.W. ( g/mol )AmountMoles (mmol)
This compound137.180.686 g5.0
Acetaldehyde44.050.264 g (0.34 mL)6.0
Trifluoroacetic Acid (TFA)114.0210 mL-
Dichloromethane (DCM)84.9320 mL-
Saturated aq. Na₂CO₃-As needed-

Procedure:

  • In a 50 mL round-bottom flask, dissolve this compound (0.686 g, 5.0 mmol) in dichloromethane (20 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (10 mL) to the stirred solution. Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.

  • Add acetaldehyde (0.34 mL, 6.0 mmol) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 24 hours. The reaction may require gentle heating (40 °C) depending on the substrate.

  • Monitor the reaction by LC-MS for the formation of the desired product mass.

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and slowly neutralize with saturated aqueous Na₂CO₃ solution until the pH is ~8-9.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel (eluting with a DCM/Methanol gradient, e.g., 100:0 to 95:5) to yield the 7-(hydroxymethyl)tetrahydroisoquinoline derivative.

Advanced Applications: Multicomponent and Ullmann Reactions

The true versatility of this compound is showcased in more complex transformations that leverage its bifunctionality for rapid molecular complexity generation.

Multicomponent Reactions (MCRs)

MCRs combine three or more reactants in a single pot to form a product that incorporates substantial portions of all starting materials, offering high efficiency and atom economy.[12][13][14] The primary amine of this compound is an excellent component for isocyanide-based MCRs like the Ugi or Passerini reactions. For instance, in a Ugi four-component reaction, the amine can react with an aldehyde, a carboxylic acid, and an isocyanide. The resulting Ugi product still contains the hydroxymethyl group, which can be used for a subsequent post-condensation cyclization to build intricate, polycyclic heterocyclic systems.

G reagents Amine (this compound) + Aldehyde + Carboxylic Acid + Isocyanide one_pot One-Pot Reaction (Ugi 4-CR) reagents->one_pot product Linear Ugi Product (Contains -CH₂OH group) one_pot->product cyclization Post-Condensation Intramolecular Cyclization (e.g., Mitsunobu, Esterification) product->cyclization heterocycle Complex Fused Heterocycle cyclization->heterocycle

Caption: MCR strategy using the building block.

Ullmann Condensation for C-N Bond Formation

The Ullmann condensation is a copper-catalyzed cross-coupling reaction ideal for forming C-N bonds.[15][16] The primary amine of this compound can serve as the nitrogen nucleophile, reacting with various aryl halides. This protocol allows for the synthesis of diarylamine structures, which are precursors to medicinally relevant scaffolds like acridones or carbazoles. The reaction typically requires a copper(I) catalyst, a ligand (such as a diamine or phenanthroline), and a base at elevated temperatures.[15][17]

General Protocol Outline:

  • Reactants: this compound, an aryl halide (iodides and bromides are more reactive), a copper(I) source (e.g., CuI), a ligand (e.g., L-proline or 1,10-phenanthroline), and a base (e.g., K₂CO₃ or Cs₂CO₃).

  • Solvent: A high-boiling polar aprotic solvent like DMF, NMP, or DMSO is typically used.[15]

  • Conditions: The mixture is heated, often between 100-150 °C, until the starting materials are consumed.

  • Work-up: The reaction is cooled, diluted with water, and extracted with an organic solvent. Purification is achieved via column chromatography.

Summary and Outlook

This compound is a powerful and adaptable building block for heterocyclic synthesis. Its inherent bifunctionality enables streamlined access to valuable scaffolds such as benzoxazines and tetrahydroisoquinolines through robust, named reactions. Furthermore, its utility in modern synthetic methods like multicomponent reactions and copper-catalyzed cross-couplings opens avenues for the rapid construction of complex molecular architectures relevant to drug discovery and materials science. Researchers are encouraged to explore the creative potential of this substrate's dual reactivity to develop novel synthetic routes and access new chemical space.

References

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Sources

Application Note: Strategies for the Functionalization of (3-(Aminomethyl)phenyl)methanol as a Versatile Linker for Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The development of sophisticated drug delivery systems hinges on the rational design of linker molecules that connect therapeutic payloads to targeting moieties or nanoparticle scaffolds. (3-(Aminomethyl)phenyl)methanol is an exemplary bifunctional linker, possessing a primary aminomethyl group and a benzylic methanol group. This unique structure allows for selective or dual functionalization, enabling the creation of diverse bioconjugates with tailored properties. This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic functionalization of this versatile molecule. We present detailed, field-proven protocols for selective amide bond formation, esterification, and etherification, supported by mechanistic rationales and characterization guidelines. Furthermore, we explore orthogonal protection strategies and showcase the application of these functionalized linkers in the construction of small molecule-drug conjugates and the surface modification of nanoparticles.

Introduction

The Challenge of Targeted Drug Delivery

A central goal in modern pharmacology is to maximize the therapeutic index of a drug by ensuring it accumulates at the site of action while minimizing exposure to healthy tissues.[1][2] Antibody-drug conjugates (ADCs) and functionalized nanoparticles are two leading strategies that achieve this by combining the potency of a cytotoxic drug with the specificity of a targeting vehicle.[][4] The success of these complex systems is critically dependent on the linker, a chemical bridge that connects the payload to the delivery vehicle.[5][6] The linker's chemistry dictates the stability of the conjugate in circulation, the mechanism of drug release, and overall pharmacokinetic properties.[][6]

This compound: A Bifunctional Linker

This compound is a commercially available small molecule featuring two distinct functional groups ripe for chemical modification: a nucleophilic primary amine and a primary benzylic alcohol.[7][8]

  • Aminomethyl Group (-CH₂NH₂): A primary amine that serves as an excellent handle for forming stable amide bonds with carboxylic acid-containing drugs, targeting ligands, or polymers.

  • Methanol Group (-CH₂OH): A benzylic alcohol that can be functionalized to form esters, creating potentially cleavable prodrugs, or stable ethers for permanent linkages.[9][10][11]

The meta-substitution pattern of these groups provides a defined spatial orientation, which can be advantageous in minimizing steric hindrance during conjugation and subsequent interaction with biological targets. Its bifunctionality allows it to act as a versatile scaffold for attaching two different molecular entities, a crucial feature for creating sophisticated, multi-component drug delivery systems.[12]

Overview of Functionalization Strategies

This guide will detail protocols and the underlying chemical principles for:

  • Selective Amine Functionalization: Creating stable amide linkages while leaving the alcohol group untouched.

  • Selective Alcohol Functionalization: Forming ester or ether bonds while the amine is either unreactive under the chosen conditions or temporarily protected.

  • Orthogonal Strategies: Employing protecting groups to enable sequential, controlled functionalization of both the amine and alcohol groups on the same molecule.

Core Functionalization Protocols

The key to harnessing the potential of this compound lies in the ability to selectively modify its functional groups.

Selective Functionalization of the Aminomethyl Group

The primary amine is a strong nucleophile, making it readily available for conjugation reactions. Amide bond formation is one of the most robust and widely used methods for linking molecules in biological systems.

This protocol describes the conjugation of a molecule containing a carboxylic acid (e.g., a drug, dye, or targeting ligand) to the aminomethyl group of this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

Principle: This is a two-step, one-pot reaction.[13] EDC first activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to hydrolysis. The addition of NHS traps this intermediate, converting it into a more stable, amine-reactive NHS ester.[14][15] The primary amine of this compound then attacks the NHS ester, displacing NHS and forming a stable amide bond.[15]

Materials:

  • Carboxylic acid-containing molecule ("Payload-COOH")

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS for aqueous reactions

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0

  • Coupling Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.2-7.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) if reactants are not water-soluble

  • Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine

  • Analytical HPLC, LC-MS, NMR

Procedure:

  • Reactant Preparation: Dissolve the Payload-COOH in Activation Buffer (or anhydrous DMF). In a separate vial, dissolve a 1.2 molar equivalent of this compound in Coupling Buffer (or DMF).

  • Activation: Add 1.5 molar equivalents of EDC and 1.5 molar equivalents of NHS to the Payload-COOH solution. Stir at room temperature for 15-30 minutes. The activation step is most efficient at a slightly acidic pH.[16]

  • Coupling: Add the this compound solution to the activated Payload-COOH mixture. If using buffers, adjust the pH of the combined solution to 7.2-7.5 with the Coupling Buffer to facilitate the nucleophilic attack by the amine.[16]

  • Reaction: Allow the reaction to proceed at room temperature for 2-4 hours, or overnight at 4°C. Monitor the reaction progress by analytical HPLC or TLC.

  • Quenching (Optional): Add a quenching solution to react with any remaining active NHS esters.

  • Purification: Purify the resulting conjugate using an appropriate method such as preparative HPLC or column chromatography to remove unreacted starting materials, EDC/NHS byproducts, and any side products.

  • Characterization: Confirm the structure and purity of the final product, "Payload-CONH-CH₂-Ph-CH₂OH," using LC-MS to verify the molecular weight and ¹H NMR to confirm the presence of key structural features.

  • Causality of pH: The two-step pH control is critical. Carboxyl activation with EDC is optimal at pH 4.5-6.0, while the amine coupling step is most efficient at a more alkaline pH of 7.2-8.0 where the primary amine is deprotonated and thus more nucleophilic.[16][17]

  • Trustworthiness through Stability: The NHS ester intermediate is more stable to hydrolysis than the O-acylisourea intermediate, leading to higher coupling yields and a more reliable protocol.[15]

  • Solvent Choice: For non-aqueous reactions, anhydrous DMF or DMSO are suitable. Ensure they are truly anhydrous as water will compete in the reaction by hydrolyzing the active intermediates.

Selective Functionalization of the Methanol Group

The benzylic alcohol can be targeted to form either cleavable ester links or stable ether bonds. These reactions often require conditions where the amine group is either protonated (and thus non-nucleophilic) or protected.

This protocol creates an ester linkage, a common strategy for prodrugs that can be cleaved by esterase enzymes in vivo.

Principle: Fischer esterification involves reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst.[10] The reaction is an equilibrium process, and water is removed to drive it towards the product.

Materials:

  • This compound hydrochloride (using the HCl salt protects the amine)

  • Carboxylic acid-containing drug ("Drug-COOH")

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

  • Toluene or a suitable solvent to allow for azeotropic removal of water

  • Dean-Stark apparatus

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: In a round-bottom flask equipped with a Dean-Stark trap and condenser, combine this compound hydrochloride (1 equivalent), the Drug-COOH (1.5 equivalents), and toluene.

  • Catalysis: Add a catalytic amount of concentrated H₂SO₄ (e.g., 0.05 equivalents).

  • Reflux: Heat the mixture to reflux. Water produced during the reaction will be collected in the Dean-Stark trap, driving the equilibrium towards ester formation.[18] Continue reflux until no more water is collected (typically 4-16 hours).

  • Workup: Cool the reaction mixture to room temperature. Carefully neutralize the acid catalyst by washing with saturated NaHCO₃ solution. Separate the organic layer, wash with brine, and dry over anhydrous MgSO₄.

  • Purification & Characterization: Filter off the drying agent and remove the solvent under reduced pressure. Purify the crude product by column chromatography. Confirm the structure of the ester product, "Drug-COO-CH₂-Ph-CH₂NH₂," by LC-MS and NMR.

This protocol forms a stable, non-cleavable ether bond, suitable for applications where the linker must remain intact.[19]

Principle: The Williamson ether synthesis involves the reaction of an alkoxide with a primary alkyl halide.[20] Here, the benzylic alcohol is first deprotonated with a strong base to form an alkoxide, which then displaces a halide from a payload or linker molecule. The amine group must be protected first (e.g., as a Boc-carbamate) to prevent it from reacting with the alkyl halide.

Materials:

  • Boc-protected this compound

  • Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Alkyl halide-containing molecule ("Payload-X," where X = Br, I)

  • Trifluoroacetic acid (TFA) for deprotection

  • Dichloromethane (DCM)

Procedure:

  • Protection: First, protect the amine group of this compound with a Boc group using standard procedures (e.g., Boc₂O, Et₃N in DCM). Purify the resulting Boc-protected starting material.

  • Alkoxide Formation: Dissolve the Boc-protected alcohol (1 equivalent) in anhydrous THF under an inert atmosphere (e.g., Argon). Cool the solution to 0°C. Carefully add NaH (1.1 equivalents) portion-wise. Allow the mixture to stir at 0°C for 30 minutes.

  • Coupling: Add the Payload-X (1.2 equivalents) dissolved in anhydrous THF to the alkoxide solution. Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Workup: Quench the reaction by carefully adding saturated ammonium chloride solution. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purification: Purify the Boc-protected ether conjugate by column chromatography.

  • Deprotection: Dissolve the purified intermediate in DCM and add an excess of TFA. Stir at room temperature for 1-2 hours until the Boc group is removed. Evaporate the solvent and excess TFA to yield the final ether-linked product.

  • Characterization: Confirm the final structure, "Payload-O-CH₂-Ph-CH₂NH₂," by LC-MS and NMR.

Dual Functionalization and Orthogonal Strategies

To install two different molecules onto the linker, one at each functional group, an orthogonal protection strategy is required.[21][22] This involves using protecting groups for the amine and alcohol that can be removed under different conditions, allowing for selective reactions at each site.[23]

Concept: A common orthogonal pair is the Boc (tert-butyloxycarbonyl) group for the amine and a TBDMS (tert-butyldimethylsilyl) group for the alcohol.

  • Boc group: Stable to base and nucleophiles, but readily cleaved under acidic conditions (e.g., TFA).[24]

  • TBDMS group: Stable to a wide range of conditions but is selectively cleaved by fluoride ion sources (e.g., TBAF).

This strategy allows the researcher to decide the order of conjugation. For example, one could protect the amine with Boc, functionalize the alcohol, deprotect the amine with acid, and then functionalize the newly freed amine.

Diagram: Orthogonal Functionalization Workflow

Orthogonal_Workflow start This compound boc_protected Boc-Protected Amine start->boc_protected Boc₂O tbdms_protected Dual Protected: Boc-Amine, TBDMS-Alcohol boc_protected->tbdms_protected TBDMSCl alcohol_functionalized Alcohol Functionalized (Boc-Protected Amine) tbdms_protected->alcohol_functionalized 1. TBAF (Deprotect OH) 2. Functionalize OH amine_deprotected Amine Deprotected (Alcohol Functionalized) alcohol_functionalized->amine_deprotected TFA (Deprotect NH₂) final_product Dual-Functionalized Linker amine_deprotected->final_product Functionalize NH₂

Caption: Orthogonal strategy for dual functionalization.

Application in Drug Delivery Systems

The true utility of these functionalized linkers is realized in their application to construct advanced drug delivery vehicles.

Case Study 1: Building a Small Molecule-Drug Conjugate (SMDC)

Here, we attach a targeting ligand (e.g., folic acid, for cancer cell targeting) to the alcohol and a cytotoxic drug (e.g., a kinase inhibitor with a free amine) to the aminomethyl group. This creates a targeted therapeutic that can be directed to specific cells.[25]

Diagram: SMDC Synthesis Workflow

SMDC_Workflow linker This compound -CH₂NH₂ -CH₂OH step1 Protect Amine (Boc) linker->step1 step2 Esterify Alcohol with Folic Acid step1->step2 step3 Deprotect Amine (TFA) step2->step3 step4 Amide Coupling with Drug-COOH step3->step4 final Final SMDC: Folate-Linker-Drug step4->final

Caption: Workflow for synthesizing a Small Molecule-Drug Conjugate (SMDC).

Case Study 2: Surface Modification of Nanoparticles

Functionalized linkers are essential for decorating the surface of nanoparticles (NPs) to improve their properties.[2][26] For instance, the linker can be used to attach polyethylene glycol (PEG) to enhance circulation time (a process known as PEGylation) and a targeting peptide to facilitate uptake by specific cells.[27][28]

Protocol Outline:

  • Synthesize a functionalized linker where the alcohol is converted to a PEG chain (e.g., via etherification with a tosylated PEG).

  • The remaining free amine on the linker-PEG conjugate is then coupled to a carboxyl group on the surface of a pre-formed polymeric nanoparticle using the EDC/NHS chemistry described in Protocol 2.1.1.

  • Alternatively, if the nanoparticle has amine groups on its surface, the linker's amine can first be conjugated to a targeting peptide, and the linker's alcohol group can then be activated (e.g., converted to a tosylate) to react with the nanoparticle surface.

Data Presentation: Expected Nanoparticle Characteristics

The successful surface modification of nanoparticles can be confirmed by measuring changes in their physicochemical properties.

ParameterUnmodified NanoparticlePEGylated NanoparticlePEG-Linker-Peptide NP
Hydrodynamic Diameter (nm) 100 ± 5120 ± 6125 ± 7
Polydispersity Index (PDI) 0.150.120.13
Zeta Potential (mV) -25 ± 3-10 ± 2-8 ± 2

Table 1: Hypothetical data showing changes in nanoparticle properties upon surface modification. The increase in diameter and shift in zeta potential towards neutral are indicative of successful PEGylation and peptide conjugation.

Characterization and Quality Control

Rigorous characterization is essential to validate the successful synthesis of the functionalized linker and the final drug conjugate. A multi-faceted analytical approach is required.

Analytical TechniqueInformation Provided
¹H and ¹³C NMR Confirms the covalent structure of the functionalized linker and the final conjugate. The appearance and disappearance of peaks corresponding to the protecting groups and the chemical shifts of protons adjacent to the newly formed bonds (amide, ester, ether) are key indicators.[29]
Liquid Chromatography-Mass Spectrometry (LC-MS) Provides the exact molecular weight of the product, confirming successful conjugation and allowing for the identification of any side products or impurities. It is also used to determine the purity of the final compound.[30][31]
Fourier-Transform Infrared Spectroscopy (FTIR) Useful for identifying the formation of key functional groups. For example, the appearance of a strong carbonyl stretch (~1650 cm⁻¹) indicates amide bond formation, while an ester carbonyl stretch appears at a higher frequency (~1735 cm⁻¹).
High-Performance Liquid Chromatography (HPLC) Used to assess the purity of the intermediates and the final product. It is also the primary tool for monitoring reaction progress.

Conclusion

This compound is a powerful and versatile building block in the field of drug delivery. Its distinct aminomethyl and methanol functionalities, combined with a defined stereochemical presentation, offer a robust platform for chemical elaboration. By employing the selective and orthogonal functionalization strategies detailed in this guide, researchers can rationally design and synthesize sophisticated linkers for a wide array of applications, from targeted small molecule therapeutics to advanced nanoparticle-based delivery systems. The protocols and rationales provided herein serve as a foundational resource for professionals seeking to leverage this molecule to engineer the next generation of precision medicines.

References

  • Frontiers in Bioengineering and Biotechnology. (2023). Recent advances in surface decoration of nanoparticles in drug delivery. [Link]

  • ResearchGate. (2023). Surface Modification of Nanoparticles for Targeted Drug Delivery. [Link]

  • National Center for Biotechnology Information (PMC). (2022). Surface Modification of Lipid-Based Nanocarriers: A Potential Approach to Enhance Targeted Drug Delivery. [Link]

  • MDPI. (2023). Surface Modification of Mesoporous Silica Nanoparticles for Application in Targeted Delivery Systems of Antitumour Drugs. [Link]

  • ResearchGate. (2024). Surface Modification of Nanoparticles for Targeted Drug Delivery. [Link]

  • National Center for Biotechnology Information (PMC). (2021). Antibody–drug conjugates: Recent advances in linker chemistry. [Link]

  • PubMed. (2021). A bifunctional molecule-based strategy for the development of theranostic antibody-drug conjugate. [Link]

  • University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. [Link]

  • ACS Publications. (2014). Synthesis and Structure–Activity Relationships of Varied Ether Linker Analogues of the Antitubercular Drug (6S)-2-Nitro-6-{[4-(trifluoromethoxy)benzyl]oxy}-6,7-dihydro-5H-imidazo[2,1-b][][19]oxazine (PA-824). [Link]

  • PubMed. (2011). Synthesis of the orthogonally protected amino alcohol Phaol and analogs. [Link]

  • Spherotech. (n.d.). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. [Link]

  • ResearchGate. (2024). Amine coupling through EDC/NHS: a practical approach. [Link]

  • National Center for Biotechnology Information (PMC). (2022). Site-selective amination and/or nitrilation via metal-free C(sp2)–C(sp3) cleavage of benzylic and allylic alcohols. [Link]

  • MDPI. (2021). Linkers Having a Crucial Role in Antibody–Drug Conjugates. [Link]

  • Scribd. (n.d.). Synthesis of Benzyl Acetate Through Fischer Esterification Reaction. [Link]

  • ResearchGate. (2018). Direct Esterification of Benzyl Alcohol (2a) and Acetic acid Catalyzed by Various Catalysts. [Link]

  • ACS Publications. (2022). New amino-protecting groups in organic synthesis. [Link]

  • National Center for Biotechnology Information (PMC). (2024). Assessment of ADC Higher Order Structure Through 2D NMR Analysis. [Link]

  • National Center for Biotechnology Information (PMC). (2016). Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions. [Link]

  • Charles River Laboratories. (n.d.). Meeting the Challenges of Antibody Drug Conjugate Characterization by LC-MS/(MS). [Link]

  • PubMed. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. [Link]

  • Sciencemadness.org. (2020). (Lab report) Making benzyl acetate by fischer esterification. [Link]

  • ResearchGate. (2023). Selective N‐alkylation of different aromatic amines by benzyl alcohol. [Link]

  • PubMed. (2024). Enhanced Esterification of Benzyl Alcohol with Acetic Acid using Sulfated Metal-Incorporated MCM-48: A Stable and Reusable Heterogeneous Catalyst. [Link]

  • National Center for Biotechnology Information (PMC). (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Esters. [Link]

  • PubMed. (2019). The Chemical Design and Synthesis of Linkers Used in Antibody Drug Conjugates. [Link]

  • LCGC International. (2024). Characterizing Antibody-Drug Conjugates Using Mass Spectrometry. [Link]

  • The Royal Society of Chemistry. (2024). Benzyl ether: a dynamic covalent motif for designing a trans-ether based covalent adaptable network (CAN). [Link]

  • LCGC International. (2021). Characterization of Next Generation Antibody-Drug Conjugates (ADCs) by Mass Spectrometry. [Link]

  • SciSpace. (2015). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. [Link]

  • YouTube. (2019). synthesis & cleavage of benzyl ethers. [Link]

  • National Center for Biotechnology Information (PubChem). (n.d.). [3-(Aminomethyl)phenyl]methanol. [Link]

  • The Royal Society of Chemistry. (2020). Transformation of masked benzyl alcohols to o-aminobenzaldehydes through C–H activation: a facile approach to quinazolines. [Link]

  • PubMed. (2015). Development of phenylboronic acid-functionalized nanoparticles for emodin delivery. [Link]

  • Organic Chemistry Portal. (2021). Unexpected Annulation between 2-Aminobenzyl Alcohols and Benzaldehydes in the Presence of DMSO: Regioselective Synthesis of Substituted Quinolines. [Link]

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In-Depth Technical Guide: Enzymatic Reactions Involving (3-(Aminomethyl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of the enzymatic reactivity of (3-(aminomethyl)phenyl)methanol, a versatile bifunctional molecule with applications in medicinal chemistry and materials science. As a primary aromatic amine and a primary benzyl alcohol, this compound presents two distinct sites for enzymatic modification, leading to a range of potential biotransformations. Understanding these reactions is critical for predicting metabolic fate, designing novel biocatalytic syntheses, and elucidating mechanisms of action or toxicity.

This document moves beyond a simple recitation of protocols. It delves into the mechanistic rationale behind experimental design, providing the in-depth knowledge required for researchers to not only replicate but also intelligently adapt these methods for their specific research questions. We will explore the reactivity of this compound with four major classes of enzymes: Horseradish Peroxidase (HRP), Monoamine Oxidases (MAO), Alcohol Dehydrogenases (ADH), and Cytochrome P450s (CYP450).

Section 1: Horseradish Peroxidase (HRP)-Mediated Oxidation

Horseradish Peroxidase is a heme-containing enzyme that utilizes hydrogen peroxide to oxidize a wide array of substrates.[1] Its robust nature and broad substrate specificity make it a valuable tool in biocatalysis and diagnostics.[2]

Mechanistic Insights and Substrate Specificity

HRP catalyzes oxidation via a radical-based mechanism. In the presence of hydrogen peroxide, the heme iron is oxidized to a high-energy ferryl-oxo intermediate (Compound I). This potent oxidizing species can abstract a hydrogen atom from a suitable donor, such as the benzylic alcohol of this compound, to generate a substrate radical. This radical can then undergo further oxidation to yield the corresponding aldehyde.

While HRP is known to oxidize benzyl alcohols, the presence of the aminomethyl group introduces a potential competing site for oxidation.[3] Aromatic amines are also known substrates for HRP.[4] However, studies on the chemoselective oxidation of aminobenzyl alcohols suggest that under controlled conditions, selective oxidation of the alcohol moiety is achievable.[5] The relative reactivity of the alcohol versus the amine will depend on factors such as pH, substrate concentration, and the presence of any mediating molecules.

HRP_Mechanism sub This compound Compound_I Compound I (Fe⁴⁺=O Por•⁺) sub->Compound_I Donates e⁻, H⁺ HRP HRP (Fe³⁺) HRP->Compound_I + H₂O₂ H2O2 H₂O₂ H2O H₂O Compound_I->HRP + Substrate - Substrate Radical Compound_II Compound II (Fe⁴⁺=O) Compound_I->Compound_II Accepts e⁻ sub_radical Substrate Radical product 3-(Aminomethyl)benzaldehyde sub_radical->product Oxidation Compound_II->HRP Accepts e⁻, H⁺

Protocol: HRP-Catalyzed Oxidation of this compound

This protocol provides a starting point for assessing the HRP-catalyzed oxidation of this compound. The formation of the aldehyde product, 3-(aminomethyl)benzaldehyde, can be monitored spectrophotometrically or by HPLC.

Materials:

  • This compound

  • Horseradish Peroxidase (HRP), Type VI-A, lyophilized powder (e.g., Sigma-Aldrich P6782)

  • Hydrogen peroxide (H₂O₂), 30% (w/w) solution

  • Potassium phosphate buffer (50 mM, pH 7.0)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (for HPLC mobile phase)

Equipment:

  • UV-Vis Spectrophotometer

  • HPLC system with a C18 column and UV detector

  • pH meter

  • Analytical balance

  • Vortex mixer

  • Thermostatted water bath or incubator

Procedure:

  • Reagent Preparation:

    • Substrate Stock Solution (10 mM): Dissolve 13.72 mg of this compound in 10 mL of 50 mM potassium phosphate buffer (pH 7.0).

    • HRP Stock Solution (1 mg/mL): Dissolve 1 mg of HRP in 1 mL of cold 50 mM potassium phosphate buffer (pH 7.0). Store on ice.

    • H₂O₂ Working Solution (10 mM): Prepare a fresh dilution of the 30% H₂O₂ stock solution in 50 mM potassium phosphate buffer (pH 7.0). Caution: Hydrogen peroxide is a strong oxidizer.

  • Enzymatic Reaction:

    • In a microcentrifuge tube, combine:

      • 880 µL of 50 mM potassium phosphate buffer (pH 7.0)

      • 100 µL of 10 mM this compound solution (final concentration: 1 mM)

      • 10 µL of 1 mg/mL HRP solution (final concentration: 10 µg/mL)

    • Pre-incubate the mixture at 25°C for 5 minutes.

    • Initiate the reaction by adding 10 µL of 10 mM H₂O₂ solution (final concentration: 0.1 mM).

    • Incubate at 25°C for a defined period (e.g., 10, 20, 30 minutes).

  • Reaction Quenching and Analysis:

    • To stop the reaction, add 100 µL of 1 M HCl or quench by adding an equal volume of ice-cold acetonitrile.

    • For spectrophotometric analysis, monitor the increase in absorbance at a wavelength corresponding to the aldehyde product (determine the λmax of the product empirically).

    • For HPLC analysis, inject an aliquot of the quenched reaction mixture.

HPLC Method:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: A suitable gradient to separate the substrate and product (e.g., 5-95% B over 15 minutes)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

Section 2: Monoamine Oxidase (MAO)-Mediated Oxidation

Monoamine oxidases are a family of flavin-containing enzymes responsible for the oxidative deamination of monoamines, playing a crucial role in neurotransmitter metabolism.[6] There are two main isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor sensitivity.

Mechanistic Insights and Substrate Specificity

MAOs catalyze the oxidation of primary, secondary, and tertiary amines to their corresponding imines, which are then hydrolyzed to aldehydes and ammonia, with the concomitant production of hydrogen peroxide. Benzylamine is a known substrate for both MAO-A and MAO-B, though it is preferentially metabolized by MAO-B.[7] The aminomethyl group of this compound makes it a putative substrate for MAOs. The presence of the meta-hydroxyl group may influence the binding affinity and catalytic rate compared to unsubstituted benzylamine.

MAO_Mechanism sub This compound MAO_FAD MAO (FAD) sub->MAO_FAD Oxidation Imine Iminium Intermediate MAO_FAD->Imine MAO_FADH2 MAO (FADH₂) MAO_FAD->MAO_FADH2 Aldehyde 3-(Hydroxymethyl)benzaldehyde Imine->Aldehyde + H₂O MAO_FADH2->MAO_FAD + O₂ H2O2 H₂O₂ MAO_FADH2->H2O2 + O₂ Ammonia NH₃ O2 O₂ H2O H₂O

Protocol: MAO Activity Assay with this compound

This protocol utilizes a coupled-enzyme assay to detect the hydrogen peroxide produced during the MAO-catalyzed oxidation of this compound. The H₂O₂ is used by HRP to oxidize a chromogenic substrate, allowing for spectrophotometric monitoring of the reaction.

Materials:

  • This compound

  • Recombinant human MAO-A or MAO-B

  • Horseradish Peroxidase (HRP)

  • Amplex® Red reagent (or another suitable HRP substrate)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • DMSO (for dissolving Amplex® Red)

Equipment:

  • Fluorescence microplate reader

  • 96-well black microplates

Procedure:

  • Reagent Preparation:

    • Substrate Stock Solution (100 mM): Dissolve 137.2 mg of this compound in 10 mL of 100 mM potassium phosphate buffer (pH 7.4).

    • MAO Enzyme Solution: Dilute the MAO-A or MAO-B enzyme to the desired concentration in 100 mM potassium phosphate buffer (pH 7.4).

    • Amplex® Red Stock Solution (10 mM): Dissolve Amplex® Red in DMSO.

    • HRP Stock Solution (10 U/mL): Dissolve HRP in 100 mM potassium phosphate buffer (pH 7.4).

  • Assay Reaction Mixture (per well):

    • 50 µL of 100 mM potassium phosphate buffer (pH 7.4)

    • 20 µL of substrate solution (prepare serial dilutions to determine Kₘ)

    • 10 µL of Amplex® Red/HRP working solution (prepare a mixture to achieve final concentrations of 50 µM Amplex® Red and 1 U/mL HRP)

    • 20 µL of MAO enzyme solution

  • Measurement:

    • Add the MAO enzyme solution to the wells to initiate the reaction.

    • Immediately place the plate in a fluorescence microplate reader.

    • Measure the increase in fluorescence (excitation ~530-560 nm, emission ~590 nm) over time.

Section 3: Alcohol Dehydrogenase (ADH)-Mediated Oxidation

Alcohol dehydrogenases are a group of enzymes that catalyze the reversible oxidation of alcohols to aldehydes or ketones, using NAD⁺ or NADP⁺ as a cofactor.[5] They are key enzymes in alcohol metabolism.[8]

Mechanistic Insights and Substrate Specificity

ADH catalyzes the transfer of a hydride ion from the alcohol substrate to the nicotinamide cofactor (NAD⁺), producing the corresponding aldehyde or ketone and NADH.[9] The reaction is reversible. Benzyl alcohol is a known substrate for many ADHs, and the presence of substituents on the aromatic ring can influence the kinetic parameters.[10] The aminomethyl group at the meta position of this compound is expected to have a modest electronic effect on the oxidation of the benzyl alcohol.

ADH_Mechanism sub This compound ADH ADH sub->ADH NADH NADH + H⁺ ADH->NADH product 3-(Aminomethyl)benzaldehyde ADH->product NAD NAD⁺ NAD->ADH

Protocol: ADH Activity Assay with this compound

This protocol describes a continuous spectrophotometric assay to monitor the ADH-catalyzed oxidation of this compound by measuring the increase in absorbance at 340 nm due to the formation of NADH.

Materials:

  • This compound

  • Yeast or horse liver Alcohol Dehydrogenase (ADH)

  • β-Nicotinamide adenine dinucleotide (NAD⁺)

  • Sodium pyrophosphate buffer (50 mM, pH 8.8)

Equipment:

  • UV-Vis Spectrophotometer with a temperature-controlled cuvette holder

Procedure:

  • Reagent Preparation:

    • Substrate Stock Solution (100 mM): Dissolve 137.2 mg of this compound in 10 mL of sodium pyrophosphate buffer.

    • NAD⁺ Stock Solution (20 mM): Dissolve the appropriate amount of NAD⁺ in the buffer.

    • ADH Enzyme Solution: Dilute the ADH to a suitable concentration in cold buffer.

  • Assay Mixture (in a 1 mL cuvette):

    • 850 µL of 50 mM sodium pyrophosphate buffer (pH 8.8)

    • 100 µL of 20 mM NAD⁺ solution (final concentration: 2 mM)

    • Varying concentrations of the substrate stock solution (e.g., 10-100 µL for final concentrations of 1-10 mM) and adjust the buffer volume accordingly.

  • Measurement:

    • Pre-incubate the assay mixture at 25°C for 5 minutes.

    • Initiate the reaction by adding a small volume (e.g., 10 µL) of the ADH enzyme solution.

    • Immediately mix by inversion and monitor the increase in absorbance at 340 nm for 3-5 minutes.

    • Calculate the initial reaction rate from the linear portion of the absorbance vs. time plot.

Section 4: Cytochrome P450 (CYP450)-Mediated Metabolism

The Cytochrome P450 superfamily of heme-containing monooxygenases are major enzymes involved in the metabolism of a vast array of xenobiotics, including the majority of clinically used drugs.[11]

Mechanistic Insights and Substrate Specificity

CYP450 enzymes catalyze a wide range of oxidative reactions, including hydroxylation, dealkylation, and oxidation of heteroatoms.[12] For this compound, several metabolic pathways are plausible:

  • Oxidation of the benzyl alcohol: This would lead to the formation of 3-(aminomethyl)benzaldehyde.

  • Oxidation of the aminomethyl group: This could involve N-dealkylation or N-oxidation.

  • Aromatic hydroxylation: The aromatic ring could be hydroxylated at various positions.

The specific metabolites formed will depend on the particular CYP450 isoform involved, as they exhibit different substrate specificities.

CYP450_Metabolism sub This compound CYP450 CYP450 NADPH, O₂ sub->CYP450 product1 3-(Aminomethyl)benzaldehyde CYP450->product1 Alcohol Oxidation product2 3-(Hydroxymethyl)benzylamine N-oxide CYP450->product2 Amine Oxidation product3 Hydroxylated ring metabolites CYP450->product3 Aromatic Hydroxylation

Protocol: In Vitro Metabolism of this compound using Human Liver Microsomes

This protocol describes a general method for assessing the metabolism of this compound by the mixed CYP450 enzymes present in human liver microsomes (HLMs). Metabolite identification and quantification are typically performed by LC-MS/MS.

Materials:

  • This compound

  • Pooled Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

Equipment:

  • LC-MS/MS system

  • Incubator or shaking water bath

  • Centrifuge

Procedure:

  • Incubation Mixture:

    • In a microcentrifuge tube, combine:

      • HLMs (final protein concentration typically 0.5-1 mg/mL)

      • This compound (final concentration to be tested, e.g., 1-10 µM)

      • 100 mM potassium phosphate buffer (pH 7.4) to the final volume.

    • Pre-warm the mixture at 37°C for 5 minutes.

  • Reaction Initiation:

    • Initiate the reaction by adding the NADPH regenerating system.

    • Incubate at 37°C with shaking for a specified time (e.g., 0, 15, 30, 60 minutes).

  • Reaction Termination and Sample Preparation:

    • Stop the reaction by adding an equal volume of ice-cold acetonitrile.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube for LC-MS/MS analysis.

LC-MS/MS Analysis:

  • A detailed method should be developed to separate the parent compound from its potential metabolites. This will likely involve a C18 column and a gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

  • The mass spectrometer should be operated in a full scan mode to identify potential metabolites based on their mass-to-charge ratio (m/z) and in a product ion scan mode to obtain fragmentation patterns for structural elucidation.

Data Summary and Interpretation

The following table summarizes the key enzymatic reactions, expected primary products, and suitable analytical methods for studying the biotransformation of this compound.

Enzyme ClassPrimary Reactive SiteExpected Primary Product(s)Key Analytical Method
Horseradish Peroxidase (HRP) Benzyl alcohol3-(Aminomethyl)benzaldehydeHPLC-UV, LC-MS
Monoamine Oxidase (MAO) Aminomethyl group3-(Hydroxymethyl)benzaldehyde, AmmoniaHPLC-UV, LC-MS
Alcohol Dehydrogenase (ADH) Benzyl alcohol3-(Aminomethyl)benzaldehydeSpectrophotometry (NADH), HPLC-UV
Cytochrome P450 (CYP450) Benzyl alcohol, Aminomethyl group, Aromatic ring3-(Aminomethyl)benzaldehyde, N-oxidized metabolites, Hydroxylated metabolitesLC-MS/MS

Kinetic Parameters of Analogous Substrates:

EnzymeSubstrateKₘ (mM)k꜀ₐₜ (min⁻¹)Reference
Human Liver ADH (Class I)Benzyl alcohol0.05 - 0.3010 - 500[10]
Bovine Liver MAO-BBenzylamine~0.35-[13]
Yeast ADHBenzyl alcohol24 - 490.11 - 1.9[14]
HRPPhenol9.450.196 (Vₘₐₓ, mM/min)[15]

References

  • Ochiai, Y., et al. (2006). Substrate selectivity of monoamine oxidase A, monoamine oxidase B, diamine oxidase, and semicarbazide-sensitive amine oxidase in COS-1 expression systems. Biological & Pharmaceutical Bulletin, 29(12), 2362-2366.
  • Guengerich, F. P. (2008). Cytochrome P450 and chemical toxicology. Chemical Research in Toxicology, 21(1), 70-83.
  • Bosron, W. F., et al. (1983). Kinetic properties of human liver alcohol dehydrogenase: oxidation of alcohols by class I isoenzymes. Biochemistry, 22(8), 1821-1825.
  • Substrate Specificities of Monoamine Oxidase Isoforms. (2002). Hacettepe University Journal of the Faculty of Pharmacy.
  • Edmondson, D. E., et al. (2004). Structure and mechanism of monoamine oxidase. Current Medicinal Chemistry, 11(15), 1983-1993.
  • Ghanem, E., & Plapp, B. V. (2009). Activity of Yeast Alcohol Dehydrogenases on Benzyl Alcohols and Benzaldehydes. Characterization of ADH1 from Saccharomyces carlsbergensis and Transition State Analysis. The FEBS Journal, 276(16), 4593-4603.
  • Dickinson, F. M., & Dalziel, K. (1967). A study of the kinetics and mechanism of yeast alcohol dehydrogenase with a variety of substrates. Biochemical Journal, 104(1), 165-172.
  • Towards the use of Alcohol dehydrogenases as biocatalysts for stereoselective isotope labeling of arom
  • Kinetics of Alcohol Dehydrogenase. Austin Community College.
  • Horseradish peroxidase. Wikipedia.
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  • Reaction Kinetics of Alcohol Dehydrogenase. Austin Tommy. (2023).
  • Plant activation of aromatic amines mediated by cytochromes P450 and flavin-containing monooxygenases. PubMed.
  • Kinetics, mechanism, and inhibition of monoamine oxidase. PubMed.
  • Kinetics of conjugation and oxidation of nitrobenzyl alcohols by rat hepatic enzymes.
  • Enzymic characteristics of benzylamine oxidase and monoamine oxidase in rat lung.
  • Model and Mechanism: N-Hydroxylation of Primary Aromatic Amines by Cytochrome P450.
  • Complex Cytochrome P450 Kinetics Due to Multisubstrate Binding and Sequential Metabolism. Part 1.
  • Inhibition of monoamine oxidase by fluorobenzyloxy chalcone deriv
  • Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 3-(Aminomethyl)phenol. Benchchem.
  • An Introduction to Horseradish Peroxidase (HRP)
  • Alcohol dehydrogenase. Wikipedia.
  • Kinetic studies on the oxidation of phenols by the horseradish peroxidase compound II. PubMed.
  • Enzyme Kinetics of Horseradish Peroxidase. CH454 Physical Chemistry Lab #1 Introduction.
  • A Comparative Guide to the Reactivity of Aminobenzyl Alcohol Isomers. Benchchem.
  • 06 - Enzyme Kinetics of Horseradish Peroxidase. YouTube.
  • Kinetic profile for the reaction of 2-aminobenzyl alcohol with 4-hydroxycoumarin. Conditions.
  • A Horseradish Peroxidase–Mediator System for Benzylic C–H Activ
  • A literature review of enzyme kinetic parameters for CYP3A4-mediated metabolic reactions of 113 drugs in human liver microsomes: structure-kinetics rel
  • Estimation of the kinetic parameters (Km & Vmax) and the optimization of yeast alcohol dehydrogenase (ADH) assay. International Journal of Science and Research Archive.
  • Heterotropic Activation of Cytochrome P450 3A4 by Perillyl Alcohol.
  • Complex Cytochrome P450 Kinetics Due to Multisubstrate Binding and Sequential Metabolism. Part 2.
  • Multifold Activation of CYP3A4 Caused by Alcohol-Induced Increase in the Content of CYP2E1 in Human Liver Microsomes. bioRxiv.
  • Kinetics of Horseradish Peroxidase-Catalyzed Nitration of Phenol in a Biphasic System. Journal of Microbiology and Biotechnology.
  • Kinetic parameters of MAO inhibition by FA70 and clorgyline.
  • Inactivation kinetics of horseradish peroxidase (HRP) by hydrogen peroxide. PMC - NIH.
  • Kinetics of horseradish peroxidase-catalyzed nitr
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Application Notes and Protocols: Leveraging (3-(Aminomethyl)phenyl)methanol in the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of (3-(Aminomethyl)phenyl)methanol in Kinase Inhibitor Scaffolding

Protein kinases, as central regulators of cellular signaling, have become one of the most critical classes of drug targets in modern medicine, particularly in oncology.[1][2] The development of small molecule kinase inhibitors has transformed the therapeutic landscape for numerous diseases.[1] At the heart of this developmental success lies the strategic use of versatile chemical building blocks to construct scaffolds that can potently and selectively engage the ATP-binding site of a target kinase.[3] this compound is one such pivotal intermediate, prized for its unique bifunctional nature that offers synthetic chemists a reliable handle for molecular elaboration.[4]

This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the practical use of this compound in the synthesis of kinase inhibitors. We will move beyond simple procedural lists to explain the underlying chemical logic, offering field-proven insights into why specific synthetic choices are made. The protocols described herein are designed to be self-validating, ensuring robustness and reproducibility in your research endeavors.

The structure of this compound, featuring a primary aminomethyl group and a primary alcohol separated by a rigid phenyl ring, provides an ideal framework for creating molecules that can form critical hydrogen bond interactions within the kinase hinge region while presenting a vector for substitution into solvent-exposed regions. The aminomethyl group serves as a versatile nucleophile or a point for amide bond formation, while the methanol moiety can be functionalized or act as a hydrogen bond donor. This dual functionality allows for a wide array of chemical transformations, making it a highly adaptable reagent in the construction of complex kinase inhibitor libraries.[4]

Core Synthetic Strategies and Mechanistic Considerations

The utility of this compound in kinase inhibitor synthesis is primarily demonstrated through its incorporation into heterocyclic core structures that are known to bind to the hinge region of kinases. The most common synthetic approaches involve nucleophilic substitution reactions where the aminomethyl group displaces a leaving group on an electrophilic scaffold, or amide coupling reactions to link the building block to a carboxylic acid-bearing fragment.

Workflow for Incorporating this compound

G cluster_0 PART 1: Scaffold Selection & Activation cluster_1 PART 2: Core Coupling Reaction cluster_2 PART 3: Downstream Functionalization Scaffold Heterocyclic Scaffold (e.g., Dichlorotriazine, Pyrimidine) Coupling Nucleophilic Substitution or Amide Coupling Scaffold->Coupling Activation Activation of Carboxylic Acid (e.g., with HATU, EDC) Activation->Coupling BuildingBlock This compound BuildingBlock->Coupling Intermediate Coupled Intermediate Coupling->Intermediate Functionalization Modification of Hydroxyl Group (e.g., Etherification, Oxidation) Intermediate->Functionalization FinalProduct Final Kinase Inhibitor Functionalization->FinalProduct caption General workflow for kinase inhibitor synthesis.

Caption: General workflow for kinase inhibitor synthesis.

Application Protocol 1: Synthesis of a Trisubstituted Triazine-Based PI3K Inhibitor

This protocol details the synthesis of a phosphatidylinositol 3-kinase (PI3K) inhibitor, adapting a known synthetic route for trisubstituted triazines.[5] The aminomethyl group of this compound acts as a nucleophile to displace a chlorine atom on a dichlorotriazine core. This reaction is often regioselective due to the differential reactivity of the chlorine atoms on the triazine ring.

Experimental Protocol

Materials:

  • 4,6-dichloro-2-morpholino-1,3,5-triazine

  • This compound

  • Potassium Carbonate (K₂CO₃)

  • Acetonitrile (ACN), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • To a solution of 4,6-dichloro-2-morpholino-1,3,5-triazine (1.0 eq) in anhydrous acetonitrile (20 mL per mmol of triazine) in a round-bottom flask, add this compound (1.05 eq).

  • Add potassium carbonate (2.5 eq) to the mixture. The carbonate acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

  • Stir the reaction mixture vigorously at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash sequentially with saturated aqueous NaHCO₃ solution and brine. This workup removes any remaining acidic impurities and salts.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure (4-(((4-chloro-6-morpholino-1,3,5-triazin-2-yl)amino)methyl)phenyl)methanol.[5]

Data Summary
Compound IDStarting MaterialReagentYield (%)Purity (LC-MS)
PI3K-Inhibitor-Intermediate4,6-dichloro-2-morpholino-1,3,5-triazineThis compound~50-60%>95%

Yields are approximate and may vary based on reaction scale and purification efficiency.

Application Protocol 2: Amide Coupling for the Synthesis of Pyrazole-Based Inhibitors

The pyrazole moiety is a privileged scaffold in medicinal chemistry for developing kinase inhibitors.[6][7] This protocol outlines a general procedure for coupling this compound to a pyrazole carboxylic acid core, a common strategy for exploring structure-activity relationships (SAR).

Synthetic Pathway

G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Product Pyrazole Pyrazole-Carboxylic Acid Product Pyrazole-Amide Kinase Inhibitor Pyrazole->Product Amide Bond Formation Amine This compound Amine->Product CouplingAgent Coupling Agent (HATU/EDC) Base Base (DIPEA) Solvent Solvent (DMF) caption Amide coupling reaction scheme.

Sources

Application Note & Protocol Guide: Selective N-Protection of (3-(Aminomethyl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(3-(Aminomethyl)phenyl)methanol is a valuable bifunctional building block in medicinal chemistry and materials science, featuring both a primary amine and a primary alcohol. The strategic manipulation of this molecule often necessitates the selective protection of the nucleophilic amino group while leaving the hydroxyl group available for subsequent reactions. This guide provides a comprehensive overview of the principles and detailed experimental protocols for the selective N-protection of this compound using three common carbamate protecting groups: tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc). The causality behind experimental choices, orthogonal strategies, and self-validating protocol design are emphasized to ensure reproducibility and success for researchers, scientists, and drug development professionals.

Introduction: The Imperative for Selective Protection

In multi-step organic synthesis, the presence of multiple reactive functional groups within a single molecule presents a significant challenge. Unchecked, these groups can lead to a cascade of undesired side reactions, drastically reducing the yield and purity of the target compound. Protective group chemistry provides the essential strategy to temporarily "mask" a reactive site, directing the reaction pathway with precision.[1]

This compound is a classic example of a heterobifunctional molecule where such control is paramount. Its primary amine is a potent nucleophile and base, while the benzylic alcohol can also act as a nucleophile. Selective N-protection is achievable due to the inherently greater nucleophilicity of the primary amine compared to the primary alcohol, allowing it to react preferentially with electrophilic protecting group reagents under carefully controlled conditions.[2]

This document details robust protocols for installing the Boc, Cbz, and Fmoc groups, chosen for their widespread use and distinct deprotection mechanisms, which form the foundation of orthogonal protection strategies.[3] An orthogonal strategy allows for the selective removal of one protecting group in the presence of others, a critical requirement for complex molecular construction.[3][4]

Characterization of this compound

A thorough understanding of the substrate's properties is fundamental to designing an effective protection strategy.

PropertyValueSource
IUPAC Name [3-(Aminomethyl)phenyl]methanol[5]
Synonyms 3-(Aminomethyl)benzyl alcohol, m-(Aminomethyl)benzyl alcohol[6]
CAS Number 34231-22-6[5]
Molecular Formula C₈H₁₁NO[5]
Molecular Weight 137.18 g/mol [5]
pKa (Ammonium ion, NH₃⁺) ~9-10 (estimated)[7]
pKa (Alcohol, OH) ~16-18 (estimated)[7]

The significant difference in the pKa values of the conjugate acid of the amine (ammonium ion) and the alcohol highlights that the amine is substantially more basic and, consequently, a stronger nucleophile than the alcohol. This differential reactivity is the cornerstone of the selective N-protection protocols described herein.

Strategic Selection of an N-Protecting Group

The choice of a protecting group is not arbitrary; it is a strategic decision dictated by the planned synthetic route. The ideal protecting group is introduced in high yield, is stable to a wide range of subsequent reaction conditions, and is removed cleanly and selectively in high yield.[1][8] The three carbamates discussed—Boc, Cbz, and Fmoc—offer a versatile toolkit for the modern chemist.[9]

Protecting GroupStructureDeprotection ConditionsStability Profile
Boc (tert-butoxycarbonyl)

Strong Acid (e.g., TFA, HCl)[10][11][12]Stable to base, hydrogenolysis, and weak nucleophiles.
Cbz (benzyloxycarbonyl)

Catalytic Hydrogenolysis (H₂, Pd/C)[13][14]Stable to acidic and basic conditions (non-nucleophilic).
Fmoc (9-fluorenylmethoxycarbonyl)

Base (e.g., Piperidine, DBU)[15][16]Stable to acid and hydrogenolysis.

G cluster_0 Synthetic Planning cluster_1 Execution cluster_2 Completion Start Bifunctional Molecule This compound SelectPG Select N-Protecting Group (Boc, Cbz, or Fmoc) Start->SelectPG Protection N-Protection Protocol SelectPG->Protection Purify1 Purification & Characterization Protection->Purify1 NextSteps Further Synthetic Steps (e.g., O-alkylation, oxidation) Purify1->NextSteps Deprotection Selective N-Deprotection NextSteps->Deprotection Purify2 Final Purification Deprotection->Purify2 FinalProduct Target Molecule Purify2->FinalProduct

Experimental Protocols

The following protocols are designed for robustness and high selectivity. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: N-Boc Protection

Principle and Rationale: The reaction proceeds via nucleophilic attack of the amine on di-tert-butyl dicarbonate (Boc₂O).[11][17] The use of a non-nucleophilic base like triethylamine (TEA) is not strictly necessary but can accelerate the reaction by ensuring the amine remains deprotonated. Dichloromethane (DCM) is an excellent solvent as it is inert and readily dissolves both the starting material and the Boc-protected product. The reaction is highly selective for the amine due to its superior nucleophilicity.

G reactant1 [3-(Aminomethyl)phenyl]methanol plus1 + reactant2 Boc₂O struct2 struct2 plus1->struct2 arrow CH₂Cl₂ Room Temp product tert-butyl (3-(hydroxymethyl)benzyl)carbamate struct3 struct3 arrow->struct3 struct1 struct1 struct1->plus1 struct2->arrow

Materials and Reagents:

  • This compound (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, separatory funnel

Experimental Procedure:

  • Dissolve this compound (e.g., 1.37 g, 10 mmol) in anhydrous DCM (50 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Add di-tert-butyl dicarbonate (Boc₂O) (e.g., 2.40 g, 11 mmol) to the solution.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 10% methanol in DCM as eluent). The reaction is typically complete within 2-4 hours.

  • Upon completion, transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 30 mL) and brine (1 x 30 mL). This removes any unreacted Boc₂O byproducts and residual aqueous-soluble components.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the product by flash column chromatography on silica gel if necessary, though often the product is of sufficient purity after workup.

Deprotection Protocol: The Boc group is efficiently removed by dissolving the protected compound in DCM and treating it with an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane, at room temperature for 1-2 hours.[10][11][12]

Protocol 2: N-Cbz Protection

Principle and Rationale: This method, often performed under Schotten-Baumann conditions, involves the acylation of the amine with benzyl chloroformate (Cbz-Cl).[14] The reaction is run in a biphasic system (e.g., DCM/water) or a polar solvent with an aqueous base (e.g., NaHCO₃ or K₂CO₃). The base neutralizes the HCl byproduct, driving the reaction to completion.[14] The amine's high nucleophilicity ensures it reacts much faster than the alcohol, preventing significant O-protection.

G reactant1 [3-(Aminomethyl)phenyl]methanol plus1 + reactant2 Cbz-Cl struct2 struct2 plus1->struct2 arrow Aq. NaHCO₃ DCM, 0°C to RT product benzyl (3-(hydroxymethyl)benzyl)carbamate struct3 struct3 arrow->struct3 struct1 struct1 struct1->plus1 struct2->arrow

Materials and Reagents:

  • This compound (1.0 eq)

  • Benzyl chloroformate (Cbz-Cl) (1.1 eq)

  • Sodium bicarbonate (NaHCO₃) or Potassium Carbonate (K₂CO₃) (2.0-3.0 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Experimental Procedure:

  • Dissolve this compound (e.g., 1.37 g, 10 mmol) in a mixture of DCM (50 mL) and a saturated aqueous solution of NaHCO₃ (50 mL).

  • Cool the vigorously stirring mixture to 0 °C in an ice bath.

  • Add benzyl chloroformate (e.g., 1.63 mL, 11 mmol) dropwise to the mixture over 10-15 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours, monitoring by TLC.

  • Separate the organic layer. Extract the aqueous layer with DCM (2 x 25 mL).

  • Combine the organic layers and wash with brine (1 x 30 mL).

  • Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure.

  • Purify the resulting residue by flash chromatography or recrystallization as needed.

Deprotection Protocol: The Cbz group is classically removed by catalytic hydrogenolysis.[13][14] This involves stirring the protected compound with a palladium catalyst (e.g., 10% Pd on carbon) under an atmosphere of hydrogen gas. This method is exceptionally mild and leaves most other functional groups intact.[9]

Protocol 3: N-Fmoc Protection

Principle and Rationale: The Fmoc group is installed using 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).[15][] Fmoc-OSu is often preferred as it is a stable solid and the reaction byproducts are more easily removed. The reaction is typically run under basic conditions, similar to the Cbz protection, to neutralize the acid formed. Its key advantage is its lability to basic, not acidic or hydrogenolytic, conditions, making it orthogonal to both Boc and Cbz groups.[15][16]

G reactant1 [3-(Aminomethyl)phenyl]methanol plus1 + reactant2 Fmoc-OSu struct2 struct2 plus1->struct2 arrow Aq. NaHCO₃ Dioxane, RT product 9H-fluoren-9-ylmethyl (3-(hydroxymethyl)benzyl)carbamate struct3 struct3 arrow->struct3 struct1 struct1 struct1->plus1 struct2->arrow

Materials and Reagents:

  • This compound (1.0 eq)

  • Fmoc-OSu (1.05 eq)

  • Sodium bicarbonate (NaHCO₃) (2.0 eq)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Experimental Procedure:

  • In a round-bottom flask, dissolve this compound (e.g., 1.37 g, 10 mmol) in a mixture of 1,4-dioxane (30 mL) and a 10% aqueous NaHCO₃ solution (30 mL).

  • Add Fmoc-OSu (e.g., 3.54 g, 10.5 mmol) portion-wise to the stirring solution at room temperature.

  • Stir the mixture vigorously overnight. Monitor reaction completion by TLC.

  • Pour the reaction mixture into ice-cold water (100 mL) and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts and wash with water (2 x 40 mL) followed by brine (1 x 40 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under vacuum.

  • The crude product is typically a solid and can be purified by recrystallization from a suitable solvent system (e.g., EtOAc/hexanes) or by flash chromatography.

Deprotection Protocol: The Fmoc group is readily cleaved by treatment with a mild amine base, most commonly a 20% solution of piperidine in a polar aprotic solvent like DMF or NMP.[16][] The deprotection is rapid, often completing in under 30 minutes at room temperature.

Conclusion

The selective N-protection of this compound is a critical and readily achievable transformation for its successful application in synthetic chemistry. By leveraging the inherent difference in nucleophilicity between the amine and alcohol functionalities, high yields of N-protected products can be obtained. The choice between Boc, Cbz, and Fmoc protecting groups should be guided by the overall synthetic strategy, particularly the conditions required for subsequent steps and the desired orthogonality for deprotection. The protocols provided in this guide offer reliable and validated methods to serve as a strong foundation for researchers in their synthetic endeavors.

References

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  • University of Bristol. VI Protecting Groups and Orthogonal Protection Strategies. Available: [Link]

  • Song, G.-Q., et al. (2016). Easy Removal of N-carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol. Letters in Organic Chemistry, 13(3), 177-180. Available: [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available: [Link]

  • ResearchGate. How can we protect an amino group leaving an alcohol group free?. (2014). Available: [Link]

  • Pharmaffiliates. [3-(Aminomethyl)phenyl]methanol. Available: [Link]

  • Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups. Available: [Link]

  • Song, G.-Q., et al. (2016). Easy Removal of N-Carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol. Bentham Science. Available: [Link]

  • National Center for Biotechnology Information (2009). (3-Aminophenyl)methanol. PubMed Central. Available: [Link]

  • Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Available: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6496943, [4-(Aminomethyl)phenyl]methanol. Available: [Link]

  • Nelissen, J., et al. (2011). Synthesis of the orthogonally protected amino alcohol Phaol and analogs. Journal of Peptide Science, 17(7), 527-32. Available: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11275036, (2-(Aminomethyl)phenyl)methanol. Available: [Link]

  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Available: [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines – Carbamates. Available: [Link]

  • National Center for Biotechnology Information (2014). Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions. PubMed Central. Available: [Link]

  • Master Organic Chemistry. Amine Protection and Deprotection. Available: [Link]

  • Reddit. (2023). Selective protection of alcohol over amine. Available: [Link]

  • Pittelkow, M., et al. (2002). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Synthesis, 2002(15), 2195-2202. Available: [Link]

  • WuXi Biology. (2023). Alcohol Speed up Boc Protection of Primary Amines. Available: [Link]

  • Wikipedia. Fluorenylmethyloxycarbonyl protecting group. Available: [Link]

  • Hanson, G. J., et al. (2013). Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. Molecules, 18(11), 14198-14206. Available: [Link]

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  • Wiley-VCH. (2009). 1 Protection Reactions. Available: [Link]

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Application Notes and Protocols for the Synthesis and Evaluation of G-Quadruplex-Targeting Antimalarial Ligands

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting a Novel Achilles' Heel in Plasmodium falciparum

The relentless evolution of drug resistance in Plasmodium falciparum, the most lethal species of malaria parasite, necessitates a continuous search for novel therapeutic strategies. An emerging and highly promising target is the G-quadruplex (G4), a non-canonical four-stranded secondary structure formed in guanine-rich nucleic acid sequences. These structures are composed of stacked G-quartets, which are square planar arrangements of four guanine bases connected by Hoogsteen hydrogen bonds and stabilized by a central cation.[1][2]

While the genome of P. falciparum is notably AT-rich (approximately 81%), specific regions, particularly in the telomeres and mitochondrial DNA, contain sequences with the potential to form G-quadruplexes.[3][4] The formation and stabilization of these G4 structures can interfere with crucial cellular processes such as DNA replication, transcription, and telomere maintenance, ultimately leading to parasite death.[4][5] This unique structural vulnerability in the parasite offers a compelling avenue for the development of a new class of antimalarial drugs.

This guide provides a comprehensive overview of the synthesis and application of G-quadruplex stabilizing ligands as potential antimalarial agents. We will delve into the rationale behind ligand design, provide detailed synthetic protocols for key classes of G4 ligands, and outline the essential biophysical and in vitro assays required to validate their efficacy and mechanism of action.

The Rationale for Targeting P. falciparum G-Quadruplexes

The strategic advantage of targeting G-quadruplexes in P. falciparum lies in the potential for high selectivity. The G4-forming sequences in the parasite's genome, particularly the telomeric repeats (5'-GGGTTYA-3', where Y is T or C), differ from the human telomeric repeat (5'-TTAGGG-3').[6] This sequence divergence, along with structural differences in the resulting G4 topologies, provides a basis for designing ligands that preferentially bind to and stabilize parasite G-quadruplexes over their human counterparts, thereby minimizing host cytotoxicity.

Furthermore, studies have demonstrated that stabilization of G-quadruplexes in P. falciparum can lead to a variety of detrimental effects, including:

  • Telomere Dysfunction: Ligand-induced stabilization of telomeric G4s can inhibit the activity of telomerase, an enzyme crucial for maintaining telomere length and parasite viability. This leads to telomere shortening, degeneration, and ultimately, parasite death.[4][5]

  • Mitochondrial Disruption: A significant finding is that certain G4 ligands, such as the acridine derivative RHPS4, cause a drastic decrease in the mitochondrial DNA (mtDNA) copy number in P. falciparum.[7][8] The parasite's mtDNA contains several putative G4-forming sequences, and their stabilization disrupts mitochondrial metabolism, a pathway essential for parasite survival.[7][8]

  • Transcriptional Regulation: G-quadruplexes located in promoter regions of genes can act as regulatory elements. Ligands that stabilize these structures can modulate gene expression, potentially downregulating genes essential for parasite growth and virulence.[1][9]

This multi-pronged mechanism of action suggests that G-quadruplex ligands could be potent antimalarials with a low propensity for resistance development.

Key Classes of G-Quadruplex Antimalarial Ligands

Several classes of small molecules have been investigated for their ability to stabilize P. falciparum G-quadruplexes. This guide will focus on three prominent and well-characterized scaffolds: Acridine derivatives, Naphthalene Diimides, and Bisquinolinium compounds.

Ligand ClassCore ScaffoldPrimary Binding ModeKey AdvantagesRepresentative Examples
Acridine Derivatives A planar, polycyclic aromatic systemπ-π stacking on the terminal G-quartetsPotent antimalarial activity, demonstrated mitochondrial targeting.RHPS4, BRACO-19
Naphthalene Diimides (NDIs) A planar aromatic core with two imide groupsπ-π stacking, potential for groove and loop interactionsHigh affinity and selectivity for G-quadruplexes, versatile for chemical modification.Core-extended and cyclic NDIs
Bisquinolinium Compounds Two quinolinium moieties linked by a spacerEnd-stacking on both terminal G-quartetsHigh selectivity for G-quadruplexes over duplex DNA, strong stabilization.PhenDC3, 360A

Synthetic Protocols for G-Quadruplex Ligands

The following protocols provide a generalized framework for the synthesis of key G-quadruplex ligand scaffolds. These should be adapted and optimized based on specific target molecules and available laboratory resources. All procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of a Naphthalene Diimide (NDI) Core

Naphthalene diimides are synthesized from the corresponding naphthalenetetracarboxylic dianhydride. The imide functionalities are introduced by condensation with primary amines, which can be further functionalized to enhance G-quadruplex binding and solubility.

Workflow for NDI Synthesis:

NDI_Synthesis Start Naphthalenetetracarboxylic Dianhydride (NTCDA) Reaction Condensation Reaction Start->Reaction Amine Primary Amine (e.g., 3-(dimethylamino)-1-propylamine) Amine->Reaction Solvent Solvent (e.g., DMF or Pyridine) Solvent->Reaction Purification Purification (e.g., Recrystallization or Chromatography) Reaction->Purification Product Disubstituted Naphthalene Diimide Ligand Purification->Product

Caption: General workflow for the synthesis of a disubstituted naphthalene diimide ligand.

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve naphthalenetetracarboxylic dianhydride (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or pyridine.

  • Amine Addition: Add the desired primary amine (2.2 eq), which contains the side chains intended for the final ligand, to the solution. The side chains often terminate in a cationic group (e.g., a tertiary amine or quaternary ammonium salt) to improve interaction with the negatively charged DNA backbone.

  • Condensation: Heat the reaction mixture to reflux (typically 120-150 °C) for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After cooling to room temperature, the solvent is typically removed under reduced pressure. The crude product can be isolated by precipitation upon addition of a non-polar solvent or by extraction.

  • Purification: The crude NDI derivative is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure product.[10]

  • Characterization: The structure and purity of the final compound are confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Synthesis of a Pentacyclic Acridine (RHPS4 Analog)

The synthesis of pentacyclic acridines like RHPS4 involves a multi-step process, often culminating in a cyclization reaction to form the characteristic five-ring system. The following is a simplified representation of a potential synthetic route.

Step-by-Step Procedure:

  • Preparation of Precursors: The synthesis typically begins with the preparation of substituted aniline and quinoline precursors through standard aromatic chemistry techniques.[11]

  • Coupling Reaction: The aniline and quinoline fragments are coupled, often through a nucleophilic aromatic substitution or a palladium-catalyzed cross-coupling reaction, to form a diarylamine intermediate.

  • Cyclization: The key pentacyclic acridine core is formed via an acid-catalyzed cyclization of the diarylamine intermediate. This step often requires harsh conditions, such as heating in polyphosphoric acid (PPA) or sulfuric acid.

  • Methylation/Quaternization: The final step involves the methylation of a nitrogen atom within the acridine ring system to form the cationic acridinium salt. This is typically achieved using a methylating agent like dimethyl sulfate or methyl iodide.[11]

  • Purification and Characterization: The final product is purified using techniques such as preparative HPLC or recrystallization, and its identity is confirmed by NMR and mass spectrometry.

Protocol 3: Synthesis of a Bisquinolinium Compound

Bisquinolinium ligands feature two quinolinium units connected by a linker. The synthesis involves preparing a central scaffold to which the quinoline moieties are attached.

Workflow for Bisquinolinium Synthesis:

Bisquinolinium_Synthesis Scaffold Central Scaffold (e.g., 1,8-Naphthyridine) Coupling Coupling Reaction Scaffold->Coupling Quinoline Functionalized Quinoline Quinoline->Coupling Quaternization Quaternization Coupling->Quaternization Product Bisquinolinium Ligand Quaternization->Product

Caption: A simplified workflow for the synthesis of bisquinolinium G4 ligands.

Step-by-Step Procedure:

  • Scaffold Synthesis: Synthesize a central scaffold, such as a 1,8-naphthyridine or pyridine derivative, bearing reactive sites for the attachment of the quinoline units.[2][5]

  • Attachment of Side Arms: The quinoline moieties, often functionalized with a linker containing a leaving group, are attached to the central scaffold via nucleophilic substitution reactions.

  • Quaternization: The nitrogen atoms of the quinoline rings are quaternized, typically by heating with an alkyl halide (e.g., methyl iodide), to introduce a positive charge. This enhances the ligand's affinity for DNA.

  • Purification: The final bisquinolinium salt is purified by recrystallization or ion-exchange chromatography.

  • Characterization: The structure is confirmed by NMR spectroscopy and mass spectrometry.

Biophysical and Biological Evaluation Protocols

Once synthesized, the novel compounds must be rigorously tested to confirm their ability to bind and stabilize P. falciparum G-quadruplexes and to exert antimalarial activity.

Workflow for Ligand Evaluation:

Ligand_Evaluation cluster_0 Biophysical Characterization cluster_1 In Vitro Antimalarial Assays cluster_2 Mechanism of Action Studies CD Circular Dichroism (CD) Spectroscopy FRET FRET Melting Assay SYBR SYBR Green I Assay CD->SYBR Confirm G4 Binding SPR Surface Plasmon Resonance (SPR) BRRoK Bioluminescence Assay (BRRoK) qPCR Mitochondrial DNA Quantification (qPCR) SYBR->qPCR Investigate Mechanism Cytotoxicity Mammalian Cell Cytotoxicity Assay IFA Immunofluorescence Assay (IFA)

Caption: Integrated workflow for the evaluation of G-quadruplex antimalarial ligands.

Protocol 4: Biophysical Characterization of G4-Ligand Interaction

These methods confirm direct binding of the synthesized ligand to the target G-quadruplex DNA sequence.[10][12][13]

A. Circular Dichroism (CD) Spectroscopy:

CD spectroscopy is used to observe conformational changes in the G-quadruplex DNA upon ligand binding. Different G4 topologies (parallel, antiparallel, hybrid) have distinct CD signatures.

  • Sample Preparation: Prepare a solution of the target P. falciparum G4-forming oligonucleotide (e.g., a telomeric repeat sequence) in a suitable buffer (e.g., 10 mM Tris-HCl, 100 mM KCl, pH 7.4). Anneal the oligonucleotide by heating to 95 °C for 5 minutes and then slowly cooling to room temperature to ensure proper folding.

  • Data Acquisition: Record the CD spectrum of the G4 DNA alone from 220 to 320 nm.

  • Titration: Add increasing molar equivalents of the synthesized ligand to the DNA solution and record the spectrum after each addition.

  • Analysis: Analyze the changes in the CD spectrum. A significant change in the spectral shape or intensity indicates an interaction between the ligand and the G-quadruplex, and may suggest a ligand-induced conformational change.

B. FRET Melting Assay:

This high-throughput assay measures the ability of a ligand to thermally stabilize a G-quadruplex structure. A dual-labeled (fluorophore and quencher) G4 oligonucleotide is used. In the folded state, the fluorophore is quenched. Upon melting, the strands separate, and fluorescence increases.

  • Reaction Setup: In a 96-well qPCR plate, prepare reactions containing the dual-labeled G4 oligonucleotide, buffer (with K⁺), and either the test ligand at various concentrations or a vehicle control (e.g., DMSO).

  • Melting Curve Analysis: Place the plate in a real-time PCR machine. Program the instrument to slowly increase the temperature from room temperature to 95 °C, measuring fluorescence at each temperature increment.

  • Data Analysis: Plot fluorescence versus temperature. The melting temperature (Tₘ) is the temperature at which 50% of the DNA is unfolded. Calculate the change in melting temperature (ΔTₘ) induced by the ligand. A significant increase in Tₘ indicates stabilization of the G-quadruplex.[6]

Protocol 5: In Vitro Antimalarial Activity Assays

These assays determine the efficacy of the ligands against live P. falciparum parasites cultured in vitro.

A. SYBR Green I-based Fluorescence Assay:

This is a standard assay to determine the 50% inhibitory concentration (IC₅₀) of a compound against the erythrocytic stages of P. falciparum.

  • Parasite Culture: Maintain a synchronized culture of P. falciparum (e.g., 3D7 or K1 strains) in human erythrocytes.

  • Drug Plating: Serially dilute the test compounds in a 96-well plate.

  • Infection and Incubation: Add the parasite culture (typically at the ring stage with ~0.5% parasitemia and 2% hematocrit) to the wells and incubate for 72 hours under standard culture conditions (37 °C, 5% CO₂, 5% O₂).

  • Lysis and Staining: Lyse the red blood cells and stain the parasite DNA with SYBR Green I dye.

  • Fluorescence Reading: Read the fluorescence intensity using a plate reader.

  • IC₅₀ Determination: Plot the percentage of growth inhibition versus drug concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.[14]

B. Bioluminescence Relative Rate of Kill (BRRoK) Assay:

This assay determines the rate at which a compound kills the parasite, which is a critical parameter for antimalarial drug development.

  • Parasite Strain: Use a P. falciparum line engineered to express luciferase.[2][14]

  • Drug Treatment: Expose synchronized trophozoite-stage parasites to the test compound at a concentration of 10x its IC₅₀.

  • Time Points: At various time points (e.g., 0, 6, 24, 48 hours), take aliquots of the culture, wash to remove the drug, and add fresh medium.

  • Bioluminescence Measurement: After a total of 48 hours from the initial drug addition, measure the bioluminescence of each sample.

  • Analysis: Compare the reduction in bioluminescence over time to that of fast-acting (e.g., dihydroartemisinin) and slow-acting (e.g., atovaquone) control drugs to classify the rate of kill.[2][14]

Conclusion and Future Perspectives

Targeting G-quadruplexes in P. falciparum represents a paradigm shift in antimalarial drug discovery, moving beyond traditional enzyme and protein targets to the architecture of the parasite's genome itself. The protocols outlined in this guide provide a foundational framework for researchers to synthesize novel G4-stabilizing ligands and to systematically evaluate their potential as antimalarial drug candidates. The inherent differences between parasite and human G-quadruplexes offer a promising path towards developing highly selective and potent therapeutics that can overcome the challenge of drug resistance. Future work will undoubtedly focus on refining ligand design for enhanced selectivity, exploring combination therapies, and further elucidating the complex biological consequences of G-quadruplex stabilization within the malaria parasite.

References

  • Innovative Plasmodium G-quadruplexes ligands as new potential antimalarial drugs (MAG4). (n.d.). ANR. Retrieved January 8, 2026, from [Link]

  • Marques, C., et al. (2021). G-Quadruplexes and Their Ligands: Biophysical Methods to Unravel G-Quadruplex/Ligand Interactions. Pharmaceuticals, 14(8), 769. [Link]

  • Seenisamy, J., et al. (2011). Methods for investigating G-quadruplex DNA/ligand interactions. Chemical Society Reviews, 40(7), 3648-3665. [Link]

  • Marques, C., et al. (2021). G-Quadruplexes and Their Ligands: Biophysical Methods to Unravel G-Quadruplex/Ligand Interactions. Pharmaceuticals, 14(8), 769. [Link]

  • Marques, C., et al. (2021). Biophysical Methods to Unravel G-Quadruplex/Ligand Interactions. Pharmaceuticals, 14(8), 769. [Link]

  • Harris, L. M., et al. (2018). G-Quadruplex DNA Motifs in the Malaria Parasite Plasmodium falciparum and Their Potential as Novel Antimalarial Drug Targets. Antimicrobial Agents and Chemotherapy, 62(3), e01903-17. [Link]

  • Gage, M. C., & Merrick, C. J. (2020). Effects of the G-quadruplex-binding drugs quarfloxin and CX-5461 on the malaria parasite Plasmodium falciparum. International Journal for Parasitology: Drugs and Drug Resistance, 14, 137-146. [Link]

  • Pandey, S., et al. (2017). Investigating Pharmacological Targeting of G-Quadruplexes in the Human Malaria Parasite. Biochemistry, 56(51), 6664-6675. [Link]

  • Perry, P. J., et al. (2004). Antitumor Polycyclic Acridines. 8. Synthesis and Telomerase-Inhibitory Activity of Methylated Pentacyclic Acridinium Salts. Journal of Medicinal Chemistry, 47(5), 1245-1254. [Link]

  • Harris, L. M., et al. (2018). G-Quadruplex DNA Motifs in the Malaria Parasite Plasmodium falciparum and Their Potential as Novel Antimalarial Drug Targets. Antimicrobial Agents and Chemotherapy, 62(3), e01903-17. [Link]

  • Dumetz, F., et al. (2021). G-quadruplex RNA motifs influence gene expression in the malaria parasite Plasmodium falciparum. Nucleic Acids Research, 49(12), 6756-6770. [Link]

  • Edwards-Smallbone, J., et al. (2022). Plasmodium falciparum GBP2 Is a Telomere-Associated Protein That Binds to G-Quadruplex DNA and RNA. Frontiers in Cellular and Infection Microbiology, 12, 782537. [Link]

  • The MolecularPost. (2019). G-Quadruplex as targets for Antimalaric Drugs. Retrieved from [Link]

  • Edwards-Smallbone, J., et al. (2022). Plasmodium falciparum GBP2 Is a Telomere-Associated Protein That Binds to G-Quadruplex DNA and RNA. Frontiers in Cellular and Infection Microbiology, 12, 782537. [Link]

  • Gomez, D., et al. (2026). Selective Disruption of Plasmodium falciparum mitochondrial DNA via G-Quadruplex-Binding Ligand RHPS4 Provides a Novel Antimalarial Strategy. bioRxiv. [Link]

  • Harris, L. M., et al. (2018). G-quadruplexes can be detected in P. falciparum parasites. (A)... [Image]. ResearchGate. [Link]

  • Pandey, S., et al. (2017). Investigating Pharmacological Targeting of G-Quadruplexes in the Human Malaria Parasite. Biochemistry, 56(51), 6664-6675. [Link]

  • Baceiredo, A., et al. (2018). G-Quadruplex Identification in the Genome of Protozoan Parasites Points to Naphthalene Diimide Ligands as New Antiparasitic Agents. Journal of Medicinal Chemistry, 61(3), 1123-1135. [Link]

  • Santos, C., et al. (2021). Major Achievements in the Design of Quadruplex-Interactive Small Molecules. Molecules, 26(16), 4983. [Link]

  • Harris, L. M., et al. (2018). G-Quadruplex DNA Motifs in the Malaria Parasite Plasmodium falciparum and Their Potential as Novel Antimalarial Drug Targets. Antimicrobial Agents and Chemotherapy, 62(3), e01903-17. [Link]

  • Wikipedia. (n.d.). G-quadruplex. Retrieved January 8, 2026, from [Link]

  • Islam, M. M., et al. (2017). Development of a series of bis-triazoles as G-quadruplex ligands. RSC Advances, 7(80), 50937-50948. [Link]

  • Harris, L. M., et al. (2018). G-Quadruplex DNA Motifs in the Malaria Parasite Plasmodium falciparum and Their Potential as Novel Antimalarial Drug Targets. Antimicrobial Agents and Chemotherapy, 62(3), e01903-17. [Link]

  • Laguerre, A., et al. (2012). Bisquinolinium compounds induce quadruplex-specific transcriptome changes in HeLa S3 cell lines. PLoS One, 7(3), e33413. [Link]

  • Smargiasso, N., et al. (2008). Plasmodium Telomeric Sequences: Structure, Stability and Quadruplex Targeting by Small Compounds. ChemBioChem, 9(13), 2098-2107. [Link]

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Application Notes & Protocols: The Role of Rhodanine-3-Acetic Acid in the Synthesis of Dynamin GTPase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting the Cellular "Pinching" Machine

Dynamin is a large GTPase that acts as a mechanochemical enzyme responsible for a critical cellular process: endocytosis.[1] This process, by which cells internalize molecules by engulfing them, relies on dynamin to form and "pinch off" vesicles from the cell membrane.[1] The energy for this scission event is derived from the hydrolysis of Guanosine Triphosphate (GTP).[1][2] Given its central role in vesicle trafficking, dynamin has emerged as a significant target for therapeutic intervention in a host of diseases, including neurological disorders, viral infections, and cancers, which often hijack the endocytic pathway.[3]

The development of small molecule inhibitors that can modulate dynamin's GTPase activity provides researchers with powerful tools to dissect cellular trafficking pathways and presents promising avenues for drug discovery. Among the various chemical scaffolds used to build these inhibitors, the rhodanine core is particularly noteworthy.[4][5][6][7] This guide focuses on the pivotal role of a key reagent, Rhodanine-3-acetic acid , in the synthesis of a potent class of dynamin inhibitors known as the Rhodadyns.[3]

Application Note 1: Rhodanine-3-Acetic Acid as the Core Nucleophile in Knoevenagel Condensation

The synthesis of many rhodanine-based dynamin inhibitors relies on a classic carbon-carbon bond-forming reaction: the Knoevenagel condensation.[8][9][10] This reaction involves the nucleophilic addition of a compound with an "active methylene" group to an aldehyde or ketone, followed by dehydration.[9][10]

Rhodanine-3-acetic acid is an ideal reagent for this synthesis for several key reasons:

  • Activated Methylene Group: The methylene group (CH₂) at the C5 position of the rhodanine ring is positioned between two electron-withdrawing groups (a thiocarbonyl and a carbonyl group). This placement makes the methylene protons acidic and easily removed by a mild base, forming a stabilized carbanion (enolate).[11]

  • Nucleophilic Attack: This resulting carbanion is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of an aldehyde.[8][11]

  • Structural Scaffold: The rhodanine ring itself serves as a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that can be readily modified to bind to a wide range of biological targets.[4][5][6] The N-acetic acid moiety provides an additional vector for chemical modification, allowing for the creation of focused libraries of compounds to optimize inhibitory activity.[3][12]

The overall synthetic strategy is to condense Rhodanine-3-acetic acid with various substituted benzaldehydes to generate a library of 5-benzylidene-rhodanine derivatives. This approach allows for systematic exploration of the structure-activity relationship (SAR) to identify the most potent dynamin inhibitors.[3]

Mechanism: The Knoevenagel Condensation Pathway

The reaction proceeds through a well-established, base-catalyzed mechanism.

Knoevenagel_Mechanism Reagents Rhodanine-3-acetic acid + Aldehyde (R-CHO) + Base (e.g., Piperidine) Deprotonation Step 1: Deprotonation Formation of Rhodanine Enolate Reagents->Deprotonation Base removes acidic proton NucleophilicAttack Step 2: Nucleophilic Attack Enolate attacks Aldehyde Carbonyl Deprotonation->NucleophilicAttack Intermediate Tetrahedral Alkoxide Intermediate NucleophilicAttack->Intermediate Forms C-C bond Protonation Step 3: Protonation Formation of β-hydroxy adduct Intermediate->Protonation Proton transfer from solvent/acid Dehydration Step 4: Dehydration Elimination of H₂O Protonation->Dehydration Base-induced elimination Product Final Product (Z)-5-benzylidene-4-oxo- 2-thioxothiazolidin-3-yl)acetic acid Dehydration->Product Forms C=C bond

Caption: Knoevenagel condensation workflow for inhibitor synthesis.

Protocol 1: Synthesis of a Rhodanine-Based Dynamin Inhibitor

This protocol describes a general method for synthesizing a (Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetic acid derivative via a piperidine-catalyzed Knoevenagel condensation.[10][13]

Materials:

  • Rhodanine-3-acetic acid

  • Substituted Benzaldehyde (e.g., 3,4,5-trimethoxybenzaldehyde)

  • Piperidine (catalyst)

  • Absolute Ethanol (solvent)

  • Round-bottom flask with reflux condenser

  • Stir plate and magnetic stir bar

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Reagent Setup: In a 100 mL round-bottom flask, combine Rhodanine-3-acetic acid (1.0 eq), the selected substituted benzaldehyde (1.0 eq), and absolute ethanol (approx. 20 mL per gram of rhodanine-3-acetic acid).

  • Catalyst Addition: Add piperidine (0.1 eq) to the mixture.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-8 hours).

  • Precipitation: After the reaction is complete, cool the flask to room temperature, and then place it in an ice bath for 30 minutes to facilitate the precipitation of the product.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with cold ethanol to remove any unreacted starting materials and catalyst.

  • Drying: Dry the purified product under vacuum to yield the final compound.

  • Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

ParameterExpected Outcome
Physical Appearance Yellow to orange crystalline solid
Yield 60-90% (Varies with aldehyde substrate)
Purity (by NMR/LC-MS) >95%

Application Note 2: Validating Inhibitor Efficacy with a GTPase Activity Assay

Synthesizing a potential inhibitor is only the first step. The compound's biological activity must be rigorously validated. A direct way to assess the efficacy of a newly synthesized dynamin inhibitor is to measure its effect on dynamin's GTPase activity. Dynamin's relatively high rate of GTP hydrolysis can be easily measured using a simple colorimetric assay that detects the release of inorganic phosphate (Pi).[14][15]

The malachite green assay is a robust and sensitive method for this purpose.[15][16] In this assay, malachite green molybdate complexes with free orthophosphate released from GTP hydrolysis, resulting in a colored product that can be quantified spectrophotometrically at ~620 nm.

Workflow: Biochemical Validation of Inhibitor Potency

The process involves measuring dynamin activity across a range of inhibitor concentrations to determine the half-maximal inhibitory concentration (IC₅₀), a key measure of a drug's potency.[17][18]

Caption: Workflow for determining inhibitor IC50 using a GTPase assay.

Protocol 2: Dynamin GTPase Activity Assay (Malachite Green-Based)

This protocol is adapted from established methods for measuring dynamin's GTPase activity.[2][14][16]

Materials:

  • Purified, nucleotide-free dynamin-1 protein[2]

  • Synthesized rhodanine inhibitor stock solution (in DMSO)

  • GTP solution (e.g., 1 mM in assay buffer)

  • Assay Buffer (20 mM HEPES pH 7.4, 150 mM KCl, 1 mM MgCl₂)[16]

  • Malachite Green Reagent (commercial kits available or prepared in-house)

  • Phosphate standards for standard curve

  • 96-well clear microplate

  • Microplate reader

Procedure:

  • Prepare Inhibitor Dilutions: Perform a serial dilution of your synthesized rhodanine inhibitor in Assay Buffer to create a range of concentrations (e.g., from 100 µM to 10 nM). Include a vehicle control (DMSO in Assay Buffer).

  • Reaction Setup: In a 96-well plate, add the following to respective wells:

    • 25 µL Assay Buffer (for no-enzyme control)

    • 25 µL purified dynamin solution (e.g., 100 nM final concentration)

    • 25 µL of each inhibitor dilution or vehicle control.

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add 25 µL of the GTP working solution to all wells to start the reaction. The final volume should be 100 µL.

  • Incubation: Incubate the plate at 37°C for a set time (e.g., 20 minutes). The time should be within the linear range of the reaction, determined in preliminary experiments.

  • Stop Reaction & Develop Color: Stop the reaction by adding 80 µL of the Malachite Green Reagent to each well. Incubate at room temperature for 15 minutes to allow the color to develop.

  • Read Plate: Measure the absorbance of each well at approximately 620 nm using a microplate reader.

  • Data Analysis: a. Generate a phosphate standard curve to convert absorbance values to the amount of phosphate released. b. Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. c. Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Inhibitor ClassReported IC₅₀ Range (Dynamin I GTPase Assay)Reference
Dynasore ~15 µM[16]
Rhodadyns 3.4 - 73 µM[3]
Dynoles 1.3 - 14.2 µM[16][19]

Note: IC₅₀ values are highly dependent on assay conditions (e.g., enzyme concentration, GTP concentration, lipid stimulation) and can vary between studies.[14][16][18][20]

Conclusion and Field Insights

Rhodanine-3-acetic acid is a versatile and powerful reagent in the medicinal chemist's toolbox for developing dynamin GTPase inhibitors. Its inherent chemical properties make it an excellent nucleophilic partner in Knoevenagel condensations, enabling the straightforward synthesis of diverse inhibitor libraries. The protocols outlined here provide a robust framework for both the chemical synthesis and subsequent biochemical validation of these potent research tools. By systematically modifying the aldehyde component, researchers can fine-tune the pharmacological properties of the resulting inhibitors, paving the way for new discoveries in the complex world of cellular trafficking and the development of novel therapeutics.

References

  • Mermer, A. (2021). The Importance of Rhodanine Scaffold in Medicinal Chemistry: A Comprehensive Overview. Mini Reviews in Medicinal Chemistry, 21(6), 738-789. Available from: [Link]

  • Mermer, A., et al. (n.d.). The Importance of Rhodanine Scaffold in Medicinal Chemistry: A Comprehensive Overview. ResearchGate. Available from: [Link]

  • Mermer, A. (2021). The Importance of Rhodanine Scaffold in Medicinal Chemistry: A Comprehensive Overview. Mini Reviews in Medicinal Chemistry. Available from: [Link]

  • Mermer, A. (n.d.). The Importance of Rhodanine Scaffold in Medicinal Chemistry: A Comprehensive Overview. Europe PMC. Available from: [Link]

  • Fahim, A. M., & Ismael, O. E. (2022). A conceptual review of rhodanine: current applications of antiviral drugs, anticancer and antimicrobial activities. Polymer-Plastics Technology and Materials, 61(13), 1435-1461. Available from: [Link]

  • Sever, S., Damke, H., & Schmid, S. L. (2000). GTPase activity of dynamin and resulting conformation change are essential for endocytosis. MRC Laboratory of Molecular Biology. Available from: [Link]

  • Leonard, M., Song, B. D., Ramachandran, R., & Schmid, S. L. (2005). Robust colorimetric assays for dynamin's basal and stimulated GTPase activities. Methods in Enzymology, 404, 490-503. Available from: [Link]

  • Macgregor, K. A., et al. (2014). The Rhodadyns, a New Class of Small Molecule Inhibitors of Dynamin GTPase Activity. Journal of Medicinal Chemistry, 57(23), 10006-10020. Available from: [Link]

  • Wang, Y., et al. (2020). Discovery of facile amides-functionalized rhodanine-3-acetic acid derivatives as potential anticancer agents by disrupting microtubule dynamics. European Journal of Medicinal Chemistry, 190, 112117. Available from: [Link]

  • Ramachandran, R., et al. (2007). A highly-sensitive high throughput assay for dynamin's basal GTPase activity. Analytical Biochemistry, 369(1), 104-113. Available from: [Link]

  • Leonard, M., et al. (2005). Robust Colorimetric Assays for Dynamin's Basal and Stimulated GTPase Activities. ResearchGate. Available from: [Link]

  • Pure Chemistry. (2023). Knoevenagel condensation mechanism and applications. Pure Chemistry. Available from: [Link]

  • Abdel-Wahab, B. F., et al. (2019). General methodology for the synthesis of rhodanine and rhodanine-3-acetic acid derivatives and their structures. ResearchGate. Available from: [Link]

  • Slideshare. (n.d.). Knoevenagel reaction. Slideshare. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. Available from: [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. Wikipedia. Available from: [Link]

  • Angapelly, S., et al. (2018). Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors. Molecules, 23(8), 2028. Available from: [Link]

  • Asfandyar, M. (2022). Knoevenagel Condensation Reaction Mechanism | Full Video Lecture. YouTube. Available from: [Link]

  • Abdel-Hamid, M. K., et al. (2011). Inhibition of dynamin mediated endocytosis by the Dynoles - synthesis and functional activity of a family of indoles. UQ eSpace. Available from: [Link]

  • ResearchGate. (2024). A machine learning method for predicting the IC50 values of novel designed analogs of Non-Nucleoside Reverse-Transcriptase Inhibitors (NNRTIs) as potentially safer drugs. ResearchGate. Available from: [Link]

  • Szymańska, P., & Kimmel, M. (2016). Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures. Journal of Theoretical Biology, 404, 151-164. Available from: [Link]

  • ResearchGate. (n.d.). Determination of the IC50 values of the oridonin analogs. ResearchGate. Available from: [Link]

Sources

Application Notes and Protocols for Hedgehog Signaling Pathway Inhibitors in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

<

Introduction

The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development, tissue patterning, and cell proliferation.[1][2] In adult tissues, this evolutionarily conserved pathway is largely quiescent but can be aberrantly reactivated in various pathological conditions, most notably in cancer.[1][2] Dysregulation of the Hh pathway is a key driver in several malignancies, including basal cell carcinoma (BCC), medulloblastoma, and a subset of pancreatic, lung, and prostate cancers.[3][4][5] This reactivation can occur through ligand-dependent or ligand-independent mechanisms, both of which lead to the activation of the GLI family of transcription factors and the subsequent expression of genes involved in cell proliferation, survival, and angiogenesis.[5][6]

The central role of aberrant Hh signaling in tumorigenesis has made it a compelling target for therapeutic intervention.[4] The development of small molecule inhibitors that target key components of this pathway, such as Smoothened (SMO) and the GLI transcription factors, has provided researchers with powerful tools to dissect the role of Hh signaling in cancer and has led to the FDA approval of several inhibitors for clinical use.[7][8][9]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of Hedgehog signaling pathway inhibitors in cancer research. We will delve into the underlying mechanisms of the pathway, detail various classes of inhibitors, and provide robust, step-by-step protocols for in vitro and in vivo evaluation of these compounds.

The Hedgehog Signaling Pathway: A Mechanistic Overview

The canonical Hedgehog signaling pathway is initiated by the binding of one of three secreted ligands—Sonic hedgehog (Shh), Indian hedgehog (Ihh), or Desert hedgehog (Dhh)—to the 12-pass transmembrane receptor Patched1 (PTCH1).[2][7] In the absence of a ligand, PTCH1 tonically inhibits the 7-pass transmembrane protein Smoothened (SMO), preventing its localization to the primary cilium.[2][8] This inhibition allows for the proteolytic processing of the GLI transcription factors (GLI1, GLI2, and GLI3) into their repressor forms (GliR), which then translocate to the nucleus to suppress the transcription of Hh target genes.[3][5]

Upon ligand binding to PTCH1, the inhibition on SMO is relieved.[2] SMO then translocates to the primary cilium and initiates a signaling cascade that prevents the proteolytic cleavage of GLI proteins.[3][5] As a result, the full-length activator forms of GLI (GliA) accumulate, translocate to the nucleus, and activate the transcription of target genes such as MYC, Cyclin D1, and Bcl2, which promote cell growth, proliferation, and survival.[5]

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hh Ligand Hh Ligand PTCH1 PTCH1 SMO SMO PTCH1->SMO Inhibits (No Ligand) GLI Complex (Full-length) GLI Complex (Full-length) SMO->GLI Complex (Full-length) Activates (Ligand Present) SUFU SUFU SUFU->GLI Complex (Full-length) Sequesters GLI Repressor GLI Repressor GLI Complex (Full-length)->GLI Repressor Proteolysis (No Ligand) GLI Activator GLI Activator GLI Complex (Full-length)->GLI Activator Processing (Ligand Present) Target Gene Transcription Target Gene Transcription GLI Repressor->Target Gene Transcription Represses GLI Activator->Target Gene Transcription Activates

Figure 1: Simplified diagram of the canonical Hedgehog signaling pathway.

Classes of Hedgehog Pathway Inhibitors

Hedgehog pathway inhibitors can be broadly categorized based on their molecular targets within the signaling cascade.

SMO Antagonists

The majority of clinically developed Hedgehog inhibitors target SMO.[4][7] These small molecules bind to SMO and prevent its activation, thereby mimicking the inhibitory effect of PTCH1.[10] This leads to the continued processing of GLI proteins into their repressor forms and the subsequent downregulation of Hh target genes.[7]

Examples of SMO Inhibitors:

  • Vismodegib (GDC-0449): The first FDA-approved SMO inhibitor for the treatment of advanced basal cell carcinoma.[7][8]

  • Sonidegib (LDE-225): Another FDA-approved SMO inhibitor for locally advanced basal cell carcinoma.[7][8]

  • Saridegib (IPI-926): A semi-synthetic derivative of cyclopamine that has been evaluated in clinical trials for various cancers.[6][8]

  • Glasdegib (PF-04449913): Approved for the treatment of acute myeloid leukemia in combination with other therapies.[9][11]

  • Taladegib (LY2940680): An SMO inhibitor that has been investigated in clinical trials.[7]

  • Itraconazole: An antifungal agent that also exhibits SMO inhibitory activity.[8]

GLI Antagonists

Targeting the GLI transcription factors represents an alternative strategy to inhibit the Hh pathway, particularly in cancers that have developed resistance to SMO inhibitors or exhibit SMO-independent pathway activation.[12][13] GLI antagonists can act by preventing the nuclear translocation of GLI proteins or by inhibiting their binding to DNA.

Examples of GLI Antagonists:

  • GANTs (GANT58 and GANT61): Small molecules that have been shown to inhibit GLI-mediated transcription.[6][13]

  • Arsenic Trioxide (ATO): An FDA-approved drug for acute promyelocytic leukemia that has been shown to directly bind to and inhibit GLI1 and GLI2.[7][11]

  • HPI-1: A small molecule identified through high-throughput screening that suppresses Hh pathway activation.[14]

Other Inhibitors

Research is ongoing to identify inhibitors that target other components of the Hh pathway, such as the Shh ligand itself. For instance, the monoclonal antibody 5E1 has been shown to inhibit medulloblastoma growth in mouse models by targeting Shh.[7]

In Vitro Evaluation of Hedgehog Pathway Inhibitors

A series of well-controlled in vitro experiments are essential to characterize the potency, selectivity, and mechanism of action of novel Hedgehog pathway inhibitors.

Cell Viability and Proliferation Assays

The initial assessment of an inhibitor's efficacy often involves determining its effect on the viability and proliferation of cancer cell lines with known Hh pathway activation.

Protocol 1: MTT Assay for Cell Viability [15][16]

The MTT assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability.[15][17] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[17]

  • Cell Seeding: Seed cancer cells (e.g., 1 x 104 cells/well) in a 96-well plate and allow them to adhere overnight.[16]

  • Compound Treatment: Treat the cells with a serial dilution of the Hedgehog pathway inhibitor for a specified duration (e.g., 72 hours).[16] Include a vehicle control (e.g., DMSO).

  • MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.[16]

  • Incubation: Incubate the plate for 1.5 to 4 hours at 37°C.[15][16]

  • Solubilization: Remove the MTT solution and add 100-130 µL of a solubilization solution (e.g., DMSO or a dedicated solubilization buffer) to dissolve the formazan crystals.[15][16]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[15]

Gene Expression Analysis

To confirm that the observed effects on cell viability are due to the inhibition of the Hh pathway, it is crucial to measure the expression of downstream target genes.

Protocol 2: Quantitative PCR (qPCR) for Hh Target Gene Expression

qPCR is a highly sensitive method to quantify the mRNA levels of specific genes.

  • Cell Treatment and RNA Extraction: Treat cells with the inhibitor as described above. After the treatment period, lyse the cells and extract total RNA using a commercially available kit.

  • cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • qPCR Reaction: Set up the qPCR reaction using a qPCR master mix, cDNA template, and primers specific for Hh target genes (e.g., GLI1, PTCH1) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression between treated and control samples.

Protein Expression Analysis

Western blotting allows for the detection and quantification of specific proteins, providing further evidence of pathway inhibition.

Protocol 3: Western Blot for GLI1 and SUFU Protein Levels [18]

  • Protein Extraction and Quantification: Treat cells with the inhibitor, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[18] Determine the protein concentration of the lysates using a BCA protein assay.[19][20]

  • SDS-PAGE: Denature equal amounts of protein (e.g., 10-50 µg) by boiling in Laemmli sample buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[21]

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding, then incubate with primary antibodies specific for GLI1, SUFU, and a loading control (e.g., β-actin or GAPDH).

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[21] Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.

In_Vitro_Workflow Cancer Cell Line Cancer Cell Line Inhibitor Treatment Inhibitor Treatment Cancer Cell Line->Inhibitor Treatment Cell Viability Assay (MTT) Cell Viability Assay (MTT) Inhibitor Treatment->Cell Viability Assay (MTT) RNA Extraction RNA Extraction Inhibitor Treatment->RNA Extraction Protein Extraction Protein Extraction Inhibitor Treatment->Protein Extraction qPCR (GLI1, PTCH1) qPCR (GLI1, PTCH1) RNA Extraction->qPCR (GLI1, PTCH1) Western Blot (GLI1, SUFU) Western Blot (GLI1, SUFU) Protein Extraction->Western Blot (GLI1, SUFU)

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of (3-(Aminomethyl)phenyl)methanol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction to the Synthesis of (3-(Aminomethyl)phenyl)methanol

This compound is a valuable building block in pharmaceutical and materials science, notable for its bifunctional nature, containing both a primary amine and a primary alcohol. The most common and direct synthetic route to this compound is the reduction of 3-cyanobenzyl alcohol. The primary challenge in this synthesis is the chemoselective reduction of the nitrile group in the presence of the benzylic alcohol. This guide will focus on the optimization of this key transformation.

The primary synthetic pathway is illustrated below:

Synthesis_Pathway 3-Cyanobenzyl Alcohol 3-Cyanobenzyl Alcohol This compound This compound 3-Cyanobenzyl Alcohol->this compound Reduction

Caption: General reaction scheme for the synthesis of this compound.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may be encountered during the synthesis of this compound.

Problem 1: Low Yield of this compound

Possible Causes and Recommended Solutions

Cause Explanation Troubleshooting Steps
Incomplete Reaction The reducing agent may be depleted, or the reaction time and/or temperature may be insufficient for full conversion of the starting material.- Monitor the reaction progress by TLC or LC-MS. - If the reaction stalls, consider adding a fresh portion of the reducing agent. - Increase the reaction time or temperature incrementally. For catalytic hydrogenations, ensure adequate hydrogen pressure.
Catalyst Inactivity (Catalytic Hydrogenation) The catalyst (e.g., Raney Nickel, Pd/C) may be poisoned or deactivated. Common poisons include sulfur compounds and certain functional groups.[1]- Use high-purity, degassed solvents and reagents. - Ensure the reaction vessel is scrupulously clean. - Use a fresh batch of catalyst. - Increase the catalyst loading (e.g., from 5 mol% to 10 mol%).
Side Reactions The formation of byproducts, such as secondary or tertiary amines, can significantly reduce the yield of the desired primary amine. Over-reduction of the benzyl alcohol to a methyl group is also a possibility under harsh conditions.- Optimize the reaction conditions to favor the formation of the primary amine (see FAQ section below). - For catalytic hydrogenation, the addition of ammonia can sometimes suppress the formation of secondary amines.[2]
Product Loss During Work-up/Purification This compound is a polar compound and can be water-soluble, leading to losses during aqueous work-up. It can also be challenging to purify by chromatography due to its polarity.- During aqueous work-up, saturate the aqueous layer with NaCl to decrease the solubility of the product. - Perform multiple extractions with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). - For purification, consider column chromatography with a polar mobile phase or crystallization of the hydrochloride salt.
Problem 2: Formation of Impurities

Identifying and Mitigating Common Byproducts

The most common impurities in this reaction are secondary and tertiary amines, formed through the reaction of the initially formed primary amine with the imine intermediate.[2]

Side_Reactions cluster_main Main Reaction cluster_side Side Reaction Imine Intermediate Imine Intermediate This compound This compound Imine Intermediate->this compound + H2 Secondary Amine Secondary Amine This compound->Secondary Amine + Imine Intermediate Tertiary Amine Tertiary Amine Secondary Amine->Tertiary Amine + Imine Intermediate 3-Cyanobenzyl Alcohol 3-Cyanobenzyl Alcohol 3-Cyanobenzyl Alcohol->Imine Intermediate + H2

Caption: Formation of secondary and tertiary amine byproducts.

Strategies to Minimize Impurity Formation:

  • Choice of Catalyst: The choice of catalyst can significantly influence selectivity. For instance, atomically dispersed palladium clusters have been shown to favor the formation of primary amines, while single palladium atoms can lead to secondary amines.[3]

  • Reaction Conditions: Lower temperatures and pressures generally favor the formation of the primary amine.

  • Use of Additives: In catalytic hydrogenation, the addition of a small amount of a strong base or ammonia can suppress the formation of secondary and tertiary amines.

Frequently Asked Questions (FAQs)

Q1: What is the best method for reducing 3-cyanobenzyl alcohol to this compound?

A1: Both catalytic hydrogenation and reduction with metal hydrides like Lithium Aluminum Hydride (LiAlH₄) are effective.

  • Catalytic Hydrogenation (e.g., with Raney Nickel or Pd/C): This is often preferred for its operational simplicity, milder reaction conditions, and easier work-up. It is also generally more cost-effective for larger-scale synthesis.[2] However, it can be prone to the formation of secondary and tertiary amine byproducts.

  • Lithium Aluminum Hydride (LiAlH₄): This is a powerful reducing agent that can provide high yields of the primary amine.[4][5] However, it is highly reactive and requires careful handling under anhydrous conditions. The work-up procedure is also more involved to quench the excess reagent and precipitate aluminum salts.[6]

The choice of method will depend on the scale of the reaction, available equipment, and the desired purity profile.

Q2: How can I selectively reduce the nitrile group without affecting the benzyl alcohol?

A2: The benzyl alcohol is generally stable under the conditions used for nitrile reduction.

  • With catalytic hydrogenation , the C-O bond of the benzyl alcohol is less reactive than the C≡N triple bond of the nitrile.

  • With LiAlH₄ , while it can reduce alcohols, the reaction is typically much slower than the reduction of nitriles. By controlling the stoichiometry of the LiAlH₄ and the reaction temperature, selective reduction of the nitrile can be achieved.

Q3: My reaction with LiAlH₄ is complete, but the work-up is problematic, resulting in a gelatinous precipitate that is difficult to filter. What can I do?

A3: This is a common issue with LiAlH₄ reductions. The "Fieser workup" is a reliable method to obtain a granular, easily filterable precipitate.[6] The procedure involves the sequential, slow addition of:

  • x mL of water for every x g of LiAlH₄ used.

  • x mL of 15% aqueous NaOH for every x g of LiAlH₄ used.

  • 3x mL of water for every x g of LiAlH₄ used.

This should result in a white, granular precipitate of aluminum salts that can be easily removed by filtration.

Q4: How can I purify the final product?

A4: this compound is a polar, often crystalline solid.

  • Crystallization: If the crude product is of reasonable purity, crystallization from a suitable solvent system (e.g., isopropanol/heptane, ethyl acetate) can be an effective purification method.

  • Column Chromatography: Due to its polarity, silica gel chromatography can be challenging. A mobile phase containing a small amount of a basic modifier like triethylamine or ammonia in a mixture of a polar and non-polar solvent (e.g., dichloromethane/methanol/ammonia) is often necessary to prevent streaking and ensure good separation.

  • Salt Formation and Crystallization: The product can be converted to its hydrochloride salt by treatment with HCl in a suitable solvent (e.g., isopropanol, ether). The salt is often a crystalline solid that is less soluble than the free base and can be purified by recrystallization. The free base can then be regenerated by treatment with a base.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Raney® Nickel

This protocol is a general guideline and may require optimization for specific equipment and scales.

Materials:

  • 3-Cyanobenzyl alcohol

  • Raney® Nickel (50% slurry in water)

  • Methanol or Ethanol (degassed)

  • Hydrogen gas

  • Inert gas (Nitrogen or Argon)

  • Filter aid (e.g., Celite®)

Procedure:

  • Preparation: In a hydrogenation vessel, dissolve 3-cyanobenzyl alcohol (1.0 eq) in methanol or ethanol.

  • Catalyst Addition: Under a stream of inert gas, carefully add Raney® Nickel (5-10 wt% of the starting material). Caution: Raney® Nickel is pyrophoric when dry and should be handled as a slurry.[7]

  • Hydrogenation: Seal the vessel, evacuate the inert gas, and purge with hydrogen gas (3-4 times). Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi).

  • Reaction: Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with the reaction solvent. Caution: Do not allow the filter cake to dry, as it can be pyrophoric. Keep it wet with solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by crystallization or column chromatography as described in the FAQ section.

Protocol 2: Reduction with Lithium Aluminum Hydride (LiAlH₄)

This protocol requires strict anhydrous conditions and careful handling of LiAlH₄.

Materials:

  • 3-Cyanobenzyl alcohol

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized water

  • 15% aqueous Sodium Hydroxide (NaOH)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Ethyl acetate

Procedure:

  • Preparation: In a dry, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, suspend LiAlH₄ (1.5-2.0 eq) in anhydrous THF under a nitrogen atmosphere.

  • Addition of Substrate: Cool the LiAlH₄ suspension to 0 °C in an ice bath. Dissolve 3-cyanobenzyl alcohol (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS. Gentle heating (reflux) may be required for full conversion.

  • Work-up (Fieser Method): [6]

    • Cool the reaction mixture to 0 °C.

    • Slowly and carefully add water (1 mL for every 1 g of LiAlH₄ used).

    • Add 15% aqueous NaOH (1 mL for every 1 g of LiAlH₄ used).

    • Add water (3 mL for every 1 g of LiAlH₄ used).

  • Filtration: Stir the resulting mixture at room temperature for 30 minutes. The aluminum salts should precipitate as a white, granular solid. Filter the mixture through a Büchner funnel and wash the solid with THF or ethyl acetate.

  • Isolation: Combine the filtrate and washes, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product as needed.

References

  • Chemoselective reduction of nitro and nitrile compounds using an Fe3O4-MWCNTs@PEI-Ag nanocomposite as a reusable catalyst. National Institutes of Health. [Link]

  • Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Chemistry Steps. [Link]

  • Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. National Institutes of Health. [Link]

  • Amine synthesis by nitrile reduction. Organic Chemistry Portal. [Link]

  • Nitrile reduction. Wikipedia. [Link]

  • Raney cobalt – an underutilised reagent for the selective cleavage of C–X and N–O bonds. Royal Society of Chemistry. [Link]

  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]

  • Nickel-Catalyzed Transfer Hydrogenation of Benzonitriles with 2-Propanol and 1,4-Butanediol as the Hydrogen Source. ACS Omega. [Link]

  • raney nickel reductions-part i. Indian Academy of Sciences. [Link]

  • Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts. National Institutes of Health. [Link]

  • Experiment 5 Reductions with Lithium Aluminium Hydride. University of Leeds. [Link]

  • Strategies towards benzonitrile hydrogenation. ResearchGate. [Link]

  • Only one nitrile reduced to amine with LiAlH4. Reddit. [Link]

  • hydrogen. Organic Syntheses. [Link]

  • Raney nickel. Wikipedia. [Link]

  • Workup: Aluminum Hydride Reduction. University of Rochester. [Link]

  • Efficient selective hydrogenation of benzonitrile over TiO2-supported nickel catalysts. Royal Society of Chemistry. [Link]

  • The hydrogenation of benzonitrile over supported Pd catalysts: kinetic and mechanistic insight. ResearchGate. [Link]

  • Reagent Friday: Raney Nickel. Master Organic Chemistry. [Link]

  • (3-Aminophenyl)methanol. National Institutes of Health. [Link]

  • [3-(Aminomethyl)phenyl]methanol. National Institutes of Health. [Link]

  • Calculated mechanismsfor the amino(phenyl)methanol formation step. ResearchGate. [Link]

  • [3-(Aminomethyl)phenyl]methanol. Pharmaffiliates. [Link]

  • Preparation method of 3-methylamino-1-phenylpropanol.
  • Method for reducing benzyl alcohol in benzyl cyanide.
  • Methanol purification method.
  • Calculated mechanisms for the amino(phenyl)methanol formation step. F. ResearchGate. [Link]

  • Synthesis of (1‐(Aminomethyl)‐2,3‐dihydro‐1H‐inden‐3‐yl)methanol: Structural Confirmation of the Main Band Impurity Found in Varenicline® Starting Material. ResearchGate. [Link]

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Technical Support Center: Troubleshooting Byproduct Formation in the Synthesis of (3-(Aminomethyl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: (3-(Aminomethyl)phenyl)methanol is a valuable building block in pharmaceutical and materials science, prized for its bifunctional nature, containing both a primary amine and a primary alcohol. The synthesis of this molecule, however, is often plagued by the formation of impurities that can complicate purification and reduce overall yield. The most common synthetic route involves the reduction of the nitrile group of 3-cyanobenzyl alcohol. This guide provides a comprehensive troubleshooting framework for researchers encountering byproduct formation during this critical reduction step. We will delve into the mechanistic origins of common impurities and offer field-proven strategies to optimize your reaction outcomes.

Section 1: Troubleshooting the Reduction of 3-Cyanobenzyl Alcohol

The conversion of 3-cyanobenzyl alcohol to this compound is a standard reduction, but the choice of reducing agent is critical and dictates the potential byproduct profile.

FAQ 1: What are the common reducing agents for this transformation, and what are their primary advantages and disadvantages?

The selection of a reducing agent is a balance between reactivity, selectivity, and practical handling. Three common methods are summarized below.

Reducing Agent Typical Conditions Advantages Disadvantages & Common Byproducts
Lithium Aluminum Hydride (LiAlH₄) Anhydrous THF or Et₂O, 0°C to reflux.[1]High reactivity, fast, and generally provides clean reduction of the nitrile to the primary amine.[2][3]Highly reactive with water and protic solvents, pyrophoric.[4] Requires strictly anhydrous conditions. Pitfalls in workup can lead to yield loss.
Borane Complexes (BH₃·THF, BH₃·SMe₂) THF, often with heating.[5]Milder than LiAlH₄ with better functional group tolerance.[6] BH₃·SMe₂ is more stable and concentrated than BH₃·THF.[5]Forms stable amine-borane complexes requiring a specific workup for cleavage.[6] BH₃·SMe₂ has an unpleasant odor.
Catalytic Hydrogenation H₂ gas (from balloon to high pressure), Raney Ni or Pd/C catalyst, alcoholic solvent (e.g., MeOH, EtOH).[5]"Greener" method, avoids pyrophoric reagents, scalable.Can form significant amounts of secondary and tertiary amine byproducts.[5] Catalyst activity can be variable.
FAQ 2: My main byproduct is a secondary amine, specifically N-((3-(hydroxymethyl)phenyl)methyl)-3-(hydroxymethyl)benzylamine. Why is this forming and how can I prevent it?

This is the most common and problematic byproduct, especially when using catalytic hydrogenation.

Mechanism of Formation: The secondary amine forms when the desired product, this compound, acts as a nucleophile and attacks the intermediate imine species formed during the reduction. This subsequent reaction and reduction lead to the dimeric secondary amine.

Byproduct_Formation Nitrile 3-Cyanobenzyl Alcohol Imine Intermediate Imine Nitrile->Imine +H₂ Product This compound (Primary Amine) Imine->Product +H₂ Secondary_Amine_Adduct Adduct Imine->Secondary_Amine_Adduct + Product Product->Secondary_Amine_Adduct Byproduct Dimeric Secondary Amine Secondary_Amine_Adduct->Byproduct +H₂

Caption: Formation of secondary amine byproduct via reaction of the primary amine product with the imine intermediate.

Troubleshooting Strategies:

  • Ammonia Addition (for Catalytic Hydrogenation): The most effective method to suppress secondary amine formation is to perform the hydrogenation in an ammonia-saturated solvent (e.g., methanolic ammonia).[5] Ammonia is present in a large excess and competes with the primary amine product in reacting with the imine intermediate, shifting the equilibrium away from byproduct formation.

  • Increase Hydrogen Pressure: Higher H₂ pressure can increase the rate of reduction of the imine to the primary amine, potentially minimizing the time it is available to react with the product.

  • Choice of Catalyst: Raney Nickel is often cited as being prone to this side reaction. Experimenting with other catalysts like Palladium on Carbon (Pd/C) may alter the selectivity.

  • Switch Reducing Agent: If secondary amine formation remains a persistent issue, switching to a chemical hydride reducing agent like LiAlH₄ or BH₃ is recommended, as this reaction pathway is far less prevalent with these reagents.

FAQ 3: I am using LiAlH₄ and my yield is low after a difficult workup (e.g., emulsions, solids). What are the best practices?

The high reactivity of LiAlH₄ necessitates a careful and controlled workup procedure to neutralize the reagent and hydrolyze the aluminum salts into easily filterable solids.[4] An uncontrolled quench with water can lead to the formation of gelatinous aluminum hydroxides that trap the product and make extraction impossible.

Recommended Protocol: The Fieser Workup

This is a widely accepted and reliable method for quenching LiAlH₄ reactions. For a reaction using X g of LiAlH₄ in a solvent like THF:

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly and sequentially add:

    • X mL of water.

    • X mL of 15% (w/v) aqueous NaOH.

    • 3X mL of water.

  • Stir vigorously at room temperature for 15-30 minutes. This procedure should produce granular, easily filterable solids (a white precipitate of aluminum salts).

  • Filter the mixture through a pad of Celite®, washing the solids thoroughly with an appropriate solvent (e.g., THF, EtOAc).

  • Combine the filtrates and concentrate under reduced pressure to isolate the crude product.

Causality: The sequential addition of water, base, and more water is designed to convert the aluminum byproducts into a specific crystalline form of hydrated aluminum oxide that is dense and easy to remove by filtration.

FAQ 4: I am observing incomplete conversion with significant starting material remaining. What could be the cause?

Incomplete conversion can stem from several factors, often related to reagent purity and reaction conditions.

Potential Cause Explanation & Troubleshooting Steps
Deactivated Reducing Agent LiAlH₄ and BH₃ are highly sensitive to moisture and air.[4] Ensure you are using a fresh bottle or a properly stored reagent. Titrate old bottles of LiAlH₄ to determine their active hydride content. For catalytic hydrogenation , the catalyst may be poisoned or deactivated. Use fresh catalyst or one from a reliable supplier.
Insufficient Reagent For hydride reductions, ensure you are using a sufficient molar excess. A 1.5 to 2.0 molar equivalent of LiAlH₄ relative to the nitrile is a common starting point. Nitriles require 2 equivalents of hydride for full reduction.[7]
Presence of Moisture Water will rapidly and exothermically quench both LiAlH₄ and borane reagents, reducing the amount available for the desired reaction.[4] Ensure all glassware is oven-dried and solvents are anhydrous.
Low Reaction Temperature/Time Some reductions, particularly with borane, may require heating to proceed at a reasonable rate.[5] If running at room temperature shows low conversion, consider increasing the temperature or extending the reaction time. Monitor the reaction by TLC or LC-MS to determine when it is complete.

Section 2: Purification Strategies

FAQ 5: How can I effectively purify this compound from the starting material and the secondary amine byproduct?

The physicochemical properties of the product and byproducts allow for effective separation using standard laboratory techniques.

  • Acid-Base Extraction:

    • Principle: The product and the secondary amine byproduct are basic, while the starting material (3-cyanobenzyl alcohol) is neutral.

    • Procedure:

      • Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate, CH₂Cl₂).

      • Extract the organic layer with a dilute aqueous acid (e.g., 1M HCl). The basic amines will move into the aqueous layer as their hydrochloride salts, while the neutral starting material remains in the organic layer.

      • Separate the layers. The organic layer can be discarded (or concentrated to recover starting material).

      • Basify the aqueous layer with a strong base (e.g., 2M NaOH) to pH > 12 while cooling in an ice bath.

      • Extract the now-neutralized product and byproducts back into an organic solvent.

      • Dry the organic layer (e.g., with Na₂SO₄), filter, and concentrate to yield a mixture of the primary and secondary amines, free of starting material.

  • Crystallization as a Hydrochloride Salt:

    • Principle: Amine hydrochloride salts often have well-defined crystalline structures and differing solubilities, allowing for purification by crystallization.

    • Procedure:

      • After the initial acid-base extraction, take the purified mixture of amines and dissolve it in a suitable solvent (e.g., isopropanol, methanol).

      • Add a solution of HCl in a solvent in which the salt is less soluble (e.g., HCl in ether or isopropanol) dropwise until the solution is acidic.

      • The hydrochloride salt of the desired product may selectively crystallize out of solution upon cooling or addition of an anti-solvent. Filter to collect the pure salt.

  • Column Chromatography:

    • Principle: Separation based on polarity. The secondary amine is generally less polar than the primary amine product due to the reduced number of N-H bonds available for hydrogen bonding with the silica gel.

    • Stationary Phase: Silica gel.

    • Mobile Phase: A gradient system is often effective. Start with a less polar solvent system (e.g., 100% Dichloromethane) and gradually increase the polarity by adding methanol. Adding a small amount of a basic modifier like triethylamine or ammonium hydroxide (~0.5-1%) to the mobile phase is critical to prevent the basic amines from streaking on the acidic silica gel.

Section 3: Protocols and Diagrams

Experimental Protocol: Reduction of 3-Cyanobenzyl Alcohol with LiAlH₄

Protocol_Workflow start Start prep 1. Setup - Oven-dried flask - Inert atmosphere (N₂/Ar) - Anhydrous THF start->prep add_lah 2. Add LiAlH₄ - Suspend LiAlH₄ in THF prep->add_lah cool 3. Cool to 0°C add_lah->cool add_nitrile 4. Add Substrate - 3-Cyanobenzyl Alcohol in THF - Add dropwise cool->add_nitrile react 5. Reaction - Warm to RT - Stir until complete (monitor by TLC) add_nitrile->react workup 6. Fieser Workup - Cool to 0°C - Add H₂O, 15% NaOH, H₂O react->workup filter 7. Isolate - Filter solids - Concentrate filtrate workup->filter end Crude Product filter->end

Caption: Experimental workflow for the LiAlH₄ reduction of 3-cyanobenzyl alcohol.

Step-by-Step Methodology:

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), add 1.5 equivalents of Lithium Aluminum Hydride (LiAlH₄) powder to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel. Add anhydrous tetrahydrofuran (THF) to create a slurry.

  • Addition of Substrate: Cool the LiAlH₄ slurry to 0 °C using an ice bath. Dissolve 1.0 equivalent of 3-cyanobenzyl alcohol in anhydrous THF and add it to the dropping funnel. Add the substrate solution dropwise to the stirred LiAlH₄ slurry at a rate that maintains the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction for the disappearance of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup (Fieser Method): Once the reaction is complete, cool the flask back to 0 °C. Cautiously and sequentially, add the following reagents dropwise:

    • For every 1 g of LiAlH₄ used, add 1 mL of water.

    • For every 1 g of LiAlH₄ used, add 1 mL of 15% aqueous NaOH.

    • For every 1 g of LiAlH₄ used, add 3 mL of water.

  • Isolation: Remove the ice bath and stir the resulting mixture vigorously for 30 minutes. A granular white precipitate should form. Filter the mixture through a pad of Celite®, rinsing the flask and the filter cake thoroughly with additional THF or ethyl acetate.

  • Purification: Combine the organic filtrates and concentrate under reduced pressure to obtain the crude this compound, which can then be purified further by the methods described in Section 2.

References

  • Chemistry Steps. (n.d.). Reduction of Tertiary Amides by 9-BBN and Sia2BH. Retrieved from Chemistry Steps. [Link]

  • Study.com. (n.d.). Benzonitrile (C6H5CN) is reduced to two different products depending on the reducing agent used. Retrieved from Study.com. [Link]

  • Chemistry Steps. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Retrieved from Chemistry Steps. [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile to Amine - Common Conditions. Retrieved from Organic Chemistry Portal. [Link]

  • Chemistry LibreTexts. (2023). Carboxylic Derivatives - Reduction (Diborane Reduction). Retrieved from Chemistry LibreTexts. [Link]

  • ResearchGate. (2017). Reduction of amides by boranes | Request PDF. Retrieved from ResearchGate. [Link]

  • ResearchGate. (2017). How to reduce nitriles into primary amines on HETEROATOM CONTAINING rings? Retrieved from ResearchGate. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Borane & Borane Complexes. Retrieved from ACS GCI. [Link]

  • Pasad, D. M., et al. (2016). Controlled Reduction of Tertiary Amides to the Corresponding Alcohols, Aldehydes, or Amines Using Dialkylboranes and Aminoborohydride Reagents. The Journal of Organic Chemistry. [Link]

  • Chemguide. (n.d.). Reducing nitriles to primary amines. Retrieved from Chemguide. [Link]

  • Reddit. (2018). Nitrile reduction issues. Retrieved from r/chemistry. [Link]

  • BYJU'S. (n.d.). Lithium aluminium hydride. Retrieved from BYJU'S. [Link]

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from Master Organic Chemistry. [Link]

  • Amundsen, L. H., & Nelson, L. S. (1951). Reduction of Nitriles to Primary Amines with Lithium Aluminum Hydride. Journal of the American Chemical Society. [Link]

  • Google Patents. (n.d.). Preparation method of 3-methylamino-1-phenylpropanol.
  • National Center for Biotechnology Information. (n.d.). [3-(Aminomethyl)phenyl]methanol. PubChem Compound Database. Retrieved from NCBI. [Link]

  • Google Patents. (n.d.). Method for reducing benzyl alcohol in benzyl cyanide.
  • ResearchGate. (2016). Calculated mechanisms for the amino(phenyl)methanol formation step. Retrieved from ResearchGate. [Link]

  • Google Patents. (n.d.). Methanol purification method.
  • Google Patents. (n.d.). Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor.
  • Google Patents. (n.d.). Process for purifying methanol by distillation.

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Technical Support Center: Purification of Crude (3-(Aminomethyl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of (3-(Aminomethyl)phenyl)methanol. As a Senior Application Scientist, I've designed this guide to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your purification strategies effectively. This resource addresses common challenges encountered in the lab when working with this versatile amino alcohol.

Frequently Asked Questions (FAQs)

Q1: My crude this compound is a dark oil or waxy solid, but the literature reports a white solid. What's going on?

A1: This is a common issue. The appearance of your crude product is highly dependent on the synthetic route and work-up procedure. Dark coloration, often yellow or brown, can indicate the presence of residual starting materials or byproducts. For instance, if you synthesized the compound via the reduction of 3-nitrobenzyl alcohol, residual nitroaromatic intermediates (like nitroso or hydroxylamino species) can impart a yellowish hue[1]. Oiling out or a waxy consistency suggests the presence of impurities that are depressing the melting point of your target compound. A proper purification strategy, as detailed below, should resolve this and yield the desired white to off-white solid[2].

Q2: After my purification, my final yield is significantly lower than expected. Where could my product have gone?

A2: Low recovery is a frequent challenge, particularly with polar molecules like this compound. The primary culprits are:

  • High Water Solubility: This compound is quite soluble in water (91 g/L at 25°C)[3]. During aqueous work-ups and extractions, a significant amount of your product can be lost to the aqueous layers. To mitigate this, saturate the aqueous phase with sodium chloride (brine) before extraction to decrease the solubility of the organic product[1].

  • Incorrect pH during Extraction: The amine functional group has a pKa of approximately 9.33 (estimated from benzylamine)[4][5]. If you are performing an extraction from an aqueous solution with an organic solvent, ensure the pH is sufficiently basic (pH > 11) to deprotonate the ammonium salt and maximize the neutral amine's partitioning into the organic phase.

  • Irreversible Adsorption: During column chromatography, highly polar amino alcohols can bind strongly to the acidic silica gel, leading to poor recovery. This can be addressed by modifying your mobile phase, as discussed in the chromatography section.

Q3: I'm concerned about the stability of this compound during purification. Are there any special handling precautions?

A3: Yes, amino alcohols, particularly benzylamines, can be sensitive to air and light.

  • Air Oxidation: The amine group can be susceptible to oxidation, which can lead to coloration and the formation of impurities. It is good practice to handle the compound under an inert atmosphere (like nitrogen or argon) when possible, especially during prolonged heating[6].

  • Light Sensitivity: Some sources recommend protecting the compound from light[3]. Storing the material in amber vials or in the dark is advisable.

  • Storage: For long-term storage, keep the purified solid at 2–8 °C under an inert atmosphere[3][6].

Purification Strategy Workflow

The choice of purification strategy depends on the nature of the impurities. A general workflow is presented below.

PurificationWorkflow Crude Crude Product (Oil or Impure Solid) AcidBase Acid-Base Extraction (Removes neutral & acidic impurities) Crude->AcidBase AqueousLayer Aqueous Layer (Contains Product as HCl Salt) AcidBase->AqueousLayer Product OrganicLayer1 Organic Layer (Neutral/Acidic Impurities) AcidBase->OrganicLayer1 Impurities Basify Basify & Re-extract AqueousLayer->Basify PurifiedAmine Purified Amine in Organic Solvent Basify->PurifiedAmine Chromatography Column Chromatography (Removes polar impurities & isomers) PurifiedAmine->Chromatography Recrystallization Recrystallization (Final Polishing) Chromatography->Recrystallization FinalProduct Pure this compound (White Solid) Recrystallization->FinalProduct

Caption: General purification workflow for crude this compound.

Troubleshooting Guide: Purification by Acid-Base Extraction

This technique is highly effective for separating the basic this compound from neutral or acidic impurities. The strategy relies on the amine's ability to be protonated into a water-soluble salt.

AcidBaseExtraction start start step1 Add 1M HCl (aq) Shake Funnel & Separate Layers start->step1 organic1 Organic Layer {Neutral Impurity | Acidic Impurity} step1:f1->organic1 aqueous1 Aqueous Layer {Product (R-NH3+Cl-)} step1:f1->aqueous1 step2 step2 aqueous1->step2 aqueous2 Aqueous Layer {NaCl} step2:f1->aqueous2 organic2 Organic Layer {Product (Amine)} step2:f1->organic2

Caption: Workflow for purification via acid-base extraction.

Q: After adding acid, I'm not getting good separation between the organic and aqueous layers. What should I do?

A: Emulsion formation is common. Try the following:

  • Patience: Let the separatory funnel sit undisturbed for 10-20 minutes.

  • Brine: Add a small amount of saturated NaCl solution (brine). This increases the ionic strength of the aqueous phase, which can help break the emulsion.

  • Gentle Swirling: Gently swirl the funnel instead of vigorous shaking.

  • Filtration: As a last resort, filter the emulsified layer through a pad of Celite or glass wool.

Q: I've basified the aqueous layer, but my yield after extraction is still low. How can I improve recovery?

A: This points to the product remaining in the aqueous phase.

  • Confirm pH: Use pH paper or a meter to ensure the pH is genuinely above 11. The pKa of the benzylaminium ion is ~9.33, and you need to be at least 1.5-2 pH units above this for complete deprotonation[4][5].

  • Multiple Extractions: Perform multiple extractions with smaller volumes of organic solvent (e.g., 3 x 50 mL) rather than a single extraction with a large volume (1 x 150 mL). This is more efficient at recovering the product.

  • Salting Out: Before extracting, saturate the basic aqueous layer with NaCl. This significantly reduces the solubility of the amine in the water, driving it into the organic phase[1].

Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude this compound in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

  • Acidic Wash: Transfer the solution to a separatory funnel and extract with 1M HCl (aq). Repeat 2-3 times. Combine the aqueous layers; this now contains your product as the hydrochloride salt. The organic layer contains neutral and acidic impurities and can be discarded.

  • Basification: Cool the combined aqueous layers in an ice bath. Slowly add 2M NaOH (aq) with stirring until the pH of the solution is >11.

  • Product Extraction: Extract the basic aqueous solution with ethyl acetate or DCM (3x).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified free amine.

Troubleshooting Guide: Purification by Column Chromatography

Chromatography is ideal for removing polar impurities or isomers that are difficult to separate by other means.

Q: My compound is streaking badly on the TLC plate and won't move off the baseline in the column.

A: This is the most common problem for amines on silica gel. The basic amine interacts strongly with the acidic silanol (Si-OH) groups on the silica surface.

  • Solution: Deactivate the silica gel by adding a small amount of a basic modifier to your eluent. Start with 0.5-1% triethylamine (Et₃N) or a few drops of aqueous ammonia in your solvent system (e.g., 94:5:1 DCM/Methanol/Et₃N). This neutralizes the acidic sites, allowing your compound to elute properly[7].

Q: How do I choose the right solvent system (eluent)?

A: Use Thin Layer Chromatography (TLC) to determine the optimal eluent.

  • Start Polarity: Given the compound's polarity, begin with a moderately polar system like 5% Methanol in Dichloromethane (DCM) or 50% Ethyl Acetate in Hexanes.

  • Add Base: Remember to add ~1% triethylamine to your test systems to prevent streaking[7].

  • Optimize: Adjust the solvent ratio until your product has an Rf (retention factor) of ~0.3. If it's too high (runs too fast), decrease the polarity (less methanol or ethyl acetate). If it's too low (stuck at the bottom), increase the polarity.

Parameter Starting Recommendation Rationale
Stationary Phase Silica Gel (230-400 mesh)Standard, cost-effective choice for most organic purifications.
Mobile Phase (Eluent) 5-10% Methanol in DCM + 1% Et₃NGood starting polarity for amino alcohols. Et₃N is critical to prevent tailing[7].
50-80% Ethyl Acetate in Hexanes + 1% Et₃NAn alternative system if DCM/MeOH is not effective.
Loading Method Dry LoadingRecommended for polar compounds to ensure a narrow starting band and better separation.
Protocol: Column Chromatography
  • Prepare Column: Pack a glass column with silica gel slurried in your starting eluent (e.g., Hexanes).

  • Dry Load Sample: Dissolve your crude product in a minimal amount of a strong solvent (like methanol). Add a small amount of silica gel to this solution and evaporate the solvent until you have a dry, free-flowing powder.

  • Load and Run: Carefully add the dry-loaded sample to the top of the column. Gently add the eluent and apply pressure (flash chromatography) to run the column, collecting fractions.

  • Monitor: Monitor the fractions by TLC to identify which ones contain your pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Troubleshooting Guide: Purification by Recrystallization

Recrystallization is an excellent final step to obtain a highly pure, crystalline product. The principle is to dissolve the compound in a hot solvent in which it is sparingly soluble at room temperature.

Q: I've cooled my solution, but no crystals have formed.

A: This usually means the solution is not supersaturated.

  • Too Much Solvent: You may have added too much solvent. Slowly evaporate some of the solvent to increase the concentration and try cooling again.

  • Induce Crystallization: If the solution is supersaturated but reluctant to crystallize, try scratching the inside of the flask with a glass rod at the solution's surface. Alternatively, add a "seed crystal" of pure product if you have one.

  • Cool Slowly: Allow the solution to cool slowly to room temperature before moving it to an ice bath or refrigerator. Rapid cooling can sometimes inhibit crystal formation[8].

Q: An oil has separated out instead of crystals. What do I do?

A: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when impurities are preventing the crystal lattice from forming.

  • Re-heat and Add Solvent: Re-heat the solution until the oil redissolves. Add a bit more solvent to ensure it stays dissolved at the high temperature.

  • Slower Cooling: Let the solution cool much more slowly. Insulating the flask can help.

  • Change Solvent System: The polarity of the solvent may be too similar to your product. Try a different solvent or a two-solvent system (e.g., dissolve in hot methanol, then slowly add water or diethyl ether as an anti-solvent until it becomes slightly cloudy, then cool)[9][10].

Solvent System Comments
Ethanol/Water A good starting point for polar amino alcohols. Dissolve in a minimum of hot ethanol, then add hot water dropwise until turbidity persists. Re-heat to clarify and cool slowly[1].
Methanol/Diethyl Ether Useful for highly associated solids[11]. Dissolve in a minimum of hot methanol and add diethyl ether as the anti-solvent.
Ethyl Acetate/Hexanes A common polar/non-polar pair. Dissolve in hot ethyl acetate and add hexanes.
Acidified Water/Alcohol If the free base is difficult to crystallize, consider forming the HCl salt by dissolving in alcohol and adding HCl in ether. The resulting salt may have better crystallization properties[12].
Protocol: Recrystallization
  • Choose Solvent: Select a suitable solvent system by testing small amounts of your compound in different solvents. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolve: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (e.g., on a hot plate) with stirring until the solid is fully dissolved. Add solvent dropwise until a clear solution is obtained at the boiling point.

  • Cool: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolate: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Wash and Dry: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor. Dry the crystals under vacuum.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7504, Benzylamine. Retrieved from [Link].

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link].

  • Domasevitch, K. V. (2021). Answer to "How to recrystallization amine compound and it is not soluble in common organic solvents". ResearchGate. Retrieved from [Link].

  • Quora. (2017). What is the best solvent for recrystallization?. Retrieved from [Link].

  • Organic Chemistry at CU Boulder. (n.d.). Common Solvents for Crystallization. Retrieved from [Link].

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 21880609, [3-(Aminomethyl)phenyl]methanol. Retrieved from [Link].

  • Hursthouse, M. B., et al. (2003). (3-(Hydroxymethyl)phenyl)-bis(diphenylphosphinomethyl)amine. Acta Crystallographica Section E, 59(11), o2118-o2119.
  • Wikipedia. (n.d.). 3-Nitrobenzyl alcohol. Retrieved from [Link].

  • Organic Syntheses. (n.d.). Benzyl alcohol, o-amino-. Retrieved from [Link].

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 80293, 3-Aminobenzyl alcohol. Retrieved from [Link].

  • Pharmaffiliates. (n.d.). [3-(Aminomethyl)phenyl]methanol. Retrieved from [Link].

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11275036, (2-(Aminomethyl)phenyl)methanol. Retrieved from [Link].

  • The Organic Chemistry Tutor. (2020, July 17). How To Recrystallize A Solid [Video]. YouTube. [Link].

Sources

Technical Support Center: Overcoming Solubility Challenges with (3-(Aminomethyl)phenyl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with (3-(Aminomethyl)phenyl)methanol and its derivatives. This guide is designed to provide you with in-depth troubleshooting strategies and practical, step-by-step protocols to address the common solubility hurdles encountered during your experimental work. Our focus is on providing not just methods, but the underlying scientific principles to empower you to make informed decisions in the laboratory.

Frequently Asked Questions (FAQs)

Q1: Why do my this compound derivatives show such poor solubility in aqueous solutions at neutral pH?

A1: The solubility of this compound and its derivatives is intrinsically linked to its amphoteric chemical structure. This means the molecule possesses both a basic aminomethyl group and an acidic phenolic hydroxyl group.[1][2][3] At a neutral pH (approximately 5-9), the molecule exists predominantly in its neutral or zwitterionic form, which has the lowest aqueous solubility.[1] In this state, the polar functional groups are not ionized, limiting their interaction with water molecules and favoring precipitation.

Q2: I'm struggling to dissolve my compound in common organic solvents for a reaction. What are my options?

A2: While derivatives of this compound are polar, their solubility in organic solvents can be limited. For reactions in non-aqueous media, consider the following:

  • Polar Aprotic Solvents: Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are generally effective at dissolving these polar molecules.[1][2]

  • In-Situ Neutralization for Salt Forms: If you are starting with a salt form of your derivative (e.g., a hydrochloride salt), it will likely be insoluble in solvents like Dichloromethane (DCM). You can add a stoichiometric equivalent of a non-aqueous base, such as triethylamine (Et₃N), to the suspension. This will generate the more soluble free base in-situ, allowing the reaction to proceed.[1]

Q3: What is the most direct way to improve the aqueous solubility of my this compound derivative?

A3: The most straightforward and effective method is pH adjustment . By shifting the pH of your aqueous solution, you can ionize either the amino or the phenolic group, forming a salt that is significantly more water-soluble than the neutral form.[1][4][5]

  • Acidic Conditions (pH < 4): Adding a dilute acid (e.g., 1M HCl) will protonate the aminomethyl group to form a positively charged ammonium salt (-CH₂NH₃⁺), which is highly soluble in water.[1]

  • Basic Conditions (pH > 11): Adding a dilute base (e.g., 1M NaOH) will deprotonate the phenolic hydroxyl group to form a negatively charged phenoxide ion (-O⁻), which also demonstrates high water solubility.[1]

Q4: Beyond simple pH adjustment, what other strategies can I employ for long-term solubility improvement, especially for drug development?

A4: For more advanced applications, particularly in pharmaceutical development, several robust strategies can be employed:

  • Salt Formation: This is a very common and effective method for increasing the solubility and dissolution rates of ionizable drugs.[6][7] By reacting your derivative with a suitable acid or base, you can form a stable, crystalline salt with improved physicochemical properties.[8][9]

  • Prodrug Approach: A prodrug is a chemically modified, often inactive, version of a drug that, after administration, is converted to the active parent drug. This strategy can be used to overcome solubility issues. For this compound derivatives, you could consider creating:

    • Ester or Amide Prodrugs: Modifying the hydroxyl or amino groups, respectively.[10]

    • Phosphate Prodrugs: Attaching a phosphate group to the hydroxyl moiety can dramatically increase aqueous solubility.[10][11]

    • Sugar Moiety Prodrugs: Attaching a sugar like glucose or galactose can also enhance water solubility.[10]

  • Amorphous Solid Dispersions (ASDs): This involves dispersing the API in a polymer matrix in an amorphous state. The amorphous form of a drug typically has a higher apparent solubility and faster dissolution rate than its crystalline form.[12][13]

Troubleshooting Guides & Detailed Protocols

Issue 1: Determining the Thermodynamic Solubility of a New Derivative

Causality: Before attempting to formulate a compound, it is crucial to determine its intrinsic or thermodynamic equilibrium solubility. This value represents the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution.[2] The "gold standard" for this measurement is the shake-flask method.[2][14]

Protocol 1: Equilibrium Solubility Determination via the Shake-Flask Method

Objective: To determine the thermodynamic equilibrium solubility of a this compound derivative in a specific solvent system.

Materials:

  • Your this compound derivative (solid)

  • Chosen solvent (e.g., deionized water, phosphate-buffered saline pH 7.4, or an organic solvent)

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of your solid compound to a vial. The presence of undissolved solid at the end of the experiment is essential to ensure equilibrium has been reached.[2]

    • Add a known volume of the desired solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Allow the suspension to shake for a sufficient time to reach equilibrium. This can range from 24 to 72 hours. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a sample from the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

  • Analysis:

    • Prepare a standard curve of your compound with known concentrations in the same solvent.

    • Analyze the filtered sample from the saturated solution using HPLC or UV-Vis spectrophotometry. If necessary, dilute the sample with the solvent to fall within the linear range of the standard curve.

    • Calculate the concentration of your derivative in the saturated solution using the standard curve, accounting for any dilution factors. This concentration is the equilibrium solubility.[2]

  • Data Reporting:

    • Report the solubility in units such as mg/mL, g/100mL, or molarity (mol/L), along with the solvent and temperature.

Issue 2: My Compound's Solubility is Highly Variable Depending on the Buffer I Use.

Causality: The solubility of an ionizable compound is not only dependent on pH but can also be influenced by the components of the buffer itself. The Henderson-Hasselbalch equation provides a good prediction of pH-dependent solubility, but deviations can occur due to specific drug-buffer interactions or self-aggregation of the drug.[15][16]

Protocol 2: pH-Solubility Profiling

Objective: To understand the solubility of a this compound derivative across a range of pH values.

Materials:

  • Same as Protocol 1

  • A series of buffers covering a wide pH range (e.g., phosphate, citrate, borate buffers from pH 2 to 12)

  • pH meter

Procedure:

  • Prepare a series of buffers at different pH values (e.g., in increments of 1 pH unit).

  • Perform the Shake-Flask method (Protocol 1) in each of these buffers.

  • Measure the final pH of the saturated solution after equilibration, as it may differ slightly from the initial buffer pH.

  • Plot the determined solubility (on a logarithmic scale) against the final measured pH. This plot will give you a clear visual representation of the pH-solubility profile of your compound.

Interpreting the Results: For a compound like a this compound derivative, you should observe a "U" shaped curve, with the lowest solubility at the isoelectric point and increasing solubility at both low and high pH values.

Data Presentation
Table 1: Qualitative Solubility Profile of this compound
Solvent ClassSolvent ExamplesExpected SolubilityRationale
Polar Protic Water, Ethanol, MethanolModerate to HighThe molecule can form hydrogen bonds with protic solvents via its -OH and -NH₂ groups. Solubility in water is significantly enhanced by pH adjustment.[1]
Polar Aprotic DMSO, DMFHighThese solvents are effective at solvating polar molecules.[1][2]
Less Polar Acetonitrile (ACN), Tetrahydrofuran (THF)Low to Moderate
Non-Polar Toluene, HexanesVery LowThe polar functional groups have poor interactions with non-polar solvents.
Visualization of Key Concepts
Diagram 1: pH-Dependent Ionization of this compound

G cluster_acid Acidic Conditions (pH < 4) cluster_neutral Neutral Conditions (pH ~5-9) cluster_base Basic Conditions (pH > 11) Acid Protonated Form (High Water Solubility) Neutral Neutral/Zwitterionic Form (Low Water Solubility) Acid->Neutral Add Base (Increase pH) Neutral->Acid Add Acid (Decrease pH) Base Deprotonated Form (High Water Solubility) Neutral->Base Add Base (Increase pH) Base->Neutral Add Acid (Decrease pH)

Caption: pH-dependent equilibrium of this compound.

Diagram 2: General Workflow for Solubility Enhancement

G Start Poorly Soluble Derivative Solubility_Test Determine Solubility (Protocol 1 & 2) Start->Solubility_Test Strategy Select Enhancement Strategy Solubility_Test->Strategy pH_Adjust pH Adjustment Strategy->pH_Adjust Simple Aqueous Formulation Salt_Form Salt Formation Strategy->Salt_Form Solid-State Improvement Prodrug Prodrug Synthesis Strategy->Prodrug Pharmacokinetic Enhancement ASD Amorphous Solid Dispersion Strategy->ASD Significant Solubility Increase Needed End Soluble Derivative for Experimentation pH_Adjust->End Salt_Form->End Prodrug->End ASD->End

Caption: Decision workflow for improving compound solubility.

References

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603–616. [Link]

  • Jerome, F., & Williams, H. (2010). Pharmaceutical salts: a formulation trick or a clinical conundrum? Hospital Pharmacy Europe. [Link]

  • Tung, H. H., et al. (2012). Pharmaceutical Salt Formation Guided by Phase Diagrams. Industrial & Engineering Chemistry Research, 51(21), 7463–7468. [Link]

  • ResearchGate. (2023). Why salt formation of weak acid increases the drug solubility? [Link]

  • Avdeef, A. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. ADMET & DMPK, 7(4), 236-267. [Link]

  • Patil, S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. PharmaTutor. [Link]

  • Jain, A., et al. (2014). ROLE OF PRODRUGS IN SOLUBILITY ENHANCEMENT OF DRUGS. PharmaTutor. [Link]

  • Arunagiri, R. (2023). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery & Development. [Link]

  • Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

  • Iria, I., et al. (2009). Prodrugs for Amines. Molecules, 14(1), 357-387. [Link]

  • Almac Group. (n.d.). Key strategies central to overcoming poor API solubility. [Link]

  • Upperton Pharma Solutions. (2024). A Guide to Improving API Solubility with Spray-Dried Dispersions. [Link]

  • Formulation Matters. (n.d.). Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve? [Link]

  • Karaman, R. (2019). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. European Journal of Drug Metabolism and Pharmacokinetics, 44(6), 715–737. [Link]

  • Karaman, R. (2019). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Odessa University Chemical Journal. [Link]

  • Heimbach, T., et al. (2007). Prodrugs for Improved Aqueous Solubility. In Oral Drug Absorption (pp. 327-357). [Link]

  • Bergström, C. A., et al. (2007). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences, 32(3), 230-240. [Link]

  • Huang, S., & Taylor, L. S. (2021). pH-Dependent supersaturation from amorphous solid dispersions of weakly basic drugs. Journal of Pharmaceutical Sciences, 110(12), 3917-3926. [Link]

  • Pobudkowska, A., & Domańska, U. (2011). Study of pH-dependent drugs solubility in water. Chemical Industry and Chemical Engineering Quarterly, 17(4), 451-460. [Link]

  • National Center for Biotechnology Information. (n.d.). [3-(Aminomethyl)phenyl]methanol. PubChem. [Link]

  • Al-Zoubi, N., et al. (2021). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. AAPS PharmSciTech, 22(4), 143. [Link]

  • Fun, H. K., et al. (2011). (3-Aminophenyl)methanol. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2811. [Link]

  • Pharmaffiliates. (n.d.). [3-(Aminomethyl)phenyl]methanol. [Link]

  • Fuguet, E., et al. (2008). Solubility-pH profiles of some acidic, basic and amphoteric drugs. ADMET & DMPK, 2(1), 33-41. [Link]

Sources

Technical Support Center: Optimizing the Synthesis of (3-(Aminomethyl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (3-(Aminomethyl)phenyl)methanol (CAS No: 34231-22-6)[1][2]. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its synthesis. We will move beyond simple procedural outlines to explore the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your reaction yields.

Overview of Synthetic Strategies

The synthesis of this compound, a valuable bifunctional building block, is typically approached via two primary reductive pathways. The choice of route often depends on the availability of starting materials, safety considerations, and the desired scale of the reaction.

  • Reduction of a Nitrile Precursor: This route commonly starts from 3-cyanobenzaldehyde or 3-cyanobenzyl alcohol. It involves the catalytic hydrogenation or chemical reduction of the nitrile group to a primary amine.

  • Reduction of a Carboxylic Acid Precursor: This strategy begins with 3-aminobenzoic acid or its corresponding esters. It requires a potent reducing agent to convert the carboxylic acid or ester functionality into a primary alcohol.

The following diagram illustrates these two convergent synthetic approaches.

G start1 3-Cyanobenzaldehyde inter1 3-Cyanobenzyl Alcohol start1->inter1 Aldehyde Reduction product This compound inter1->product Nitrile Reduction (e.g., Raney Ni, H₂) start2 3-Aminobenzoic Acid (or its ester) start2->product Carboxylic Acid / Ester Reduction (e.g., LiAlH₄)

Caption: Primary synthetic routes to this compound.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter.

Section 1: Issues in the Nitrile Reduction Pathway

This pathway is popular due to the commercial availability of 3-cyanobenzaldehyde[3][4]. However, achieving high selectivity for the primary amine can be challenging.

Q1: My catalytic hydrogenation of 3-cyanobenzyl alcohol is slow or incomplete, resulting in low yield. What are the critical parameters to check?

Answer: Incomplete reduction is a common issue often traced back to catalyst activity or suboptimal reaction conditions. Here are the key factors to investigate:

  • Catalyst Activity & Handling: Raney® Nickel is a frequently used catalyst for this transformation.[5] It is an air-sensitive, pyrophoric catalyst that requires careful handling.

    • Cause: The catalyst may have been deactivated by exposure to air or impurities in the starting material or solvent. Commercial Raney Ni is often supplied as a slurry in water or ethanol; ensure it has been properly washed and prepared before use.

    • Solution: Use freshly prepared or properly stored Raney Ni. A common activation procedure involves washing the commercial slurry with deoxygenated water and then the reaction solvent (e.g., absolute ethanol) to remove residual alkali and water.[6] Insufficient catalyst loading is another cause; a typical starting point is a 5-10% w/w ratio of moist catalyst to the nitrile substrate.[7]

  • Hydrogen Pressure & Temperature: These parameters are crucial for reaction kinetics.

    • Cause: Insufficient hydrogen pressure can lead to a slow or stalled reaction. While some reductions can be performed at atmospheric pressure, many nitrile hydrogenations require elevated pressure to proceed efficiently.

    • Solution: Increase the hydrogen pressure, typically within the range of 50-100 atm, and ensure your reaction vessel is rated for this pressure.[7] Gently heating the reaction to 50-100 °C can also increase the rate, but be aware that excessive temperatures can promote side reactions.[7][8]

  • Solvent Purity: The choice and quality of the solvent are critical.

    • Cause: Protic solvents like ethanol or methanol are standard. However, impurities, especially water, can affect catalyst activity and the reaction outcome.

    • Solution: Use anhydrous (dry) solvents. For instance, a system using potassium borohydride (KBH₄) with Raney Ni specifies the use of dry ethanol for optimal results.[6][8]

Q2: I am observing significant amounts of secondary and tertiary amines as byproducts. How can I improve selectivity for the primary amine?

Answer: This is the most prevalent challenge in nitrile reduction. The formation of secondary and tertiary amines occurs when the newly formed primary amine acts as a nucleophile and attacks the imine intermediate, which is generated during the reduction of the nitrile.

G Nitrile R-C≡N Imine [R-CH=NH] Imine Intermediate Nitrile->Imine + H₂ PrimaryAmine R-CH₂-NH₂ (Desired Product) Imine->PrimaryAmine + H₂ SecondaryAmine Secondary Amine ((R-CH₂)₂NH) Imine->SecondaryAmine + R-CH₂-NH₂ - NH₃ + H₂ TertiaryAmine Tertiary Amine ((R-CH₂)₃N) SecondaryAmine->TertiaryAmine + Imine Intermediate - NH₃ + H₂

Caption: Competing pathways in nitrile reduction leading to byproducts.

The most effective solution is to add ammonia to the reaction mixture. [7]

  • Mechanism of Action: By adding a large excess of ammonia (often as liquid ammonia or a solution in the solvent), you shift the equilibrium. The high concentration of ammonia outcompetes the primary amine product in reacting with the imine intermediate, thereby suppressing the formation of secondary and tertiary amine byproducts.[7][9]

  • Practical Protocol: The reaction is typically conducted in an autoclave. After adding the substrate, solvent, and catalyst, the vessel is cooled and charged with liquid ammonia before being pressurized with hydrogen.[7]

Section 2: Issues in the Carboxylic Acid Reduction Pathway

This route is very effective for small to medium-scale synthesis, especially when 3-aminobenzoic acid is the available starting material.[10] The primary challenge lies in handling the highly reactive reducing agent.

Q3: My reduction of 3-aminobenzoic acid with lithium aluminum hydride (LiAlH₄) is giving a low yield. What are the common pitfalls?

Answer: Lithium aluminum hydride (LiAlH₄) is a powerful, non-selective reducing agent capable of reducing carboxylic acids to alcohols.[11][12] Low yields are almost always due to improper reaction setup or deactivation of the reagent.

  • Strict Anhydrous Conditions: LiAlH₄ reacts violently with water and protic solvents (like methanol or ethanol).[11]

    • Cause: Any moisture in the reaction flask, solvent, or starting material will consume the LiAlH₄, reducing the amount available for the desired reaction and generating hydrogen gas.

    • Solution: All glassware must be oven-dried or flame-dried under an inert atmosphere (nitrogen or argon). Use anhydrous solvents, typically tetrahydrofuran (THF) or diethyl ether, from a freshly opened bottle or a solvent purification system. Ensure your starting material is completely dry.

  • Reagent Quality and Stoichiometry:

    • Cause: LiAlH₄ is a fine grey powder that can degrade upon improper storage.[11] Insufficient reagent will lead to incomplete reduction. The reduction of a carboxylic acid to an alcohol requires a significant amount of hydride.

    • Solution: Use fresh, high-quality LiAlH₄. A molar excess of the reagent is necessary. For carboxylic acids, a stoichiometry of at least 1.5 to 2 equivalents of LiAlH₄ is often used to ensure the reaction goes to completion.[13]

  • Addition and Temperature:

    • Cause: The reaction is highly exothermic. Adding the substrate too quickly to the LiAlH₄ slurry can cause the reaction to become uncontrollable.

    • Solution: Typically, the 3-aminobenzoic acid (or its ester) is dissolved in anhydrous THF and added dropwise to a stirred slurry of LiAlH₄ in THF at 0 °C. After the addition is complete, the reaction is often allowed to warm to room temperature and then gently refluxed to ensure completion.[13][14]

Q4: The workup for my LiAlH₄ reaction is problematic, leading to product loss in a gelatinous aluminum salt precipitate. How can I improve it?

Answer: This is a classic problem with LiAlH₄ reductions. A poorly executed quench and workup can trap the polar amino alcohol product in the aluminum hydroxide precipitate. The Fieser workup is a widely accepted and reliable method.

  • The Fieser Workup Protocol: For a reaction that used 'X' grams of LiAlH₄:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly and carefully add 'X' mL of water.

    • Add 'X' mL of 15% aqueous sodium hydroxide (NaOH) solution.

    • Add '3X' mL of water.

    • Stir the mixture vigorously at room temperature for 15-30 minutes. This procedure should produce a granular, easily filterable white precipitate of aluminum salts.

    • Filter the mixture through a pad of Celite® and wash the precipitate thoroughly with an appropriate solvent (e.g., THF, ethyl acetate) to recover all the product.

This method avoids the formation of unmanageable gelatinous precipitates and significantly improves the isolated yield.

Q5: Can I use a milder or more selective reducing agent than LiAlH₄?

Answer: Yes, borane complexes are an excellent alternative for reducing carboxylic acids and are generally more selective than LiAlH₄.[15]

  • Borane-Tetrahydrofuran (BH₃·THF) or Borane-Dimethyl Sulfide (BMS): These reagents readily reduce carboxylic acids in the presence of many other functional groups, such as esters.[16]

    • Advantages: Borane complexes are less reactive towards water than LiAlH₄, making them somewhat easier to handle. The workup is also typically simpler, often involving a quench with methanol.

    • Considerations: The reaction is still performed under anhydrous conditions. BMS has a strong, unpleasant odor and should be handled in a fume hood.

Comparative Overview of Reducing Agents

ReagentSubstrates ReducedSelectivityHandling & Workup
LiAlH₄ Carboxylic acids, esters, amides, nitriles, ketones, aldehydes[11][17]Low (very powerful)Requires strict anhydrous conditions; pyrophoric; Fieser workup recommended[14]
BH₃ Complexes Carboxylic acids, amides, ketones, aldehydes[15][16]High (selective for acids over esters)Requires anhydrous conditions but less sensitive than LiAlH₄; quench with methanol
Raney Ni / H₂ Nitriles, alkenes, nitro groups[9]GoodRequires high-pressure hydrogenation equipment; catalyst is pyrophoric[18]
General FAQs
Q: How should I purify the final product, this compound?

Answer: As an amino alcohol, the product is a polar, often crystalline solid.[19] Purification can be challenging due to its solubility in water.

  • Extraction: After the reaction workup, ensure the aqueous layer is made basic (pH > 10) with NaOH or K₂CO₃ to deprotonate the ammonium species, making the amine more soluble in organic solvents like ethyl acetate or dichloromethane for extraction.[7]

  • Crystallization: This is often the most effective method for purification. The crude product can be crystallized from a suitable solvent system, such as isopropanol/water or toluene.[7]

  • Column Chromatography: If crystallization is difficult, silica gel chromatography can be used. Due to the polar and basic nature of the amine, it can streak on silica gel. It is advisable to use a mobile phase containing a small amount of a basic modifier, such as triethylamine or ammonia in methanol (e.g., Dichloromethane/Methanol/Triethylamine 90:9:1), to obtain good peak shape and separation.[7]

Q: What are the most critical safety precautions for these syntheses?

Answer: Both primary synthetic routes involve significant hazards that require careful management.

  • Catalytic Hydrogenation:

    • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. Ensure all equipment is properly grounded and work in a well-ventilated area, away from ignition sources.

    • Pyrophoric Catalysts: Raney Ni is pyrophoric and must be handled under a liquid (solvent or water) at all times. Never allow it to dry in the air.[18]

    • High Pressure: Autoclaves must be properly maintained, operated by trained personnel, and never exceed their pressure rating.

  • LiAlH₄ Reduction:

    • Extreme Reactivity: LiAlH₄ reacts violently with water, alcohols, and any protic source, releasing flammable hydrogen gas.[11] All operations must be conducted under a strict inert atmosphere.

    • Quenching: The quenching process is highly exothermic and generates hydrogen. It must be done slowly, at low temperature (0 °C), and behind a safety shield in a fume hood.

Always consult the Safety Data Sheet (SDS) for all reagents and wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves.

G Problem Low Yield or Impure Product Route Which Synthetic Route? Problem->Route Nitrile Nitrile Reduction Route->Nitrile Acid Acid Reduction Route->Acid N_Check1 Check Catalyst Activity & Loading Nitrile->N_Check1 N_Check2 Check H₂ Pressure & Temperature Nitrile->N_Check2 N_Check3 Add Ammonia to Suppress Byproducts Nitrile->N_Check3 A_Check1 Ensure Strict Anhydrous Conditions Acid->A_Check1 A_Check2 Use Excess LiAlH₄ (Fresh Reagent) Acid->A_Check2 A_Check3 Optimize Workup (e.g., Fieser Method) Acid->A_Check3 Purify Review Purification (Extraction pH, Crystallization, Chromatography) N_Check1->Purify N_Check2->Purify N_Check3->Purify A_Check1->Purify A_Check2->Purify A_Check3->Purify

Caption: A general troubleshooting workflow for the synthesis.

References
  • Wu, B., et al. (n.d.). Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. ARKIVOC.
  • Mebane, R. C., et al. (n.d.). Transfer Hydrogenation of Nitriles with 2-Propanol and Raney® Nickel. Synthetic Communications.
  • Staskun, B., & van Es, T. (2008). The Reduction of Nitriles to Aldehydes: Applications of Raney Nickel/Sodium Hypophosphite Monohydrate, of Raney Nickel/Formic Ac. South African Journal of Chemistry.
  • Wu, B., et al. (n.d.). Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines. Semantic Scholar.
  • Wikipedia contributors. (n.d.). Nitrile reduction. Wikipedia.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of 3-(Aminomethyl)phenol. BenchChem.
  • University of Cambridge. (n.d.). Experiment 5: Reductions with Lithium Aluminium Hydride. Department of Chemistry.
  • Wikipedia contributors. (n.d.). Lithium aluminium hydride. Wikipedia.
  • Dickman, D. A., et al. (n.d.). Organic Syntheses Procedure. Organic Syntheses.
  • Pharmaffiliates. (n.d.). CAS No: 34231-22-6 | Chemical Name: [3-(Aminomethyl)phenyl]methanol. Pharmaffiliates.
  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry.
  • Myers, A. G. (n.d.). Chem 115. Andrew G. Myers Research Group, Harvard University.
  • LibreTexts Chemistry. (2020). 19.3: Reductions using NaBH4, LiAlH4.
  • National Center for Biotechnology Information. (n.d.). [3-(Aminomethyl)phenyl]methanol. PubChem.
  • PrepChem. (n.d.). Synthesis of 3-amino-benzoic acid. PrepChem.com.
  • ChemicalBook. (n.d.). 3-Cyanobenzaldehyde synthesis. ChemicalBook.
  • National Center for Biotechnology Information. (n.d.). (3-Aminophenyl)methanol. PMC.
  • IITian Explains. (2020, April 4). Borane as a Reducing Agent || Very Selective Reducer || IITian Explains. YouTube.
  • Google Patents. (n.d.). JPH09227490A - Production of 3-(or 4-)cyanobenzaldehyde.

Sources

Technical Support Center: Optimization of Work-up Procedures for (3-(Aminomethyl)phenyl)methanol Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for methodologies involving (3-(Aminomethyl)phenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and often complex challenges encountered during the work-up and purification of reactions utilizing this versatile bifunctional reagent. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your specific experimental context.

The primary challenge in handling this compound and its derivatives stems from its inherent physical properties. The molecule contains both a basic primary amine and a polar alcohol functional group, conferring high polarity and significant water solubility (approx. 91 g/L at 25°C)[1]. This amphoteric nature often complicates standard liquid-liquid extractions and purification, leading to issues like low recovery, emulsion formation, and difficulties in isolating the final product from aqueous media.

This document provides a series of troubleshooting guides and in-depth FAQs to address these specific issues directly.

Troubleshooting Guide: Common Work-Up Issues

This section is formatted as a direct, problem-solution guide for issues encountered in the laboratory.

Question 1: My product yield is significantly low after performing a standard aqueous work-up. Where is my product going?

Answer:

This is the most common issue and is almost always due to the high polarity and water solubility of your product, which is derived from the this compound backbone. The product preferentially remains in the aqueous layer during extraction with common non-polar organic solvents like dichloromethane (DCM) or ethyl acetate (EtOAc).

Potential Causes & Step-by-Step Solutions:

  • Cause A: High Product Solubility in the Aqueous Phase.

    • Solution 1: Employ the "Salting Out" Technique. Before extraction, saturate the aqueous layer with a salt like sodium chloride (NaCl) or ammonium sulfate[2][3]. This increases the ionic strength of the aqueous phase, decreasing the solubility of polar organic molecules and forcing them into the organic layer.

    • Solution 2: Use a More Polar Extraction Solvent. If your product is particularly polar, standard solvents may be ineffective. Perform multiple, sequential extractions (e.g., 5-7 times) with a more polar solvent like ethyl acetate. For highly challenging separations, a mixture of solvents, such as 10:1 DCM/Isopropanol, can be effective, though solvent removal will require higher temperatures.

  • Cause B: Incorrect pH of the Aqueous Phase.

    • Solution: Adjust the pH to Ensure Neutrality. Your product is amphoteric. To maximize its partition into the organic phase, it should be in its neutral, uncharged form. Ensure the aqueous phase is at a neutral to slightly basic pH (pH 7-8) before extraction. At acidic pH, the amine group will be protonated (R-NH₃⁺), forming a highly water-soluble salt.

Question 2: I'm getting intractable emulsions during my liquid-liquid extraction that won't separate.

Answer:

Emulsion formation is common when working with amino compounds, which can act as surfactants, especially after acid-base washes where salts are formed. These fine, dispersed particles stabilize the interface between the organic and aqueous layers.

Potential Causes & Step-by-Step Solutions:

  • Cause A: Surfactant-like Behavior of Amine Salts.

    • Solution 1: Add Brine. Break up emulsions by washing with a saturated NaCl solution. The high ionic strength helps to coalesce the dispersed droplets[4].

    • Solution 2: Filtration. Pass the entire emulsified mixture through a pad of Celite® or glass wool. This can physically disrupt the emulsion layer.

    • Solution 3: Centrifugation. If available, centrifuging the mixture is a highly effective method for forcing the separation of layers.

    • Solution 4: Dilution. Diluting the organic layer with more solvent can sometimes break an emulsion, though this is a last resort as it increases solvent volume[4].

Question 3: How can I remove unreacted starting materials or polar byproducts that co-extract with my product?

Answer:

This requires leveraging the acid-base properties of the functional groups on your molecule of interest versus the impurities. An acid-base extraction is a powerful in-workup purification technique.

Potential Causes & Step-by-Step Solutions:

  • Cause A: Impurities with Similar Polarity.

    • Solution: Perform an Acid-Base Extraction.

      • To Remove Basic Impurities (e.g., unreacted starting amine): If your final product is neutral (e.g., you've acylated the amine), wash the organic layer with a dilute acid like 1M HCl. The basic impurities will become protonated salts and move into the aqueous layer. Then, wash with saturated sodium bicarbonate to neutralize any remaining acid before drying.

      • To Remove Acidic Impurities (e.g., carboxylic acid reagents): Wash the organic layer with a dilute base like 1M NaOH or saturated NaHCO₃. The acidic impurities will be deprotonated and extracted into the aqueous phase.

      • To Isolate Your Amphoteric Product: You can selectively move your product between layers. Acidifying the aqueous phase will protonate the amine, making it water-soluble and allowing you to wash away neutral organic impurities. Subsequently, basifying the aqueous layer to pH 7-8 will neutralize your product, allowing it to be extracted back into a fresh organic phase.

Caption: Workflow for an acid wash to remove basic impurities.

Frequently Asked Questions (FAQs)

FAQ 1: What is the best approach for purifying this compound derivatives by flash column chromatography?

Purifying polar amines on standard silica gel can be challenging due to strong interactions between the basic amine and the acidic silanol groups on the silica surface. This often leads to significant peak tailing, poor separation, and sometimes irreversible adsorption of the product to the column.

Recommendations:

  • Mobile Phase Modification: The most effective strategy is to add a basic modifier to your eluent system to suppress the unwanted interactions.

    • Add 0.5-2% triethylamine (Et₃N) to your mobile phase (e.g., DCM/Methanol/Et₃N 90:10:1).

    • Alternatively, a solution of ammonium hydroxide in methanol can be used as the polar component of the eluent.

  • Solvent System Selection: A gradient elution is typically required.

    • Start with a less polar system like 98:2 DCM/Methanol (with 1% Et₃N).

    • Gradually increase the polarity to 90:10 DCM/Methanol (with 1% Et₃N).

  • Alternative Stationary Phases: If issues persist, consider using a different stationary phase.

    • Alumina (basic or neutral): Can be a good alternative to silica for basic compounds.

    • Reversed-Phase (C18) Silica: This is an excellent option for polar compounds. You would use a polar mobile phase like water/acetonitrile or water/methanol, often with a modifier like formic acid or TFA to ensure good peak shape[5].

ParameterRecommendation for Silica Gel Chromatography
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Mobile Phase Dichloromethane / Methanol Gradient
Basic Modifier 0.5 - 2% Triethylamine (Et₃N) or Ammonium Hydroxide (NH₄OH)
Typical Gradient Start: 1-2% MeOH in DCM; End: 10-15% MeOH in DCM
Detection UV at 254 nm or a stain (e.g., ninhydrin for primary amines)
FAQ 2: My product "oils out" during recrystallization instead of forming crystals. What should I do?

"Oiling out" occurs when the melting point of your impure product is depressed below the boiling point of the recrystallization solvent. It indicates either a very high level of impurity or a poor choice of solvent.

Troubleshooting Steps:

  • Pre-Purify by Chromatography: Do not attempt to recrystallize highly impure, oily crude products. First, perform flash column chromatography to remove the bulk of the impurities and obtain a semi-pure solid or viscous oil. This is the most reliable solution[6].

  • Adjust the Solvent System:

    • If the compound oils out, the solvent may be too nonpolar. Add a small amount of a more polar "anti-solvent" dropwise to the hot mixture until the oil just redissolves, then allow it to cool slowly[6].

    • Alternatively, try a completely different solvent system. Good starting points for these polar molecules are isopropanol/water, ethanol/ethyl acetate, or toluene.

  • Induce Crystallization: If the solution remains clear upon cooling (supersaturation), induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface or by adding a seed crystal of the pure compound[6].

Caption: Decision workflow for troubleshooting common work-up problems.

Detailed Experimental Protocols

Protocol 1: Optimized Liquid-Liquid Extraction for a Polar Amine Product

This protocol assumes the reaction was performed in an organic solvent (e.g., THF, DCM) and needs to be worked up with an aqueous wash.

Materials:

  • Crude reaction mixture

  • Ethyl Acetate (EtOAc)

  • Deionized Water

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Separatory Funnel

  • Erlenmeyer Flasks

  • Rotary Evaporator

Procedure:

  • Solvent Removal: If the reaction was conducted in a water-miscible solvent like THF or Methanol, remove it under reduced pressure using a rotary evaporator.

  • Redissolve: Dissolve the crude residue in a generous volume of Ethyl Acetate (e.g., 100 mL for a 10 mmol scale reaction).

  • Initial Wash & pH Check: Transfer the organic solution to a separatory funnel. Add an equal volume of deionized water. Check the pH of the aqueous layer and adjust to ~7-8 with dilute NaHCO₃ if necessary. Shake gently and allow the layers to separate. Drain the aqueous layer.

  • Salting Out: Add an equal volume of saturated brine solution to the separatory funnel. Shake vigorously for 30-60 seconds. Allow the layers to separate.

  • Sequential Extractions: Drain the aqueous brine layer. To maximize recovery, re-extract the aqueous layer with two additional portions of Ethyl Acetate. Combine all organic layers. Note: For extremely water-soluble products, it may be necessary to back-extract the aqueous phase 5-7 times.

  • Final Wash: Wash the combined organic layers one final time with brine to remove residual water.

  • Drying: Drain the organic layer into an Erlenmeyer flask and add a suitable amount of anhydrous Na₂SO₄. Swirl the flask; if the drying agent clumps together, add more until some remains free-flowing. Let it sit for 15-20 minutes.

  • Concentration: Filter the organic solution to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, which can then be further purified.

Protocol 2: Flash Column Chromatography with a Basic Modifier

This protocol describes the purification of a polar amine using silica gel chromatography.

Materials:

  • Crude product from Protocol 1

  • Silica Gel (230-400 mesh)

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Triethylamine (Et₃N)

  • Glass chromatography column

  • Fraction collection tubes

  • TLC plates and chamber

Procedure:

  • Prepare the Eluent: Prepare two stock solutions of the mobile phase.

    • Solvent A (Non-polar): 100% DCM with 1% v/v Et₃N.

    • Solvent B (Polar): 95:5 DCM/MeOH with 1% v/v Et₃N.

  • Pack the Column: Prepare a slurry of silica gel in Solvent A and carefully pack the column, ensuring no air bubbles are trapped.

  • Load the Sample: Dissolve your crude product in a minimal amount of DCM. If it is not fully soluble, add MeOH dropwise until it dissolves. In a separate flask, add a small amount of silica gel to this solution and concentrate it to a dry, free-flowing powder. This is your "dry load." Carefully add the dry load to the top of the packed column.

  • Run the Column:

    • Begin eluting with 100% Solvent A.

    • Gradually increase the proportion of Solvent B to increase the polarity. A typical gradient might be: 100% A -> 80:20 A:B -> 50:50 A:B -> 100% B.

    • Collect fractions throughout the elution process.

  • Monitor Fractions: Monitor the collected fractions by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 90:10 DCM/MeOH with 1% Et₃N).

  • Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified compound.

References

  • Organic Chemistry Tutor. (n.d.). Reductive Amination. Retrieved from Organic Chemistry Tutor website. [Link]

  • PubMed. (2008). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. Retrieved from PubMed website. [Link]

  • Google Patents. (n.d.). US4661606A - Extraction of amino acids from aqueous mixtures and quaternary ammonium salt intermediates produced therein.
  • Organic Syntheses. (n.d.). Benzyl alcohol, o-amino-. Retrieved from Organic Syntheses website. [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from Biotage website. [Link]

  • University of California, Los Angeles. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from UCLA Chemistry website. [Link]

Sources

Technical Support Center: Crystallization of (3-(Aminomethyl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of (3-(Aminomethyl)phenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the crystallization of this compound. By understanding the underlying principles and employing the troubleshooting strategies outlined below, you can enhance the efficiency and success of your crystallization experiments.

Introduction to this compound Crystallization

This compound is a versatile building block in pharmaceutical synthesis. Its structure, containing both a primary amine and a primary alcohol on a benzene ring, presents unique challenges and opportunities in crystallization. The presence of both hydrogen bond donor and acceptor groups dictates its crystal packing and can lead to the formation of various crystalline forms, including polymorphs and solvates.[1] A thorough understanding of its physicochemical properties is the foundation for developing robust crystallization processes.

Key Physicochemical Properties
PropertyValueSource
Molecular FormulaC8H11NO[2][3]
Molecular Weight137.18 g/mol [3]
pKa (Predicted)14.34 ± 0.10[2]
Solubility in Water91 g/L (25 °C)[2]
Storage Temperature2-8°C, inert atmosphere, dark place[2]

Frequently Asked Questions (FAQs)

Q1: My this compound is not crystallizing. What are the initial troubleshooting steps?

A1: The inability to induce crystallization is a common hurdle. Here’s a systematic approach to troubleshoot this issue:

  • Confirm Supersaturation: Crystallization requires a supersaturated solution. Ensure you have exceeded the solubility limit of this compound in your chosen solvent at the experimental temperature. If the concentration is too low, carefully evaporate the solvent or add an anti-solvent to induce supersaturation.

  • Solvent Selection is Critical: The choice of solvent significantly impacts solubility and crystal growth.

    • Protic vs. Aprotic Solvents: Due to the presence of amine and hydroxyl groups, protic solvents (e.g., water, methanol, ethanol) can form strong hydrogen bonds, potentially hindering the self-assembly required for crystallization. While it is soluble in water, consider using less polar solvents or solvent mixtures to reduce solubility and promote crystallization.

    • Solvent Mixtures: Employing a binary or ternary solvent system can provide finer control over solubility. A common strategy is to dissolve the compound in a good solvent and then add an anti-solvent to induce precipitation.

  • Control the Rate of Supersaturation: Rapidly generating supersaturation often leads to the formation of amorphous precipitates or oils.

    • Slow Cooling: If using temperature-dependent crystallization, a slower cooling rate allows more time for nucleation and ordered crystal growth.

    • Slow Anti-solvent Addition: When using an anti-solvent, add it dropwise to the solution with vigorous stirring to avoid localized high supersaturation.

  • Introduce Nucleation Sites:

    • Seeding: If you have a small amount of crystalline material, introduce a seed crystal into the supersaturated solution to initiate crystal growth.

    • Scratching: Gently scratching the inside of the glass vessel with a glass rod can create microscopic imperfections that serve as nucleation sites.

Q2: I'm observing oiling out instead of crystal formation. How can I prevent this?

A2: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This is often due to high supersaturation or the presence of impurities.

  • Reduce Supersaturation: Lower the initial concentration of your solution or slow down the rate at which you generate supersaturation (slower cooling or anti-solvent addition).

  • Solvent System Modification: The choice of solvent can influence the propensity for oiling out. Experiment with different solvents or solvent mixtures. Sometimes, a solvent that has a moderate solubility for the compound is better than one in which it is highly soluble.

  • Purification of the Starting Material: Impurities can inhibit crystallization and promote oiling. Ensure your this compound is of high purity. Recrystallization or column chromatography may be necessary.

  • Temperature Control: In some cases, operating at a slightly higher temperature can prevent oiling out by increasing the solubility and allowing for a more controlled approach to the metastable zone where crystallization occurs.

Q3: How do I choose the right solvent system for crystallization?

A3: The ideal solvent system should exhibit a steep solubility curve with temperature, meaning the compound is highly soluble at high temperatures and sparingly soluble at low temperatures.

  • Initial Screening: Perform small-scale solubility tests with a range of solvents of varying polarities (e.g., water, methanol, ethanol, isopropanol, acetone, ethyl acetate, toluene, heptane).

  • Binary Solvent Systems: A powerful technique is to use a pair of miscible solvents, one in which the compound is soluble (solvent) and one in which it is insoluble (anti-solvent). This allows for crystallization by anti-solvent addition.

  • Consider Hydrogen Bonding: Given the molecule's structure, solvents capable of hydrogen bonding will have a significant impact on solubility.[1] The solubility of similar amino acid-containing molecules is known to decrease with the increasing hydrophobic character of the alcohol solvent (methanol > ethanol > propanol).

Troubleshooting Guide: Advanced Challenges

Problem: Polymorphism - I'm getting different crystal forms in different experiments.

Understanding the Cause: Polymorphism is the ability of a solid material to exist in more than one form or crystal structure.[4] This is a critical consideration in drug development as different polymorphs can have different physical properties, including solubility and bioavailability. The presence of flexible amine and hydroxyl groups in this compound makes it susceptible to forming different hydrogen bonding networks, leading to polymorphism.[1]

Troubleshooting Strategies:

  • Controlled Crystallization Conditions: To obtain a specific polymorph consistently, you must meticulously control all crystallization parameters:

    • Solvent: The solvent can direct the formation of a particular polymorph.

    • Temperature: The temperature of crystallization can influence which polymorph is thermodynamically or kinetically favored.

    • Supersaturation: The level of supersaturation can affect the nucleation of different forms.

  • Characterization is Key: Use analytical techniques to identify and characterize the different polymorphs:

    • X-Ray Powder Diffraction (XRPD): Provides a unique fingerprint for each crystalline form.

    • Differential Scanning Calorimetry (DSC): Can distinguish between polymorphs based on their melting points and enthalpies of fusion.

    • Thermogravimetric Analysis (TGA): To assess the presence of solvates.

Problem: Formation of Solvates or Hydrates.

Understanding the Cause: Due to its hydrogen bonding capabilities, this compound can incorporate solvent molecules into its crystal lattice, forming solvates (with organic solvents) or hydrates (with water).

Troubleshooting Strategies:

  • Solvent Selection: To avoid solvate formation, choose solvents that are less likely to be incorporated into the crystal structure. Non-polar, aprotic solvents are less prone to forming solvates with this molecule.

  • Drying: If a hydrate or solvate is formed, it may be possible to remove the solvent by drying under vacuum at an elevated temperature. However, this can sometimes lead to a loss of crystallinity.

  • Water Activity Control: In aqueous-organic solvent mixtures, controlling the water activity can be a strategy to favor the formation of the anhydrous form over a hydrate.[5]

Experimental Protocols

Protocol 1: Cooling Crystallization from a Single Solvent
  • Solvent Screening: Determine a suitable solvent where this compound has high solubility at elevated temperatures and low solubility at room temperature (e.g., isopropanol, ethanol/water mixtures).

  • Dissolution: In a clean vessel, dissolve the compound in the minimum amount of the chosen solvent at an elevated temperature (e.g., 60-70 °C) with stirring until the solution is clear.

  • Cooling: Slowly cool the solution to room temperature. A controlled cooling rate (e.g., 10-20 °C/hour) is recommended.

  • Isolation: Once crystals have formed, collect them by filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any residual impurities.

  • Drying: Dry the crystals under vacuum at an appropriate temperature.

Protocol 2: Anti-Solvent Crystallization
  • Dissolution: Dissolve this compound in a "good" solvent (e.g., methanol, water) at room temperature.

  • Anti-Solvent Addition: Slowly add an "anti-solvent" (a solvent in which the compound is poorly soluble, e.g., ethyl acetate, toluene) to the stirred solution until turbidity is observed.

  • Maturation: Allow the solution to stir for a period (e.g., 1-2 hours) to allow for crystal growth.

  • Isolation and Drying: Follow steps 4-6 from Protocol 1.

Visualizing Crystallization Logic

Crystallization_Troubleshooting start Start Crystallization Experiment supersaturation Generate Supersaturation Cooling Anti-solvent Addition Evaporation start->supersaturation outcome Observe Outcome supersaturation->outcome crystals Crystals Formed outcome->crystals Success no_crystals No Crystals / Clear Solution outcome->no_crystals Failure oil_out Oiling Out outcome->oil_out Failure troubleshoot_no_crystals Troubleshoot No Crystals Increase Concentration Add Anti-solvent Seed / Scratch no_crystals->troubleshoot_no_crystals troubleshoot_oil Troubleshoot Oiling Decrease Supersaturation Rate Change Solvent Purify Material oil_out->troubleshoot_oil troubleshoot_no_crystals->supersaturation troubleshoot_oil->supersaturation

Caption: Troubleshooting workflow for crystallization.

References

  • (3-Aminophenyl)methanol - PMC - NIH. (n.d.). Retrieved from [Link]

  • Solubilities of Amino Acids in Different Mixed Solvents. (n.d.). Retrieved from [Link]

  • [3-(Aminomethyl)phenyl]methanol | C8H11NO | CID 21880609 - PubChem. (n.d.). Retrieved from [Link]

  • The Methods to Crystallize Anhydrous L-Phenylalanine from Methanol-Water Solution. (n.d.). Retrieved from [Link]

  • Polymorphism in N-(3-Hydroxyphenyl)-3-methoxybenzamide - MDPI. (n.d.). Retrieved from [Link]

Sources

analytical troubleshooting for (3-(Aminomethyl)phenyl)methanol characterization

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've frequently guided researchers through the complexities of characterizing novel and existing chemical entities. (3-(Aminomethyl)phenyl)methanol, with its dual amine and alcohol functionalities, presents a unique set of analytical challenges. Its basic nature can lead to chromatographic difficulties, while its potential for hydrogen bonding and salt formation can complicate spectroscopic and thermal analysis.

This technical support guide is structured to address the most common and critical issues encountered during the characterization of this compound. We will move from high-level frequently asked questions to deep, technique-specific troubleshooting, providing not just the "what" but the fundamental "why" behind each recommendation.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental physicochemical properties of this compound that I should be aware of?

A1: Understanding the basic properties is the first step to successful analysis. The molecule's structure dictates its behavior in every analytical technique.

PropertyValueSource / Comment
Molecular Formula C₈H₁₁NO[1][2]
Molecular Weight 137.18 g/mol [1][2][3][4]
Monoisotopic Mass 137.084063974 Da[1]
Appearance Typically a solid[3]
Key Functional Groups Primary amine (-CH₂NH₂), Primary alcohol (-CH₂OH), Aromatic ringThe amine group is basic; the alcohol is neutral.
Primary Hazards Corrosive, causes severe skin burns and eye damage.[1][5]
Common Salt Form Hydrochloride (HCl) salt is frequently used.

Q2: I'm seeing a lot of variability in my results. Could this be related to the sample source or stability?

A2: Absolutely. This compound can be susceptible to oxidation and can readily absorb atmospheric carbon dioxide to form a carbonate salt on the amine. This can lead to the appearance of new impurity peaks in your chromatogram or unexpected ions in your mass spectrum. It is crucial to store the material under an inert atmosphere (Nitrogen or Argon) and protect it from light[3]. Always use a freshly opened container or a sample that has been properly stored for quantitative analysis.

Q3: Why is my compound showing poor peak shape in Reverse-Phase HPLC?

A3: This is the most common issue for amine-containing compounds. The problem almost always stems from the interaction between the basic amine group and residual silanol groups on the surface of silica-based stationary phases (like C18). This leads to peak tailing. A detailed guide to fixing this is in the HPLC section below.

Troubleshooting Guide: High-Performance Liquid Chromatography (HPLC)

Effective HPLC analysis is critical for assessing the purity and stability of this compound. Poor chromatography can mask impurities and lead to inaccurate quantification.

Issue 1: Severe Peak Tailing

Symptom: Your peak for this compound is asymmetrical with a pronounced "tail." The tailing factor is significantly greater than 1.5.

Causality: The basic aminomethyl group (pKa likely around 9-10) can undergo strong, secondary ionic interactions with acidic, deprotonated silanol groups (Si-O⁻) on the silica packing material. This causes a portion of the analyte molecules to be retained longer than the main peak, resulting in tailing[6][7].

Troubleshooting Workflow:

HPLC_Tailing_Troubleshooting start Peak Tailing Observed for This compound q1 Are all peaks tailing? start->q1 system_issue System-Level Issue q1->system_issue Yes analyte_issue Analyte-Specific Issue q1->analyte_issue No, primarily analyte system_sol1 Check for dead volume (improperly seated fittings). system_issue->system_sol1 system_sol2 Check for column contamination or blockage (frit). system_issue->system_sol2 analyte_sol1 Modify Mobile Phase: - Increase buffer concentration. - Add competing base (e.g., 0.1% Triethylamine). - Adjust pH to ~2.5-3.0 to fully protonate amine. analyte_issue->analyte_sol1 analyte_sol2 Change Stationary Phase: - Use a modern, high-purity, end-capped column. - Consider a phenyl-hexyl column for alternative selectivity. analyte_issue->analyte_sol2 analyte_sol3 Reduce Sample Load: - Inject a more dilute sample to check for mass overload. analyte_issue->analyte_sol3

Caption: Decision tree for troubleshooting HPLC peak tailing.

Step-by-Step Protocol: Optimizing HPLC Conditions
  • Start with a Robust Column: Use a modern, high-purity, fully end-capped C18 column. These columns have a much lower concentration of active silanol sites.

  • Mobile Phase pH Control (The Critical Factor):

    • Prepare a buffered aqueous mobile phase. A 20-50 mM phosphate or formate buffer is a good starting point.

    • Adjust the pH to between 2.5 and 3.5 using an appropriate acid (e.g., phosphoric acid or formic acid). At this pH, the amine group on your analyte will be fully protonated (R-NH₃⁺), and the silanol groups on the stationary phase will be fully protonated (Si-OH). This minimizes the problematic ionic interaction, leading to a sharp, symmetrical peak[8].

  • Add a Competing Base (If Tailing Persists):

    • If pH adjustment is not sufficient, add a small amount (0.05% - 0.1% v/v) of a competing base like triethylamine (TEA) or diethylamine (DEA) to your mobile phase.

    • Mechanism: These amine additives are small, basic molecules that preferentially bind to the active silanol sites, effectively "masking" them from your analyte. This is a classic and highly effective strategy[9].

  • Optimize Organic Modifier:

    • Acetonitrile is generally a good first choice. However, methanol can offer different selectivity due to its hydrogen-bonding properties[10].

    • If analyzing on a phenyl-type column, be aware that methanol can enhance π-π interactions, while acetonitrile can suppress them[10]. This can be used to modulate the retention and selectivity of your compound relative to its impurities.

  • Check for Column Overload: Inject a sample that is 10x more dilute. If the peak shape improves significantly, you may be overloading the column. Reduce the mass of analyte injected[9].

Troubleshooting Guide: NMR Spectroscopy

NMR is the primary tool for structural elucidation. For this compound, the key is proper sample preparation and understanding the behavior of exchangeable protons.

Issue 1: Broad or Missing -OH and -NH₂ Proton Signals

Symptom: You cannot clearly identify the hydroxyl and amine proton signals in your ¹H NMR spectrum, or they appear as a very broad, indistinct hump.

Causality: The protons on heteroatoms (Oxygen and Nitrogen) are "exchangeable." They can rapidly exchange with other acidic protons in the sample, including trace amounts of water in the deuterated solvent or with each other. This rapid exchange leads to signal broadening, a fundamental NMR phenomenon. In solvents like D₂O or CD₃OD, these protons will exchange with deuterium and become completely invisible in the ¹H spectrum.

Solutions:

  • Use an Aprotic Solvent: The best way to observe -OH and -NH₂ protons is to use a dry, aprotic deuterated solvent like DMSO-d₆ or CDCl₃. DMSO-d₆ is particularly effective as it forms hydrogen bonds with the analyte, slowing down the exchange rate and resulting in sharper -OH and -NH₂ signals.

  • Ensure Solvent Dryness: Use a fresh, sealed ampule of deuterated solvent. Older bottles of solvent stored with a screw-cap can absorb atmospheric moisture, which will exacerbate the exchange problem.

  • D₂O Shake: To confirm the identity of exchangeable protons, you can run your spectrum in an aprotic solvent (e.g., DMSO-d₆), then add a single drop of D₂O, shake the tube, and re-acquire the spectrum. The signals corresponding to the -OH and -NH₂ protons will disappear, confirming their assignment.

Issue 2: Poor Resolution and Broad Lineshapes for All Signals

Symptom: All peaks in your spectrum, including the sharp aromatic and CH₂ signals, are broad and poorly resolved.

Causality: This is almost always a sample preparation issue. High-quality NMR spectra require a homogeneous solution within a homogeneous magnetic field[11][12].

NMR Sample Preparation Workflow & Protocol:

graphdot cluster_prep Step 1: Preparation in Vial cluster_filter Step 2: Filtration cluster_final Step 3: Finalization weigh Weigh 5-10 mg of sample into a clean, dry vial. add_solvent Add ~0.6-0.7 mL of deuterated solvent (e.g., DMSO-d6). weigh->add_solvent dissolve Vortex or sonicate until fully dissolved. add_solvent->dissolve filter Filter solution through a pipette with a cotton or glass wool plug into a clean NMR tube. dissolve->filter cap Cap the NMR tube securely. filter->cap clean Wipe outside of tube with a lint-free wipe. cap->clean submit Submit for analysis. clean->submit

Caption: Recommended workflow for preparing high-quality NMR samples.

Key Protocol Steps:

  • Never add solid directly to the NMR tube. Always dissolve the sample in a separate vial first to ensure complete dissolution[13].

  • Filter the sample. Even if the solution appears clear, microscopic particulate matter can ruin the magnetic field homogeneity, causing broad lines. Filter the dissolved sample through a small plug of cotton or glass wool in a Pasteur pipette directly into the NMR tube[11][14][15].

  • Use the correct sample height. A sample depth of 4-5 cm (about 0.6-0.7 mL in a standard 5 mm tube) is optimal for the instrument to perform "shimming," the process of homogenizing the magnetic field[11].

Expected ¹H NMR Signals (Approx. Shifts)
Aromatic Protons (Ar-H): ~7.2-7.4 ppm (complex multiplet)
Hydroxymethyl Protons (-CH₂OH): ~4.6 ppm (singlet or doublet)
Aminomethyl Protons (-CH₂NH₂): ~3.8 ppm (singlet or doublet)
Alcohol Proton (-OH): Highly variable, broad (DMSO-d₆: ~5.3 ppm)
Amine Protons (-NH₂): Highly variable, broad (DMSO-d₆: ~2-3 ppm)

Note: These are estimations. Actual shifts depend on solvent and concentration.

Troubleshooting Guide: Mass Spectrometry (MS)

MS is essential for confirming molecular weight and providing fragmentation data for structural verification.

Issue: Ambiguous Fragmentation Pattern in ESI-MS/MS

Symptom: You are performing a collision-induced dissociation (CID) experiment on the protonated molecule ([M+H]⁺, m/z 138.1) but are unsure how to interpret the resulting fragments.

Causality: The fragmentation of benzylamines under CID conditions is well-studied. The molecule will break apart at its weakest bonds and in ways that form stable fragment ions. For this compound, there are two primary labile sites: the C-N bond of the aminomethyl group and the C-O bond of the hydroxymethyl group.

Predicted Fragmentation Pathways:

MS_Fragmentation parent This compound [M+H]⁺ m/z 138.1 frag1 Loss of Ammonia (NH₃) [M+H - NH₃]⁺ m/z 121.1 parent->frag1 - NH₃ frag2 Loss of Water (H₂O) [M+H - H₂O]⁺ m/z 120.1 parent->frag2 - H₂O frag3 Benzyl Cation Formation [C₇H₇]⁺ m/z 91.1 frag1->frag3 - CH₂O

Caption: Predicted ESI-MS/MS fragmentation pathways for protonated this compound.

Interpretation:

  • Loss of Ammonia (m/z 121.1): This is a very common and expected fragmentation pathway for protonated benzylamines[16][17]. The resulting ion is a 3-(hydroxymethyl)benzyl cation. This is often the most intense fragment ion.

  • Loss of Water (m/z 120.1): The protonated molecule can also lose water from the hydroxymethyl group, forming a 3-(aminomethyl)benzyl cation.

  • Formation of Tropylium Ion (m/z 91.1): A further fragmentation of the m/z 121.1 ion via the loss of formaldehyde (CH₂O) can lead to a benzyl cation, which may rearrange to the very stable tropylium ion[18][19]. The presence of this ion is a strong indicator of a benzyl-type structure.

By looking for these specific mass losses (Δm = 17.03 for NH₃, Δm = 18.01 for H₂O), you can confidently confirm the structure of your parent compound.

References

  • CHROMacademy. HPLC Troubleshooting Guide - Peak Tailing. Available from: [Link]

  • Ricci, A., et al. (2004). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Journal of Mass Spectrometry, 39(8), 904-13. Available from: [Link]

  • Gao, J., et al. (2007). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Journal of the American Society for Mass Spectrometry, 18(6), 1043-52. Available from: [Link]

  • Gao, J., et al. (2007). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Stevens Institute of Technology. Available from: [Link]

  • Restek Corporation. (2014). Troubleshooting HPLC- Tailing Peaks. Available from: [Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. Available from: [Link]

  • Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Available from: [Link]

  • ResearchGate. Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations | Request PDF. Available from: [Link]

  • ResearchGate. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines | Request PDF. Available from: [Link]

  • University of Potsdam. NMR Sample Preparation. Available from: [Link]

  • University of Leicester. How to Prepare Samples for NMR. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 21880609, [3-(Aminomethyl)phenyl]methanol. Available from: [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. Available from: [Link]

  • University of Ottawa. How to make an NMR sample. Available from: [Link]

  • Iowa State University. NMR Sample Preparation. Available from: [Link]

  • Pharmaffiliates. [3-(Aminomethyl)phenyl]methanol. Available from: [Link]

  • AZoM. (2024). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. Available from: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available from: [Link]

  • Mckay, B. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. CORA. Available from: [Link]

  • Phenomenex. Investigation of the Impact of Using Different Mobile Phase Ratios of Acetonitrile to Methanol on Reversed Phase Phenyl Selectivity. Available from: [Link]

  • Wang, Z., et al. (2024). Development of a Triphenylmethyl Alkylation Pre-Column Derivatization Method for HPLC Quantitative Analysis of Chemically Unstable Halogenated Compounds. ACS Omega. Available from: [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available from: [Link]

Sources

Technical Support Center: A Researcher's Guide to Mitigating Impurities in Commercial (3-(Aminomethyl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for (3-(Aminomethyl)phenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with impurities in commercial batches of this versatile building block. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your research and development projects.

Introduction: The Challenge of Purity

This compound is a key intermediate in the synthesis of a wide array of pharmaceutical compounds. The presence of impurities, even in trace amounts, can have significant repercussions, leading to unwanted side reactions, reduced yields, and compromised biological activity of the final product. This guide offers practical, field-proven insights into identifying, quantifying, and mitigating these impurities.

Part 1: Frequently Asked Questions (FAQs) about Impurities

This section addresses common questions researchers encounter when working with commercial this compound.

Q1: What are the most common types of impurities found in commercial this compound?

Impurities in commercial this compound can be broadly categorized into two main classes:

  • Process-Related Impurities: These are substances that originate from the manufacturing process. The most common synthetic routes to this compound involve the reduction of either 3-nitrobenzyl alcohol or 3-cyanobenzyl alcohol. Consequently, process-related impurities may include:

    • Unreacted Starting Materials: Residual 3-nitrobenzyl alcohol or 3-cyanobenzyl alcohol.

    • Intermediates: Incomplete reduction of the nitro group can lead to the formation of 3-nitrosobenzyl alcohol or 3-(hydroxylamino)benzyl alcohol.

    • By-products: Side reactions can generate isomeric impurities, such as 2-(aminomethyl)phenyl)methanol and 4-(aminomethyl)phenyl)methanol, if the initial starting material contained isomeric precursors.

  • Degradation Products: These impurities form due to the decomposition of this compound during storage or handling. As a benzylamine and a benzyl alcohol, it is susceptible to oxidation. Common degradation products include:

    • 3-(Aminomethyl)benzaldehyde: Oxidation of the benzyl alcohol functionality.

    • 3-(Hydroxymethyl)benzoic acid: Further oxidation of the aldehyde.

    • Dimeric impurities: Formed through intermolecular reactions.

Q2: How can I quickly assess the purity of my commercial this compound?

A rapid preliminary assessment of purity can be performed using Thin-Layer Chromatography (TLC). By spotting the commercial sample alongside a reference standard (if available) on a silica gel plate and eluting with an appropriate solvent system (e.g., a mixture of dichloromethane and methanol or ethyl acetate and hexane), you can visualize the presence of multiple spots, indicating impurities.

Q3: What analytical techniques are recommended for definitive purity analysis and impurity profiling?

For a comprehensive and quantitative analysis, the following techniques are recommended:

  • High-Performance Liquid Chromatography (HPLC): This is the most powerful technique for separating and quantifying non-volatile impurities. A reversed-phase C18 column with a UV detector is typically used.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for identifying and quantifying volatile and semi-volatile impurities. Derivatization of the amine and alcohol groups may be necessary to improve volatility.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information about the main component and any significant impurities present.

Q4: My this compound has a yellow or brownish tint. Is it still usable?

A colored appearance often indicates the presence of oxidation products or other chromophoric impurities. While the material might still be suitable for some applications, for sensitive syntheses, purification is highly recommended to remove these colored impurities.

Part 2: Troubleshooting Guides for Purification

This section provides practical solutions to common problems encountered during the purification of this compound.

Troubleshooting Recrystallization

Problem 1: Oiling Out - The compound separates as an oil instead of crystals.

  • Causality: "Oiling out" typically occurs when the melting point of the impure compound is depressed to below the temperature of the crystallization solution. It can also happen if the chosen solvent is too nonpolar for the compound.

  • Solutions:

    • Add a More Polar Co-solvent: To the hot, oily solution, add a small amount of a more polar solvent (e.g., methanol if you are using a less polar solvent like ethyl acetate) dropwise until the oil dissolves. Then, allow the solution to cool slowly.

    • Re-dissolve and Change Solvent: Decant the hot solvent from the oil. Dissolve the oil in a minimal amount of a different, more polar hot solvent and attempt recrystallization again.

    • Pre-purification: If the material is highly impure, consider a preliminary purification by column chromatography to remove the bulk of the impurities before attempting recrystallization.

Problem 2: No Crystal Formation Upon Cooling.

  • Causality: This usually indicates that the solution is not sufficiently saturated (too much solvent was used) or that the solution is supersaturated and requires nucleation to begin crystallization.

  • Solutions:

    • Concentrate the Solution: Gently heat the solution to boil off some of the solvent, thereby increasing the concentration of the compound. Allow it to cool again.

    • Induce Crystallization:

      • Scratching: Gently scratch the inside of the flask at the surface of the liquid with a glass rod. The microscopic scratches on the glass can provide nucleation sites.[1]

      • Seeding: Add a tiny crystal of pure this compound to the cooled solution to act as a template for crystal growth.[1]

      • Further Cooling: Place the flask in an ice bath to further decrease the solubility of the compound.

Problem 3: Low Recovery of Purified Product.

  • Causality: Significant loss of product can occur if too much solvent is used for recrystallization or for washing the crystals, or if the product has considerable solubility in the cold solvent.

  • Solutions:

    • Use Minimal Solvent: During dissolution, add the hot solvent in small portions until the solid just dissolves.

    • Use Ice-Cold Washing Solvent: Always wash the collected crystals with a minimal amount of ice-cold solvent to minimize dissolution of the product.

    • Second Crop of Crystals: Concentrate the mother liquor (the solution from which the crystals were filtered) and cool it again to obtain a second, though likely less pure, crop of crystals.

Troubleshooting Column Chromatography

Problem 1: Poor Separation of Compound and Impurities (Overlapping Bands).

  • Causality: The chosen eluent system may not have the optimal polarity to effectively separate the components. The column may also be overloaded with the sample.

  • Solutions:

    • Optimize the Eluent System: Use TLC to test different solvent mixtures to find an eluent that provides good separation between the desired compound and the impurities (aim for a retention factor, Rf, of ~0.3-0.4 for the product). A common starting point is a gradient of dichloromethane to methanol or ethyl acetate in hexanes. Adding a small amount of a basic modifier like triethylamine (0.1-1%) can improve the peak shape of amines by neutralizing acidic sites on the silica gel.

    • Reduce Sample Load: Do not overload the column. As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel.

    • Use a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity. This can help to first elute the less polar impurities and then the product, followed by more polar impurities.

Problem 2: Tailing of the Product Band on the Column.

  • Causality: Tailing is often observed for polar compounds like amines on silica gel due to strong interactions with the acidic silanol groups.

  • Solutions:

    • Add a Basic Modifier: Incorporate a small amount of a base, such as triethylamine or pyridine (0.1-1%), into the eluent to compete with the amine for binding to the active sites on the silica gel.

    • Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina or a deactivated silica gel.

Part 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for the purification and analysis of this compound.

Protocol 1: Purification by Recrystallization

This protocol is suitable for purifying this compound that is moderately impure.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., isopropanol/water, ethyl acetate/hexane)

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude material in various solvents at room and elevated temperatures to find a suitable recrystallization solvent. A good solvent will dissolve the compound when hot but not when cold. A mixture of solvents, such as isopropanol and water, can be effective.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the hot recrystallization solvent and heat the mixture on a hot plate with gentle swirling until the solid completely dissolves.[2][3][4]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper in a pre-warmed funnel to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[4][5] Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collection of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[2]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Allow the crystals to dry completely, either by air-drying or in a vacuum oven at a low temperature.

Protocol 2: Purification by Column Chromatography

This method is ideal for separating impurities with different polarities from the desired product.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Eluent (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes, with 0.5% triethylamine)

  • Chromatography column

  • Sand

  • Collection tubes

Procedure:

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column and allow it to pack evenly, ensuring no air bubbles are trapped.

    • Add a thin layer of sand on top of the silica gel to protect the surface.[6]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the initial mobile phase.

    • Carefully load the sample onto the top of the silica gel.

  • Elution:

    • Begin eluting with the mobile phase, starting with a low polarity and gradually increasing it if necessary.

    • Collect fractions in separate tubes.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify which fractions contain the pure product.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol 3: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol provides a method for the quantitative analysis of this compound and its non-volatile impurities.

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 250 mm, 5 µm particle size
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B 0.1% Trifluoroacetic acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm and 254 nm
Injection Volume 10 µL

Procedure:

  • Sample Preparation: Prepare a solution of the this compound sample in the initial mobile phase (e.g., 1 mg/mL).

  • Standard Preparation: Prepare a standard solution of known concentration of a reference standard of this compound in the same diluent.

  • Analysis: Inject the sample and standard solutions into the HPLC system and record the chromatograms.

  • Quantification: Determine the purity of the sample by comparing the peak area of the main component to the total area of all peaks, or by using the external standard method for more accurate quantification.

Part 4: Visualization of Workflows and Impurity Formation

Impurity Formation Pathways

The following diagram illustrates the potential formation of process-related impurities during the synthesis of this compound from 3-nitrobenzyl alcohol.

G cluster_0 Synthesis and Impurity Formation A 3-Nitrobenzyl Alcohol (Starting Material) B Incomplete Reduction A->B E This compound (Final Product) A->E Reduction C 3-Nitrosobenzyl Alcohol (Intermediate Impurity) B->C D 3-(Hydroxylamino)benzyl Alcohol (Intermediate Impurity) B->D

Caption: Potential impurity formation from incomplete reduction.

General Purification Workflow

This diagram outlines the decision-making process for purifying commercial this compound.

G cluster_1 Purification Strategy start Commercial This compound purity_check Purity Assessment (TLC, HPLC, GC-MS) start->purity_check decision Purity Acceptable? purity_check->decision use_as_is Use Directly in Experiment decision->use_as_is Yes purification_method Select Purification Method decision->purification_method No recrystallization Recrystallization purification_method->recrystallization Moderate Impurity column_chromatography Column Chromatography purification_method->column_chromatography High Impurity/ Close Polarity final_product Pure This compound recrystallization->final_product column_chromatography->final_product

Caption: Decision workflow for purification.

References

  • BenchChem. (2025). Technical Support Center: Purification of 3-(2-Aminopropyl)benzyl alcohol.
  • SIELC Technologies. (n.d.). Separation of 4-Aminobenzyl alcohol on Newcrom R1 HPLC column.
  • BenchChem. (2025). Technical Support Center: Synthesis of 4-Aminobenzyl Alcohol.
  • Google Patents. (n.d.).
  • BenchChem. (2025).
  • LibreTexts Chemistry. (n.d.).
  • BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 3-(Aminomethyl)phenol.
  • Pharmaceutical Outsourcing. (2012).
  • Ghosh, D., et al. (2005). Pathways in the degradation of hydrolyzed alcohols of butyl benzyl phthalate in metabolically diverse Gordonia sp. strain MTCC 4818. PubMed.
  • Phale, P. S., et al. (2003). Metabolism of benzyl alcohol via catechol ortho-pathway in methylnaphthalene-degrading Pseudomonas putida CSV86. PubMed.
  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
  • CUNY. (2025).
  • Reddit. (2014).
  • ACS Publications. (2014). Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide.
  • NovaBioAssays. (n.d.).
  • YouTube. (2020). How To Recrystallize A Solid.

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Technical Support Center: Enhancing the Stability of (3-(Aminomethyl)phenyl)methanol in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (3-(Aminomethyl)phenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of this compound in solution. By understanding the underlying chemical principles and degradation pathways, you can effectively enhance the stability of your experimental and formulated solutions.

I. Understanding the Molecule: Key Structural Features and Inherent Instabilities

This compound is a versatile building block in pharmaceutical and chemical synthesis. Its structure, featuring a primary benzylic amine and a primary benzylic alcohol on a phenyl ring, dictates its reactivity and stability profile.

  • Benzylic Alcohol: The hydroxyl group is susceptible to oxidation, forming the corresponding aldehyde and potentially further to a carboxylic acid.

  • Benzylic Amine: The primary amine is a nucleophile and can also be oxidized, often leading to imines and subsequent condensation or degradation products.[1]

  • Combined Functionality: The presence of both an amino and a hydroxyl group on the same aromatic scaffold can lead to complex degradation profiles, influenced by intramolecular interactions and the solution environment.[2]

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered when working with this compound in solution.

Q1: My solution of this compound is turning yellow/brown over time. What is happening?

A1: Discoloration is a common indicator of degradation, likely due to oxidation. Both the benzylic alcohol and the benzylic amine are susceptible to oxidation, which can lead to the formation of conjugated systems and colored byproducts. The initial step is often the oxidation of the alcohol to an aldehyde or the amine to an imine.[1] These intermediates can then undergo further reactions, including polymerization, leading to colored impurities.

Troubleshooting Steps:

  • Deoxygenate your solvent: Before preparing your solution, sparge the solvent with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen.

  • Work under an inert atmosphere: Prepare and handle your solutions in a glove box or under a blanket of inert gas to minimize exposure to air.

  • Use antioxidants: Consider adding a small amount of a suitable antioxidant. See the "Stabilization Strategies" section for recommendations.

Q2: I am observing a loss of potency or unexpected peaks in my HPLC analysis. What are the likely degradation products?

A2: The primary degradation pathways for this compound are oxidation and potentially condensation reactions.

  • Oxidation Products:

    • Oxidation of the alcohol group can form 3-(aminomethyl)benzaldehyde.

    • Further oxidation can lead to 3-(aminomethyl)benzoic acid.

    • Oxidation of the amine group can result in the formation of an imine, which may then hydrolyze or polymerize.[3]

  • Condensation Products: The initial oxidation products can react with the parent compound. For example, the aldehyde can react with the amine of another molecule to form a Schiff base (imine).

The following diagram illustrates the potential primary degradation pathways:

DegradationPathways cluster_main Degradation of this compound Parent This compound Aldehyde 3-(Aminomethyl)benzaldehyde Parent->Aldehyde Oxidation (Alcohol) Imine Imine Intermediate Parent->Imine Oxidation (Amine) Acid 3-(Aminomethyl)benzoic acid Aldehyde->Acid Further Oxidation Condensation Condensation Products Aldehyde->Condensation Condensation with Parent Imine->Condensation Condensation

Caption: Potential degradation pathways of this compound.

Q3: How does pH affect the stability of my solution?

A3: The pH of your solution is a critical factor influencing the stability of this compound. The amino group has a pKa in the basic range, meaning it will be protonated (form -NH3+) in acidic to neutral solutions.[4]

  • Acidic pH (pH < 7): The protonated amine is less nucleophilic and generally more resistant to oxidation. Therefore, acidic conditions can enhance stability against amine-related degradation. However, very low pH could potentially catalyze other reactions.

  • Neutral to Alkaline pH (pH ≥ 7): The free amine (-NH2) is more reactive and susceptible to oxidation.[1] Alkaline conditions can also deprotonate the hydroxyl group, forming an alkoxide, which is highly susceptible to oxidation. Many phenolic compounds show instability at high pH.[5][6]

Recommendation: For general use, buffering your solution to a slightly acidic pH (e.g., pH 4-6) is a good starting point to improve stability.

Q4: I need to heat my solution. What precautions should I take?

A4: Elevated temperatures will accelerate degradation. If heating is necessary:

  • Minimize heating time: Only heat the solution for the minimum time required.

  • Use the lowest effective temperature.

  • Maintain an inert atmosphere: Heating in the presence of oxygen will significantly increase the rate of oxidative degradation.

  • Consider pH: Ensure the solution is buffered to an optimal pH for stability before heating.

III. Stabilization Strategies: A Proactive Approach

Proactively stabilizing your solutions can save time and ensure the reliability of your results.

Stabilization StrategyMechanism of ActionKey Considerations
Control of pH Modulates the protonation state of the amino group, affecting its reactivity.A slightly acidic pH (4-6) is generally recommended. Use a non-reactive buffer system.
Inert Atmosphere Excludes molecular oxygen, a key reactant in oxidative degradation.Sparge solvents with N2 or Ar and handle solutions under an inert blanket.[7]
Use of Antioxidants Scavenge free radicals that can initiate and propagate oxidative degradation.[8]Use at low concentrations (e.g., 0.01-0.1%). Test for compatibility with your downstream application.
Chelating Agents Sequester trace metal ions (e.g., Fe2+, Cu2+) that can catalyze oxidation reactions.Add EDTA or DTPA at a low concentration (e.g., 0.01%).
Protection from Light Light can provide the energy to initiate photo-degradation pathways.Store solutions in amber vials or protect them from light.
Low-Temperature Storage Reduces the kinetic rate of all degradation reactions.Store solutions at recommended temperatures (e.g., 2-8°C), protected from light.

Recommended Antioxidants:

  • For Aqueous Solutions: Sodium metabisulfite, Ascorbic acid.

  • For Organic Solutions: Butylated hydroxytoluene (BHT), Butylated hydroxyanisole (BHA).

IV. Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the compound to identify potential degradation products and assess the stability-indicating nature of your analytical method.[9][10]

ForcedDegradation cluster_workflow Forced Degradation Workflow cluster_conditions Stress Conditions Start Prepare Stock Solution of This compound Stress Expose Aliquots to Stress Conditions Start->Stress Neutralize Neutralize/Quench Reactions Stress->Neutralize Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Oxidation Oxidative Stress (e.g., 3% H2O2, RT) Heat Thermal Stress (e.g., 80°C in solution) Light Photolytic Stress (ICH Q1B guidelines) Analyze Analyze by HPLC/LC-MS Neutralize->Analyze

Caption: Workflow for a forced degradation study.

Methodology:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., water, methanol, or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 8, 24 hours). Before analysis, neutralize with an equivalent amount of 0.1 M NaOH.

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for a specified time. Before analysis, neutralize with an equivalent amount of 0.1 M HCl.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature, protected from light, for a specified time.

  • Thermal Degradation: Incubate an aliquot of the stock solution at an elevated temperature (e.g., 80°C).

  • Photolytic Degradation: Expose an aliquot of the stock solution to light according to ICH Q1B guidelines.

  • Analysis: Analyze all stressed samples, along with a control sample (untreated stock solution), by a suitable analytical method such as HPLC with UV detection or LC-MS to identify and quantify any degradation products.

Protocol 2: Evaluating the Efficacy of Stabilizers

  • Prepare several identical solutions of this compound in your desired solvent system.

  • To each solution, add a different stabilizer or a combination of stabilizers (e.g., one with a pH 5 buffer, one with 0.1% ascorbic acid, one under a nitrogen overlay). Include a control with no stabilizers.

  • Store all solutions under the same accelerated stress conditions (e.g., 40°C, protected from light).

  • Analyze the samples at various time points (e.g., 0, 1, 3, 7, and 14 days) using a validated stability-indicating HPLC method.

  • Compare the rate of degradation of the parent compound and the formation of impurities in each stabilized solution relative to the control.

V. Concluding Remarks

The stability of this compound in solution is manageable with a proper understanding of its chemical vulnerabilities. Oxidative degradation is the primary concern, which can be effectively mitigated by controlling the pH, excluding oxygen, and using appropriate antioxidants. We recommend performing preliminary stability studies under your specific experimental conditions to determine the most effective stabilization strategy.

For further assistance or to discuss your specific application, please do not hesitate to contact our technical support team.

VI. References

  • Kinetics and mechanism of the oxidation of substituted benzylamines by cetyltrimethylammonium permanganate. Indian Academy of Sciences.

  • Lewis acid-catalyzed oxidation of benzylamines to benzamides. RSC Publishing.

  • The oxidative self-coupling reaction of benzylamine derivatives. ResearchGate.

  • Metal-Free Oxidative Coupling of Benzylamines to Imines under an Oxygen Atmosphere Promoted Using Salicylic Acid Derivatives as Organocatalysts. ACS Omega. 2016-11-04.

  • Selective oxidation of benzylamine. ResearchGate.

  • Benzylamine antioxidants: relationship between structure, peroxyl radical scavenging, lipid peroxidation inhibition, and cytoprotection. PubMed.

  • Why is that in zwitterions amino acids or compunds with amine and acid group are mentioned but not compounds with alchol and acid group?. Stack Exchange. 2017-11-05.

  • What happens to the functional groups of amino acids when subjected to very low pH?. Quora. 2018-11-16.

  • Amino Alcohols. Santa Cruz Biotechnology.

  • Forced Degradation Studies. SciSpace. 2016-12-14.

  • Forced Degradation to Develop Stability-indicating Methods. Pharmaceutical Outsourcing. 2012-01-01.

  • Amino Protecting Groups Stability. Organic Chemistry Portal.

  • Benzylamine antioxidants: relationship between structure, peroxyl radical scavenging, lipid peroxidation inhibition and cytoprotection. Journal of Medicinal Chemistry - ACS Publications.

  • [3-(Aminomethyl)phenyl]methanol. PubChem.

  • Forced Degradation Studies to Assess the Stability of Drugs and Products. ResearchGate.

  • How does pH Affect Amino Acids?. YouTube. 2023-10-02.

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. 2022-11-30.

  • Effect of pH on the stability of plant phenolic compounds. PubMed.

  • [3-(Aminomethyl)phenyl]methanol. Pharmaffiliates.

  • Effect of pH on the Stability of Plant Phenolic Compounds. ResearchGate.

  • m-aminomethylbenzyl alcohol; [3-(hydroxymethyl)phenyl]methylamine; 3-(aminomethyl)phenylmethanol. Chemrio.

  • [3-(Aminomethyl)phenyl]methanol, min 97%, 1 gram. Strem Chemicals.

  • 34231-22-6 [3-(aminomethyl)phenyl]methanol. Echemi.

  • Oxidation of benzylamine to form benzonitrile and dibenzylimine using different additives. ResearchGate.

  • Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity. NIH.

  • Amino-alcohol cyclization: selective synthesis of lactams and cyclic amines from amino-alcohols. Catalysis Science & Technology (RSC Publishing). 2013-09-17.

  • Enzymatic Mannich Reaction for the Synthesis of γ‑Chiral Amino. American Chemical Society.

  • Balancing Antioxidant, Hypolipidemic and Anti-inflammatory Activity in a Single Agent. ResearchGate.

  • Amino Alcohols. Alfa Chemistry.

  • Amino alcohols – Knowledge and References. Taylor & Francis.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to (Aminomethyl)phenyl)methanol Isomers: A Comparative Analysis for Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of medicinal chemistry, the spatial arrangement of functional groups within a molecule is paramount. Positional isomerism, where compounds share the same molecular formula but differ in the position of substituents on a core scaffold, can dramatically alter a molecule's physicochemical properties, biological activity, and overall suitability as a drug candidate.[1][2] This guide provides an in-depth comparative analysis of the ortho-, meta-, and para-isomers of (aminomethyl)phenyl)methanol, a versatile building block in pharmaceutical synthesis. Understanding the nuanced differences between these isomers is critical for making informed decisions in the early stages of drug discovery and development, ultimately leading to safer and more efficacious therapeutics.[3]

Physicochemical Properties: The Foundation of Isomeric Differentiation

The location of the aminomethyl (-CH₂NH₂) and hydroxymethyl (-CH₂OH) groups on the phenyl ring directly influences intermolecular and intramolecular forces, which in turn dictates key physicochemical parameters. These properties are not mere data points; they are critical predictors of a compound's behavior in biological systems, affecting everything from solubility and membrane permeability to its absorption, distribution, metabolism, and excretion (ADME) profile.[2]

For instance, the ortho-isomer has the potential for intramolecular hydrogen bonding between the adjacent amino and hydroxyl groups. This internal interaction can decrease its polarity and boiling point compared to the meta and para isomers, where intermolecular hydrogen bonding is more dominant. The para-isomer's symmetrical structure often leads to more efficient crystal packing, which can result in a higher melting point.[4]

Table 1: Comparative Physicochemical Properties of (Aminomethyl)phenyl)methanol Isomers

Propertyortho- Isomermeta- Isomerpara- Isomer
Structure
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IUPAC Name [2-(aminomethyl)phenyl]methanol[5][3-(aminomethyl)phenyl]methanol[4-(aminomethyl)phenyl]methanol
CAS Number 4152-92-5[5]34231-22-639895-56-2
Molecular Formula C₈H₁₁NO[5]C₈H₁₁NOC₈H₁₁NO
Molecular Weight 137.18 g/mol [5]137.18 g/mol 137.18 g/mol
Appearance --Off-White Solid[4]
Melting Point --80-82 °C[4][6]
Boiling Point --280.0 ± 20.0 °C (Predicted)[4][6]
pKa (Predicted) 14.28 ± 0.10[7]14.34 ± 0.10[8]14.44 ± 0.10[4][6]
XLogP3 -0.1[5]0.10.1[9]
Solubility -Soluble (91 g/L at 25°C)[8]Soluble in DMSO, Methanol[4][6]

Note: Data for some properties of the ortho- and meta-isomers are not as readily available in the compiled sources.

Synthesis of Isomers: A Generalized Approach

The synthesis of these isomers typically involves the reduction of a corresponding functional group on the benzene ring. A common and effective strategy is the reduction of a cyanobenzyl alcohol or a hydroxymethyl benzonitrile. This approach is favored for its high yield and the relative availability of starting materials.

The choice of reducing agent and reaction conditions is critical. For example, Raney nickel with hydrogen gas is a well-documented method for reducing the nitrile group to a primary amine, providing a clean and efficient conversion.[6][10]

SynthesisWorkflow Start Starting Material (e.g., 4-Hydroxymethylbenzonitrile) Reaction Reduction Reaction Start->Reaction Catalyst Catalyst & Conditions (e.g., Raney Nickel, H₂, 50 psi) Catalyst->Reaction Solvent Solvent System (e.g., Methanol/Ammonia) Solvent->Reaction Filtration Filtration (Remove Catalyst via Celite pad) Reaction->Filtration Concentration Concentration (Solvent removal under reduced pressure) Filtration->Concentration Product Final Product (e.g., (4-aminomethyl)phenyl)methanol) Concentration->Product

Caption: General workflow for the synthesis of (aminomethyl)phenyl)methanol isomers.

Exemplary Protocol: Synthesis of (4-aminomethyl)phenyl)methanol

This protocol is based on a referenced reduction of 4-hydroxymethylbenzonitrile.[6][11]

  • Reaction Setup: In a suitable pressure vessel, dissolve 4-hydroxymethylbenzonitrile (e.g., 2.0 g, 15 mmol) in a solution of methanol and ammonia (e.g., 100 mL).

  • Catalyst Addition: Carefully add Raney nickel (e.g., 0.5 g) to the solution. Causality Note: Raney nickel is a highly effective catalyst for nitrile hydrogenation. The ammonia in the solvent helps to prevent the formation of secondary and tertiary amine byproducts.

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to 50 psi with hydrogen and stir the reaction mixture at room temperature for approximately 20 hours.

  • Work-up: Once the reaction is complete (monitored by TLC or LC-MS), carefully vent the hydrogen gas. Filter the reaction mixture through a pad of celite to remove the Raney nickel catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product. In many cases, the resulting solid is of sufficient purity for subsequent steps.[6]

  • Verification: Confirm the identity and purity of the product using analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. A successful synthesis will show a mass spectrum peak corresponding to the product's mass plus a proton (M+H)+, around m/z 138.3.[6]

Comparative Biological & Pharmacological Significance

The true value of analyzing these isomers lies in their differential biological activities. The precise spatial orientation of the amino and hydroxyl groups dictates how the molecule interacts with biological targets like enzymes and receptors. A subtle shift from a para to a meta or ortho position can be the difference between a potent therapeutic agent and an inactive or even toxic compound.[1][3]

These isomers serve as key intermediates in the synthesis of a wide range of pharmaceuticals, including analgesics, anti-inflammatory agents, and dipeptidyl peptidase IV (DPP-4) inhibitors for diabetes treatment.[12][13] For example, the 3-(aminomethyl) moiety is a component of certain potent DPP-4 inhibitors, where the aminomethyl group forms a critical electrostatic interaction within the S2 pocket of the enzyme.[13] The choice of the meta-isomer is deliberate, as the ortho and para isomers would not position the aminomethyl group correctly for this crucial interaction.

ReceptorBinding cluster_receptor Enzyme Active Site cluster_ligands S1 S1 Pocket (Hydrophobic) S2 S2 Pocket (Electrostatic) Meta meta-Isomer Meta->S2 Correct Fit (Binding) Para para-Isomer Para->S1 Incorrect Fit (No Binding) AnalyticalWorkflow Sample Isomer Mixture Sample HPLC HPLC Injection (PFP or Phenyl Column) Sample->HPLC Separation Chromatographic Separation HPLC->Separation Detection UV Detection (254 nm) Separation->Detection Analysis Data Analysis (Chromatogram) Detection->Analysis Result Isomer Identification & Quantification Analysis->Result

Sources

In Vitro Validation of (3-(Aminomethyl)phenyl)methanol's Biological Activity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro validation of the biological activity of (3-(Aminomethyl)phenyl)methanol. It is designed for researchers, scientists, and drug development professionals seeking to characterize this and similar small molecules. We will delve into the rationale behind experimental choices, provide detailed protocols for robust assays, and present a comparative analysis with established compounds. Our focus will be on a hypothesized activity of this compound as a monoamine oxidase (MAO) inhibitor, a plausible target given its structural resemblance to known neuromodulatory agents.

Introduction: The Rationale for Investigating this compound

This compound is a small molecule featuring a benzylamine core. This structural motif is present in numerous biologically active compounds, including antifungal agents and molecules targeting the central nervous system.[1] The presence of an aminomethyl group attached to a phenyl ring suggests a potential interaction with monoamine transporters or enzymes, such as monoamine oxidases (MAOs).

MAOs are crucial enzymes responsible for the degradation of neurotransmitters like serotonin, dopamine, and norepinephrine.[2] Their inhibition can lead to increased levels of these neurotransmitters in the brain, a mechanism of action for several antidepressant and neuroprotective drugs. There are two main isoforms of MAO: MAO-A and MAO-B. Selective inhibitors of MAO-A are used to treat depression and anxiety, while MAO-B inhibitors are employed in the management of Parkinson's and Alzheimer's diseases.[3]

Given the structural characteristics of this compound, we hypothesize that it may act as an inhibitor of MAO-A and/or MAO-B. This guide will outline the in vitro assays necessary to validate this hypothesis and compare its potency and selectivity to well-characterized MAO inhibitors.

Comparative Framework: Selecting Appropriate Benchmarks

To contextualize the biological activity of this compound, it is essential to compare it against established compounds with known mechanisms of action. For our investigation into MAO inhibition, the following reference compounds are selected:

  • Clorgyline: A selective and irreversible inhibitor of MAO-A.

  • Selegiline: A selective and irreversible inhibitor of MAO-B.

  • Tranylcypromine: A non-specific MAO inhibitor, affecting both MAO-A and MAO-B.[3]

By comparing the inhibitory profile of this compound against these compounds, we can determine its potency, selectivity, and potential therapeutic relevance.

Experimental Validation: In Vitro Monoamine Oxidase (MAO) Inhibition Assay

The following protocol describes a fluorometric assay to determine the inhibitory activity of this compound on both MAO-A and MAO-B. This method is based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed oxidation of a substrate.[2]

Experimental Workflow

The overall workflow for the MAO inhibition assay is depicted below.

MAO_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Test_Compound Test Compound (this compound) Pre_incubation Pre-incubation: Enzyme + Inhibitor Test_Compound->Pre_incubation Ref_Inhibitors Reference Inhibitors (Clorgyline, Selegiline) Ref_Inhibitors->Pre_incubation MAO_Enzymes MAO-A & MAO-B Enzymes MAO_Enzymes->Pre_incubation Assay_Buffer Assay Buffer Assay_Buffer->Pre_incubation Reaction_Initiation Reaction Initiation: Add Substrate & Probe Pre_incubation->Reaction_Initiation Incubation Incubation Reaction_Initiation->Incubation Measurement Fluorescence Measurement Incubation->Measurement IC50_Calculation IC50 Calculation Measurement->IC50_Calculation Selectivity_Index Selectivity Index Determination IC50_Calculation->Selectivity_Index NET_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture Culture NET-expressing cells Cell_Plating Plate Cells Cell_Culture->Cell_Plating Test_Compound Prepare Test Compound Dilutions Add_Inhibitors Add Inhibitors Test_Compound->Add_Inhibitors Ref_Inhibitor Prepare Reference Inhibitor (e.g., Desipramine) Ref_Inhibitor->Add_Inhibitors Cell_Plating->Add_Inhibitors Add_Substrate Add Fluorescent Substrate Add_Inhibitors->Add_Substrate Incubation Incubation Add_Substrate->Incubation Measurement Measure Intracellular Fluorescence Incubation->Measurement IC50_Calculation IC50 Calculation Measurement->IC50_Calculation

Caption: Workflow for a cell-based NET inhibition assay.

NET Inhibition Protocol Outline

A detailed protocol for a NET inhibition assay would involve the following key steps:

  • Cell Culture: Utilize a cell line stably expressing the human norepinephrine transporter (hNET), such as MDCK-hNET cells. [4]2. Assay Preparation: Plate the cells in a 96-well plate and allow them to adhere. Prepare serial dilutions of this compound and a known NET inhibitor like desipramine.

  • Inhibition: Add the test compound and reference inhibitor to the cells and pre-incubate.

  • Substrate Uptake: Add a fluorescent NET substrate (commercially available in kits) to initiate uptake. [5]5. Measurement: After a defined incubation period, wash the cells and measure the intracellular fluorescence.

  • Data Analysis: Calculate the percent inhibition and determine the IC₅₀ value as described for the MAO assay.

Conclusion and Future Directions

This guide provides a robust framework for the initial in vitro characterization of this compound. The presented MAO inhibition assay, along with a proposed NET inhibition assay, allows for a comprehensive evaluation of its potential biological activity. The comparative approach, using well-defined reference compounds, is crucial for interpreting the significance of the obtained results.

Should this compound demonstrate potent and selective activity in these primary assays, further studies would be warranted. These could include:

  • Mechanism of Inhibition Studies: To determine if the inhibition is reversible or irreversible, and competitive or non-competitive.

  • Broader Selectivity Profiling: Screening against other monoamine transporters (e.g., dopamine and serotonin transporters) and a panel of receptors and enzymes to assess off-target effects.

  • In Vivo Studies: To evaluate the compound's pharmacokinetic properties and its effects in animal models of relevant diseases.

By following a systematic and comparative approach, researchers can efficiently validate the biological activity of novel small molecules like this compound and pave the way for further drug discovery and development efforts.

References

  • Stadler, A., et al. (2001). Synthesis and structure-activity relationships of phenyl-substituted benzylamine antimycotics: a novel benzylbenzylamine antifungal agent for systemic treatment. Journal of Medicinal Chemistry, 44(4), 566-78. [Link]

  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from [Link]

  • MDPI. (n.d.). Special Issue : In Silico and In Vitro Screening of Small Molecule Inhibitors. Retrieved from [Link]

  • Cell Biolabs, Inc. (n.d.). Monoamine Oxidase Assays. Retrieved from [Link]

  • RSC Publishing. (2023). Discovery of potential small molecule inhibitors against β-hCG: an in silico study with in vitro validation. RSC Chemical Biology, 4(11), 865-870. [Link]

  • BioIVT. (n.d.). NET Transporter Assay. Retrieved from [Link]

  • Assay Genie. (n.d.). Monoamine Oxidase Inhibitor Screening Kit (BA0188). Retrieved from [Link]

  • PubMed. (2019). In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1. Methods in Enzymology, 629, 419-432. [Link]

  • National Center for Biotechnology Information. (n.d.). Norepinephrine transporter inhibitors and their therapeutic potential. PubMed Central. [Link]

  • National Center for Biotechnology Information. (2023). Label-free high-throughput screening assay for the identification of norepinephrine transporter (NET/SLC6A2) inhibitors. Scientific Reports, 13(1), 1083. [Link]

  • PubMed. (2005). Pharmacological profile of radioligand binding to the norepinephrine transporter: instances of poor indication of functional activity. Journal of Neuroscience Methods, 142(1), 67-78. [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]

Sources

Comparative Guide to the Structure-Activity Relationship (SAR) of (3-(Aminomethyl)phenyl)methanol Analogs as Monoamine Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs built upon the (3-(Aminomethyl)phenyl)methanol scaffold. Our focus is on elucidating the chemical modifications that influence potency and selectivity towards the monoamine transporters—dopamine (DAT), norepinephrine (NET), and serotonin (SERT). These transporters are critical targets in the development of therapeutics for neuropsychiatric disorders, most notably depression.[1][2] The this compound core represents a versatile template for designing novel monoamine reuptake inhibitors (MRIs), including triple reuptake inhibitors (TRIs), which are hypothesized to offer broader efficacy and a faster onset of action.[3][4]

The this compound Scaffold: A Privileged Structure

The core scaffold, comprised of a meta-substituted benzyl alcohol with an aminomethyl group, presents three primary points for chemical modification.[5][6] Each site—the amine, the phenyl ring, and the benzylic alcohol—plays a crucial role in the molecule's interaction with the monoamine transporter binding sites. Understanding how modifications at these positions alter binding affinity and functional activity is paramount for the rational design of next-generation antidepressants and CNS agents.[7][8][9]

cluster_scaffold Core Scaffold & Modification Sites cluster_nodes Scaffold R1 R1: Amine Modification R1->Scaffold R2 R2: Phenyl Ring Substitution R2->Scaffold R3 R3: Methanol Modification R3->Scaffold

Caption: Key modification sites on the this compound scaffold.

Comparative Analysis of Structural Modifications

The development of potent and selective MRIs from this scaffold hinges on systematic modifications. The following sections compare how changes to different parts of the molecule impact its inhibitory activity at DAT, NET, and SERT.

The Critical Role of the Amine (R1)

The basic amine is a cornerstone of the pharmacophore for nearly all monoamine reuptake inhibitors, engaging in a crucial ionic interaction with a conserved aspartate residue in the transporter's primary binding site (S1).[9] Modifications from a primary to a secondary amine often maintain or enhance potency.

  • Expertise & Experience: Introducing small alkyl groups (e.g., N-methyl) can improve potency and brain penetrance. However, increasing the steric bulk on the nitrogen generally leads to a decrease in activity, particularly at the smaller SERT and NET binding pockets. Cyclization of the amine into a constrained ring system, such as a pyrrolidine, is a common strategy to lock in a favorable binding conformation and can enhance potency and selectivity.[10]

Table 1: Influence of Amine Modification on Transporter Inhibition (Hypothetical Data Based on General MRI SAR)

Analog Structure Modification (R1) DAT IC50 (nM) NET IC50 (nM) SERT IC50 (nM) Key Observation
Parent -NH215080250Baseline activity
Analog A -NH(CH3)7540180N-methylation improves potency
Analog B -N(CH3)2200150400Diminished activity due to steric bulk
Analog C Pyrrolidine502590Conformational constraint enhances potency
Phenyl Ring Substitutions (R2): Tuning Selectivity and Potency

Substitution on the aromatic ring is a powerful tool for modulating both the potency and the selectivity profile of the inhibitor. The position and electronic nature of the substituent dictate interactions with specific sub-pockets within the transporters.

  • Expertise & Experience: Introducing electron-withdrawing groups, such as halogens (F, Cl), often enhances potency. This is attributed to favorable interactions within the binding site and can also improve metabolic stability. For instance, in related scaffolds, di-substitution with electron-withdrawing groups can significantly increase affinity. The placement of these substituents is key; for many MRIs, substitution at the 3- and 4-positions of the phenyl ring yields the most potent compounds.

Table 2: Effect of Phenyl Ring Substitution on Transporter Inhibition (Hypothetical Data Based on General MRI SAR)

Analog Structure Modification (R2) DAT IC50 (nM) NET IC50 (nM) SERT IC50 (nM) Key Observation
Parent -H15080250Baseline activity
Analog D 4-Chloro6035100Potency enhanced by EWG
Analog E 3,4-Dichloro151045Di-substitution significantly boosts potency
Analog F 4-Methoxy180110300EDG slightly reduces activity
Modifications to the Methanol Group (R3)

The benzylic hydroxyl group can participate in hydrogen bonding interactions within the transporter binding sites. Its modification can therefore have a significant impact on affinity.

  • Expertise & Experience: While essential for certain interactions, the free hydroxyl group can be a site for glucuronidation, leading to rapid metabolism. Converting the alcohol to an ether or ester can block this metabolic pathway, potentially improving pharmacokinetic properties. However, this modification can also disrupt a critical hydrogen bond, leading to a loss of potency if the group is not positioned correctly to form alternative favorable interactions. The optimal modification often involves finding a balance between improved metabolic stability and retained binding affinity.

Experimental Protocols for SAR Evaluation

A robust SAR campaign relies on validated and reproducible experimental procedures. The following are standard protocols for the synthesis and evaluation of novel this compound analogs.

General Synthesis of Analogs

The synthesis of these analogs typically follows a convergent route, allowing for late-stage diversification.

Caption: A representative synthetic workflow for analog generation.

Step-by-Step Methodology:

  • Protection: Start with a commercially available precursor like 3-cyanobenzaldehyde. Protect the aldehyde group as an acetal (e.g., using ethylene glycol and an acid catalyst).

  • Nitrile Reduction: Reduce the nitrile group to a primary amine using a reducing agent like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation. This yields the core aminomethyl functionality.

  • Amine Modification (R1): The primary amine can be modified at this stage via reductive amination with various aldehydes or ketones, or through acylation followed by reduction, to introduce N-alkyl or N-aryl substituents.

  • Deprotection: Remove the acetal protecting group under acidic conditions to reveal the aldehyde.

  • Alcohol Formation (R3): Reduce the aldehyde to the primary alcohol using a mild reducing agent such as sodium borohydride (NaBH4) to yield the final this compound analog. Phenyl ring substitutions (R2) are typically incorporated by starting with an appropriately substituted benzonitrile.

In Vitro Monoamine Transporter Inhibition Assay

This assay quantifies the ability of a compound to inhibit the uptake of radiolabeled neurotransmitters into cells expressing the human transporters.

A Prepare cells expressing hDAT, hNET, or hSERT B Pre-incubate cells with test compound (various concentrations) A->B C Add radiolabeled substrate ([3H]DA, [3H]NE, or [3H]5-HT) B->C D Incubate to allow uptake C->D E Terminate uptake by rapid washing with ice-cold buffer D->E F Lyse cells and measure radioactivity via liquid scintillation counting E->F G Calculate % inhibition and determine IC50 values F->G

Caption: Workflow for the in vitro transporter uptake inhibition assay.[8]

Protocol Details:

  • Cell Culture: Use HEK293 or CHO cells stably transfected to express either hDAT, hNET, or hSERT. Plate the cells in 96-well plates and grow to confluence.[8]

  • Assay Buffer: Prepare a Krebs-Ringer-HEPES (KRH) buffer.

  • Pre-incubation: Wash the cell monolayers with KRH buffer. Then, add KRH buffer containing various concentrations of the test compound (typically from 1 nM to 10 µM). Incubate for 10-20 minutes at room temperature.

  • Uptake Initiation: Add the radiolabeled substrate ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin) to each well to initiate the uptake reaction. Incubate for a short period (e.g., 5-10 minutes) at 37°C.

  • Termination: Rapidly aspirate the assay medium and wash the cells multiple times with ice-cold KRH buffer to stop the uptake.

  • Quantification: Lyse the cells with a scintillation cocktail and measure the amount of radioactivity taken up by the cells using a scintillation counter.

  • Data Analysis: Non-specific uptake is determined in the presence of a high concentration of a known potent inhibitor (e.g., mazindol for DAT, desipramine for NET, citalopram for SERT). Specific uptake is calculated by subtracting non-specific from total uptake. IC50 values are determined by non-linear regression analysis of the concentration-response curves.

Concluding Remarks and Future Directions

The this compound scaffold is a highly tractable platform for the discovery of novel monoamine reuptake inhibitors. The SAR trends indicate that:

  • The secondary amine is generally preferred for potency.

  • Electron-withdrawing substituents, particularly at the 3- and 4-positions of the phenyl ring, are key for enhancing binding affinity.

  • The benzylic alcohol is a site for potential metabolic liability that can be addressed through bioisosteric replacement or conversion to an ether, though this must be balanced with potential potency loss.

Future work should focus on fine-tuning the selectivity profile. By leveraging the SAR insights discussed, medicinal chemists can rationally design analogs with desired profiles, such as balanced triple reuptake inhibition or selective dual inhibition (e.g., SERT/NET).[10] The ultimate goal is the development of novel therapeutics with improved efficacy and safety profiles for the treatment of depression and other CNS disorders.[4][11][12]

References

  • A novel triple reuptake inhibitor with rapid antidepressant properties identified by virtual screening (1144.1) | Request PDF. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]

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  • Liu, K. K.-C., et al. (2012). Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][3][13]naphthyridin-2(1H)-one (Torin2), a Potent, Selective, and Orally Available Mammalian Target of Rapamycin (mTOR) Inhibitor for the Treatment of Cancer. Journal of Medicinal Chemistry, 55(11), 5312–5326. [Link]

  • Penmasta, P., et al. (2009). Discovery of a new series of monoamine reuptake inhibitors, the 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ols. Bioorganic & Medicinal Chemistry Letters, 19(17), 5029–5032. [Link]

  • Saha, K., et al. (2014). Discovery of novel-scaffold monoamine transporter ligands via in silico screening with the S1 pocket of the serotonin transporter. ACS Chemical Neuroscience, 5(9), 823–832. [Link]

  • Shao, L., et al. (2011). Discovery of N-methyl-1-(1-phenylcyclohexyl)ethanamine, a novel triple serotonin, norepinephrine and dopamine reuptake inhibitor. Bioorganic & Medicinal Chemistry Letters, 21(5), 1434–1437. [Link]

  • Jameson, B. A., et al. (2011). Discovery of a Potent, Dual Serotonin and Norepinephrine Reuptake Inhibitor. ACS Medicinal Chemistry Letters, 2(11), 844–848. [Link]

  • Bissati, K. E., et al. (2022). Synthesis and Antimalarial Evaluation of New 1,3,5-tris[(4-(Substituted-aminomethyl)phenyl)methyl]benzene Derivatives: A Novel Alternative Antiparasitic Scaffold. Molecules, 27(19), 6667. [Link]

  • Saha, K., et al. (2014). Discovery of Novel-Scaffold Monoamine Transporter Ligands via in Silico Screening with the S1 Pocket of the Serotonin Transporter. ACS Chemical Neuroscience, 5(9), 823–832. [Link]

  • Discovery of Novel-Scaffold Monoamine Transporter Ligands via in Silico Screening with the S1 Pocket of the Serotonin Transporter | Request PDF. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]

  • Advancing the Monoaminergic Neurotransmission Investigative Toolbox: Integrating the Developments of Fluorescent Optical Tracers and Inhibitors. (n.d.). Columbia Academic Commons. Retrieved January 9, 2026, from [Link]

  • Aggarwal, S., & Mortensen, O. V. (2017). Discovery and Development of Monoamine Transporter Ligands. In Methods in Pharmacology and Toxicology (pp. 73–109). Humana Press. [Link]

  • Dheer, D., et al. (2023). Design, Synthesis, and Biological Evaluation of 2-Hydroxy-4-phenylthiophene-3-carbonitrile as PD-L1 Antagonist and Its Comparison to Available Small Molecular PD-L1 Inhibitors. Journal of Medicinal Chemistry, 66(15), 10469–10484. [Link]

  • Mohammad, T., et al. (2023). Structural Activity Relationship Analysis of New Diphenyl PFI-3 Analogues Targeting for the Treatment of Glioblastoma. International Journal of Molecular Sciences, 24(13), 10984. [Link]

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The Evolving Landscape of (3-(Aminomethyl)phenyl)methanol Derivatives: A Comparative Guide to Therapeutic Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

The (3-(Aminomethyl)phenyl)methanol scaffold has emerged as a versatile and promising platform in contemporary drug discovery. Its unique structural features, combining a flexible aminomethyl group and a reactive hydroxymethyl moiety on a central phenyl ring, provide a rich foundation for the synthesis of diverse derivatives with a wide spectrum of biological activities. This guide offers an in-depth, objective comparison of the efficacy of various this compound derivatives, supported by experimental data, to aid researchers, scientists, and drug development professionals in navigating this evolving chemical space. We will delve into key therapeutic areas where these derivatives have shown significant promise: antimalarial and anticoagulant applications, while also touching upon the nascent explorations in oncology and neuroprotection.

Antimalarial Activity: Targeting Parasite Proliferation

The global challenge of malaria, exacerbated by the rise of drug-resistant Plasmodium falciparum strains, necessitates the development of novel therapeutic agents. Derivatives of this compound, specifically the 1,3,5-tris[(4-(substituted-aminomethyl)phenyl)methyl]benzene and 1,3,5-tris[(4-(substituted-aminomethyl)phenoxy)methyl]benzene series, have demonstrated potent antimalarial activity.[1][2][3][4]

Comparative Efficacy of Antimalarial Derivatives

The in vitro efficacy of these derivatives has been evaluated against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of P. falciparum. The following table summarizes the 50% inhibitory concentrations (IC50) and cytotoxic concentrations (CC50) for a selection of promising compounds.

Compound IDDerivative SeriesP. falciparum 3D7 IC50 (µM)P. falciparum W2 IC50 (µM)HepG2 CC50 (µM)Selectivity Index (SI) vs. W2
1m 1,3,5-tris[(4-(substituted-aminomethyl)phenoxy)methyl]benzene0.06[1][2]0.07[1][2]62.11[1][2]887.29[1][2]
1r 1,3,5-tris[(4-(substituted-aminomethyl)phenyl)methyl]benzene0.07[3]0.18[3]3.11[3]17.28[4]
1f 1,3,5-tris[(4-(substituted-aminomethyl)phenyl)methyl]benzene1.18[3]-72.90[3]-
1l 1,3,5-tris[(4-(substituted-aminomethyl)phenyl)methyl]benzene-0.63[3]2.00[3]3.17
Chloroquine Reference Drug0.11[1]0.40[1]--
Mefloquine Reference Drug0.06[1]0.016[1]--

Analysis of Structure-Activity Relationship (SAR):

The data reveals crucial SAR insights. For instance, compound 1m , with a pyridin-3-ylmethylaminomethyl substitution, exhibits exceptional potency against both parasite strains and a remarkable selectivity index, indicating a favorable therapeutic window.[1][2] In the 1,3,5-tris[(4-(substituted-aminomethyl)phenyl)methyl]benzene series, the nature of the substituent on the aminomethyl group significantly influences activity. The pyridin-4-ylpropylaminomethyl side chains in compound 1r confer potent activity against the resistant W2 strain.[3] Generally, derivatives with pyridinylalkylaminomethyl side chains demonstrated greater cytotoxicity compared to those with alkylaminoalkylaminomethyl side chains.[3]

Proposed Mechanism of Action: G-Quadruplex Stabilization

A promising mechanism of action for these antimalarial derivatives is the stabilization of G-quadruplexes in the telomeric DNA of P. falciparum.[1][5][6] G-quadruplexes are non-canonical secondary structures of DNA that can inhibit the activity of telomerase, an enzyme crucial for parasite replication. By stabilizing these structures, the derivatives may effectively arrest parasite proliferation.

G_Quadruplex_Stabilization cluster_parasite Plasmodium falciparum Parasite_Replication Parasite Replication Malaria_Progression Malaria Progression Parasite_Replication->Malaria_Progression Leads to Telomerase Telomerase Activity Telomere Telomere Maintenance Telomerase->Telomere Maintains Telomere->Parasite_Replication Enables G_Quadruplex G-Quadruplex Formation in Telomeric DNA G_Quadruplex->Telomerase Inhibits Derivative This compound Derivative Derivative->G_Quadruplex Binds and Stabilizes

Caption: Proposed mechanism of antimalarial this compound derivatives.

Anticoagulant Activity: Precision Targeting of Factor Xa

Thrombotic disorders represent a major cause of morbidity and mortality worldwide. Direct oral anticoagulants (DOACs) have revolutionized the management of these conditions. A notable derivative of this compound, DPC423 , has been identified as a highly potent and selective inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade.[7][8]

Efficacy of DPC423 as a Factor Xa Inhibitor

DPC423 is a pyrazole derivative that demonstrates sub-nanomolar potency against Factor Xa.[7][9] Its efficacy stems from its ability to directly and competitively bind to the active site of FXa, thereby preventing the conversion of prothrombin to thrombin and subsequent clot formation.

CompoundTargetInhibition Constant (Ki)
DPC423 Factor Xa0.15 nM[9][10]

The development of DPC423 highlights a successful strategy in drug design, where the highly basic benzamidine moiety of earlier inhibitors was replaced with a less basic benzylamine group, leading to improved oral bioavailability while maintaining high potency.[7]

Mechanism of Action: Inhibition of the Coagulation Cascade

The anticoagulant effect of DPC423 is achieved through the direct inhibition of Factor Xa, which occupies a pivotal position at the convergence of the intrinsic and extrinsic coagulation pathways.

Coagulation_Cascade_Inhibition cluster_cascade Coagulation Cascade Intrinsic_Pathway Intrinsic Pathway Factor_X Factor X Intrinsic_Pathway->Factor_X Extrinsic_Pathway Extrinsic Pathway Extrinsic_Pathway->Factor_X Factor_Xa Factor Xa Factor_X->Factor_Xa Activation Prothrombin Prothrombin Factor_Xa->Prothrombin Converts Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Converts Fibrin_Clot Fibrin Clot Fibrinogen->Fibrin_Clot DPC423 DPC423 (this compound derivative) DPC423->Factor_Xa Directly Inhibits

Caption: Mechanism of DPC423 as a direct Factor Xa inhibitor.

Exploratory Frontiers: Anticancer and Neuroprotective Potential

While the antimalarial and anticoagulant applications of this compound derivatives are well-documented, their potential in other therapeutic areas, such as oncology and neurodegenerative diseases, remains largely unexplored. Preliminary studies on aminomethyl compounds derived from other natural products have shown some anticancer activity in vivo.[11] Furthermore, various phenyl-based compounds have been investigated for their neuroprotective effects.[12] However, a comprehensive evaluation of this compound derivatives in these contexts is lacking, representing a fertile ground for future research and development.

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed protocols for the key experimental assays are provided below.

In Vitro Antimalarial Assay (P. falciparum)

This protocol is adapted from established methods for assessing the in vitro susceptibility of P. falciparum to antimalarial drugs.

Materials:

  • P. falciparum culture (chloroquine-sensitive 3D7 and/or chloroquine-resistant W2 strains)

  • Complete culture medium (RPMI-1640 supplemented with AlbuMAX II, L-glutamine, and hypoxanthine)

  • Human red blood cells (O+)

  • Test compounds (dissolved in DMSO)

  • 96-well microplates

  • SYBR Green I nucleic acid stain

  • Lysis buffer (Tris-HCl, EDTA, saponin, Triton X-100)

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in complete culture medium.

  • Parasite Culture: Synchronize parasite cultures to the ring stage.

  • Assay Setup: In a 96-well plate, add 50 µL of the parasite culture (2% hematocrit, 0.5% parasitemia) to each well. Add 50 µL of the diluted test compounds to the respective wells. Include positive (chloroquine) and negative (vehicle) controls.

  • Incubation: Incubate the plates for 72 hours in a humidified, gassed (5% CO2, 5% O2, 90% N2) incubator at 37°C.

  • Lysis and Staining: Add 100 µL of lysis buffer containing SYBR Green I to each well.

  • Fluorescence Measurement: Incubate the plates in the dark at room temperature for 1 hour and measure the fluorescence intensity using a plate reader (excitation: 485 nm, emission: 530 nm).

  • Data Analysis: Calculate the IC50 values by plotting the percentage of parasite growth inhibition against the log of the compound concentration using a non-linear regression model.

MTT Cytotoxicity Assay

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Human cell line (e.g., HepG2)

  • Complete cell culture medium

  • Test compounds (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the CC50 values by plotting the percentage of cell viability against the log of the compound concentration.

Factor Xa Inhibition Assay

This chromogenic assay quantifies the inhibitory activity of compounds against Factor Xa.[13]

Materials:

  • Purified human Factor Xa

  • Chromogenic Factor Xa substrate (e.g., S-2222)

  • Assay buffer (e.g., Tris-HCl, pH 7.4, containing NaCl and CaCl2)

  • Test compound (DPC423)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Assay Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and a fixed concentration of human Factor Xa.

  • Incubation: Incubate the plate at 37°C for 10 minutes to allow for inhibitor binding.

  • Substrate Addition: Initiate the reaction by adding the chromogenic substrate.

  • Absorbance Measurement: Monitor the change in absorbance at 405 nm over time using a microplate reader in kinetic mode.

  • Data Analysis: Determine the initial reaction velocities from the linear portion of the absorbance curves. Calculate the percentage of inhibition for each compound concentration and determine the Ki value using appropriate enzyme inhibition models.

Conclusion and Future Directions

The this compound scaffold has proven to be a highly fruitful starting point for the development of potent and selective therapeutic agents. The derivatives discussed in this guide demonstrate significant efficacy in the realms of antimalarial and anticoagulant therapy, with clear mechanisms of action and promising preclinical data. The established structure-activity relationships provide a valuable roadmap for the design of next-generation compounds with improved potency and pharmacokinetic profiles.

While the exploration of these derivatives in oncology and neurodegenerative diseases is still in its infancy, the inherent versatility of the scaffold suggests that with further chemical modification and biological screening, novel candidates for these challenging therapeutic areas may yet emerge. Future research should focus on expanding the chemical diversity of this compound libraries and screening them against a broader range of biological targets to unlock the full therapeutic potential of this remarkable chemical framework.

References

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  • Synthesis of New 1,3-bis[(4-(Substituted-Aminomethyl)Phenyl)methyl]benzene and 1,3-bis[(4-(Substituted-Aminomethyl)Phenoxy)methyl]benzene Derivatives, Designed as Novel Potential G-Quadruplex Antimalarial Ligands. (2024). Molecules. [Link]

  • Synthesis of New 1,3-bis[(4-(Substituted-Aminomethyl)Phenyl)methyl]benzene and 1,3-bis[(4-(Substituted-Aminomethyl)Phenoxy)methyl]benzene Derivatives, Designed as Novel Potential G-Quadruplex Antimalarial Ligands. Organic Chemistry International. [Link]

  • Design, Synthesis of New 1,3,5-tris[(4-(Substituted-aminomethyl)phenoxy)methyl]benzene derivatives and Evaluation of their Antimalarial Activity. MDPI Sciforum. [Link]

  • Discovery of 1-[3-(Aminomethyl)phenyl]-N-[3-fluoro-2'-(methylsulfonyl)- [1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (DPC423), a Highly Potent, Selective, and Orally Bioavailable Inhibitor of Blood Coagulation Factor. (2001). Journal of Medicinal Chemistry. [Link]

  • In vivo anticancer activity of benzoxazine and aminomethyl compounds derived from eugenol. (2022). Fitofarmaka: Jurnal Ilmiah Farmasi. [Link]

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A Senior Application Scientist's Guide to Antibody Specificity: Cross-Reactivity Analysis of (3-(Aminomethyl)phenyl)methanol Conjugates

Author: BenchChem Technical Support Team. Date: January 2026

The Challenge: Hapten Immunogenicity and Isomeric Cross-Reactivity

Generating a robust immune response to a small molecule like 3-AMPM requires its covalent attachment to a larger, immunogenic carrier protein such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).[6] This hapten-carrier conjugate presents the small molecule to the immune system, stimulating the production of antibodies.[7] However, the immune response can generate a mixed population of antibodies that recognize:

  • The hapten itself (the desired outcome).

  • The carrier protein.

  • The linker region connecting the hapten and the carrier.

  • A "neo-epitope" formed by the combination of the hapten and linker.[5]

The primary challenge addressed in this guide is the high potential for cross-reactivity with structural isomers. (3-(Aminomethyl)phenyl)methanol has two positional isomers: (2-(Aminomethyl)phenyl)methanol (2-AMPM) and (4-(Aminomethyl)phenyl)methanol (4-AMPM).[8][9][10][11][12] These molecules share the same chemical formula (C8H11NO) and functional groups, differing only in the substitution pattern on the benzene ring. This subtle structural difference is a stringent test of an antibody's specificity.

Structural Isomers of (Aminomethyl)phenyl)methanol

Caption: Positional isomers of (Aminomethyl)phenyl)methanol.

Designing a Robust Cross-Reactivity Study

A systematic approach is crucial for characterizing the cross-reactivity profile of an antibody.[13] The gold-standard method for quantifying the specificity of antibodies against small molecules is the competitive Enzyme-Linked Immunosorbent Assay (ELISA) .[13] This format measures the ability of the free hapten (or its analogs) to compete with a plate-bound hapten-protein conjugate for binding to the antibody. The less antibody that binds to the plate, the higher the affinity it has for the free hapten in solution.

Experimental Workflow for Cross-Reactivity Assessment

The workflow involves an initial screening followed by quantitative analysis to determine the precise level of cross-reactivity.

G cluster_0 Phase 1: Assay Setup & Titration cluster_1 Phase 2: Competitive Analysis cluster_2 Phase 3: Data Acquisition & Analysis A Coat Plate with 3-AMPM-BSA Conjugate B Determine Optimal Antibody Titer A->B Titration ELISA D Incubate Antibody with Free Analogs (Competition) B->D C Prepare Serial Dilutions of 3-AMPM, 2-AMPM, 4-AMPM C->D E Add Mixture to Coated Plate D->E F Add Secondary Ab & Substrate E->F G Measure Signal (OD450) F->G H Calculate IC50 & % Cross-Reactivity G->H

Caption: Workflow for antibody cross-reactivity assessment.

Key Experimental Protocol: Competitive ELISA

This protocol provides a self-validating system to determine the relative binding affinity of an antibody to 3-AMPM and its isomers.

Materials:

  • Coating Antigen: 3-AMPM conjugated to BSA (3-AMPM-BSA)

  • Primary Antibody: Antibody raised against 3-AMPM-KLH

  • Competitors: 3-AMPM, 2-AMPM, 4-AMPM

  • Secondary Antibody: HRP-conjugated anti-species IgG

  • Buffers: Coating Buffer (carbonate-bicarbonate, pH 9.6), Wash Buffer (PBS with 0.05% Tween 20), Blocking Buffer (PBS with 1% BSA), Assay Buffer (PBS with 0.1% BSA, 0.05% Tween 20)

  • Substrate: TMB (3,3',5,5'-Tetramethylbenzidine)

  • Stop Solution: 2M Sulfuric Acid

  • 96-well microtiter plates

Methodology:

  • Plate Coating:

    • Dilute the 3-AMPM-BSA conjugate to 2 µg/mL in Coating Buffer.

    • Add 100 µL to each well of a 96-well plate.

    • Incubate overnight at 4°C.

    • Rationale: Immobilizing the target antigen allows for the subsequent capture of the specific antibody. The concentration should be optimized to be limiting, making the assay sensitive to competition.[14]

  • Washing and Blocking:

    • Wash the plate 3 times with Wash Buffer to remove unbound coating antigen.

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 2 hours at room temperature.

    • Rationale: Blocking prevents non-specific binding of the primary and secondary antibodies to the plastic surface of the well.[15]

  • Competition Step:

    • Prepare serial dilutions of the competitors (3-AMPM, 2-AMPM, 4-AMPM) in Assay Buffer, ranging from 0.1 ng/mL to 10,000 ng/mL.

    • Dilute the primary antibody to its optimal concentration (pre-determined by a titration ELISA) in Assay Buffer.

    • In a separate dilution plate, mix 50 µL of each competitor dilution with 50 µL of the diluted primary antibody.

    • Incubate this mixture for 1 hour at room temperature.

    • Rationale: This pre-incubation step allows the free analogs in solution to bind to the antibody, reaching equilibrium before being exposed to the coated antigen.

  • Incubation on Coated Plate:

    • Wash the coated and blocked assay plate 3 times with Wash Buffer.

    • Transfer 100 µL of the antibody/competitor mixture from the dilution plate to the assay plate.

    • Incubate for 1 hour at room temperature.

    • Rationale: Any antibody that has not bound to a free competitor is now free to bind to the immobilized 3-AMPM-BSA on the plate.

  • Detection:

    • Wash the plate 4 times with Wash Buffer.

    • Add 100 µL of the diluted HRP-conjugated secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate 5 times with Wash Buffer.

    • Add 100 µL of TMB Substrate to each well and incubate in the dark for 15-20 minutes.[16]

    • Stop the reaction by adding 50 µL of Stop Solution.

  • Data Acquisition:

    • Read the absorbance (Optical Density, OD) at 450 nm using a microplate reader.[16]

Data Interpretation and Comparison

The data from the competitive ELISA is used to generate inhibition curves for each compound. From these curves, the half-maximal inhibitory concentration (IC50) is determined—the concentration of the competitor that causes a 50% reduction in the maximal signal.

Calculation of Cross-Reactivity:

The percent cross-reactivity (%CR) is calculated relative to the target analyte, 3-AMPM.[13]

% Cross-Reactivity = (IC50 of 3-AMPM / IC50 of Test Compound) x 100

A lower IC50 value indicates a higher binding affinity.[13] A high percent cross-reactivity value signifies that the antibody binds significantly to that analog.[13]

Hypothetical Comparison: Antibody A vs. Antibody B
CompoundAntibody A (IC50, ng/mL)Antibody A (%CR)Antibody B (IC50, ng/mL)Antibody B (%CR)
3-AMPM (Target) 15100% 20100%
2-AMPM (ortho) 3,5000.43% 8025%
4-AMPM (para) 1,2001.25% 4544.4%

Analysis:

  • Antibody A (High Specificity): This antibody demonstrates excellent specificity for 3-AMPM. The IC50 values for the ortho and para isomers are over 200-fold and 80-fold higher, respectively, resulting in very low cross-reactivity percentages. This antibody is a reliable choice for assays requiring precise quantification of 3-AMPM.

  • Antibody B (Poor Specificity): This antibody shows significant cross-reactivity with both isomers, particularly the para-isomer (44.4%). Using this antibody in an assay would lead to an overestimation of the 3-AMPM concentration if its isomers are present in the sample.

Conclusion and Recommendations

Thorough validation of antibody specificity is not merely a recommendation; it is a cornerstone of reproducible science.[17][18] When working with antibodies against small molecules like this compound, a competitive immunoassay is an indispensable tool for characterizing cross-reactivity against structural isomers.

  • Always perform in-house validation: Do not rely solely on vendor-supplied data. Validate each new lot of antibody under your specific assay conditions.[19]

  • Choose a competitive format: For small molecule targets, competitive ELISA is the most informative method for assessing specificity.

  • Test against all relevant isomers: The specificity profile is only as good as the panel of competitors tested. For 3-AMPM, testing against 2-AMPM and 4-AMPM is the minimum requirement.

  • Quantify cross-reactivity: Calculate IC50 values and %CR to move from a qualitative "it binds" to a quantitative "how well it discriminates."

By adhering to these principles, researchers can ensure the data generated is both accurate and reliable, advancing their scientific objectives with confidence.

References

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  • Title: Why hapten-carrier complex in immunogenic whereas unbound hapten are not? Source: ResearchGate URL: [Link]

  • Title: The effect of haptens on protein-carrier immunogenicity Source: National Institutes of Health (NIH) URL: [Link]

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  • Title: [4-(Aminomethyl)phenyl]methanol | C8H11NO | CID 6496943 Source: PubChem URL: [Link]

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A Benchmarking Guide to (3-(Aminomethyl)phenyl)methanol: A Comparative Analysis of Linker Performance in Drug Conjugates

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of the Linker

In the landscape of targeted therapeutics, particularly Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker molecule is far from a passive tether. It is a critical determinant of the conjugate's success, profoundly influencing its stability, efficacy, and toxicity profile.[1][] An ideal linker must maintain a delicate balance: robust stability in systemic circulation to prevent premature payload release and its associated off-target toxicity, coupled with efficient cleavage and payload release upon reaching the target cell or tissue.[][3]

Linkers are broadly classified as either cleavable or non-cleavable .[4] Cleavable linkers are designed to be selectively broken down by specific triggers within the tumor microenvironment or inside the cancer cell, such as enzymes, pH, or reducing agents.[5] Non-cleavable linkers, in contrast, rely on the complete degradation of the antibody or targeting moiety to release the payload.[6] This guide will focus on the potential of (3-(Aminomethyl)phenyl)methanol within the context of cleavable, self-immolative linkers.

This compound: A Structural Analog to a Well-Established Linker

This compound shares a close structural resemblance to para-aminobenzyl alcohol (PABA), a cornerstone of self-immolative linker technology.[7][8][9] Self-immolative linkers are designed to fragment after a specific cleavage event, ensuring the release of an unmodified payload.[10][11] This "traceless" release is highly desirable to maintain the drug's intrinsic potency.

The mechanism of PABA-based self-immolation involves a 1,6-elimination reaction initiated by the enzymatic or chemical cleavage of a trigger moiety, which unmasks the aniline nitrogen.[12] This initiates an electronic cascade that results in the release of the payload.

Given its structural similarity, this compound, a meta-substituted isomer of PABA, presents an intriguing alternative for linker design. The key difference lies in the substitution pattern on the aromatic ring, which can have a significant impact on the electronic properties and, consequently, the rate of self-immolation and overall stability of the linker.[3][13]

Comparative Analysis: this compound vs. Established Linkers

While direct experimental head-to-head data for this compound as an ADC linker is not extensively available in the public domain, a theoretical comparison based on established chemical principles can guide its evaluation. Here, we benchmark it against the widely used Val-Cit-PABA linker and a standard non-cleavable SMCC linker.

Linker TypeThis compound (Theoretical) Val-Cit-PABA (Cleavable) SMCC (Non-cleavable)
Release Mechanism Self-immolative (enzyme-triggered)Self-immolative (enzyme-triggered)Lysosomal degradation of antibody
Cleavage Trigger Cathepsin B (or other proteases)Cathepsin BProteases within the lysosome
Payload Release Unmodified payloadUnmodified payloadPayload with linker remnant
Plasma Stability Potentially modulated by meta-substitutionGenerally stable, but susceptible to premature cleavageHigh plasma stability
Bystander Effect PossiblePossibleLimited
Synthetic Accessibility Readily available starting materialWell-established multi-step synthesisCommercially available
Causality Behind the Comparison:
  • Release Mechanism & Payload: Like PABA, this compound is expected to function as a self-immolative spacer, ensuring the release of an untagged payload, which is crucial for retaining maximal cytotoxic activity.[7][8]

  • Plasma Stability: The meta-positioning of the aminomethyl and hydroxymethyl groups in this compound may alter the electronic properties of the aromatic ring compared to the para-substituted PABA. This could influence the rate of the 1,6-elimination reaction, potentially impacting the linker's stability in circulation.[3] Further experimental investigation is required to determine if this structural change enhances or diminishes stability.

  • Bystander Effect: As a cleavable linker, conjugates incorporating this compound would be capable of inducing a bystander effect, where the released, cell-permeable payload can kill neighboring antigen-negative tumor cells. This is a key advantage of cleavable linkers in treating heterogeneous tumors.

  • Synthetic Accessibility: this compound is a commercially available and relatively simple building block, which could streamline the synthesis of novel linkers.[14]

Experimental Protocols for Benchmarking

To empirically validate the performance of this compound as a linker, a series of head-to-head experiments against a well-characterized linker such as Val-Cit-PABA are necessary. Below are detailed protocols for such a comparative study.

Synthesis of Linker-Payload Conjugates

Objective: To synthesize the linker-payload conjugates for subsequent conjugation to the antibody.

Workflow Diagram:

cluster_synthesis Linker-Payload Synthesis Start Start Activate_Payload Activate Payload (e.g., MMAE) Start->Activate_Payload Couple_Linker Couple with Linker Moiety Activate_Payload->Couple_Linker Purify Purify by HPLC Couple_Linker->Purify Characterize Characterize (LC-MS, NMR) Purify->Characterize End End Characterize->End

Caption: Workflow for the synthesis and purification of linker-payload conjugates.

Step-by-Step Protocol:

  • Activation of the Payload: The cytotoxic payload (e.g., Monomethyl Auristatin E - MMAE) is activated for coupling. For payloads with a primary or secondary amine, this can be achieved by reacting it with a carbonate, such as bis(4-nitrophenyl) carbonate, in the presence of a base like diisopropylethylamine (DIPEA) in a suitable solvent like dimethylformamide (DMF).[5]

  • Coupling with the Linker: The activated payload is then reacted with the linker moiety. For a Val-Cit-(3-(aminomethyl)phenyl)methanol linker, the synthesis would involve the coupling of the Val-Cit dipeptide to the aminomethyl group of this compound.

  • Purification: The crude linker-payload conjugate is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The purified product is characterized by liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm its identity and purity.[15][16]

Antibody-Drug Conjugate (ADC) Formulation

Objective: To conjugate the linker-payloads to a monoclonal antibody.

Workflow Diagram:

cluster_conjugation ADC Formulation Start Start Reduce_Ab Partially Reduce Antibody Start->Reduce_Ab Conjugate Conjugate with Linker-Payload Reduce_Ab->Conjugate Purify_ADC Purify ADC (e.g., SEC) Conjugate->Purify_ADC Characterize_ADC Characterize ADC (DAR, Aggregation) Purify_ADC->Characterize_ADC End End Characterize_ADC->End

Caption: Workflow for the formulation and characterization of Antibody-Drug Conjugates.

Step-by-Step Protocol:

  • Antibody Reduction: The interchain disulfide bonds of the monoclonal antibody (e.g., Trastuzumab) are partially reduced using a reducing agent like tris(2-carboxyethyl)phosphine (TCEP) to generate free thiol groups for conjugation.

  • Conjugation: The purified linker-payload, containing a maleimide group, is added to the reduced antibody solution. The maleimide group reacts with the free thiols on the antibody to form a stable thioether bond.

  • Purification: The resulting ADC is purified to remove unconjugated linker-payload and other impurities. Size-exclusion chromatography (SEC) is a common method for this purpose.

  • Characterization: The purified ADC is thoroughly characterized to determine the drug-to-antibody ratio (DAR) using techniques like hydrophobic interaction chromatography (HIC) or LC-MS, and to assess the level of aggregation by SEC.[17]

In Vitro Plasma Stability Assay

Objective: To assess the stability of the ADCs in plasma and determine the rate of premature payload release.

Workflow Diagram:

cluster_stability Plasma Stability Assay Start Start Incubate_ADC Incubate ADC in Plasma at 37°C Start->Incubate_ADC Time_Points Collect Aliquots at Various Time Points Incubate_ADC->Time_Points Analyze Analyze by LC-MS or ELISA Time_Points->Analyze Calculate Calculate % Intact ADC Analyze->Calculate End End Calculate->End

Caption: Workflow for the in vitro plasma stability assessment of ADCs.

Step-by-Step Protocol:

  • Incubation: The ADCs are incubated in plasma (e.g., human, mouse) at 37°C.[18][19]

  • Time Points: Aliquots are taken at various time points (e.g., 0, 6, 24, 48, 96, 168 hours).

  • Analysis: The amount of intact ADC at each time point is quantified. This can be done using an enzyme-linked immunosorbent assay (ELISA) that detects the conjugated antibody or by LC-MS to measure the average DAR over time.[20][21][22]

  • Data Analysis: The percentage of intact ADC remaining at each time point is calculated relative to the 0-hour time point to determine the stability profile.

In Vitro Cytotoxicity Assay

Objective: To determine the potency of the ADCs in killing target cancer cells.

Workflow Diagram:

cluster_cytotoxicity Cytotoxicity Assay Start Start Seed_Cells Seed Target Cancer Cells Start->Seed_Cells Treat_Cells Treat with Serial Dilutions of ADC Seed_Cells->Treat_Cells Incubate Incubate for 72-96 hours Treat_Cells->Incubate Assess_Viability Assess Cell Viability (e.g., MTT Assay) Incubate->Assess_Viability Calculate_IC50 Calculate IC50 Value Assess_Viability->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for determining the in vitro cytotoxicity of ADCs.

Step-by-Step Protocol:

  • Cell Seeding: Target cancer cells (e.g., HER2-positive SK-BR-3 cells for a Trastuzumab-based ADC) are seeded in 96-well plates.

  • Treatment: The cells are treated with serial dilutions of the ADCs.

  • Incubation: The plates are incubated for a period of 72 to 144 hours, depending on the cell line and payload.[23]

  • Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT or XTT assay, which measures the metabolic activity of living cells.[24][25][26]

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated for each ADC, representing the concentration at which 50% of the cells are killed.

Conclusion and Future Directions

This compound presents a compelling, structurally analogous alternative to the widely used PABA self-immolative linker. Its meta-substitution pattern offers the potential for modulated stability and release kinetics, which could be advantageous in fine-tuning the therapeutic window of ADCs. However, this guide underscores the necessity of empirical data. The provided experimental protocols offer a robust framework for a head-to-head comparison of this compound-based linkers against current standards. The results of such studies will be crucial in determining its viability as a next-generation linker component and will contribute valuable insights to the rational design of safer and more effective antibody-drug conjugates.

References

  • Self-immolative Linkers in Prodrugs and Antibody Drug Conjugates in Cancer Treatment. (n.d.). Retrieved from [Link]7][10][11][27]

  • Assessing ADC Plasma Stability by LC-MS Methods. (2020). Methods in Molecular Biology, 2078, 353-359.[20][21]

  • Self-immolative Linkers in Prodrugs and Antibody Drug Conjugates in Cancer Treatment. (2021). Recent Patents on Anti-Cancer Drug Discovery, 16(4), 479-497.[10][11]

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  • Application Notes and Protocols for Plasma Stability Assay of Mal-VC-PAB-PNP ADCs. (2025). BenchChem.[18]

  • Self-Immolative and Traceless Linkers: How Chemistry Turned One Antibody into Multiple Blockbusters. (2025). MedNess.[28]

  • Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates. (n.d.). RSC Medicinal Chemistry.[3][29]

  • Assessing ADC Plasma Stability by LC-MS Methods. (n.d.). Springer Nature Experiments.[21]

  • Self-immolative Linkers in Prodrugs and Antibody Drug Conjugates in Cancer Treatment. (n.d.). OUR Archive (Otago University Research Archive).[27]

  • General synthetic route for the linker-MMAE conjugate (compound 6). (n.d.). ResearchGate.[15]

  • Use of mass spectrometry to assess plasma stability of ADCs. (n.d.). LabRulez LCMS.[22]

  • ADC Plasma Stability Analysis Service. (n.d.). Creative Biolabs.[19]

  • Characterization of Antibody-Drug Conjugates (ADCs) Using 2D-LC and Native MS. (n.d.). Agilent.[17]

  • Measurement of ADC stability in plasma and serum via mass spectrometry analysis. (n.d.). Sterling Pharma Solutions.[1]

  • Latent fluorophores based on a self-immolative linker strategy and suitable for protease sensing. (2008). Organic & Biomolecular Chemistry, 6(16), 2881-2884.[8]

  • A novel bioresponsive self-immolative spacer based on aza-quinone methide reactivity for the controlled release of thiols, phenols, amines, sulfonamides or amides. (2024). Chemical Science.[12]

  • Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety. (2020). Molecules, 25(6), 1403.[5]

  • A comparative study of the self-immolation of para-aminobenzylalcohol and hemithioaminal-based linkers in the context of protease-sensitive fluorogenic probes. (2010). Organic & Biomolecular Chemistry, 8(8), 1777-1780.[9][30][31]

  • A comparative study of the self-immolation of para-aminobenzylalcohol and hemithioaminal-based linkers in the context of protease-sensitive fluorogenic probes. (2010). PubMed.[30]

  • Linker Substitution Influences Succinimide Ring Hydrolysis Equilibrium Impacting Stability of Attachment to the Antibody-Drug Conjugate. (2025). ResearchGate.[29]

  • A comparative study of the self-immolation of para-aminobenzylalcohol and hemithioaminal-based linkers in the context of protease-sensitive fluorogenic probes. (2025). ResearchGate.[31]

  • Chapter 3: Linker Design and Impact on ADC Properties. (2021). In Chemical Linkers in Antibody–Drug Conjugates (ADCs) (pp. 71-135). Royal Society of Chemistry.[13]

  • Determination of ADC Cytotoxicity. (n.d.). Creative Biolabs.[23]

  • Linker and Conjugation Chemistry in ADCs: Strategies and Best Practices. (n.d.). BOC Sciences.[]

  • ADC Plasma Stability Assay. (n.d.). iQ Biosciences.[6]

  • Synthesis and Evaluation of a Monomethyl Auristatin E—Integrin αvβ6 Binding Peptide–Drug Conjugate for Tumor Targeted Drug Delivery. (2023). Bioconjugate Chemistry, 34(8), 1486-1496.[16]

  • Hydrophilic Monomethyl Auristatin E Derivatives as Novel Candidates for the Design of Antibody-Drug Conjugates. (2018). Pharmaceuticals, 12(1), 1.[32]

  • Determination of ADC Cytotoxicity in Immortalized Human Cell Lines. (2020). Methods in Molecular Biology, 2078, 255-263.[24]

  • Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates. (2016). mAbs, 8(5), 913-922.[33]

  • MMAE-SMCC | Drug-Linker Conjugate for ADC. (n.d.). MedchemExpress.com.[34]

  • Determination of ADC Cytotoxicity in Immortalized Human Cell Lines. (2021). Methods in Molecular Biology, 2317, 255-263.[25]

  • Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability. (2021). Cancers, 13(12), 2963.[35]

  • Determination of ADC Cytotoxicity in Immortalized Human Cell Lines. (2025). ResearchGate.[26]

  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. (2023). Pharmaceuticals, 16(5), 733.[36]

  • Main elements of antibody-drug conjugate (ADC):Linker (cleavable/non-cleavable, structure and mechanism). (n.d.). GeneMedi.[4]

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  • (3-Aminophenyl)methanol. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3218.[38]

  • Synthesis of New 1,3-bis[(4-(Substituted-Aminomethyl)Phenyl)methyl]benzene and 1,3-bis[(4-(Substituted-Aminomethyl)Phenoxy)methyl]benzene Derivatives, Designed as Novel Potential G-Quadruplex Antimalarial Ligands. (2018). Molecules, 23(10), 2561.[14]

  • Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates. (2020). ACS Medicinal Chemistry Letters, 11(8), 1546-1552.[39]

  • Available cleavable linkers in ADC (A) Disulfide linker, cleaved by reducing agents. (n.d.). ResearchGate.[40]

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A Senior Application Scientist's Guide to the Validation of Analytical Methods for (3-(Aminomethyl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of pharmaceutical development, the journey of a molecule from a promising candidate to a therapeutic reality is paved with rigorous analytical scrutiny. (3-(Aminomethyl)phenyl)methanol, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. The purity, stability, and concentration of this intermediate are critical quality attributes that directly impact the safety and efficacy of the final drug product. Therefore, the validation of analytical methods used to assess these attributes is not merely a regulatory formality but a cornerstone of robust drug development.

This guide provides a comparative analysis of analytical methodologies for the quantification and characterization of this compound. As a Senior Application Scientist, my objective is to move beyond a simple recitation of protocols. Instead, this document will delve into the causality behind experimental choices, offering insights honed from experience to empower you, the researcher, to make informed decisions in your laboratory. We will explore the nuances of method selection, the intricacies of validation parameters, and the practical application of these techniques, all supported by illustrative experimental data based on compounds with similar chemical properties.

The Analytical Imperative: Why Method Validation for this compound Matters

This compound possesses both a primary amine and a primary alcohol functional group attached to a benzene ring. This unique combination of functionalities dictates its chemical behavior and presents specific challenges and opportunities for analytical method development. The validation of these methods is governed by international guidelines, primarily the International Council for Harmonisation (ICH) Q2(R1) and the United States Pharmacopeia (USP) General Chapter <1225>.[1][2] These guidelines provide a framework for demonstrating that an analytical procedure is suitable for its intended purpose.

The core reason for validating analytical methods for this compound is to establish a foundation of trust in the data generated. This trust is essential for:

  • Ensuring Batch-to-Batch Consistency: Validated methods guarantee that each batch of this compound meets the required purity and concentration specifications.

  • Monitoring Stability: Degradation of this compound can lead to the formation of impurities that may be toxic or affect the stability of the API. Stability-indicating methods are crucial for identifying and quantifying these degradants.[3][4][5][6]

  • Supporting Regulatory Submissions: Regulatory agencies like the FDA and EMA require comprehensive validation data as part of any new drug application.

A Comparative Overview of Analytical Techniques

The choice of an analytical technique for this compound is a critical decision driven by the specific analytical need, whether it's for routine quality control, impurity profiling, or stability testing. Here, we compare the most relevant methodologies.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis

HPLC is arguably the most versatile and widely used technique for the analysis of pharmaceutical intermediates like this compound. Its ability to separate, identify, and quantify compounds in a mixture makes it indispensable.

Principle of Operation: HPLC separates components of a mixture based on their differential distribution between a stationary phase (packed in a column) and a liquid mobile phase. For a polar compound like this compound, reversed-phase HPLC, where the stationary phase is non-polar (e.g., C18) and the mobile phase is a polar solvent mixture (e.g., water/acetonitrile or water/methanol), is the most common approach.

Why it's a good fit for this compound:

  • Versatility: HPLC can be used for assay, impurity determination, and as a stability-indicating method.

  • Sensitivity: With modern detectors like Diode Array Detectors (DAD) or Mass Spectrometers (MS), HPLC can achieve low limits of detection and quantification, which is crucial for impurity analysis.

  • Specificity: The chromatographic separation provides a high degree of specificity, allowing for the quantification of the main component even in the presence of structurally similar impurities.

Gas Chromatography (GC): A Powerful Tool for Volatile Analytes

Gas Chromatography is another powerful separation technique, particularly well-suited for volatile and thermally stable compounds.

Principle of Operation: In GC, a sample is vaporized and injected into the head of a chromatographic column. The separation is achieved based on the partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase.

Considerations for this compound:

  • Derivatization: Due to the polar nature of the amine and alcohol groups, this compound may exhibit poor peak shape and thermal instability in a GC system. Derivatization, for example, by silylation, is often required to increase its volatility and improve its chromatographic behavior.

  • Impurity Profiling: GC can be particularly useful for identifying and quantifying volatile impurities that may be present from the synthesis process.

UV-Visible Spectroscopy: A Simple and Rapid Quantification Tool

UV-Visible spectroscopy is a straightforward and cost-effective technique for the quantitative analysis of compounds that absorb ultraviolet or visible light.

Principle of Operation: This technique measures the absorbance of light by a sample at a specific wavelength. The concentration of the analyte is directly proportional to the absorbance, as described by the Beer-Lambert law.

Application to this compound:

  • Assay of Pure Substance: For a relatively pure sample of this compound, UV-Vis spectroscopy can be a quick and easy method to determine its concentration. The aromatic ring in the molecule will exhibit a characteristic UV absorbance.

  • Limitations: This method lacks the specificity of chromatographic techniques. Any impurity that absorbs at the same wavelength will interfere with the analysis, leading to inaccurate results. Therefore, it is generally not suitable for impurity determination or for the analysis of complex mixtures.

Titrimetric Analysis: A Classic and Accurate Assay Method

Titrimetry, a classic analytical technique, remains a highly accurate and precise method for the assay of pure substances.

Principle of Operation: A solution of the analyte is reacted with a standard solution of a reagent (the titrant) of known concentration. The completion of the reaction is determined by an indicator or an instrumental endpoint.

Applicability to this compound:

  • Acid-Base Titration: The basic amine group of this compound can be titrated with a standard solution of a strong acid, such as hydrochloric acid. This provides a direct and accurate measure of the molar concentration of the analyte.

  • Advantages: Titrimetry is an absolute method that does not require a reference standard of the analyte for calibration, provided a certified titrant is used. It is often considered a reference method for assay.

  • Limitations: Similar to UV-Vis spectroscopy, titrimetry is not specific and is only suitable for the assay of the bulk substance. It cannot be used for the determination of impurities.

Comparative Performance of Analytical Methods

The following table summarizes the key performance characteristics of the discussed analytical methods for the analysis of this compound. The data presented is illustrative and based on typical performance for compounds with similar chemical structures and properties.

Parameter HPLC-UV GC-FID (with derivatization) UV-Vis Spectroscopy Titrimetry
Specificity HighHighLowLow
Linearity (r²) > 0.999> 0.998> 0.995N/A
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%95.0 - 105.0%99.0 - 101.0%
Precision (RSD) < 2.0%< 3.0%< 5.0%< 1.0%
Limit of Detection (LOD) Low (ng/mL range)Low (pg/mL range)Moderate (µg/mL range)High (mg/mL range)
Limit of Quantitation (LOQ) Low (ng/mL range)Low (pg/mL range)Moderate (µg/mL range)High (mg/mL range)
Throughput ModerateModerateHighLow
Cost per Sample ModerateModerateLowLow
Primary Application Assay, Impurity Profiling, Stability TestingVolatile Impurity Analysis, AssayAssay of Pure SubstanceAssay of Pure Substance

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a detailed, step-by-step methodology for the validation of an HPLC method for the quantification of this compound. These protocols are designed to be self-validating, with built-in checks and acceptance criteria.

Validated HPLC-UV Method for Assay and Impurity Determination

This method is designed to be stability-indicating, meaning it can separate the main component from its potential degradation products.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: A gradient of Mobile Phase A (0.1% Trifluoroacetic acid in Water) and Mobile Phase B (0.1% Trifluoroacetic acid in Acetonitrile)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 270 nm

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

Validation Workflow:

Caption: A typical workflow for analytical method validation.

Step-by-Step Validation Protocols:

  • Specificity:

    • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.

    • Procedure:

      • Analyze a blank (mobile phase), a placebo (if in a formulation), a solution of this compound reference standard, and a sample solution.

      • Perform forced degradation studies by exposing a solution of this compound to acidic, basic, oxidative, thermal, and photolytic stress conditions.

      • Inject the stressed samples and assess the peak purity of the main component using a DAD detector.

    • Acceptance Criteria: The peak for this compound should be free from any co-eluting peaks in the presence of impurities and degradants. The peak purity angle should be less than the peak purity threshold.

  • Linearity and Range:

    • Objective: To demonstrate that the analytical procedure provides results that are directly proportional to the concentration of the analyte in the sample.

    • Procedure:

      • Prepare a series of at least five standard solutions of this compound at concentrations ranging from 50% to 150% of the expected working concentration.

      • Inject each standard in triplicate.

      • Plot the average peak area against the concentration and perform a linear regression analysis.

    • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.

  • Accuracy:

    • Objective: To determine the closeness of the test results obtained by the method to the true value.

    • Procedure:

      • Perform recovery studies by spiking a placebo with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

      • Prepare three samples at each concentration level and analyze them.

      • Calculate the percentage recovery.

    • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% for each concentration level.

  • Precision:

    • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

    • Procedure:

      • Repeatability (Intra-assay precision): Analyze a minimum of six replicate preparations of a homogeneous sample at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.

      • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: The Relative Standard Deviation (RSD) for the replicate preparations should be ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • Objective: To determine the lowest concentration of the analyte that can be reliably detected and quantified.

    • Procedure:

      • Based on Signal-to-Noise Ratio: Determine the concentration at which the analyte peak has a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

      • Based on the Standard Deviation of the Response and the Slope: Prepare a series of low-concentration solutions and inject them. Calculate the standard deviation of the y-intercepts of the regression lines and the slope of the calibration curve.

        • LOD = 3.3 * (σ / S)

        • LOQ = 10 * (σ / S) where σ is the standard deviation of the response and S is the slope of the calibration curve.

    • Acceptance Criteria: The LOQ should be demonstrated with acceptable precision and accuracy.

  • Robustness:

    • Objective: To evaluate the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

    • Procedure:

      • Introduce small variations to the method parameters, such as:

        • Mobile phase composition (e.g., ±2% organic)

        • pH of the mobile phase (e.g., ±0.2 units)

        • Column temperature (e.g., ±5 °C)

        • Flow rate (e.g., ±0.1 mL/min)

      • Analyze a sample under each of the modified conditions and evaluate the impact on the results (e.g., retention time, peak area, resolution).

    • Acceptance Criteria: The results should remain within the acceptance criteria for system suitability, and there should be no significant impact on the quantitative results.

System Suitability:

Before each validation run, and during routine analysis, a system suitability test must be performed to ensure the chromatographic system is performing adequately.

Caption: Key parameters for a system suitability test.

Conclusion: A Foundation for Quality

The validation of analytical methods for this compound is a critical, multi-faceted process that underpins the quality and safety of pharmaceutical products. This guide has provided a comparative overview of the most pertinent analytical techniques, highlighting their strengths and weaknesses in the context of this specific molecule. By understanding the "why" behind the "how" of method validation, researchers, scientists, and drug development professionals can design and execute robust validation studies that not only meet regulatory expectations but also provide a high degree of confidence in the quality of their data. The illustrative protocols and data presented herein serve as a practical starting point for the development and validation of analytical methods for this compound, ultimately contributing to the development of safe and effective medicines.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline, Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005 November. Available from: [Link]

  • United States Pharmacopeia. General Chapter <1225> Validation of Compendial Procedures. Available from: [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. 2021 September. Available from: [Link]

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comparative study of (3-(Aminomethyl)phenyl)methanol vs other benzylamines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to (3-(Aminomethyl)phenyl)methanol and Other Benzylamines for Drug Discovery Professionals

Authored by a Senior Application Scientist

Introduction: The Benzylamine Scaffold as a Cornerstone of Medicinal Chemistry

In the landscape of drug discovery and development, the benzylamine moiety is a privileged scaffold, forming the structural core of a vast array of biologically active molecules and pharmaceuticals.[1][2][3] Its unique combination of a rigid aromatic ring and a flexible aminomethyl linker allows for precise three-dimensional positioning of functional groups, facilitating interactions with biological targets. This guide provides a detailed comparative analysis of this compound, a bifunctional building block, against other key benzylamine analogs.

Our objective is to move beyond a simple cataloging of properties and delve into the critical structure-activity relationships (SAR) that govern the performance of these molecules. For the medicinal chemist and drug development professional, understanding how subtle structural modifications—such as the position of a substituent or the introduction of an electron-withdrawing group—can profoundly impact physicochemical properties, pharmacological activity, and metabolic stability is paramount. This guide will provide the foundational knowledge, experimental data, and practical protocols to inform the rational design of next-generation therapeutics based on the versatile benzylamine framework.

Physicochemical Profile of this compound

This compound (CAS: 34231-22-6) is distinguished by the presence of both an aminomethyl and a hydroxymethyl group at the meta-positions of the phenyl ring.[4][5][6] This bifunctionality makes it an exceptionally versatile building block in synthetic chemistry, capable of acting as a neutral, anionic, or cationic ligand in coordination chemistry depending on the pH.[7] The presence of both a hydrogen bond donor (amine and hydroxyl) and acceptor (amine and hydroxyl) contributes to its relatively high polarity and water solubility.[5]

The meta-substitution pattern creates a specific spatial arrangement of the functional groups, which can be critical for binding to target proteins. This arrangement distinguishes it from its ortho and para isomers, where the proximity and orientation of the amine and alcohol functionalities differ significantly, leading to distinct biological and chemical profiles.

PropertyValueSource
Molecular Formula C₈H₁₁NO[4][5]
Molecular Weight 137.18 g/mol [4][5]
CAS Number 34231-22-6[4][5]
pKa (Predicted) 14.34 ± 0.10[5]
Topological Polar Surface Area 46.3 Ų[4]
Solubility 91 g/L (at 25 °C)[5]
Appearance Solid (hydrochloride salt)

Table 1: Key Physicochemical Properties of this compound.

Comparative Analysis: The Impact of Structural Modifications on Benzylamine Derivatives

The true utility of a scaffold is understood through comparison. By analyzing this compound alongside its structural relatives, we can elucidate the principles of rational drug design. We will compare it against unsubstituted benzylamine, its positional isomer (4-(Aminomethyl)phenyl)methanol, and an electronically modified analog, 4-(Trifluoromethyl)benzylamine.

G cluster_scaffold General Benzylamine Scaffold cluster_compounds Comparative Compounds scaffold R1 R1 R2 R2 R3 R3 R4 R4 R5 R5 A This compound R1=H, R2=CH₂OH, R3=H, R4=H, R5=H B Benzylamine All R = H C (4-(Aminomethyl)phenyl)methanol R1=H, R2=H, R3=CH₂OH, R4=H, R5=H D 4-(Trifluoromethyl)benzylamine R1=H, R2=H, R3=CF₃, R4=H, R5=H

Caption: General Benzylamine Scaffold and Comparative Analogs.

Structure-Activity Relationship (SAR) Insights
  • Positional Isomerism: Meta vs. Para Substitution The placement of the hydroxymethyl group is a critical determinant of a molecule's properties. While this compound features meta-substitution, its isomer, (4-(Aminomethyl)phenyl)methanol, has a para-arrangement. This seemingly minor change can dramatically alter how the molecule fits into a binding pocket. The para isomer presents its functional groups at opposite ends of the phenyl ring, creating a more linear and extended conformation. This can be advantageous for spanning larger binding sites. In contrast, the meta-isomer has a more angular geometry, which may be ideal for fitting into kinked or L-shaped pockets. This spatial difference also affects intramolecular hydrogen bonding potential and crystal packing, influencing solubility and melting point. Both isomers are widely used as building blocks in pharmaceutical development and biochemical research.[8]

  • Electronic Effects: The Power of Fluorination Comparing benzylamine to 4-(trifluoromethyl)benzylamine provides a stark example of how electronic modification can transform a molecule's function.[9] The trifluoromethyl (-CF₃) group is a strong electron-withdrawing group due to the high electronegativity of fluorine atoms. This has several profound consequences:

    • Reduced Basicity (Lower pKa): The -CF₃ group pulls electron density away from the aromatic ring and, by extension, from the aminomethyl group. This makes the amine's lone pair of electrons less available to accept a proton, thereby lowering its basicity (pKa) compared to unsubstituted benzylamine.[9] This can be crucial for modulating a drug's ionization state at physiological pH, affecting its target engagement and off-target activities.

    • Increased Lipophilicity (Higher logP): The fluorine atoms significantly increase the molecule's lipophilicity (fat-solubility).[9] This enhancement can improve a drug candidate's ability to cross cellular membranes and the blood-brain barrier, but it may also increase metabolic liability and non-specific binding if not carefully balanced.

    • Metabolic Blocking: The carbon-fluorine bond is exceptionally strong. Placing a -CF₃ group at a site that is otherwise susceptible to metabolic oxidation (e.g., by Cytochrome P450 enzymes) can block this metabolic pathway, increasing the drug's half-life and bioavailability.

  • Biological Activity Context The benzylamine scaffold is associated with a wide range of biological activities, including antimicrobial, antifungal, anticancer, and CNS effects.[10][11][12] The specific activity is highly dependent on the substitution pattern.

    • Antimicrobial/Antifungal Activity: Studies have shown that the lipophilicity of benzylamine derivatives often correlates with their antimicrobial activity, as it governs their ability to cross bacterial or fungal cell membranes.[11][13][14][15]

    • Enzyme Inhibition: The electron-withdrawing nature of the trifluoromethyl group in 4-(trifluoromethyl)benzylamine makes it a potential inhibitor of enzymes like monoamine oxidase B (MAO-B), in contrast to unsubstituted benzylamine, which is a substrate for this enzyme.[9]

    • Receptor Agonism/Antagonism: In the context of CNS targets like serotonin receptors, N-benzyl substitution on phenethylamines (a related class) dramatically impacts binding affinity and functional activity, with substituents on the N-benzyl ring creating highly potent and selective 5-HT₂ₐ agonists.[16]

CompoundMW ( g/mol )pKa (Predicted)Calc. logPKey Feature/Application
This compound 137.1814.34~0.1Bifunctional building block, angular geometry.[4][5]
Benzylamine 107.159.331.09Parent scaffold, MAO-B substrate.[1][9]
(4-(Aminomethyl)phenyl)methanol 137.18N/AN/ALinear positional isomer, pharmaceutical building block.[8]
4-(Trifluoromethyl)benzylamine 175.158.601.80Electron-withdrawing group, increased lipophilicity, potential enzyme inhibitor.[9]

Table 2: Comparative Data for Selected Benzylamine Derivatives.

Applications in Drug Development and Synthesis

The choice between this compound and another benzylamine derivative is a strategic decision in a synthetic campaign.

  • This compound is often employed when a specific meta-orientation is required for target binding or when its dual functionality can be leveraged for creating more complex structures. It serves as a key intermediate in the synthesis of potent inhibitors of cellular signaling pathways, such as the hedgehog signaling pathway, which is a focus in oncology research.[17]

  • Other Benzylamines are selected based on the desired final properties. An unsubstituted benzylamine might be used as a simple masked source of ammonia.[1] A derivative with halogen substitutions might be chosen to enhance antimicrobial potency or to serve as a handle for further cross-coupling reactions.[10][12] N-substituted benzylamines are crucial for tuning receptor selectivity and potency, particularly for CNS targets.[16][18]

Experimental Protocols

Scientific integrity demands reproducible and well-understood methodologies. Below are detailed protocols for the synthesis and evaluation of benzylamine derivatives.

Protocol 1: Synthesis of N-Substituted Benzylamines via Reductive Amination

Reductive amination is a versatile and widely used one-pot method for synthesizing primary, secondary, and tertiary amines.[19] This protocol describes the synthesis of an N-benzyl derivative from a starting benzaldehyde.

Causality: This method is chosen for its high efficiency and broad substrate scope. It proceeds in two main steps: the formation of an imine (or Schiff base) intermediate from the reaction of an aldehyde/ketone with an amine, followed by the in-situ reduction of the imine to the corresponding amine. Sodium borohydride is a mild and selective reducing agent, well-suited for this transformation, reducing the C=N double bond without affecting the aromatic ring.[20]

G start Dissolve Aldehyde & Amine in Methanol stir Stir at RT (1-2h) (Imine Formation) start->stir cool Cool to 0°C stir->cool reduce Add NaBH₄ Portion-wise cool->reduce warm Warm to RT Stir (2-3h) reduce->warm quench Quench with H₂O warm->quench extract Extract with Ethyl Acetate quench->extract purify Purify via Column Chromatography extract->purify

Caption: General Workflow for Reductive Amination.

Materials:

  • Substituted Benzaldehyde (e.g., 3-(hydroxymethyl)benzaldehyde) (1.0 eq)

  • Primary Amine (e.g., Benzylamine) (1.1 eq)

  • Methanol (as solvent)

  • Sodium Borohydride (NaBH₄) (1.5 eq)

  • Ethyl Acetate

  • Water

  • Standard laboratory glassware, magnetic stirrer, ice bath

Step-by-Step Procedure:

  • In a round-bottom flask, dissolve the substituted benzaldehyde (1.0 eq) and the primary amine (1.1 eq) in methanol.

  • Stir the solution at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once imine formation is significant, cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add sodium borohydride (1.5 eq) in small portions to the stirred solution. Causality: Portion-wise addition is critical to control the exothermic reaction and prevent runaway temperatures, ensuring the selectivity of the reduction.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 2-3 hours or until TLC indicates the consumption of the imine intermediate.

  • Carefully quench the reaction by the slow addition of water to decompose any excess NaBH₄.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the resulting aqueous residue with ethyl acetate (3 times). Combine the organic layers.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-substituted benzylamine.

Protocol 2: Evaluation of Antibacterial Activity using Broth Microdilution (MIC Assay)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a bacterium.

Causality: The broth microdilution method is a gold standard for antimicrobial susceptibility testing due to its quantitative nature and suitability for high-throughput screening.[15] Using a standardized bacterial inoculum and serial dilutions of the test compound ensures that the results are reproducible and comparable across different compounds and studies. Rifampicin is used as a positive control because it is a well-characterized antibiotic with known activity against Mycobacterium tuberculosis, providing a benchmark for the potency of the novel compounds.[10]

Materials:

  • Test Compounds (e.g., synthesized benzylamine derivatives)

  • Bacterial Strain (e.g., Mycobacterium tuberculosis H37Rv)[10]

  • Appropriate Broth Medium (e.g., 7H9 broth supplemented with ADC)[10]

  • Positive Control (e.g., Rifampicin)

  • Negative Control (broth + solvent)

  • Sterile 96-well microplates

  • Multichannel pipette

  • Incubator

Step-by-Step Procedure:

  • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

  • In a sterile 96-well plate, perform serial two-fold dilutions of the test compounds in the broth medium to achieve a range of final concentrations.

  • Prepare a standardized inoculum of the bacterial strain according to established protocols (e.g., to a McFarland standard).

  • Add the bacterial inoculum to each well containing the test compound dilutions. The final volume in each well should be uniform.

  • Include a positive control (serial dilutions of a known antibiotic like rifampicin) and a negative control (wells with broth and inoculum but no compound) on each plate.

  • Seal the plates and incubate under the appropriate conditions (e.g., 37°C for 7 days for Mtb).[10]

  • After incubation, visually inspect the plates for bacterial growth (turbidity).

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth.

Conclusion

The comparative analysis of this compound against other benzylamines underscores a fundamental principle of medicinal chemistry: structure dictates function. While it shares a common scaffold with its analogs, its unique meta-substitution pattern imparts a distinct three-dimensional geometry and bifunctionality, making it a valuable and specific tool for synthetic chemists. The strategic introduction of substituents, as seen with the trifluoromethyl group, can radically alter electronic properties, lipophilicity, and metabolic stability, effectively transforming a simple building block into a targeted therapeutic agent.[9] For the drug development professional, a deep understanding of these structure-activity relationships is not merely academic; it is the critical lens through which new, safer, and more effective medicines are designed and discovered. The choice of which benzylamine to carry forward is a multi-parameter optimization problem, and the insights provided in this guide serve as a foundational map for navigating this complex chemical space.

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A Senior Application Scientist's Guide to the In Vivo Validation of (3-(Aminomethyl)phenyl)methanol-Based Drug Candidates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emerging Potential of the Benzylamine Scaffold

The (3-(Aminomethyl)phenyl)methanol scaffold, a derivative of benzylamine, represents a versatile and promising starting point for the design of novel small molecule therapeutics.[1] Compounds containing this moiety have been investigated for a range of biological activities, including the inhibition of key enzyme families such as Histone Deacetylases (HDACs) and Monoamine Oxidases (MAOs).[2][3] These enzymes are critical targets in oncology, neurodegenerative disorders, and psychiatry.[4][5] However, progressing a promising in vitro "hit" to a viable clinical candidate requires a rigorous and multi-faceted in vivo validation process.[6][7]

This guide provides a comparative framework for designing and executing an effective in vivo validation plan for drug candidates derived from the this compound scaffold. We will move beyond rote protocols to discuss the strategic rationale behind experimental choices, ensuring that the data generated is robust, translatable, and conclusive. The objective is to build a self-validating preclinical data package that confidently supports advancement into human trials.[8] For the purpose of this guide, we will use a hypothetical candidate, "Cpd-X," a this compound derivative designed as a selective HDAC inhibitor for oncology, and compare its validation pathway against a known pan-HDAC inhibitor like Vorinostat (SAHA).

Part 1: Foundational In Vivo Characterization - Beyond Basic Efficacy

The initial phase of in vivo testing is not merely to ask "does it work?" but to establish the fundamental safety and pharmacokinetic profile of the candidate. These studies are prerequisites for designing meaningful efficacy models. A drug candidate must not only be stable and selective but also demonstrate bioavailability and an acceptable safety profile in animal models.[9]

Maximum Tolerated Dose (MTD) Study: Defining the Therapeutic Window

The MTD study is the cornerstone of in vivo toxicology. Its purpose is to identify the highest dose of a drug that can be administered without causing unacceptable toxicity. This is crucial for establishing a safe dose range for subsequent efficacy studies.

Experimental Protocol: Rodent MTD Study

  • Animal Model: Use healthy, immunocompetent mice (e.g., C57BL/6 or BALB/c), typically 6-8 weeks old. Use at least 3-5 animals per dose group.

  • Acclimatization: Allow animals to acclimatize for at least one week before the study begins.

  • Dose Formulation: Prepare Cpd-X in a suitable vehicle (e.g., 0.5% methylcellulose in sterile water). The formulation must be non-toxic and capable of solubilizing the compound.

  • Dose Escalation: Administer escalating single doses of Cpd-X to different cohorts of mice. A typical starting dose might be 10 mg/kg, escalating to 30, 100, and 300 mg/kg. The route of administration (e.g., oral gavage (p.o.), intraperitoneal (i.p.)) should match the intended clinical route.

  • Monitoring: Observe animals daily for a minimum of 14 days. Key parameters to monitor include:

    • Clinical Signs: Changes in posture, activity, breathing, and grooming.

    • Body Weight: Record body weight daily. A loss of >15-20% is a common endpoint criterion.

    • Mortality: Record any deaths.

  • Endpoint: The MTD is defined as the highest dose that does not result in mortality, significant body weight loss (>15%), or severe clinical signs of toxicity.

Pharmacokinetic (PK) Profiling: Getting the Drug to the Target

A drug is useless if it cannot reach its intended target in sufficient concentrations for a sufficient duration.[9] PK studies measure how the body absorbs, distributes, metabolizes, and excretes (ADME) the drug candidate.

Experimental Protocol: Mouse Pharmacokinetic Study

  • Animal Model: Use healthy mice (e.g., CD-1 or BALB/c), cannulated (e.g., jugular vein) if serial blood sampling is required.

  • Dosing: Administer a single, well-tolerated dose of Cpd-X (determined from the MTD study, e.g., 30 mg/kg) via the intended clinical route (e.g., p.o.) and an intravenous (i.v.) route to a separate cohort to determine absolute bioavailability.

  • Sample Collection: Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).

  • Bioanalysis: Process the blood to plasma. Measure the concentration of Cpd-X in the plasma samples using a validated analytical method, typically LC-MS/MS (Liquid Chromatography-Mass Spectrometry).[8]

  • Data Analysis: Plot plasma concentration versus time. Calculate key PK parameters using software like Phoenix WinNonlin.

Comparative Data Table 1: Foundational PK and Safety Profiles

ParameterCpd-X (Hypothetical)Vorinostat (SAHA)Rationale & Desired Outcome
MTD (p.o., mouse) 150 mg/kg~150 mg/kgDefines the upper limit for safe dosing. A higher MTD suggests a better safety margin.
Oral Bioavailability (F%) 45%20-40%Measures the fraction of the oral dose that reaches systemic circulation. Higher is generally better.
Half-life (T½, hours) 6 hours1.5-2 hoursDuration of exposure. A longer half-life may allow for less frequent dosing.
Cmax at 30 mg/kg (ng/mL) 1200 ng/mL950 ng/mLPeak plasma concentration. Must exceed the in vitro IC50 for the target.
AUC₀₋₂₄ at 30 mg/kg (ngh/mL) 7500 ngh/mL3200 ng*h/mLTotal drug exposure over 24 hours. A key indicator of overall exposure.

Part 2: In Vivo Efficacy and Pharmacodynamics - Target Engagement and Therapeutic Effect

With a defined therapeutic window and an understanding of the drug's exposure, efficacy studies in relevant disease models can be designed. For our hypothetical HDAC inhibitor Cpd-X, a human tumor xenograft model is the gold standard.[2][10]

Workflow for In Vivo Validation

G cluster_0 Phase 1: Foundational Studies cluster_1 Phase 2: Efficacy & PD cluster_2 Phase 3: Decision MTD Maximum Tolerated Dose (MTD) Study PK Pharmacokinetic (PK) Profiling MTD->PK Defines safe dose Efficacy Disease Model Efficacy Study (e.g., Xenograft) PK->Efficacy Informs dose & schedule PD Pharmacodynamic (PD) Biomarkers Efficacy->PD Correlate effect with target engagement Decision Go / No-Go Decision for Preclinical Development Efficacy->Decision PD->Decision

Caption: General workflow for in vivo validation of a new drug candidate.

Efficacy in a Human Xenograft Model

This experiment directly tests the anti-tumor activity of Cpd-X. The choice of cell line is critical; for an HDAC inhibitor, a cell line known to be sensitive to this mechanism, such as the U937 lymphoma line, is a good choice.[2]

Experimental Protocol: U937 Xenograft Efficacy Study

  • Animal Model: Use immunodeficient mice (e.g., NOD/SCID or Nude mice) to prevent rejection of the human tumor cells.

  • Tumor Implantation: Subcutaneously inject U937 human lymphoma cells into the flank of each mouse.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization: Randomize mice into treatment groups (typically 8-10 mice per group) once tumors reach the target size.

    • Group 1: Vehicle control (p.o., daily)

    • Group 2: Cpd-X (e.g., 100 mg/kg, p.o., daily)

    • Group 3: Vorinostat (SAHA) (e.g., 100 mg/kg, p.o., daily)

  • Treatment & Monitoring: Administer the compounds for a set period (e.g., 21 days). Measure tumor volume with calipers 2-3 times per week. Monitor animal body weight as a measure of toxicity.

  • Endpoint: The primary endpoint is Tumor Growth Inhibition (TGI). The study is typically terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³).

Pharmacodynamic (PD) Biomarkers: Confirming the Mechanism of Action

Efficacy data alone is insufficient. It is crucial to demonstrate that the observed anti-tumor effect is a direct result of the drug hitting its intended target (HDAC). This is achieved by measuring pharmacodynamic biomarkers.[2]

Hypothetical Signaling Pathway for HDAC Inhibition

G CpdX Cpd-X (HDAC Inhibitor) HDAC HDAC Enzymes CpdX->HDAC Inhibits Histones Histone Proteins HDAC->Histones Deacetylates AcHistones Acetylated Histones (H3, H4) Histones->AcHistones Acetylation p21 p21 Expression AcHistones->p21 Promotes Transcription Apoptosis Cell Cycle Arrest & Apoptosis p21->Apoptosis Induces

Caption: Simplified pathway showing HDAC inhibition by Cpd-X.

Protocol: Western Blot for Histone Acetylation

  • Satellite Group: Include a "satellite" group of tumor-bearing mice in the efficacy study for tissue collection.

  • Dosing and Collection: Dose these mice with a single administration of Cpd-X, vehicle, or Vorinostat.

  • Tissue Harvest: At a time point corresponding to peak drug exposure (e.g., 4-6 hours post-dose from PK data), euthanize the animals and excise the tumors.

  • Protein Extraction: Homogenize the tumor tissue and extract total protein.

  • Western Blot: Perform a Western blot analysis using antibodies specific for acetylated Histone H3 (Ac-H3) and total Histone H3. An increase in the Ac-H3/Total H3 ratio indicates target engagement.[2][4]

Comparative Data Table 2: In Vivo Efficacy and PD Readouts

ParameterVehicle ControlCpd-X (100 mg/kg)Vorinostat (100 mg/kg)Interpretation
Tumor Growth Inhibition (TGI, %) 0%75%60%Cpd-X shows superior efficacy compared to the standard of care at the same dose.
Final Body Weight Change (%) +5%-4%-12%Cpd-X is better tolerated than Vorinostat, correlating with MTD findings.
Ac-H3 Induction (Fold change vs. Vehicle) 1.0x4.5x3.0xConfirms Cpd-X engages the HDAC target in the tumor more robustly than Vorinostat.

Part 3: Decision Making and Alternative Models

The synthesis of PK, PD, efficacy, and toxicity data allows for an informed go/no-go decision. A successful candidate like our hypothetical Cpd-X would show superior, well-tolerated efficacy driven by clear on-target activity.

Decision Logic for Candidate Advancement

G start In Vivo Data Review efficacy Significant TGI? start->efficacy tolerability Acceptable Tolerability? (<15% Body Weight Loss) efficacy->tolerability Yes stop Terminate Candidate efficacy->stop No pk_pd PK/PD Correlation? (Exposure drives Ac-H3) tolerability->pk_pd Yes optimize Re-evaluate Dose/Schedule or Perform Analogue Synthesis tolerability->optimize No advance Advance to IND-enabling Toxicology Studies pk_pd->advance Yes pk_pd->optimize No

Caption: Decision tree for advancing a preclinical candidate.

Alternative and Advanced Models

While the subcutaneous xenograft is a workhorse model, its clinical predictivity can be limited. Depending on the specific cancer type and the drug's proposed mechanism, other models should be considered for a more robust validation.

  • Orthotopic Models: The tumor cells are implanted in the organ of origin (e.g., pancreatic cells in the pancreas). This better recapitulates the tumor microenvironment and metastatic potential.

  • Patient-Derived Xenograft (PDX) Models: Tumor fragments from a human patient are directly implanted into immunodeficient mice. These models maintain the heterogeneity of the original human tumor and are considered more clinically relevant.

  • Syngeneic (Immunocompetent) Models: Mouse tumor cells are implanted in mice with a fully functional immune system. These models are essential if the drug candidate is suspected to have immunomodulatory effects, which is plausible for HDAC inhibitors.

Conclusion

The in vivo validation of a this compound-based drug candidate is a systematic process of inquiry that integrates pharmacokinetics, safety, and efficacy. The goal is to build a cohesive narrative, supported by quantitative data, that demonstrates the candidate can safely achieve sufficient exposure to engage its target and produce a meaningful therapeutic effect. By comparing the candidate against established benchmarks and using pharmacodynamic readouts to confirm the mechanism of action, researchers can de-risk the project and make confident, data-driven decisions to advance the most promising molecules toward the clinic.[8][10]

References

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Sources

A Comparative Guide to the Synthesis of (3-(Aminomethyl)phenyl)methanol: An Evaluation of Reproducibility and Practicality

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(3-(Aminomethyl)phenyl)methanol, a versatile bifunctional molecule, serves as a crucial building block in the synthesis of pharmaceuticals and advanced materials.[1][2] Its structure, incorporating both a primary amine and a primary alcohol, makes it an attractive starting point for creating complex molecular architectures. For researchers and professionals in drug development, the ability to reliably and efficiently synthesize this intermediate is paramount. This guide provides an in-depth, objective comparison of two prevalent synthetic methodologies for producing this compound, focusing on the reduction of 3-cyanobenzyl precursors. We will dissect the practical execution, underlying chemical principles, and overall performance of each method to empower scientists in making informed decisions for their specific research needs.

Method 1: The Potent Hydride Approach - Lithium Aluminum Hydride (LAH) Reduction

The use of Lithium Aluminum Hydride (LiAlH₄ or LAH) represents a classic and powerful strategy for the reduction of nitriles to primary amines.[3][4] LAH is a potent, non-selective nucleophilic reducing agent, valued for its ability to reduce a wide array of polar functional groups, including esters, carboxylic acids, amides, and nitriles.[5]

Principle and Mechanism

The reduction of a nitrile with LAH proceeds via the nucleophilic addition of a hydride ion (H⁻) from the AlH₄⁻ complex to the electrophilic carbon of the nitrile group. This initial addition breaks the carbon-nitrogen pi bond, forming an intermediate imine salt. A subsequent hydride addition reduces the imine to a diamidoaluminate complex. The reaction is completed by a careful aqueous workup, which hydrolyzes the aluminum-nitrogen bonds to yield the final primary amine.[6] It is critical to note that LAH will readily reduce any ester or carboxylic acid functionalities present in the starting material to an alcohol.[5] Therefore, this method is ideal for a starting material like 3-cyanobenzoic acid or its methyl ester, as both the nitrile and the carboxylic acid/ester would be reduced concurrently to the desired amine and alcohol, respectively.

Experimental Protocol: Reduction of Methyl 3-cyanobenzoate
  • Setup: A dry 500 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a nitrogen inlet. The entire apparatus is flame-dried under a stream of nitrogen to ensure anhydrous conditions.

  • Reagent Preparation: The flask is charged with a suspension of Lithium Aluminum Hydride (2.0 equivalents) in anhydrous tetrahydrofuran (THF, 100 mL) and cooled to 0°C in an ice bath.

  • Substrate Addition: A solution of methyl 3-cyanobenzoate (1.0 equivalent) in anhydrous THF (50 mL) is added dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 10°C.

  • Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is stirred at room temperature for 4 hours. Progress can be monitored by Thin-Layer Chromatography (TLC).[7]

  • Workup/Quenching: The flask is cooled again to 0°C. The reaction is carefully quenched by the sequential, dropwise addition of water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and finally water again (3X mL), where X is the mass of LAH used in grams. This procedure, known as the Fieser workup, is crucial for generating a granular, easily filterable precipitate of aluminum salts.[7]

  • Isolation: The resulting suspension is stirred vigorously for 30 minutes and then filtered through a pad of Celite®. The filter cake is washed thoroughly with ethyl acetate.

  • Purification: The combined organic filtrates are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude this compound. The product can be further purified by column chromatography if necessary.

Workflow Diagram: LAH Reduction

LAH_Reduction cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation setup 1. Flame-dry glassware under N2 lah_prep 2. Suspend LAH in anhydrous THF at 0°C setup->lah_prep addition 3. Add substrate solution dropwise at 0°C lah_prep->addition stir 4. Stir at room temp for 4h (Monitor by TLC) addition->stir quench 5. Quench at 0°C (H₂O, NaOH, H₂O) stir->quench filter 6. Filter through Celite® quench->filter purify 7. Extract, dry, and concentrate filter->purify product product purify->product Final Product

Caption: Workflow for the synthesis of this compound via LAH reduction.

Expert Analysis
  • Advantages: The primary advantage of the LAH method is its high reactivity and ability to achieve complete reduction, often resulting in good to excellent yields. Its capacity to reduce both nitriles and esters/acids simultaneously from readily available starting materials like 3-cyanobenzoic acid is a significant synthetic convenience.

  • Disadvantages & Reproducibility Issues: The trustworthiness of this protocol hinges on meticulous experimental technique. LAH is a pyrophoric reagent that reacts violently with water and protic solvents; therefore, strictly anhydrous conditions are non-negotiable.[3] The quenching step is highly exothermic and can be hazardous, particularly on a larger scale, making scalability a significant concern.[7] Reproducibility can be hampered by impure or aged LAH and variations in the effectiveness of the quenching procedure, which can lead to gelatinous precipitates that complicate filtration and reduce isolated yields.

Method 2: The "Greener" Path - Catalytic Hydrogenation

Catalytic hydrogenation offers a safer and more environmentally benign alternative to metal hydride reductions. This method is widely used in both laboratory and industrial settings for the reduction of various functional groups.

Principle and Mechanism

This heterogeneous catalysis involves the use of a metal catalyst, typically Palladium on carbon (Pd/C), and a source of hydrogen.[8] In transfer hydrogenation, a molecule like ammonium formate serves as a convenient in-situ source of hydrogen gas.[9] The starting material (substrate) and the hydrogen source adsorb onto the surface of the palladium catalyst. The catalyst facilitates the cleavage of the H-H bond (or decomposition of the hydrogen donor) and the sequential addition of hydrogen atoms across the carbon-nitrogen triple bond of the nitrile, first to an imine intermediate and then to the final primary amine.

Experimental Protocol: Transfer Hydrogenation of 3-Cyanobenzyl Alcohol
  • Setup: To a 250 mL round-bottom flask containing a magnetic stir bar, add 3-cyanobenzyl alcohol (1.0 equivalent) and methanol (100 mL).

  • Catalyst Addition: Carefully add 10% Palladium on carbon (10% w/w of the substrate) to the stirred suspension.[9]

  • Hydrogen Source: To this mixture, add ammonium formate (5.0 equivalents) in a single portion.

  • Reaction: Heat the reaction mixture to reflux (approx. 65°C) and monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

  • Isolation: Upon completion, cool the mixture to room temperature. Filter the suspension through a pad of Celite® to carefully remove the palladium catalyst. Caution: The palladium catalyst can be pyrophoric upon drying; the filter cake should be kept wet with solvent.

  • Purification: Wash the filter cake with a small amount of fresh methanol. Combine the filtrates and remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization or acid-base extraction to isolate the amine.

Workflow Diagram: Catalytic Hydrogenation

Catalytic_Hydrogenation cluster_reaction Reaction Setup cluster_workup Isolation & Purification dissolve 1. Dissolve substrate in Methanol add_cat 2. Add 10% Pd/C catalyst dissolve->add_cat add_h_source 3. Add Ammonium Formate add_cat->add_h_source reflux 4. Reflux for 2-4h (Monitor by TLC) add_h_source->reflux cool 5. Cool to room temperature reflux->cool filter 6. Filter through Celite® (Keep catalyst wet) cool->filter concentrate 7. Concentrate filtrate under vacuum filter->concentrate product product concentrate->product Final Product

Caption: Workflow for the synthesis of this compound via catalytic transfer hydrogenation.

Expert Analysis
  • Advantages: The primary benefits of this method are its operational simplicity and enhanced safety profile. It avoids the use of pyrophoric reagents and harsh quenching conditions. The workup is straightforward, consisting mainly of filtering off the catalyst.[9] This method is generally more amenable to scaling up than the LAH reduction. Furthermore, it offers better chemoselectivity; it will not reduce carboxylic acids and is less likely to reduce esters compared to LAH, allowing for more precise synthetic planning.[10]

  • Disadvantages & Reproducibility Issues: The main challenge lies in the activity of the catalyst, which can vary between batches and can be "poisoned" by impurities (e.g., sulfur-containing compounds) in the starting material or solvent, leading to stalled or incomplete reactions.[8] The formation of secondary and tertiary amine by-products through over-alkylation can sometimes occur, although the addition of ammonia can help suppress this.[11] Reproducibility depends heavily on the quality of the catalyst and the purity of the substrate.

Comparative Performance Analysis

ParameterMethod 1: LAH ReductionMethod 2: Catalytic Hydrogenation
Typical Yield Good to Excellent (70-95%)Good to Excellent (75-98%)
Purity Generally good, but workup can trap impurities.High, with simple filtration workup.
Reaction Time 4-6 hours (excluding workup)2-4 hours
Safety High Hazard: Pyrophoric reagent, violent quench.[3][7]Moderate Hazard: Flammable solvents, pyrophoric catalyst upon drying.[8]
Chemoselectivity Low: Reduces most polar multiple bonds (esters, amides, etc.).[5]High: Primarily reduces nitriles, alkenes, and nitro groups.[10]
Scalability Poor: Exothermic quench is difficult to control on a large scale.Good: More amenable to large-scale industrial synthesis.
Cost Moderate: LAH is more expensive than H₂ sources.Moderate: Palladium catalysts can be expensive, but can be recycled.

Conclusion and Recommendations

Both Lithium Aluminum Hydride reduction and catalytic hydrogenation are viable and reproducible methods for synthesizing this compound, provided that proper experimental procedures are followed.

The LAH reduction is a powerful tool for rapid, small-scale synthesis, especially when the simultaneous reduction of multiple functional groups is desired. Its main drawback is the significant safety hazard associated with handling and quenching LAH, which limits its scalability and demands a high level of technical skill to ensure reproducibility.

Catalytic hydrogenation , particularly transfer hydrogenation, emerges as the superior method for most applications. Its enhanced safety profile, operational simplicity, straightforward workup, and high chemoselectivity make it a more robust and reliable choice for both academic and industrial settings. While catalyst poisoning can be a concern, using high-purity starting materials largely mitigates this risk.

For researchers and drug development professionals, the catalytic hydrogenation approach offers a more practical, safer, and scalable route to this compound, aligning with modern principles of green and sustainable chemistry without compromising on yield or purity.

References

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  • Google Patents. (n.d.). US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor.
  • National Center for Biotechnology Information. (n.d.). [3-(Aminomethyl)phenyl]methanol. PubChem Compound Database. [Link]

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  • Google Patents. (n.d.). CN1546463A - Method for reducing benzyl alcohol in benzyl cyanide.
  • Google Patents. (n.d.). CN1257154C - Method for reducing benzyl alcohol in benzyl cyanide.
  • ResearchGate. (2025). Cu2O‐Catalyzed Conversion of Benzyl Alcohols Into Aromatic Nitriles via the Complete Cleavage of the C≡N Triple Bond in the Cyanide Anion. [Link]

  • SciSpace. (2016). Hydrogenation of Alkenes with NaBH4, CH3CO2H, Pd/C in the Presence of O- and N-Benzyl Functions. [Link]

  • National Center for Biotechnology Information. (n.d.). (3-Aminophenyl)methanol. [Link]

  • ResearchGate. (n.d.). Catalytic Hydrogenation of Benzoic Acid. [Link]

  • National Center for Biotechnology Information. (n.d.). Organocatalytic Reduction of Aromatic Nitro Compounds: The Use of Solid-Supported Phenyl(2-quinolyl)methanol. [Link]

  • MDPI. (n.d.). Catalytic Hydrogenation Property of Methyl Benzoate to Benzyl Aldehyde over Manganese-Based Catalysts with Appropriate Oxygen Vacancies. [Link]

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Sources

A Senior Application Scientist's Guide to Comparative Docking of (3-(Aminomethyl)phenyl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored For: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, scientifically-grounded framework for conducting comparative molecular docking studies on (3-(Aminomethyl)phenyl)methanol derivatives. We will move beyond a simple procedural list to explore the causality behind experimental choices, ensuring a robust and self-validating computational workflow. The objective is to equip researchers with the expertise to evaluate a series of related compounds in silico, prioritizing them for further synthesis and experimental validation.

Foundational Strategy: Why Docking for This Chemical Scaffold?

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1] For novel derivatives of a scaffold like this compound, this technique is invaluable. It allows us to perform a rapid, cost-effective initial screening to predict how structural modifications might influence binding affinity and interaction patterns within a protein's active site.[2][3] This process, known as structure-based drug design (SBDD), is a cornerstone of modern drug discovery.[3]

For this guide, we will conduct a hypothetical yet plausible comparative study targeting Monoamine Oxidase B (MAO-B) . This enzyme is a well-established therapeutic target for neurodegenerative disorders like Parkinson's disease.[4] The core structure of this compound, featuring an aromatic ring and a protonatable amine, makes it a rational candidate for investigation as a potential MAO-B inhibitor.

The Experimental Blueprint: A Self-Validating Docking Workflow

Scientific integrity in computational studies hinges on a protocol that is both reproducible and validated against known data. The following workflow is designed as a self-validating system.

G cluster_prep Preparation Phase cluster_validation Protocol Validation cluster_screening Virtual Screening cluster_analysis Analysis & Interpretation ligand_prep Ligand Preparation (Parent + Derivatives) comparative_docking Comparative Docking (Derivative Library) ligand_prep->comparative_docking protein_prep Protein Preparation (MAO-B from PDB) redocking Redocking (Native Ligand) protein_prep->redocking rmsd RMSD Calculation redocking->rmsd validation_check RMSD < 2.0 Å? rmsd->validation_check validation_check->protein_prep  Refine Parameters validation_check->comparative_docking  Proceed analysis Pose Analysis (Binding Energy, Interactions) comparative_docking->analysis prioritization Candidate Prioritization analysis->prioritization G start Redock Native Ligand process Calculate RMSD between Docked Pose and Crystal Pose start->process decision RMSD ≤ 2.0 Å? process->decision pass Protocol Validated Proceed with Screening decision->pass Yes fail Protocol Invalid Adjust Parameters (Grid, Exhaustiveness) decision->fail No

Sources

A Senior Application Scientist's Guide to Assessing the Purity of (3-(Aminomethyl)phenyl)methanol from Different Suppliers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(3-(Aminomethyl)phenyl)methanol is a pivotal building block in medicinal chemistry and materials science. Its utility in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs), demands an exceptionally high degree of purity. The presence of impurities, even at trace levels, can lead to undesirable side reactions, compromise the yield and quality of the final product, and introduce potential safety risks in drug development pipelines.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess and compare the purity of this compound obtained from various commercial suppliers. We present a multi-faceted analytical approach, integrating chromatographic, spectroscopic, and titrimetric methods to build a holistic and reliable purity profile. The methodologies are detailed with an emphasis on the scientific rationale behind experimental choices, ensuring that the described protocols are self-validating systems grounded in established pharmacopeial standards.

The Criticality of Purity: Understanding Potential Contaminants

The purity of a starting material like this compound directly influences the integrity of the entire synthetic pathway. Impurities can arise from the manufacturing process, degradation, or improper storage.[3] A comprehensive assessment must therefore anticipate the potential nature of these contaminants.

Common Classes of Impurities:

  • Isomeric Impurities: Positional isomers, such as (2-aminomethyl)phenyl)methanol and (4-aminomethyl)phenyl)methanol, are common process-related impurities that can be difficult to separate and may exhibit different reactivity.

  • Process-Related Impurities: These include unreacted starting materials, intermediates, and by-products from the synthetic route. For instance, a common synthesis might involve the reduction of 3-(aminomethyl)benzoic acid or its esters, leaving residual starting material or over-reduced products.

  • Residual Solvents: Organic volatile impurities remaining from the synthesis and purification steps are a critical class of contaminants that must be quantified.[4]

  • Inorganic Impurities: Catalysts, reagents, and salts used during manufacturing can persist in the final product.[3][5]

  • Degradation Products: The compound may degrade upon exposure to light, heat, or air, leading to the formation of oxidation or polymerization products.

A Multi-Modal Analytical Strategy for Comprehensive Purity Profiling

No single analytical technique can provide a complete picture of a compound's purity. A robust assessment relies on an orthogonal approach, where different methods provide complementary information. We advocate for a four-pronged strategy:

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantifying the main component and non-volatile organic impurities.[4][6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for the identification and quantification of volatile organic compounds, including residual solvents.[1][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for unambiguous structural confirmation and identification of impurities with distinct chemical structures.[7][8][9]

  • Non-Aqueous Potentiometric Titration: A classic quantitative method to determine the total amine content, providing an orthogonal assay value based on chemical reactivity.[10][11]

This integrated workflow ensures that different facets of the product's purity are scrutinized, leading to a highly trustworthy assessment.

Caption: Integrated workflow for purity assessment.

Experimental Protocols & Methodologies

The following sections detail the step-by-step protocols for each analytical technique. These methods are designed to be self-validating by incorporating system suitability tests as mandated by guidelines such as USP <621> and ICH Q2(R1).[12][13][14][15]

HPLC Method for Purity and Organic Impurity Profiling

Scientific Rationale: Reversed-phase HPLC is chosen for its excellent ability to separate compounds with moderate polarity like this compound from both more polar and less polar impurities. A C18 column provides a versatile stationary phase for this purpose. The use of a phosphate buffer controls the ionization of the primary amine, ensuring reproducible retention times. Acetonitrile is selected as the organic modifier for its low viscosity and UV transparency.[16] UV detection at 254 nm is suitable as the benzene ring is a chromophore.

Caption: HPLC experimental workflow.

Protocol:

  • Instrumentation & Columns:

    • HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Reagents & Mobile Phase:

    • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH 3.0 (adjusted with phosphoric acid).

    • Mobile Phase B: Acetonitrile.

    • Needle Wash: 50:50 Water/Acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 5
      20.0 50
      25.0 95
      30.0 95
      30.1 5

      | 35.0 | 5 |

  • Sample Preparation:

    • Accurately weigh and dissolve approximately 25 mg of the this compound sample in 25.0 mL of a 50:50 mixture of Mobile Phase A and B to obtain a 1.0 mg/mL solution.

  • System Suitability Test (SST):

    • Before sample analysis, inject a standard solution five times.

    • Acceptance Criteria: The relative standard deviation (RSD) for the peak area of the main component must be ≤ 2.0%. The tailing factor should be between 0.8 and 1.5. This ensures the system is performing with adequate precision and peak shape.[17][18]

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by area normalization: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

GC-MS for Residual Solvent Analysis

Scientific Rationale: Static headspace gas chromatography is the preferred method for analyzing residual solvents in pharmaceutical ingredients. It avoids contamination of the GC system with non-volatile sample matrix. Mass spectrometry provides definitive identification of the volatile compounds based on their mass spectra, which can be compared against a standard library (e.g., NIST).

Protocol:

  • Instrumentation:

    • GC-MS system with a static headspace autosampler.

    • Column: DB-624 or equivalent, 30 m x 0.25 mm ID, 1.4 µm film thickness.

  • Reagents:

    • Diluent: Dimethyl sulfoxide (DMSO).

  • GC-MS Conditions:

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Program: 40 °C (hold 5 min), ramp at 10 °C/min to 240 °C (hold 5 min).

    • MS Transfer Line: 250 °C.

    • Ion Source: 230 °C.

    • Scan Range: m/z 35-350.

  • Headspace Conditions:

    • Oven Temperature: 80 °C.

    • Loop Temperature: 90 °C.

    • Transfer Line Temperature: 100 °C.

    • Equilibration Time: 15 min.

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the sample into a 20 mL headspace vial. Add 1.0 mL of DMSO. Crimp the vial securely.

  • Data Analysis:

    • Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).

    • Quantify identified solvents using an external standard calibration curve for each solvent of interest.

¹H NMR for Structural Confirmation and Purity Estimation

Scientific Rationale: ¹H NMR provides a "fingerprint" of the molecule, confirming its structure by analyzing chemical shifts, integration values, and coupling patterns. It can also detect and quantify impurities that have unique proton signals, provided they are present at a sufficient concentration (typically >0.1%).[7][9] The use of a deuterated solvent like DMSO-d₆ is ideal as it solubilizes the compound and its hydroxyl and amine protons are typically observable.

Protocol:

  • Instrumentation:

    • NMR Spectrometer (400 MHz or higher).

  • Sample Preparation:

    • Dissolve approximately 10-20 mg of the sample in ~0.7 mL of DMSO-d₆.

  • Acquisition Parameters:

    • Pulse Program: Standard 1D proton.

    • Number of Scans: 16-64 (to achieve adequate signal-to-noise).

    • Relaxation Delay (d1): 5 seconds (to ensure full relaxation for quantitative analysis).

  • Data Analysis:

    • Process the spectrum (Fourier transform, phase, and baseline correction).

    • Calibrate the spectrum to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm).

    • Assign all peaks corresponding to this compound.

    • Integrate the peaks and compare the ratios to the expected molecular structure.

    • Identify any unassigned peaks and quantify them relative to the main component's integral, if possible.

Non-Aqueous Titration for Total Amine Content

Scientific Rationale: This method provides a purity value based on the basicity of the aminomethyl group. Titrating in a non-aqueous solvent like glacial acetic acid enhances the basicity of the weak amine, allowing for a sharp and accurate endpoint detection with a strong acid titrant like perchloric acid.[10][11][19] This technique is an excellent orthogonal method to chromatography as it measures purity based on chemical reactivity rather than physical separation.

Caption: Non-aqueous titration workflow.

Protocol:

  • Instrumentation:

    • Autotitrator with a pH electrode suitable for non-aqueous media.

  • Reagents:

    • Titrant: 0.1 N Perchloric acid in glacial acetic acid, standardized.

    • Solvent: Glacial acetic acid.

  • Procedure:

    • Accurately weigh approximately 150 mg of the sample into a beaker.

    • Dissolve in 50 mL of glacial acetic acid.

    • Immerse the electrode and the titrator burette tip into the solution.

    • Titrate with standardized 0.1 N perchloric acid, recording the potential (mV) versus the volume of titrant added.

    • Determine the endpoint from the inflection point of the titration curve.

    • Perform a blank titration with 50 mL of glacial acetic acid alone.

  • Calculation:

    • Assay (%) = [((V_sample - V_blank) x N x MW) / (W_sample x 10)]

    • Where:

      • V_sample = Volume of titrant for the sample (mL)

      • V_blank = Volume of titrant for the blank (mL)

      • N = Normality of the perchloric acid titrant

      • MW = Molecular weight of this compound (137.18 g/mol )[20]

      • W_sample = Weight of the sample (mg)

Comparative Data Analysis: A Hypothetical Case Study

To illustrate the application of these methodologies, we present hypothetical data for this compound sourced from three different suppliers.

Table 1: HPLC Purity and Impurity Profile Comparison

CompoundSupplier A (Area %)Supplier B (Area %)Supplier C (Area %)
This compound 99.85 99.15 99.60
Isomeric Impurity0.080.450.15
Unknown Impurity 1< 0.050.200.10
Unknown Impurity 20.060.100.05
Total Impurities0.150.850.40

Table 2: Residual Solvent Analysis by GC-MS

SolventSupplier A (ppm)Supplier B (ppm)Supplier C (ppm)
Toluene2545080
Methanol150250< 50
Acetone< 50120< 50

Table 3: Orthogonal Purity Assessment Summary

Analytical MethodSupplier ASupplier BSupplier C
Purity by HPLC (Area %) 99.85%99.15%99.60%
Assay by Titration (%) 99.9%99.2%99.5%
¹H NMR Confirmation Conforms to structure. No significant impurities detected.Conforms to structure. Minor unassigned peaks consistent with HPLC profile.Conforms to structure. Trace unassigned peaks observed.

Interpretation and Conclusion

Synthesizing the data from our multi-modal analysis provides a clear and trustworthy comparison of the materials from the three suppliers.

  • Supplier A: Demonstrates the highest purity across all metrics. The HPLC profile is clean, with total impurities well below 0.2%. Residual solvent levels are very low, and the titration assay corroborates the high purity determined by chromatography. The ¹H NMR spectrum is clean, confirming the structural identity without detectable impurities. This material is of excellent quality, suitable for the most demanding applications, including late-stage drug development.

  • Supplier B: Shows significantly lower purity. The HPLC data reveals a high level of an isomeric impurity (0.45%) and other unidentified components. The residual toluene level is also notably high. The lower assay value from titration is consistent with the HPLC results. While the material's identity is confirmed by NMR, the presence of minor unassigned peaks aligns with the chromatographic findings. This lot may be acceptable for early-stage, non-critical research but would likely be unsuitable for GMP applications without further purification.

  • Supplier C: Presents an intermediate level of purity. The chromatographic purity is good, though not as high as Supplier A's material. The residual solvent profile is acceptable. The titration and HPLC data are in good agreement. This material could be a cost-effective option for general research and process development where the impurity profile is deemed acceptable.

Final Recommendation:

This guide demonstrates that a comprehensive, multi-modal analytical strategy is essential for the rigorous assessment of a critical raw material like this compound. Relying on a single technique, such as HPLC, may not reveal the full impurity profile (e.g., residual solvents). By integrating chromatographic, spectroscopic, and titrimetric data, researchers can make informed, evidence-based decisions when selecting a supplier. For applications where purity is paramount, the data clearly indicates that Supplier A provides a superior product. This self-validating system of orthogonal analysis provides the highest degree of confidence in the quality of the starting material, mitigating risks in research and development.

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A Preclinical Comparative Guide to (3-(Aminomethyl)phenyl)methanol Compounds: Evaluating Therapeutic Potential in Neuropsychiatric Disorders

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the preclinical validation of novel (3-(Aminomethyl)phenyl)methanol compounds, herein referred to as Compound X. We will explore its therapeutic potential, hypothesizing its mechanism of action within the context of neuropsychiatric disorders such as depression and anxiety. This document is intended for researchers, scientists, and drug development professionals, offering a detailed roadmap from initial in vitro screening to in vivo efficacy studies.

The structural motif of this compound, featuring a flexible aminomethyl group attached to a phenyl ring, bears resemblance to pharmacophores known to interact with key targets in the central nervous system. Specifically, this scaffold suggests a potential interaction with monoamine oxidases (MAOs) or monoamine transporters, such as the serotonin transporter (SERT) and the norepinephrine transporter (NET).[][2][3] Inhibition of these targets can lead to an increase in the synaptic availability of neurotransmitters like serotonin and norepinephrine, a well-established therapeutic strategy for depression and anxiety disorders.[4][5]

This guide will present a logical, multi-tiered approach to validate this hypothesis, beginning with a robust in vitro screening cascade to elucidate the primary mechanism of action and concluding with an in vivo behavioral model to assess potential antidepressant-like efficacy.

Part 1: In Vitro Screening Cascade: Pinpointing the Molecular Target

The initial phase of validation focuses on determining the specific molecular target of Compound X. A panel of in vitro assays will be employed to assess its inhibitory activity against MAO-A, MAO-B, SERT, and NET. This head-to-head comparison is crucial for understanding the compound's selectivity and potential therapeutic window. In vitro assays are a cornerstone of early drug discovery, providing critical insights into the pharmacodynamic properties of new chemical entities before advancing to more complex and costly in vivo studies.[6][7]

Monoamine Oxidase (MAO) Inhibition Assay

Monoamine oxidases are key enzymes in the catabolism of monoamine neurotransmitters.[8] MAO-A inhibitors are effective in treating depression and anxiety, while MAO-B inhibitors are primarily used in the management of Parkinson's disease.[8] A fluorometric assay will be utilized to determine the inhibitory potency of Compound X against both human MAO-A and MAO-B.[8]

This protocol is adapted for a 96-well plate format, suitable for determining the IC50 values of test compounds.[8]

  • Reagent Preparation :

    • MAO Assay Buffer: 100 mM potassium phosphate, pH 7.4.[8]

    • Substrate: p-Tyramine for both MAO-A and MAO-B.[8]

    • Enzymes: Recombinant human MAO-A and MAO-B.[8]

    • Detection Reagents: Amplex® Red and Horseradish Peroxidase (HRP).[8]

    • Test Compound (Compound X) and Positive Controls: Prepare serial dilutions of Compound X, Clorgyline (selective MAO-A inhibitor), and Selegiline (selective MAO-B inhibitor) in DMSO.[6][8]

  • Assay Procedure :

    • To each well of a 96-well plate, add the MAO assay buffer, followed by the respective enzyme (MAO-A or MAO-B).

    • Add the test compound or positive control at various concentrations.

    • Pre-incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding the substrate and the Amplex® Red/HRP mixture.

    • Measure the fluorescence intensity kinetically for 30 minutes at an excitation of 530 nm and an emission of 590 nm.

  • Data Analysis :

    • Calculate the rate of reaction for each concentration.

    • Determine the percent inhibition relative to the vehicle control.

    • Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Serotonin (SERT) and Norepinephrine (NET) Transporter Binding Assays

SERT and NET are responsible for the reuptake of serotonin and norepinephrine from the synaptic cleft, thereby terminating their signaling.[9] Inhibitors of these transporters are widely used as antidepressants.[2][5] Radioligand binding assays will be performed to determine the affinity of Compound X for human SERT and NET.

This protocol describes a competitive binding assay using membranes from cells expressing the respective human transporters.[10][11]

  • Reagent Preparation :

    • Assay Buffer: Tris-HCl buffer with appropriate salts.

    • Membrane Preparations: Membranes from HEK293 cells stably expressing human SERT or NET.[10]

    • Radioligands: [³H]-Citalopram for SERT and [³H]-Nisoxetine for NET.

    • Test Compound (Compound X) and Reference Compounds: Prepare serial dilutions of Compound X, Fluoxetine (SERT inhibitor), and Reboxetine (NET inhibitor).[5][12]

  • Assay Procedure :

    • In a 96-well plate, combine the membrane preparation, radioligand, and either the test compound, reference compound, or vehicle.

    • Incubate at room temperature for a specified time to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold assay buffer to separate bound from free radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis :

    • Determine the specific binding by subtracting non-specific binding (in the presence of a high concentration of an unlabeled ligand) from total binding.

    • Calculate the percent inhibition of specific binding for each concentration of the test compound.

    • Determine the IC50 value by non-linear regression analysis.

Comparative In Vitro Performance

The following table summarizes the expected data presentation for the in vitro screening cascade, allowing for a direct comparison of Compound X's potency and selectivity against established drugs.

TargetCompound X (IC50, nM)Clorgyline (IC50, nM)Selegiline (IC50, nM)Fluoxetine (IC50, nM)Reboxetine (IC50, nM)
MAO-A Experimental Value~1-10>1000>1000>1000
MAO-B Experimental Value>1000~10-50>1000>1000
SERT Experimental Value>1000>1000~1-10>1000
NET Experimental Value>1000>1000>100~1-10

Caption: Comparative in vitro inhibitory potencies (IC50) of Compound X and reference compounds.

cluster_0 In Vitro Screening Compound_X Compound X MAO_A MAO-A Assay Compound_X->MAO_A MAO_B MAO-B Assay Compound_X->MAO_B SERT SERT Binding Assay Compound_X->SERT NET NET Binding Assay Compound_X->NET IC50_Values IC50 Determination (Potency & Selectivity) MAO_A->IC50_Values MAO_B->IC50_Values SERT->IC50_Values NET->IC50_Values

Caption: In vitro screening workflow for Compound X.

Part 2: In Vivo Efficacy Assessment: The Forced Swim Test

Following the determination of the in vitro profile, the next crucial step is to evaluate the in vivo efficacy of Compound X in a relevant animal model of depression. The forced swim test (FST) is a widely used behavioral assay to screen for potential antidepressant drugs.[13][14] The test is based on the principle that when rodents are placed in an inescapable container of water, they will eventually adopt an immobile posture.[7] Antidepressant treatment has been shown to increase the duration of active, escape-oriented behaviors.[7][13]

Experimental Protocol: Mouse Forced Swim Test

This protocol is designed to assess the antidepressant-like effects of Compound X in mice.[13]

  • Animals : Male C57BL/6 mice will be used. Animals will be housed under standard laboratory conditions with ad libitum access to food and water. All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

  • Drug Administration :

    • Compound X will be administered intraperitoneally (i.p.) at various doses (e.g., 1, 5, and 10 mg/kg) 30 minutes before the test.

    • A positive control group will receive Fluoxetine (20 mg/kg, i.p.).

    • A vehicle control group will receive the same volume of saline.

  • Forced Swim Test Procedure :

    • Each mouse is placed individually in a transparent cylinder (25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.

    • The total duration of the test is 6 minutes.

    • The behavior of the mouse is recorded for the entire duration.

    • The primary measure is the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of active, escape-oriented movements, with the mouse making only small movements to keep its head above water.

  • Data Analysis :

    • The duration of immobility for each mouse is scored by a trained observer blinded to the treatment conditions.

    • The mean immobility time for each treatment group is calculated.

    • Statistical analysis (e.g., one-way ANOVA followed by a post-hoc test) is used to compare the treatment groups to the vehicle control.

Comparative In Vivo Performance

The following table illustrates the expected data presentation for the forced swim test, comparing the effects of Compound X with a standard antidepressant.

Treatment GroupDose (mg/kg)Mean Immobility Time (seconds) ± SEM
Vehicle -Experimental Value
Compound X 1Experimental Value
Compound X 5Experimental Value
Compound X 10Experimental Value
Fluoxetine 20Significantly reduced immobility

Caption: Comparative effects of Compound X and Fluoxetine on immobility time in the mouse forced swim test.

cluster_1 In Vivo Efficacy Animal_Groups Mouse Groups (Vehicle, Compound X, Fluoxetine) Drug_Admin Drug Administration Animal_Groups->Drug_Admin FST Forced Swim Test Drug_Admin->FST Behavioral_Scoring Scoring of Immobility Time FST->Behavioral_Scoring Data_Analysis Statistical Analysis (Comparison of Groups) Behavioral_Scoring->Data_Analysis

Caption: In vivo efficacy testing workflow using the forced swim test.

Part 3: Integrated Validation Strategy and Future Directions

The combination of in vitro and in vivo studies provides a powerful and logical pathway for validating the therapeutic potential of novel this compound compounds.

Start Novel this compound Compound (Compound X) In_Vitro In Vitro Screening (MAO, SERT, NET Assays) Start->In_Vitro Mechanism Identify Mechanism of Action (Potency & Selectivity) In_Vitro->Mechanism In_Vivo In Vivo Efficacy (Forced Swim Test) Mechanism->In_Vivo Go_NoGo Go/No-Go Decision for Further Development In_Vivo->Go_NoGo

Caption: Overall validation strategy for Compound X.

A promising outcome from this validation cascade would be a compound that demonstrates potent and selective inhibition of a key neuropsychiatric target in vitro, coupled with a significant reduction in depressive-like behavior in vivo. Such a result would provide a strong rationale for advancing the compound to more extensive preclinical development, including pharmacokinetic studies, toxicology assessments, and evaluation in more complex behavioral models.

This guide has outlined a rigorous and scientifically sound approach to the initial validation of this compound compounds. By following these detailed protocols and comparative frameworks, researchers can effectively assess the therapeutic potential of this novel chemical series and make informed decisions regarding their future development as potential treatments for neuropsychiatric disorders.

References

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A Researcher's Guide to the Pharmacokinetic Landscape of (3-(Aminomethyl)phenyl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate journey of drug discovery, understanding a molecule's voyage through the body is as critical as its interaction with its therapeutic target. For researchers and drug development professionals working with (3-(aminomethyl)phenyl)methanol derivatives, a class of compounds with significant therapeutic potential, a deep appreciation of their pharmacokinetic (PK) properties is paramount. This guide offers an in-depth comparison of the absorption, distribution, metabolism, and excretion (ADME) characteristics of these derivatives, grounded in experimental data and established scientific principles. We will explore the causal relationships behind experimental choices and provide a framework for assessing and optimizing the pharmacokinetic profiles of these promising molecules.

The Pivotal Role of Pharmacokinetics in Drug Development

The efficacy and safety of a drug candidate are intrinsically linked to its pharmacokinetic profile.[1][2][3] A compound with excellent in vitro potency can fail in later stages if it is poorly absorbed, rapidly metabolized, or fails to reach its site of action in sufficient concentrations. Early and comprehensive ADME assessment allows for the selection of candidates with favorable drug-like properties, reducing the risk of late-stage attrition and accelerating the path to the clinic.[2][4] For this compound derivatives, understanding how structural modifications impact their PK profile is key to designing molecules with optimal therapeutic windows.

Deciphering the ADME Profile: A Multi-faceted Approach

A thorough characterization of a compound's ADME properties involves a suite of in vitro and in vivo studies.[1][5][6] These investigations provide critical data on how the body acts on the drug, which is essential for predicting its behavior in humans and designing appropriate dosing regimens.[3][7]

Absorption: The Gateway to Systemic Circulation

For orally administered drugs, absorption is the first critical step. It is influenced by a compound's aqueous solubility and its ability to permeate the intestinal membrane.

Key Experimental Assays:

  • Aqueous Solubility: This fundamental property is often assessed using kinetic or thermodynamic solubility assays.[5] Poor solubility can be a major hurdle to achieving adequate oral absorption.

  • Permeability: The Caco-2 permeability assay is a widely used in vitro model of the human intestinal epithelium.[5] It helps to classify compounds as having high or low permeability and can identify whether a compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which can limit absorption.[1]

Structure-Activity Relationship Insights:

For the this compound scaffold, modifications to improve oral bioavailability often focus on balancing lipophilicity and basicity. For instance, in the development of the factor Xa inhibitor DPC423, replacing a highly basic benzamidine group with a less basic benzylamine moiety was a key strategy to enhance its oral bioavailability and overall pharmacokinetic profile.[8] This highlights the delicate interplay between a molecule's physicochemical properties and its absorption characteristics.

Experimental Workflow: In Vitro Permeability Assessment

Caption: Workflow for a Caco-2 permeability assay.

Distribution: Reaching the Target

Once absorbed, a drug distributes throughout the body. Key factors influencing distribution include plasma protein binding, tissue partitioning, and the ability to cross biological barriers like the blood-brain barrier.

Key Experimental Assays:

  • Plasma Protein Binding (PPB): Rapid equilibrium dialysis (RED) or ultrafiltration are common methods to determine the fraction of a drug bound to plasma proteins.[5] Only the unbound fraction is generally considered pharmacologically active and available for distribution and clearance.

  • Red Blood Cell (RBC) Partitioning: This assay determines the blood-to-plasma concentration ratio, which is important for understanding the overall distribution in the circulatory system.[5]

Comparative Data for this compound Derivatives:

DerivativeModificationKey Distribution PropertyReference
DPC423 Replacement of benzamidine with benzylamineImproved overall pharmacokinetic profile, suggesting optimized distribution.[8]
Hypothetical Derivative AAddition of a lipophilic groupPotentially higher plasma protein binding and volume of distribution.N/A
Hypothetical Derivative BIntroduction of a polar functional groupLikely lower plasma protein binding and more limited tissue distribution.N/A

Note: Hypothetical derivatives are included for illustrative purposes to highlight expected trends based on physicochemical properties.

Metabolism: The Body's Chemical Factory

Metabolism, primarily occurring in the liver, transforms drugs into more water-soluble compounds that can be easily excreted. Understanding a compound's metabolic stability and the enzymes involved is crucial for predicting its half-life and potential for drug-drug interactions.

Key Experimental Assays:

  • Metabolic Stability: Incubating the test compound with liver microsomes or hepatocytes provides a measure of its intrinsic clearance.[4][5][6]

  • Cytochrome P450 (CYP) Inhibition: These assays determine if a compound inhibits major CYP enzymes (e.g., 1A2, 2C9, 2C19, 2D6, 3A4), which is a common cause of drug-drug interactions.[5]

  • Metabolite Identification: High-resolution mass spectrometry is used to identify the major metabolites, providing insights into the metabolic pathways.[6]

Metabolic Pathways of Benzylamine Derivatives:

The benzylamine core, present in this compound derivatives, is susceptible to several metabolic transformations. In vivo and in vitro studies on benzylamine have shown that it can be extensively metabolized.[9] Key pathways include:

  • Oxidative deamination: This process can yield a benzaldehyde intermediate, which can then be further metabolized.[9]

  • Conjugation: Metabolites can be conjugated with glutathione, glucuronic acid, or glycine to facilitate excretion. The major metabolite of benzylamine is hippuric acid, formed by glycine conjugation of benzoic acid.[9]

  • P450-mediated metabolism: Cytochrome P450 enzymes can be involved in the formation of various metabolites, including benzamide, which can be further processed.[9]

Metabolic Fate of the Benzylamine Moiety

G Benzylamine This compound Derivative (Benzylamine Moiety) Deamination Oxidative Deamination Benzylamine->Deamination P450 CYP450 Metabolism Benzylamine->P450 Conjugation Conjugation Reactions Benzylamine->Conjugation Aldehyde Aldehyde Intermediate Deamination->Aldehyde Benzamide Benzamide Metabolite P450->Benzamide GSH_Adducts Glutathione Adducts Conjugation->GSH_Adducts BenzoicAcid Benzoic Acid Derivative Aldehyde->BenzoicAcid HippuricAcid Hippuric Acid-like Metabolite (Glycine Conjugate) BenzoicAcid->HippuricAcid

Caption: Potential metabolic pathways for benzylamine-containing compounds.

Excretion: The Final Exit

The final step in the pharmacokinetic journey is the elimination of the drug and its metabolites from the body, primarily through urine and feces.

In Vivo Study Design:

To fully characterize the pharmacokinetic profile and determine key parameters like clearance, volume of distribution, half-life, and bioavailability, in vivo studies in preclinical species (e.g., rats, mice) are essential.[3][7]

A typical in vivo PK study involves:

  • Dosing: Administering the compound via intravenous (IV) and oral (PO) routes to different groups of animals.[7]

  • Blood Sampling: Collecting blood samples at multiple time points after dosing.[10]

  • Bioanalysis: Quantifying the concentration of the parent drug (and potentially major metabolites) in plasma using a validated LC-MS/MS method.[11][12][13][14]

  • Pharmacokinetic Analysis: Using specialized software to calculate key PK parameters from the plasma concentration-time data.

Comparative Pharmacokinetic Parameters of this compound Derivatives (Illustrative)

ParameterDerivative X (Low Clearance)Derivative Y (High Clearance)Significance
Clearance (CL) 5 mL/min/kg50 mL/min/kgRate of drug removal from the body.
Volume of Distribution (Vd) 0.5 L/kg2.0 L/kgExtent of drug distribution into tissues.
Half-life (t½) 8 hours1.5 hoursTime for plasma concentration to decrease by half.
Oral Bioavailability (F%) 70%25%Fraction of oral dose reaching systemic circulation.

This table presents hypothetical data to illustrate the range of pharmacokinetic profiles that can be observed and the importance of these parameters in candidate selection.

Conclusion: A Data-Driven Path to Optimized Pharmacokinetics

The pharmacokinetic properties of this compound derivatives are a critical determinant of their therapeutic success. A systematic and integrated approach, combining in vitro ADME assays with definitive in vivo pharmacokinetic studies, is essential for identifying and advancing candidates with desirable drug-like properties. By understanding the structure-pharmacokinetic relationships within this chemical class, researchers can rationally design molecules with improved absorption, optimal distribution, predictable metabolism, and appropriate clearance, ultimately increasing the probability of developing a safe and effective medicine. The experimental protocols and comparative frameworks presented in this guide provide a robust foundation for these crucial investigations.

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A Head-to-Head Comparison of Synthetic Strategies for (3-(Aminomethyl)phenyl)methanol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science, the strategic synthesis of key intermediates is paramount to the successful development of novel molecules. (3-(Aminomethyl)phenyl)methanol, a bifunctional aromatic compound, serves as a critical building block in the synthesis of a wide array of biologically active compounds and functional materials. The presence of both a primary amine and a primary alcohol on the phenyl ring provides versatile handles for molecular elaboration. This guide offers a head-to-head comparison of three distinct synthetic strategies for the preparation of this compound, providing researchers, scientists, and drug development professionals with the in-depth technical insights necessary to make informed decisions for their specific applications.

Introduction to this compound

This compound, also known as 3-(hydroxymethyl)benzylamine, is a valuable intermediate due to its structural features. The aminomethyl group can be readily derivatized to form amides, sulfonamides, and other nitrogen-containing functionalities, while the hydroxylmethyl group can be oxidized to an aldehyde or carboxylic acid, or converted into an ether or ester. This versatility makes it a sought-after precursor in medicinal chemistry for the synthesis of enzyme inhibitors, receptor modulators, and other therapeutic agents.

This guide will dissect three common synthetic pathways to this important molecule:

  • Catalytic Hydrogenation of 3-Hydroxybenzonitrile: A method that leverages a nitrile as a masked amine.

  • Reductive Amination of 3-Hydroxybenzaldehyde: A direct approach to introduce the aminomethyl group.

  • Lithium Aluminum Hydride (LAH) Reduction of Methyl 3-Aminobenzoate: A powerful reduction of an ester to an alcohol, starting from a readily available amino acid derivative.

Each of these strategies will be evaluated based on reaction efficiency, scalability, safety considerations, and the purity of the final product.

Comparative Analysis of Synthetic Routes

The choice of synthetic route is often a balance between yield, cost, safety, and the available starting materials. The following sections provide a detailed look at each of the three selected strategies.

Strategy 1: Catalytic Hydrogenation of 3-Hydroxybenzonitrile

This approach involves the reduction of a nitrile group to a primary amine using molecular hydrogen in the presence of a metal catalyst. This method is attractive for its atom economy and the often clean nature of the reaction.

Mechanism: The catalytic hydrogenation of a nitrile proceeds via a series of surface-mediated additions of hydrogen across the carbon-nitrogen triple bond. An imine intermediate is formed, which is then further reduced to the primary amine. A common side reaction is the formation of secondary and tertiary amines, which can be suppressed by the addition of ammonia.

Causality of Experimental Choices: The use of a high-pressure autoclave is necessary to achieve the required hydrogen concentration for efficient reduction. Raney Nickel is a cost-effective and highly active catalyst for nitrile reduction. The addition of liquid ammonia is a critical step to minimize the formation of secondary and tertiary amine byproducts by competitively inhibiting the reaction of the newly formed primary amine with the imine intermediate.

Strategy 2: Reductive Amination of 3-Hydroxybenzaldehyde

Reductive amination is a powerful and widely used method for the synthesis of amines. This one-pot reaction combines the formation of an imine from an aldehyde and an amine source (in this case, ammonia) with its subsequent reduction.

Mechanism: The reaction begins with the nucleophilic attack of ammonia on the carbonyl carbon of 3-hydroxybenzaldehyde to form a hemiaminal, which then dehydrates to form an imine. A chemoselective reducing agent then reduces the imine to the desired primary amine.

Causality of Experimental Choices: The key to a successful reductive amination is the choice of the reducing agent. Sodium cyanoborohydride (NaBH₃CN) is particularly effective because it is a mild reducing agent that selectively reduces the protonated imine (iminium ion) much faster than the starting aldehyde.[1] This prevents the formation of 3-hydroxybenzyl alcohol as a major byproduct. Ammonium acetate serves as the ammonia source and also buffers the reaction to maintain a pH that is optimal for imine formation and reduction.

Strategy 3: Lithium Aluminum Hydride (LAH) Reduction of Methyl 3-Aminobenzoate

Lithium aluminum hydride (LAH) is a potent reducing agent capable of reducing a wide range of functional groups, including esters and amides.[2] This strategy involves the reduction of an ester to a primary alcohol.

Mechanism: The reduction of an ester with LAH involves the nucleophilic attack of a hydride ion on the ester carbonyl carbon. This is followed by the elimination of the methoxy group to form an aldehyde intermediate, which is then rapidly reduced by another equivalent of hydride to the primary alcohol.

Causality of Experimental Choices: The use of an excess of LAH (at least 3-4 equivalents) is crucial.[3] One equivalent is consumed by the acidic proton of the amine group, and two equivalents are required for the reduction of the ester. An additional excess is often used to ensure the reaction goes to completion and to account for any deactivation of the LAH by adventitious moisture. Anhydrous conditions are absolutely essential, as LAH reacts violently with water. The Fieser workup is a standard and safe procedure for quenching the reaction and precipitating the aluminum salts, which can otherwise lead to difficult emulsions during extraction.

Visualizing the Synthetic Pathways

Synthetic_Pathways cluster_0 Strategy 1: Catalytic Hydrogenation cluster_1 Strategy 2: Reductive Amination cluster_2 Strategy 3: LAH Reduction 3-Hydroxybenzonitrile 3-Hydroxybenzonitrile Imine Intermediate_H2 Imine Intermediate 3-Hydroxybenzonitrile->Imine Intermediate_H2 H₂, Catalyst (e.g., Raney Ni) (3-(Aminomethyl)phenyl)methanol_H2 This compound Imine Intermediate_H2->(3-(Aminomethyl)phenyl)methanol_H2 H₂ 3-Hydroxybenzaldehyde 3-Hydroxybenzaldehyde Imine Intermediate_RA Imine Intermediate 3-Hydroxybenzaldehyde->Imine Intermediate_RA NH₃ (3-(Aminomethyl)phenyl)methanol_RA This compound Imine Intermediate_RA->(3-(Aminomethyl)phenyl)methanol_RA Reducing Agent (e.g., NaBH₃CN) Methyl 3-Aminobenzoate Methyl 3-Aminobenzoate Aldehyde Intermediate Aldehyde Intermediate Methyl 3-Aminobenzoate->Aldehyde Intermediate LiAlH₄ (3-(Aminomethyl)phenyl)methanol_LAH This compound Aldehyde Intermediate->(3-(Aminomethyl)phenyl)methanol_LAH LiAlH₄

Caption: High-level overview of the three synthetic strategies.

Detailed Experimental Protocols

Protocol 1: Catalytic Hydrogenation of 3-Hydroxybenzonitrile

Materials:

  • 3-Hydroxybenzonitrile

  • Raney Nickel (50% slurry in water)

  • Anhydrous Ethanol

  • Liquid Ammonia

  • High-pressure autoclave

Procedure:

  • In a high-pressure autoclave, add 3-hydroxybenzonitrile (10 g, 84 mmol) and anhydrous ethanol (150 mL).

  • Carefully add Raney Nickel (1.0 g of 50% slurry, washed with ethanol).

  • Cool the autoclave in an ice bath and carefully introduce liquid ammonia (10 g, 588 mmol).

  • Seal the autoclave and purge with nitrogen gas, followed by hydrogen gas.

  • Pressurize the autoclave with hydrogen to 80 atm.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Maintain these conditions for 4-6 hours, monitoring the hydrogen uptake.

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by crystallization from an appropriate solvent system (e.g., isopropanol/water).

Protocol 2: Reductive Amination of 3-Hydroxybenzaldehyde

Materials:

  • 3-Hydroxybenzaldehyde

  • Ammonium Acetate

  • Methanol

  • Sodium Cyanoborohydride (NaBH₃CN)

  • 2 M NaOH

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate

Procedure:

  • To a solution of 3-hydroxybenzaldehyde (5 g, 41 mmol) in methanol (100 mL), add ammonium acetate (31.6 g, 410 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Carefully add sodium cyanoborohydride (2.57 g, 41 mmol) in portions.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Adjust the pH of the remaining aqueous solution to >10 with 2 M NaOH.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the product by column chromatography on silica gel (e.g., using a mobile phase of dichloromethane/methanol/triethylamine).

Protocol 3: Lithium Aluminum Hydride (LAH) Reduction of Methyl 3-Aminobenzoate

Materials:

  • Methyl 3-Aminobenzoate

  • Lithium Aluminum Hydride (LAH)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium Sulfate Decahydrate (Glauber's salt) or a standard Fieser workup (water, 15% NaOH, water)

Procedure:

  • Set up an oven-dried, three-necked flask equipped with a dropping funnel, a condenser, and a nitrogen inlet.

  • Suspend LAH (3-4 equivalents) in anhydrous THF under a nitrogen atmosphere.

  • Cool the suspension to 0°C in an ice bath.

  • Dissolve methyl 3-aminobenzoate (1 equivalent) in anhydrous THF and add it dropwise to the LAH suspension via the dropping funnel.

  • After the addition is complete, allow the reaction to warm to room temperature and then reflux for 4-6 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to 0°C and carefully quench the excess LAH by the slow, dropwise addition of water, followed by 15% aqueous NaOH, and then water again (Fieser workup).

  • Alternatively, quench by the portion-wise addition of solid sodium sulfate decahydrate until a white precipitate forms.

  • Stir the resulting slurry for 30 minutes, then filter through a pad of celite.

  • Wash the filter cake with THF.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude this compound.

  • Purify by column chromatography or crystallization.

Head-to-Head Performance Comparison

ParameterCatalytic HydrogenationReductive AminationLAH Reduction
Starting Material 3-Hydroxybenzonitrile3-HydroxybenzaldehydeMethyl 3-Aminobenzoate
Key Reagents H₂, Raney Ni, NH₃NH₄OAc, NaBH₃CNLiAlH₄
Typical Yield Good to ExcellentGoodGood to Excellent
Reaction Conditions High pressure (80 atm), High temperature (100 °C)Room temperature, Atmospheric pressureReflux (THF), Atmospheric pressure
Safety Considerations Handling of H₂ gas under high pressure, pyrophoric catalyst, toxic liquid NH₃Use of toxic NaBH₃CNHighly reactive and water-sensitive LiAlH₄, generation of H₂ gas during quench
Scalability Well-suited for large-scale industrial synthesis[4]Feasible for lab and pilot scaleChallenging on a large scale due to safety and workup
Purification CrystallizationColumn chromatographyColumn chromatography or crystallization
Key Advantages High atom economy, clean reactionMild reaction conditions, good functional group tolerancePowerful and reliable for ester reduction
Key Disadvantages Requires specialized high-pressure equipment, potential for side reactionsUse of toxic cyanide reagent, potential for byproduct formationHazardous reagents, difficult workup, moisture sensitive

Decision-Making Workflow for Synthetic Strategy Selection

Decision_Workflow start Start: Need to synthesize This compound q_scale What is the desired scale? start->q_scale q_equipment Is high-pressure equipment available? q_scale->q_equipment Large Scale q_reagents Are there concerns with hazardous reagents (LAH, NaBH₃CN)? q_scale->q_reagents Lab/Pilot Scale q_equipment->q_reagents No strat_h2 Strategy 1: Catalytic Hydrogenation q_equipment->strat_h2 Yes strat_ra Strategy 2: Reductive Amination q_reagents->strat_ra Yes strat_lah Strategy 3: LAH Reduction q_reagents->strat_lah No

Caption: Decision-making workflow for selecting the appropriate synthetic route.

Conclusion

The synthesis of this compound can be successfully achieved through several distinct strategies, each with its own set of advantages and disadvantages.

  • Catalytic hydrogenation of 3-hydroxybenzonitrile is an excellent choice for large-scale production, provided the necessary high-pressure equipment is available. It is an atom-economical and often clean reaction.[4]

  • Reductive amination of 3-hydroxybenzaldehyde offers a mild and direct route that is well-suited for laboratory and pilot-scale synthesis. The key to its success lies in the use of a chemoselective reducing agent to avoid side reactions.

  • Lithium aluminum hydride reduction of methyl 3-aminobenzoate is a powerful and reliable method, particularly when starting from the corresponding amino ester. However, the hazardous nature of LAH and the challenges associated with its workup make it less ideal for large-scale applications.

By carefully considering the factors outlined in this guide, including scale, available equipment, safety protocols, and desired purity, researchers can select the most appropriate synthetic strategy to efficiently and safely produce this compound for their specific research and development needs.

References

  • Organic Syntheses. hydrogen. [Link]

  • Organic Syntheses. 7. [Link]

  • Wikipedia. (2023). Sodium cyanoborohydride. [Link]

  • ResearchGate. (2024). KOH‐promoted three‐component reaction of 2‐aminobenzyl alcohol, aldehyde and sulfoxide. [Link]

  • SciSpace. (2013). One-pot Reductive Amination of Carbonyl Compounds with NaBH4-B(OSO3H)3/SiO2 in Acetonitrile. [Link]

  • PMC. (2014). Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions. [Link]

  • Organic Chemistry Portal. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. [Link]

  • Chinese Chemical Society. (2024). Continuous catalytic transfer hydrogenation of methanol as hydrogen source to synthesize aromatic amines. [Link]

  • Science of Synthesis. (2008). B. W nsch and C. Geiger Carbon monoxide is formally the anhydride of formic acid. Methylamines can be prepar- ed by the direct r. [Link]

  • ResearchGate. (2008). Hydrogenation of nitrobenzonitriles using Raney nickel catalyst. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling (3-(Aminomethyl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the use of (3-(Aminomethyl)phenyl)methanol, a versatile intermediate in pharmaceutical synthesis. Beyond mere procedural steps, this document delves into the causality behind each recommendation, ensuring a deep understanding of the risks and mitigation strategies.

This compound , also known as 3-(aminomethyl)benzyl alcohol, is a corrosive organic amine. Its dual functional groups, a primary amine and a primary alcohol on a benzene ring, make it a valuable building block. However, these same properties necessitate stringent safety protocols to prevent severe skin burns and eye damage. This guide is structured to provide a comprehensive operational and disposal plan, empowering you to work safely and efficiently.

Hazard Analysis: Understanding the Corrosive Nature

This compound is classified as a corrosive substance. Contact with skin or eyes can cause severe burns and irreversible damage. The primary hazard stems from its basic amino group, which can disrupt cell membranes and denature proteins upon contact.

Key Hazards:

  • H314: Causes severe skin burns and eye damage. [1][2][3]

  • Signal Word: Danger[1][2][3]

Understanding this corrosive nature is the foundation of all safety procedures. The operational and disposal plans outlined below are designed to minimize any direct contact with this chemical.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive personal protective equipment (PPE) strategy is non-negotiable when handling this compound. The following table summarizes the required PPE, with detailed explanations of why each component is critical.

Body PartRequired PPERationale and Field-Proven Insights
Hands Double-gloving with a thicker, chemical-resistant outer glove (e.g., Neoprene or Butyl Rubber) over a standard Nitrile inner glove.The outer glove provides the primary barrier against the corrosive amine. While nitrile gloves offer good splash protection, their resistance to prolonged contact with aromatic amines can be poor.[4] Neoprene and butyl rubber generally offer better resistance to a broader range of chemicals, including amines.[5][6] Double-gloving provides an additional layer of protection in case the outer glove is compromised. Always inspect gloves for any signs of degradation before and during use.
Eyes/Face Chemical safety goggles in combination with a face shield .This compound can cause severe and permanent eye damage.[1][2][3] Standard safety glasses do not provide a complete seal around the eyes and are insufficient. Chemical safety goggles are essential to protect against splashes and vapors. A face shield should be worn over the goggles to protect the entire face from potential splashes, especially when handling larger quantities or during transfers.
Body Chemical-resistant lab coat worn over long-sleeved clothing and long pants. For larger quantities or situations with a higher risk of splashing, a chemical-resistant apron or coveralls are recommended.A standard cotton lab coat is not sufficient to protect against a significant spill of a corrosive liquid. A chemical-resistant lab coat, typically made of polyester or a polyester-cotton blend with a chemical-resistant finish, will provide a more effective barrier. Ensure the lab coat is fully buttoned.
Feet Closed-toe shoes made of a non-porous material.To protect against accidental spills, shoes must fully cover the feet. Leather or water-resistant materials are preferable to cloth, which can absorb the chemical and hold it against the skin.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict, step-by-step operational plan is crucial for minimizing the risk of exposure.

3.1. Preparation and Pre-Handling Checks:

  • Designated Work Area: All handling of this compound should be conducted in a designated area within a certified chemical fume hood to control potential vapors.

  • Emergency Equipment Accessibility: Before starting, ensure that a safety shower and eyewash station are readily accessible and have been recently tested. A spill kit specifically for corrosive materials should also be within immediate reach.

  • Review the Safety Data Sheet (SDS): Always review the most current SDS for this compound before use. This document contains vital information on hazards, first aid, and emergency procedures.[1][7]

  • Pre-Donning PPE Inspection: Carefully inspect all PPE for any signs of damage, such as cracks, holes, or discoloration, before putting it on.

3.2. Handling and Experimental Workflow:

Figure 1: A streamlined workflow for the safe handling of this compound.
  • Weighing and Transfer:

    • Always conduct weighing and transfers of this compound inside a chemical fume hood.

    • Use a disposable weighing boat to avoid contamination of balances.

    • When transferring the chemical, do so slowly and carefully to avoid splashing.

  • During the Reaction:

    • Keep all reaction vessels clearly labeled.

    • Maintain constant vigilance over the reaction, especially if it is exothermic.

    • Ensure that the fume hood sash is kept at the lowest practical height.

  • Post-Reaction Workup:

    • Quench any reactive reagents carefully and in a controlled manner within the fume hood.

    • When performing extractions or washes, be aware of potential pressure buildup in separatory funnels and vent frequently.

Emergency Response Plan: Immediate Actions for Spills and Exposures

In the event of an accidental spill or exposure, a swift and correct response is critical to minimizing harm.

4.1. Minor Spill (Contained within the Fume Hood):

  • Alert Nearby Personnel: Immediately inform others in the lab of the spill.

  • Contain the Spill: Use a spill kit for corrosive bases. Surround the spill with an absorbent dike to prevent it from spreading.[8]

  • Neutralization: Slowly and carefully add a neutralizing agent for bases, such as citric acid or sodium bisulfate, to the spill.[9][10][11] Avoid using strong acids for neutralization as this can generate significant heat. Test the pH of the spilled material with litmus paper to ensure it is neutral (pH 6-8) before proceeding.[12]

  • Absorption: Once neutralized, absorb the material with an inert absorbent, such as vermiculite or sand.[12]

  • Collection and Disposal: Carefully scoop the absorbed material into a designated hazardous waste container.

  • Decontamination: Decontaminate the spill area with a mild detergent and water.

  • Report the Incident: Report the spill to your laboratory supervisor and environmental health and safety department.

4.2. Major Spill (Outside of the Fume Hood or a Large Volume):

  • Evacuate the Area: Immediately evacuate the laboratory, alerting others as you leave.

  • Isolate the Area: Close the laboratory doors to contain the spill.

  • Call for Emergency Assistance: Contact your institution's emergency response team and provide them with the chemical name, location of the spill, and an estimate of the quantity.

  • Do Not Attempt to Clean Up a Major Spill Yourself.

4.3. Personal Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15-20 minutes in a safety shower.[13][14] Remove any contaminated clothing while under the shower. Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with water for at least 15-20 minutes at an eyewash station, holding the eyelids open.[13][14] Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and its associated waste is a critical component of laboratory safety and environmental responsibility.

5.1. Unused and Contaminated this compound:

  • All unused or contaminated this compound must be disposed of as hazardous waste.

  • Collect this waste in a clearly labeled, compatible container. Do not mix it with other waste streams.

5.2. Neutralized Spill Residue:

  • Even after neutralization, the resulting salt and absorbent material should be disposed of as hazardous waste.[12]

  • The neutralized waste should be collected in a sealed, labeled container.

5.3. Contaminated PPE:

  • Disposable gloves and any other contaminated disposable PPE should be placed in a designated hazardous waste container immediately after use.

  • Non-disposable, contaminated PPE, such as lab coats, should be decontaminated before reuse or disposed of as hazardous waste.

5.4. Empty Containers:

  • Empty containers that held this compound should be triple-rinsed with a suitable solvent (such as water, if compatible with subsequent waste streams). The rinsate must be collected and disposed of as hazardous waste.

  • After triple-rinsing, the container can be disposed of as non-hazardous waste, but be sure to deface the label first.

By adhering to these detailed safety and handling protocols, researchers can confidently and safely utilize this compound in their vital work, ensuring the well-being of themselves and their colleagues while maintaining the integrity of their research.

References

  • Gunderson, E. C., et al. (1989). Permeation of m-phenylenediamine in an amine hardener material through whole CPC nitrile gloves.
  • Chemical Spill General Guide. The University of Iowa Environmental Health & Safety. Available at: [Link]

  • Guide for Chemical Spill Response. American Chemical Society. Available at: [Link]

  • [3-(Aminomethyl)phenyl]methanol. PubChem. National Institutes of Health. Available at: [Link]

  • Emergency Response to Waste Spills. Stephen F. Austin State University. Available at: [Link]

  • Spill procedure: Clean-up guidance. Queen Mary University of London. Available at: [Link]

  • Laboratory Chemical Spill Cleanup and Response Guide. The City University of New York. Available at: [Link]

  • Emergency and Spill Response Procedures. Auburn University. Available at: [Link]

  • Kimberly Clark Nitrile Gloves Chemical Resistance Guide. Kimberly-Clark Worldwide, Inc. Available at: [Link]

  • Neutralizing Chemical Spills in the Lab. GMP Plastics. Available at: [Link]

  • Neoprene Chemical Resistant Gloves. Al Bahri Hardware and Safety Equipment LLC. Available at: [Link]

  • Chemical Resistant Neoprene Gloves. All Safety Products. Available at: [Link]

  • AAC Chemical Spill SOP. University of Guelph. Available at: [Link]

  • Treatment of Chemical Burn Wounds with First Aid and Proper Care. Phyathai Hospital. Available at: [Link]

  • Guide to Nitrile Gloves Chemical Resistance. International Enviroguard. Available at: [Link]

  • School Science Safety | Spill Response. YouTube. Available at: [Link]

  • Neoprene / Rubber Chemical-Resistant Glove, Yellow / Blue. BlastOne International. Available at: [Link]

  • Chemical Resistant Gloves Guide. Oxford University. Available at: [Link]

  • Chemical burns: First aid. Mayo Clinic. Available at: [Link]

  • Amine Disposal For Businesses. Collect and Recycle. Available at: [Link]

  • First Aid for Chemical Burns. Hartford HealthCare. Available at: [Link]

  • Aromatic Amine DECONtamination Solution Safety Data Sheet. SKC Inc. Available at: [Link]

  • Chemical Burns: Care Instructions. MyHealth.Alberta.ca. Available at: [Link]

  • Chemical burns — first aid and treatment. healthdirect. Available at: [Link]

  • Proper disposal of chemicals. Sciencemadness Wiki. Available at: [Link]

  • OSHA Glove Selection Chart. U.S. Department of Labor. Available at: [Link]

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×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.